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  • Product: 1-(Dimethylamino)cyclopropanecarboxylic acid
  • CAS: 119111-65-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(Dimethylamino)cyclopropanecarboxylic acid: A Constrained Amino Acid for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Conformational Constraint in Peptide Therapeutics The therapeutic potential of peptides is often hampered by their inheren...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Conformational Constraint in Peptide Therapeutics

The therapeutic potential of peptides is often hampered by their inherent flexibility, which can lead to poor metabolic stability and reduced binding affinity for their biological targets. The introduction of conformational constraints into a peptide's structure is a powerful strategy to overcome these limitations. By reducing the entropic penalty upon binding and pre-organizing the peptide into a bioactive conformation, constrained amino acids can significantly enhance potency, selectivity, and bioavailability.

1-(Dimethylamino)cyclopropanecarboxylic acid (CAS Number: 119111-65-8) is a non-canonical amino acid that embodies this principle. Its rigid cyclopropane backbone offers a unique tool for medicinal chemists to rationally design peptides with improved pharmacological profiles. This guide provides a comprehensive technical overview of its synthesis, properties, and potential applications in drug discovery, with a focus on its role as a constrained building block in peptide science.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-(Dimethylamino)cyclopropanecarboxylic acid is fundamental to its application in synthesis and drug design.

PropertyValueSource
CAS Number 119111-65-8[1][2]
Molecular Formula C6H11NO2[1]
Molecular Weight 129.16 g/mol [1][2]
Appearance Solid[1]
Purity Typically ≥97%[1]
InChI Key NQAIVVRCFAMKLM-UHFFFAOYSA-N[1]

Synthesis of 1-(Dimethylamino)cyclopropanecarboxylic acid

Conceptual Synthetic Workflow

The synthesis can be envisioned as a multi-step process, beginning with the formation of the cyclopropane ring, followed by functional group manipulations to introduce the dimethylamino group and the carboxylic acid.

G cluster_0 Cyclopropane Ring Formation cluster_1 Functional Group Interconversion cluster_2 Introduction of Amino Group A Diethyl Malonate D Diethyl cyclopropane-1,1-dicarboxylate A->D B 1,2-Dibromoethane B->D C Base (e.g., NaOEt) C->D E Hydrolysis D->E 1. NaOH 2. H3O+ F Cyclopropane-1,1-dicarboxylic acid E->F G Decarboxylation F->G Heat H Cyclopropanecarboxylic acid G->H I Amination Strategy H->I e.g., Hofmann rearrangement or Curtius rearrangement J 1-(Dimethylamino)cyclopropanecarboxylic acid I->J

Caption: Proposed synthetic pathway to 1-(Dimethylamino)cyclopropanecarboxylic acid.

Exemplary Synthetic Protocol (Adapted from Malonic Ester Synthesis)

This protocol is a representative example and may require optimization.

Step 1: Synthesis of Diethyl cyclopropane-1,1-dicarboxylate [1][5]

  • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add diethyl malonate dropwise with stirring.

  • After the addition is complete, add 1,2-dibromoethane dropwise to the reaction mixture.

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture and pour it into water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield diethyl cyclopropane-1,1-dicarboxylate.

Step 2: Hydrolysis and Decarboxylation to Cyclopropanecarboxylic acid [7]

  • Hydrolyze the diethyl cyclopropane-1,1-dicarboxylate from Step 1 by refluxing with an excess of aqueous sodium hydroxide.

  • After the reaction is complete, cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the cyclopropane-1,1-dicarboxylic acid.

  • Filter, wash with cold water, and dry the dicarboxylic acid.

  • Heat the cyclopropane-1,1-dicarboxylic acid above its melting point to effect decarboxylation, yielding cyclopropanecarboxylic acid. Purify by distillation.

Step 3: Introduction of the Dimethylamino Group

The introduction of the 1-amino group can be challenging. A potential route involves a Hofmann or Curtius rearrangement of a suitable derivative of cyclopropanecarboxylic acid, followed by reductive amination to introduce the two methyl groups.

Application in Peptide Synthesis: A Constrained Proline Mimic

The rigid structure of 1-(Dimethylamino)cyclopropanecarboxylic acid makes it an attractive substitute for proline in peptide sequences. Proline's unique cyclic structure already imparts significant conformational constraints, and the even more rigid cyclopropane ring can further restrict the peptide backbone, potentially leading to enhanced biological activity and stability.[8][9][10]

Workflow for Incorporation into Peptides via SPPS

The incorporation of non-canonical amino acids like 1-(Dimethylamino)cyclopropanecarboxylic acid into peptides is readily achievable using standard solid-phase peptide synthesis (SPPS) protocols.[11]

cluster_0 Amino Acid Preparation cluster_1 Solid-Phase Peptide Synthesis (SPPS) A 1-(Dimethylamino)cyclopropanecarboxylic acid B Fmoc Protection A->B Fmoc-OSu, NaHCO3 C Fmoc-1-(dimethylamino)cyclopropanecarboxylic acid B->C F Coupling C->F D Resin Swelling E Fmoc Deprotection D->E Piperidine/DMF E->F Fmoc-AA, Coupling Reagent (e.g., DIC/HOBt) G Washing F->G H Repeat Cycle G->H For next amino acid H->E I Cleavage & Deprotection H->I TFA cocktail J Purification I->J RP-HPLC

Caption: Workflow for the incorporation of 1-(Dimethylamino)cyclopropanecarboxylic acid into a peptide sequence.

Detailed Protocol for Peptide Coupling

1. Fmoc Protection of 1-(Dimethylamino)cyclopropanecarboxylic acid

  • Dissolve 1-(Dimethylamino)cyclopropanecarboxylic acid in a suitable solvent (e.g., a mixture of dioxane and water).

  • Add sodium bicarbonate to adjust the pH to approximately 8-9.

  • Add a solution of Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimidyl carbonate) in dioxane dropwise while maintaining the pH.

  • Stir the reaction mixture at room temperature overnight.

  • Acidify the reaction mixture with dilute HCl and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the Fmoc-protected amino acid.

  • Purify by column chromatography if necessary.

2. Solid-Phase Peptide Synthesis (SPPS) Coupling Step [11][12]

  • Swell the resin (e.g., Rink amide resin) in DMF.

  • Remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain on the resin using a solution of 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, pre-activate the Fmoc-1-(dimethylamino)cyclopropanecarboxylic acid (3-5 equivalents relative to the resin loading) with a coupling reagent such as DIC (N,N'-diisopropylcarbodiimide) and HOBt (1-hydroxybenzotriazole) or PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in DMF for 15-30 minutes.[12][13]

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitor the completion of the reaction using a qualitative test (e.g., ninhydrin test).

  • Wash the resin with DMF to remove excess reagents and byproducts.

  • Proceed with the deprotection and coupling of the next amino acid in the sequence.

Biological Significance and Potential Applications

The incorporation of 1-(Dimethylamino)cyclopropanecarboxylic acid into peptides can have a profound impact on their biological properties.

Enhancing Metabolic Stability

The unnatural cyclopropane structure is resistant to degradation by proteases, which can significantly increase the in vivo half-life of the peptide therapeutic.

Modulating Receptor Binding

The rigid conformation imposed by the cyclopropane ring can lock the peptide into a bioactive conformation, leading to higher binding affinity and selectivity for its target receptor. This can translate to increased potency and reduced off-target effects.

Potential Therapeutic Areas

While specific biological data for peptides containing this exact amino acid is limited, the broader class of cyclopropane-containing molecules has shown promise in various therapeutic areas, including:

  • Antimicrobial Peptides: The constrained structure can enhance the amphipathic nature of antimicrobial peptides, improving their ability to disrupt bacterial membranes.

  • Anticancer Agents: By mimicking a specific turn or loop structure required for binding to a cancer-related protein, these peptides could act as potent inhibitors of protein-protein interactions.[10]

  • Neurological Disorders: The ability to create conformationally defined peptides is crucial for targeting specific receptor subtypes in the central nervous system.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of 1-(Dimethylamino)cyclopropanecarboxylic acid and the peptides into which it is incorporated.

Analytical TechniqueExpected Observations
¹H NMR Characteristic signals for the cyclopropane protons (typically in the upfield region) and the N,N-dimethyl protons.[3][14][15]
¹³C NMR Signals corresponding to the cyclopropane carbons, the quaternary carbon, the carboxylic acid carbon, and the N,N-dimethyl carbons.[16]
Mass Spectrometry Accurate mass measurement to confirm the molecular formula. Fragmentation patterns can provide structural information.[17]
FT-IR Spectroscopy Characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations.
RP-HPLC Assessment of purity of the amino acid and the final peptide.

Conclusion and Future Perspectives

1-(Dimethylamino)cyclopropanecarboxylic acid represents a valuable, albeit under-explored, building block for the design of novel peptide therapeutics. Its ability to impart significant conformational constraint offers a rational approach to improving the pharmacological properties of peptides. While further research is needed to fully elucidate its potential, the foundational principles of constrained amino acid chemistry suggest that this molecule could play a significant role in the development of next-generation peptide drugs with enhanced stability, potency, and selectivity. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to begin exploring the exciting possibilities of this unique amino acid.

References

  • 1-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride | 1803603-95-3. (n.d.). BenchChem.
  • Synthesis protocols - Peptideweb.com. (n.d.). Retrieved from [Link]

  • Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conform
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Synthesis of Peptides Containing Proline Analogues. (n.d.).
  • Peptide Coupling Reagents, More than a Letter Soup. (2011).
  • Practical N-to-C peptide synthesis with minimal protecting groups. (n.d.). NIH.
  • 1-((Dimethylamino)methyl)cyclopropanecarboxylic acid. (n.d.). PubChem.
  • Synthetic process of 1, 1-cyclopropane dicarboxylic acid dimethyl ester. (2014).
  • Recent development of peptide coupling reagents in organic synthesis. (n.d.).
  • 1,1-Cyclopropanedicarboxylic acid. (n.d.). Organic Syntheses.
  • 1-(Dimethylamino)cyclopentane-1-carboxylic acid. (n.d.). PubChem.
  • cyclopropanecarboxylic acid. (n.d.). Organic Syntheses.
  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. (n.d.). NIH.
  • Synthesis of CYCLOPROPANECARBOXYLIC ACID ANHYDRIDE. (n.d.). PrepChem.com.
  • Cyclopropanecarboxylic acids and deriv
  • Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox. (2022). NIH.
  • Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. (n.d.). MDPI.
  • Proline-Rich Antimicrobial Peptides
  • Marine Peptides: Bioactivities and Applic
  • Preparation of esters of cyclopropane-1,1-dicarboxylic acid. (1996).
  • Symplocin A, a Linear Peptide from the Bahamian Cyanobacterium Symploca sp. Configurational Analysis of N,N-Dimethylamino Acids by Chiral-Phase HPLC of Naphthacyl Esters. (n.d.). NIH.
  • Cyclotides: macrocyclic peptides with applications in drug design and agriculture. (n.d.).
  • Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limit
  • Malonates in Cyclocondens
  • Process for the preparation of cyclopropane-1,1-dicarboxylic acid derivatives. (2004).
  • Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. (n.d.). The Royal Society of Chemistry.
  • Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry. (2000). PubMed.
  • 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester. (n.d.). PubChem.
  • 2-methylenecyclopropanecarboxylic acid. (n.d.). Organic Syntheses.
  • Cyclopropanecarboxylic acid(1759-53-1) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Cyclopropanecarboxylic acid, propyl ester. (n.d.). SpectraBase.
  • 1-methylcyclopropane-1-carboxylic acid(6914-76-7) 13 c nmr. (n.d.). ChemicalBook.
  • "Processes For The Preparation Of Cyclopropanecarboxylic Acid". (n.d.). Quick Company.
  • Process for the preparation of trans-3,3-dimethyl-cyclopropane-1,2-dicarboxylic acid. (1984).
  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). (n.d.). NIH.

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Exploratory

physicochemical properties of 1-(Dimethylamino)cyclopropanecarboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 1-(Dimethylamino)cyclopropanecarboxylic Acid Introduction 1-(Dimethylamino)cyclopropanecarboxylic acid is a unique small molecule featuring a strained cycl...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-(Dimethylamino)cyclopropanecarboxylic Acid

Introduction

1-(Dimethylamino)cyclopropanecarboxylic acid is a unique small molecule featuring a strained cyclopropane ring, a tertiary amine, and a carboxylic acid. This structure confers zwitterionic properties, making it an interesting building block in medicinal chemistry. Understanding its fundamental physicochemical properties is a critical first step in evaluating its potential in drug discovery, from predicting its biological fate to designing viable formulations.

This guide provides a comprehensive overview of the key physicochemical attributes of 1-(Dimethylamino)cyclopropanecarboxylic acid. Beyond presenting known data, it offers field-proven, step-by-step experimental protocols for determining its most critical parameters—pKa, lipophilicity (LogP/LogD), and aqueous solubility. The causality behind experimental choices is explained to ensure that the described methods are robust and self-validating.

Molecular Identity and Structure

Correctly identifying the molecule is the foundation of all subsequent characterization. The primary identifiers and structural details for 1-(Dimethylamino)cyclopropanecarboxylic acid are summarized below.

Table 1: Molecular Identifiers for 1-(Dimethylamino)cyclopropanecarboxylic Acid

Identifier Value Source(s)
IUPAC Name 1-(dimethylamino)cyclopropane-1-carboxylic acid -
CAS Number 119111-65-8 [1][2][3]
Molecular Formula C₆H₁₁NO₂ [1]
Molecular Weight 129.16 g/mol [1][3]
Canonical SMILES CN(C)C1(CC1)C(=O)O -

| InChI Key | NQAIVVRCFAMKLM-UHFFFAOYSA-N |[1] |

Chemical Structure:

Chemical structure of 1-(Dimethylamino)cyclopropanecarboxylic acid

Core Physicochemical Properties

The interplay of a molecule's physicochemical properties governs its behavior in both chemical and biological systems. This section details the known and expected properties of 1-(Dimethylamino)cyclopropanecarboxylic acid.

Table 2: Summary of Physicochemical Properties

Property Value / Expected Range Comments and Implications Source(s)
Physical Form White to off-white solid Typical for small, polar organic molecules.[1][2] [1][2]
pKa (Acidic) ~2.0 - 4.5 (Estimated) No experimental data found. The carboxylic acid pKa is expected to be in the typical range for aliphatic acids. -
pKa (Basic) ~8.5 - 10.5 (Estimated) No experimental data found. The tertiary amine pKa is expected to be in the typical range for aliphatic amines. -
LogP Highly Negative (Estimated) No experimental data found. The zwitterionic nature at neutral pH suggests very low lipophilicity and a preference for the aqueous phase. A related but different molecule has a calculated XLogP3 of -2.2.[4] -
Aqueous Solubility High (Expected) No quantitative data found. High solubility is anticipated, especially at pH values where the molecule is charged. Solubility will be pH-dependent and likely lowest near its isoelectric point. -

| Melting Point | Not Found | Data not available in searched literature. | - |

Expert Insight: The Importance of Zwitterionic Character

The presence of both a carboxylic acid (ionizable to a carboxylate anion) and a tertiary amine (ionizable to a quaternary ammonium cation) makes this molecule zwitterionic. At physiological pH (~7.4), it is expected to exist predominantly with a negative charge on the carboxylate and a positive charge on the amine. This dual-charge state dramatically increases polarity, which has profound implications:

  • High Solubility: Zwitterions generally exhibit high aqueous solubility.

  • Low Lipophilicity: The permanent charges significantly reduce the molecule's ability to partition into nonpolar environments like lipids, leading to a very low LogD at physiological pH.

  • Poor Membrane Permeability: The high polarity suggests that passive diffusion across biological membranes (like the gut wall or blood-brain barrier) will be very low.

The diagram below illustrates how these fundamental properties are interconnected and influence critical drug development outcomes.

G cluster_0 Core Physicochemical Properties cluster_1 Drug Development Outcomes pKa Ionization (pKa) LogP Lipophilicity (LogP/LogD) pKa->LogP affects LogD Solubility Aqueous Solubility pKa->Solubility pH-dependence Binding Target Binding pKa->Binding charge state Absorption Absorption / Permeability LogP->Absorption Formulation Formulation Strategy Solubility->Formulation

Caption: Interrelationship of core physicochemical properties.

Analytical and Spectroscopic Profile

  • ¹H NMR: Expected signals would include:

    • A singlet around 2.2-2.8 ppm, integrating to 6H, for the two methyl groups of the dimethylamino moiety.

    • Two multiplets in the upfield region, likely between 0.5-1.5 ppm, corresponding to the diastereotopic protons of the cyclopropane ring. These four protons would exhibit complex splitting patterns (geminal and cis/trans coupling).

  • ¹³C NMR: Key signals would include:

    • A quaternary carbon signal for the C1 of the cyclopropane ring.

    • Two signals for the CH₂ groups of the cyclopropane ring.

    • A signal for the dimethylamino methyl carbons.

    • A downfield signal for the carbonyl carbon of the carboxylic acid (>170 ppm).

  • Mass Spectrometry (MS): In positive ion mode ESI-MS, the molecule would readily protonate on the tertiary amine, yielding an [M+H]⁺ ion with an m/z of approximately 130.1. In negative ion mode, it would deprotonate at the carboxylic acid to give an [M-H]⁻ ion with an m/z of approximately 128.1.

Experimental Protocols for Characterization

Given the lack of public experimental data, direct measurement is necessary. The following protocols are based on authoritative guidelines and best practices for characterizing small molecules.

G start Start: Pure Compound pKa Protocol 1: pKa Determination (Potentiometric Titration) start->pKa solubility Protocol 2: Aqueous Solubility (OECD 105) pKa->solubility Informs pH selection logP Protocol 3: LogD Determination (OECD 107) pKa->logP Informs pH selection end End: Comprehensive Profile solubility->end logP->end

Caption: Experimental workflow for physicochemical characterization.

Protocol 1: Determination of pKa by Potentiometric Titration

Causality: Potentiometric titration is the gold standard for pKa determination.[6][7] It directly measures the change in pH of a solution as a titrant is added, allowing for the precise identification of inflection points where the analyte is 50% ionized. For a zwitterionic compound, this method can resolve both the acidic and basic pKa values.

Methodology:

  • System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[8]

  • Sample Preparation: Prepare a ~1 mM solution of 1-(Dimethylamino)cyclopropanecarboxylic acid in deionized water.[9] To maintain constant ionic strength throughout the titration, add potassium chloride (KCl) to a final concentration of 0.15 M.[8]

  • Titration Setup: Place 20 mL of the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C). Purge the solution with nitrogen to displace dissolved CO₂, which can interfere with the titration of the basic functional group.[8]

  • Acidic pKa Titration:

    • Acidify the sample solution to ~pH 2.0 with 0.1 M hydrochloric acid (HCl).[9]

    • Titrate the solution by adding small, precise aliquots (e.g., 0.02 mL) of standardized 0.1 M sodium hydroxide (NaOH).[9]

    • Record the pH value after each addition, allowing the reading to stabilize. Continue the titration until the pH reaches ~12.0.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Calculate the first derivative (ΔpH/ΔV) and second derivative of the curve. The equivalence points are the maxima of the first derivative plot.

    • The pKa values correspond to the pH at the half-equivalence points. The lower pKa (carboxylic acid) and higher pKa (tertiary amine) can be determined from the inflection points on the curve.[6][9]

  • System Validation: Perform a minimum of three replicate titrations to ensure reproducibility.[8] The standard deviation of the pKa values should be calculated.

Protocol 2: Determination of Lipophilicity (LogD) by OECD 107 Shake-Flask Method

Causality: The shake-flask method is a direct and reliable way to measure the partition coefficient (Pow or LogP) of a compound between n-octanol and water, the standard system for mimicking biological membranes.[10][11] For an ionizable compound like this, measuring the distribution coefficient (D) at a specific pH (LogD) is more informative. This protocol should be performed at a pH where the compound is neutral (its isoelectric point) to approximate LogP, and at pH 7.4 to determine its lipophilicity under physiological conditions.

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing them to separate. Use buffered water (e.g., phosphate-buffered saline for pH 7.4) for LogD determination.

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous phase. The final concentration should not exceed 0.01 mol/L.[12]

  • Partitioning:

    • In a suitable vessel (e.g., a glass centrifuge tube), combine the n-octanol and aqueous phases in known volume ratios (e.g., 1:1, 2:1, 1:2).[10]

    • Add a known amount of the stock solution.

    • Shake the vessels at a constant temperature (20-25 °C) until equilibrium is reached (e.g., 24 hours).[10]

  • Phase Separation: Centrifuge the vessels to ensure complete separation of the two phases.[11]

  • Concentration Analysis:

    • Carefully withdraw an aliquot from each phase (aqueous and n-octanol).

    • Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation:

    • The distribution coefficient (D) is calculated as the ratio of the equilibrium concentration in the n-octanol phase (C_octanol) to the equilibrium concentration in the aqueous phase (C_water).

    • LogD = log₁₀(C_octanol / C_water)

  • System Validation: The total amount of substance recovered from both phases should be compared to the amount initially added to check for mass balance.[10] The final LogD value should be reported as the average of measurements from different phase ratios, with a range of ±0.3 log units being acceptable.[10]

Protocol 3: Determination of Aqueous Solubility by OECD 105 Flask Method

Causality: This method, also known as the equilibrium solubility method, determines the saturation concentration of a compound in water at a given temperature.[13][14] It is the most direct and thermodynamically relevant measure of solubility, making it essential for formulation and biopharmaceutical assessment. Given the expected solubility is above 10 mg/L, the flask method is appropriate.[14]

Methodology:

  • Preliminary Test: A simple preliminary test can be performed to estimate the approximate solubility and the time required to reach equilibrium.[13]

  • Equilibration:

    • Add an excess amount of the solid compound to a vessel containing deionized water (or a buffer of a specific pH). The excess solid ensures that a saturated solution is formed.

    • Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).

  • Phase Separation: After equilibration, allow the mixture to stand to let the undissolved solid settle. Separate the saturated aqueous solution from the excess solid by centrifugation and/or filtration (using a filter that does not adsorb the compound).

  • Quantification:

    • Dilute the clear, saturated supernatant with a suitable solvent.

    • Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation: The solubility is reported as the mass concentration (e.g., in mg/mL or µg/mL) of the saturated solution.

  • System Validation: The pH of the saturated solution should be measured and reported. The presence of undissolved solid at the end of the experiment must be visually confirmed. The experiment should be performed in triplicate.

Implications for Drug Development

The physicochemical profile of 1-(Dimethylamino)cyclopropanecarboxylic acid, dominated by its zwitterionic nature, presents both opportunities and challenges in a drug development context.

  • ADME Profile:

    • Absorption: Due to its expected high polarity and low LogD at physiological pH, oral absorption via passive diffusion is likely to be very poor. Its structure might make it a substrate for amino acid or other solute carrier (SLC) transporters, which could provide an alternative absorption pathway.

    • Distribution: The compound is expected to have a low volume of distribution and be largely confined to the systemic circulation and extracellular fluids, with poor penetration into tissues and especially the central nervous system.

    • Metabolism & Excretion: As a small, polar molecule, it is likely to undergo limited metabolism and be primarily excreted unchanged via the kidneys.

  • Formulation Considerations:

    • The expected high aqueous solubility is a significant advantage for developing parenteral (injectable) formulations.

    • For oral delivery, significant formulation strategies (e.g., prodrugs that mask the charged groups) would be required to improve its membrane permeability.

Conclusion

1-(Dimethylamino)cyclopropanecarboxylic acid is a highly polar, zwitterionic molecule. While experimental data on its key physicochemical properties are scarce in public literature, its structure provides a strong basis for predicting its behavior. It is expected to be highly soluble in water with very low lipophilicity. This guide provides the foundational knowledge and robust, authoritative experimental protocols required for researchers to fully characterize this compound. A thorough understanding of its pKa, LogD, and solubility is essential for any rational application of this molecule in drug discovery and development.

References

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  • Avdeef, A., et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Pharmaceutical and Biomedical Analysis, 147, 208-219.
  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

  • OECD. (1995). Test No. 105: Water Solubility. Retrieved from [Link]

  • PubChem. (n.d.). 1-((Dimethylamino)methyl)cyclopropanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 841-849.
  • Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. Retrieved from [Link]

  • S. Babić, et al. (2013). Development of Methods for the Determination of pKa Values. Molecules, 18(8), 9573-9591.
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  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Phytosafe. (n.d.). OECD 105. Retrieved from [Link]

  • OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

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  • SpectraBase. (n.d.). Cyclopropanecarboxylic acid, propyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • NIST. (n.d.). Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (1R-trans)-. Retrieved from [Link]

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Foundational

1-(Dimethylamino)cyclopropanecarboxylic acid molecular structure and conformation

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-(Dimethylamino)cyclopropanecarboxylic Acid Authored by: Gemini, Senior Application Scientist Abstract: This technical guide provides a comprehe...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-(Dimethylamino)cyclopropanecarboxylic Acid

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 1-(dimethylamino)cyclopropanecarboxylic acid. We delve into the unique stereoelectronic features conferred by the strained cyclopropane ring, the influence of the geminally substituted dimethylamino and carboxylic acid groups, and the resulting conformational landscape. This document explores the molecule's significance as a structural motif in medicinal chemistry, particularly in the context of neuroactive compounds. Detailed theoretical and experimental workflows for characterization are provided for researchers and drug development professionals.

Introduction and Structural Clarification

1-(Dimethylamino)cyclopropanecarboxylic acid is a fascinating non-proteinogenic amino acid that occupies a unique chemical space due to its compact and rigid cyclopropane scaffold. This three-membered ring system imparts significant angle and torsional strain, resulting in "bent" or "banana" bonds and distinct chemical reactivity compared to its acyclic or larger-ring counterparts.[1][2][3][4] These features make cyclopropane derivatives valuable building blocks in drug discovery, where conformational restriction can lead to enhanced potency and selectivity for biological targets.[5]

It is crucial to distinguish the topic of this guide, 1-(dimethylamino)cyclopropanecarboxylic acid (C₆H₁₁NO₂)[6] , from a structurally related compound, 1-((dimethylamino)methyl)cyclopropanecarboxylic acid (C₇H₁₃NO₂)[5][7] . The former features a direct nitrogen-to-ring attachment, while the latter possesses a methylene spacer. This guide focuses exclusively on the former, direct-attachment structure.

The primary objective of this whitepaper is to provide an in-depth examination of the molecule's three-dimensional structure and preferred conformations, which are critical determinants of its physicochemical properties and biological activity.

Molecular Structure and Bonding

The structure of 1-(dimethylamino)cyclopropanecarboxylic acid is characterized by a quaternary carbon atom within the cyclopropane ring, which is geminally substituted with a tertiary amine and a carboxylic acid.

Caption: 2D Structure of 1-(Dimethylamino)cyclopropanecarboxylic acid.

The cyclopropane ring forces the internal C-C-C bond angles to approximately 60°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°.[2][3] This severe angle strain leads to weaker, more reactive C-C bonds with increased p-character in the exocyclic bonds. The geminal substitution pattern is expected to slightly distort the ring from a perfect equilateral triangle.

Table 1: Key Molecular Properties

Property Value Source
Molecular Formula C₆H₁₁NO₂ [6]
Molecular Weight 129.16 g/mol [6]
IUPAC Name 1-(dimethylamino)cyclopropanecarboxylic acid N/A
CAS Number 119111-65-8 [6]

| Appearance | Solid |[6] |

Based on data from related structures, the bond lengths and angles can be predicted.[8]

Table 2: Predicted Geometrical Parameters

Parameter Typical Value Notes
C-C (ring) ~1.51 Å Shorter than a typical alkane C-C bond (~1.54 Å).
C-COOH ~1.52 Å Influenced by the electronegativity of the carboxyl group.
C-N ~1.47 Å Typical for a C-N single bond.
C=O ~1.20 Å Characteristic of a carboxylic acid carbonyl.
C-O ~1.34 Å Characteristic of a carboxylic acid C-OH bond.
∠C-C-C (internal) ~60° Defined by the three-membered ring.
∠(ring)C-COOH ~118-122° The exocyclic angle is wider than tetrahedral.

| ∠(ring)C-N | ~118-122° | The exocyclic angle is wider than tetrahedral. |

Conformational Analysis

While the cyclopropane ring itself is rigid, the molecule's overall conformation is determined by the rotation of the exocyclic substituent groups around the C1-C(carboxyl) and C1-N bonds.

G cluster_0 Key Rotational Bonds cluster_1 Rotations cluster_2 Governing Factors Molecule 1-(Dimethylamino)cyclopropanecarboxylic acid Torsion1 τ1: C2-C1-C(carboxyl)-O Molecule->Torsion1 Carboxyl Orientation Torsion2 τ2: C2-C1-N-C(methyl) Molecule->Torsion2 Amino Group Orientation Electronics Electronic Effects (Hyperconjugation with cyclopropane orbitals) Molecule->Electronics Sterics Steric Hindrance (Repulsion between COOH and N(CH₃)₂ groups) Torsion1->Sterics Torsion2->Sterics

Caption: Factors influencing the conformation of the molecule.

The primary determinant of the low-energy conformations is the steric repulsion between the bulky dimethylamino and carboxylic acid groups. The molecule will preferentially adopt conformations that maximize the distance between these groups. Computational studies on similarly substituted cyclopropanes confirm that such steric factors are dominant in defining the conformational landscape.[9][10]

The preferred orientation of the carboxylic acid group relative to the cyclopropane ring is typically one where the C=O bond is either syn- or anti-periplanar to one of the adjacent ring C-C bonds, a conformation often referred to as "bisected". This arrangement allows for favorable electronic interactions (hyperconjugation) between the π-system of the carbonyl group and the Walsh orbitals of the cyclopropane ring.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for this exact molecule are not publicly available, its key spectroscopic features can be reliably predicted based on its functional groups and data from analogous compounds like cyclopropanecarboxylic acid and its derivatives.[11][12][13]

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by absorptions from the carboxylic acid and amino groups.

  • O-H Stretch: A very broad, strong absorption band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H in the carboxylic acid dimer.[14][15]

  • C-H Stretch (Aliphatic): Absorptions around 2850-3000 cm⁻¹ for the C-H bonds of the methyl and cyclopropane groups.

  • C=O Stretch: A strong, sharp absorption between 1700-1725 cm⁻¹, typical for a saturated, dimeric carboxylic acid.[14]

  • C-N Stretch: A medium to weak absorption in the 1000-1250 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR:

    • -COOH Proton: A broad singlet, significantly downfield, typically >10 ppm, due to its acidic nature.[14]

    • -N(CH₃)₂ Protons: A singlet in the 2.2-2.8 ppm range, integrating to 6 protons.

    • Cyclopropane Protons (-CH₂-): The two methylene groups on the ring are diastereotopic. They will appear as a complex multiplet pattern in the upfield region, likely between 0.5-1.5 ppm, due to geminal and cis/trans vicinal coupling.[11]

  • ¹³C NMR:

    • -COOH Carbon: A signal in the 175-185 ppm range.[14][16]

    • -N(CH₃)₂ Carbons: A signal around 40-50 ppm.

    • Quaternary Ring Carbon (C1): A signal in the 30-40 ppm range, shifted downfield by the attached heteroatoms.[17]

    • -CH₂- Ring Carbons (C2, C3): Signals in the highly shielded region of 10-20 ppm, characteristic of cyclopropane carbons.[12]

Relevance in Medicinal Chemistry: A Scaffold for NMDA Receptor Ligands

The rigid cyclopropane scaffold is a privileged structure in medicinal chemistry. Its ability to lock dihedral angles and present substituents in well-defined spatial orientations is highly valuable for designing potent and selective ligands. Many cyclopropane-containing amino acids are known to interact with the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate receptor in the central nervous system involved in synaptic plasticity, learning, and memory.[18]

Overactivation of NMDA receptors leads to excitotoxicity, a process implicated in various neurological disorders. Consequently, NMDA receptor antagonists are of significant therapeutic interest.[19] Molecules like 1-aminocyclopropanecarboxylic acid (ACPC) act as partial agonists or antagonists at the glycine co-agonist site of the NMDA receptor.[20] The conformational rigidity of the cyclopropane ring is key to this activity, positioning the amino and carboxyl groups in a specific orientation that mimics or blocks the binding of the natural ligand, glycine.

cluster_0 NMDA Receptor Modulation NMDA NMDA Receptor Channel Glutamate Glutamate Binding Glutamate->NMDA IonFlow Ca²⁺ / Na⁺ Influx (Neuronal Activation) Glutamate->IonFlow Opens Channel Glycine Glycine Binding Site Glycine->NMDA Glycine->IonFlow Opens Channel Blocker Channel Blockers (e.g., Ketamine) Blocker->IonFlow Blocks Channel Antagonist Cyclopropane Ligand (e.g., ACPC) Antagonist->Glycine Competes for Binding

Caption: Simplified schematic of NMDA receptor activation and points of antagonism.

While the specific activity of 1-(dimethylamino)cyclopropanecarboxylic acid is not extensively documented, its structure serves as a key pharmacophore. The precise conformation dictates how the charged amino and carboxylate groups are presented to the receptor binding pocket, making the type of in-depth analysis presented in this guide essential for rational drug design.

Methodologies for Structural and Conformational Analysis

Experimental Protocol: Spectroscopic Characterization
  • Sample Preparation: Dissolve ~5-10 mg of 1-(dimethylamino)cyclopropanecarboxylic acid in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) for NMR analysis. For IR analysis, prepare a KBr pellet or a thin film.

  • ¹H NMR Spectroscopy:

    • Acquire a standard 1D ¹H spectrum.

    • Integrate all signals to confirm proton counts.

    • Identify the chemical shifts and multiplicities for each unique proton environment as predicted in Section 4.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C spectrum to identify the number of unique carbon atoms and their chemical shifts.

    • (Optional) Run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ signals.

  • Infrared (IR) Spectroscopy:

    • Acquire a spectrum from 4000 to 400 cm⁻¹.

    • Identify the key absorption bands (O-H, C=O, C-H) and compare them to the predicted values in Section 4.

Computational Workflow: Conformational Search

A robust method for exploring the conformational space is through computational modeling.

G start Start: 2D Structure step1 Step 1: 3D Structure Generation (e.g., using RDKit/Open Babel) start->step1 step2 Step 2: Initial Geometry Optimization (Molecular Mechanics, e.g., MMFF94) step1->step2 step3 Step 3: Systematic Conformational Search (Rotate key dihedral angles τ1, τ2) step2->step3 step4 Step 4: Geometry Optimization of Conformers (Quantum Mechanics, e.g., DFT B3LYP/6-31G*) step3->step4 step5 Step 5: Energy Calculation & Analysis (Calculate relative energies, identify low-energy minima) step4->step5 end End: Conformational Profile step5->end

Caption: Workflow for computational conformational analysis.

  • 3D Structure Generation: Convert the 2D structure into an initial 3D model using molecular editing software.

  • Initial Optimization: Perform a preliminary geometry optimization using a computationally inexpensive method like the MMFF94 molecular mechanics force field to obtain a reasonable starting structure.

  • Conformational Search: Systematically rotate the key dihedral angles (τ1 and τ2, as defined in Section 3) in discrete steps (e.g., 30°). Generate a structure for each rotational combination.

  • High-Level Optimization: Optimize the geometry of each generated conformer using a more accurate quantum mechanical method, such as Density Functional Theory (DFT) with a basis set like 6-31G(d).

  • Energy Analysis: Calculate the single-point energy of each optimized conformer. The relative energies will reveal the most stable (lowest energy) conformations and their corresponding populations according to the Boltzmann distribution.

Conclusion

1-(Dimethylamino)cyclopropanecarboxylic acid is a structurally constrained molecule whose properties are dominated by the interplay between the rigid, strained cyclopropane ring and the steric demands of its geminal substituents. Its conformation is primarily dictated by the rotational orientations of the dimethylamino and carboxylic acid groups, which seek to minimize steric repulsion. This conformational rigidity makes it and related structures highly valuable scaffolds in medicinal chemistry, particularly for the design of ligands targeting specific protein binding sites, such as the glycine site of the NMDA receptor. The predictive and experimental methodologies outlined in this guide provide a robust framework for the detailed characterization of this and other novel cyclopropane derivatives.

References

  • Casanovas, J., et al. (2006). Conformational analysis of a cyclopropane analogue of phenylalanine with two geminal phenyl substituents. The Journal of Physical Chemistry B, 110(11), 5762-6. Available at: [Link]

  • Aleman, C., et al. (n.d.). Conformational Analysis of a Cyclopropane Analogue of Phenylalanine with Two Geminal Phenyl Substituents. UPC Commons. Available at: [Link]

  • Jessen, S. M., & Klippers, H. (1991). Structures of two cyclopropane derivatives: cis- and trans-caronic acid. Acta Crystallographica Section C: Crystal Structure Communications, 47(9), 1937-1940. Available at: [Link]

  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. Available at: [Link]

  • PubChem. (n.d.). 1-((Dimethylamino)methyl)cyclopropanecarboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Maricopa Open Digital Press. (n.d.). Conformational Analysis of Cycloalkanes. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Available at: [Link]

  • ResearchGate. (n.d.). (a) Schematic and (b) X-ray structure of the cyclopropane derivative 2. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). NMDA receptor antagonist. Wikipedia. Available at: [Link]

  • Lumen Learning. (n.d.). Conformers of Cycloalkanes. MCC Organic Chemistry. Available at: [Link]

  • Salaün, J. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. Topics in Current Chemistry. Available at: [Link]

  • PubChem. (n.d.). Cyclopropanecarboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (n.d.). WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof. Google Patents.
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  • Chemistry LibreTexts. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

  • University of Wisconsin. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - 13C-NMR. UCLA. Available at: [Link]

  • PubChem. (n.d.). 1-(Dimethylamino)cyclopentane-1-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

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  • ResearchGate. (n.d.). Conformational analysis of 1,4‐disubstituted cyclohexanes. ResearchGate. Available at: [Link]

  • Göthert, M., et al. (1995). Effect of 1-aminocyclopropanecarboxylic acid on N-methyl-D-aspartate-stimulated [3H]-noradrenaline release in rat hippocampal synaptosomes. Naunyn-Schmiedeberg's Archives of Pharmacology, 351(5), 517-21. Available at: [Link]

  • University of Calgary. (n.d.). Sample IR spectra. University of Calgary. Available at: [Link]

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Exploratory

solubility of 1-(Dimethylamino)cyclopropanecarboxylic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 1-(Dimethylamino)cyclopropanecarboxylic Acid in Organic Solvents Introduction 1-(Dimethylamino)cyclopropanecarboxylic acid is a unique non-proteinogenic amino acid that ha...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 1-(Dimethylamino)cyclopropanecarboxylic Acid in Organic Solvents

Introduction

1-(Dimethylamino)cyclopropanecarboxylic acid is a unique non-proteinogenic amino acid that has garnered interest within the pharmaceutical and life sciences sectors. Its rigid cyclopropane scaffold combined with the presence of both a carboxylic acid and a tertiary amine makes it a valuable building block in medicinal chemistry. These functional groups are known to modulate the pharmacokinetic properties of drug candidates.[1] A thorough understanding of its solubility is paramount for its effective use in synthesis, formulation, and various biological assays. Low solubility can lead to unpredictable results in vitro and poor bioavailability in vivo, making solubility assessment a critical step in drug discovery and development.[2][3]

This guide provides a comprehensive overview of the predicted solubility profile of 1-(Dimethylamino)cyclopropanecarboxylic acid in a range of common organic solvents. Due to the limited availability of public quantitative solubility data for this specific molecule, this document emphasizes the theoretical underpinnings of its solubility based on its physicochemical properties and data from structurally analogous compounds. Furthermore, we provide detailed, field-proven experimental protocols for researchers to determine its solubility with high fidelity.

Physicochemical Properties and Predicted Solubility

The solubility of a compound is dictated by its molecular structure. 1-(Dimethylamino)cyclopropanecarboxylic acid possesses three key structural features that govern its interaction with solvents: a carboxylic acid group, a tertiary amine group, and a cyclopropane ring.

  • Carboxylic Acid: This group is polar and can act as a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents.

  • Tertiary Amine: This group is also polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

  • Amphoteric Nature: The presence of both an acidic (carboxylic acid) and a basic (tertiary amine) group gives the molecule an amphoteric and likely zwitterionic character, especially in the presence of protic solvents. This dual nature significantly influences its solubility behavior.

  • Cyclopropane Ring: This small, rigid hydrocarbon ring is nonpolar, which can contribute to solubility in less polar organic solvents.

The interplay of these features suggests a complex solubility profile. The hydrochloride salt form of this compound is often used to enhance stability and solubility.[1]

Predicted Solubility Profile

Based on the principles of "like dissolves like" and the known solubility of analogous compounds such as cyclopropanecarboxylic acid and N,N-dimethylglycine, the following solubility profile is predicted. Cyclopropanecarboxylic acid is soluble in polar solvents like water, ethanol, and ether.[4][5] N,N-dimethylglycine is also soluble in a range of polar solvents including water, methanol, ethanol, and acetone.[6][7]

Solvent Category Solvent Example Predicted Solubility Rationale
Polar Protic Methanol, EthanolHighThe hydroxyl group of the solvent can form strong hydrogen bonds with both the carboxylic acid and the dimethylamino group of the solute.
WaterModerate to HighThe molecule's ability to form hydrogen bonds and its potential zwitterionic character suggest good aqueous solubility. The nonpolar cyclopropane ring may slightly limit this.
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighDMSO is an excellent hydrogen bond acceptor and has a high polarity, making it effective at solvating both the polar functional groups and disrupting the crystal lattice of the solid compound. The hydrochloride salt of the analogous N,N-dimethylglycine is soluble in DMSO.[8]
Acetonitrile (ACN)ModerateAcetonitrile is polar but a weaker hydrogen bond acceptor than DMSO. It is expected to be a reasonably good solvent.
N,N-Dimethylformamide (DMF)HighSimilar to DMSO, DMF is a highly polar aprotic solvent capable of solvating the polar functional groups effectively.
Less Polar Tetrahydrofuran (THF), Ethyl AcetateLow to ModerateThese solvents have moderate polarity and can interact with the solute, but are less effective at solvating the highly polar/ionic character of the molecule compared to more polar solvents. Cyclopropanecarboxylic acid is soluble in ethyl acetate.[9]
Nonpolar Hexane, TolueneVery LowThe nonpolar nature of these solvents makes them poor at solvating the polar carboxylic acid and tertiary amine groups. The small nonpolar cyclopropane ring is insufficient to drive solubility in these solvents.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure.[10] It represents the true solubility of the compound and is a crucial parameter for drug development. The shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability.[11]

The Shake-Flask Method: A Self-Validating Protocol

This method involves adding an excess amount of the solid compound to a solvent and agitating the mixture until equilibrium is reached. The concentration of the dissolved compound is then measured in the supernatant.

Protocol:

  • Preparation:

    • Accurately weigh an excess amount of 1-(Dimethylamino)cyclopropanecarboxylic acid (e.g., 5-10 mg) into a glass vial. The excess solid is crucial to ensure a saturated solution is formed.

    • Add a precise volume (e.g., 1 mL) of the desired organic solvent to the vial.

  • Equilibration:

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a shaker or on a rotating wheel in a temperature-controlled environment (typically 25°C or 37°C).

    • Agitate the mixture for a sufficient time to reach equilibrium. A 24-hour incubation is standard for thermodynamic solubility, with some protocols suggesting sampling at multiple time points (e.g., 4 and 24 hours) to ensure equilibrium has been reached.[12][13]

  • Sample Separation:

    • After incubation, allow the vial to stand to let the undissolved solid settle.

    • Separate the saturated solution (supernatant) from the excess solid. This can be done by:

      • Centrifugation: Centrifuge the vial at a high speed to pellet the solid.

      • Filtration: Use a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to draw the supernatant. This is often the preferred method to ensure all particulate matter is removed.

  • Quantification:

    • Prepare a series of calibration standards of the compound in the same solvent.

    • Dilute the filtered supernatant with the solvent to bring its concentration within the range of the calibration curve.

    • Analyze the standards and the diluted sample using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14]

    • Calculate the concentration of the dissolved compound in the original supernatant based on the calibration curve and the dilution factor.

Self-Validation Check: The presence of undissolved solid in the vial after the equilibration period is a key visual confirmation that a saturated solution was achieved.

Diagram of the Shake-Flask Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Weigh excess solid compound B Add precise volume of solvent A->B C Seal vial and agitate (e.g., 24h at 25°C) B->C D Centrifuge or Filter to remove solid C->D F Dilute supernatant D->F E Prepare calibration standards G Analyze via HPLC-UV or LC-MS E->G F->G H Calculate solubility G->H

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Factors Influencing Solubility

Several factors can influence the measured solubility of 1-(Dimethylamino)cyclopropanecarboxylic acid:

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in a liquid solvent, solubility increases with temperature. It is crucial to control and report the temperature at which solubility is determined.

  • pH: In aqueous or mixed aqueous-organic systems, the pH will have a profound effect on the solubility of this amphoteric molecule. At its isoelectric point, the molecule will exist predominantly as a zwitterion, which may exhibit minimum solubility. At low pH, the carboxylic acid will be protonated and the amine will be protonated (cationic form), while at high pH, the carboxylic acid will be deprotonated (anionic form). Both the cationic and anionic forms are expected to have higher aqueous solubility than the neutral or zwitterionic form.

  • Crystalline Form (Polymorphism): The solid-state properties of the compound, such as its crystal form (polymorph) or whether it is amorphous, can significantly impact its solubility. Amorphous forms are generally more soluble but less stable than their crystalline counterparts.

Conclusion

For researchers and drug development professionals, the definitive solubility values must be determined empirically. The shake-flask method detailed in this guide provides a robust and reliable protocol for obtaining high-quality, reproducible thermodynamic solubility data. Accurate solubility data is a cornerstone of successful drug discovery, enabling informed decisions in lead optimization, formulation development, and preclinical studies.

References

  • Dissolution Technologies. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter." Available at: [Link].

  • protocols.io. "In-vitro Thermodynamic Solubility." Available at: [Link].

  • protocols.io. "Shake-Flask Aqueous Solubility assay (Kinetic solubility)." Available at: [Link].

  • Domainex. "Thermodynamic Solubility Assay." Available at: [Link].

  • Regulations.gov. "MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD." Available at: [Link].

  • chemister.ru. "N,N-dimethylglycine." Available at: [Link].

  • Evotec. "Thermodynamic Solubility Assay." Available at: [Link].

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Foundational

A Technical Guide to the Spectral Analysis of 1-(Dimethylamino)cyclopropanecarboxylic Acid

Introduction 1-(Dimethylamino)cyclopropanecarboxylic acid is a fascinating molecule that holds potential in various research and development domains, particularly in medicinal chemistry and drug design. Its rigid cyclopr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Dimethylamino)cyclopropanecarboxylic acid is a fascinating molecule that holds potential in various research and development domains, particularly in medicinal chemistry and drug design. Its rigid cyclopropane scaffold, combined with the basic dimethylamino group and the acidic carboxylic acid moiety, presents a unique stereoelectronic profile. Understanding the precise structure and electronic properties of this compound is paramount for its application, and for this, a detailed spectral analysis is indispensable.

Molecular Structure and Key Features

A thorough spectral analysis begins with a clear understanding of the molecule's structure.

Caption: Molecular structure of 1-(dimethylamino)cyclopropanecarboxylic acid.

The key structural features that will dominate the spectral data are:

  • The Cyclopropane Ring: A strained three-membered ring that imparts unique chemical shifts in NMR due to its electronic structure.

  • The Dimethylamino Group: A tertiary amine that will show characteristic signals in NMR and influence fragmentation in MS.

  • The Carboxylic Acid Group: A functional group with distinct IR and NMR signatures.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 1-(dimethylamino)cyclopropanecarboxylic acid, both ¹H and ¹³C NMR will provide crucial information.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical as the carboxylic acid proton is exchangeable.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three main signals corresponding to the dimethylamino protons, and the diastereotopic protons of the cyclopropane ring.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale and Expert Insights
~2.4 - 2.6Singlet6HN(CH₃)₂The two methyl groups are equivalent and will appear as a singlet. The chemical shift is downfield due to the inductive effect of the nitrogen atom.
~1.2 - 1.5Multiplet2HCyclopropyl CH₂ (cis to COOH)The protons on the cyclopropane ring are diastereotopic. Based on studies of 1-aminocyclopropanecarboxylic acid, the protons cis to the carboxyl group are expected to be deshielded and appear further downfield[1].
~1.0 - 1.2Multiplet2HCyclopropyl CH₂ (trans to COOH)The protons trans to the carboxyl group are expected to be more shielded and appear more upfield[1]. The coupling between the geminal and vicinal cyclopropyl protons will result in complex multiplets.
~10 - 12 (in non-protic solvent)Broad Singlet1HCOOHThis proton is acidic and its signal is often broad due to hydrogen bonding and exchange. In a protic solvent like D₂O, this signal will disappear due to deuterium exchange.[2]

Note: The cyclopropyl protons will exhibit complex spin-spin coupling, appearing as multiplets.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals.

Predicted Chemical Shift (δ, ppm) Assignment Rationale and Expert Insights
~175 - 180COOHThe carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield.[2]
~50 - 55C-N (quaternary)The quaternary carbon of the cyclopropane ring attached to the nitrogen and the carboxyl group will be deshielded by both electronegative atoms.
~40 - 45N(CH₃)₂The carbons of the methyl groups are influenced by the attached nitrogen.
~15 - 20CH₂ (cyclopropyl)The methylene carbons of the cyclopropane ring are typically found in the upfield region of the spectrum.

II. Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

Predicted IR Spectrum

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and the C-N bond.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Intensity Rationale and Expert Insights
2500-3300O-H stretch (carboxylic acid)Broad, StrongThis very broad absorption is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer and will likely overlap with C-H stretching frequencies.[3][4]
~2950C-H stretch (aliphatic)MediumCorresponding to the C-H bonds of the methyl and cyclopropyl groups.
1700-1725C=O stretch (carboxylic acid)Strong, SharpA very intense and sharp absorption characteristic of the carbonyl group in a carboxylic acid.[3][4]
1200-1300C-N stretch (tertiary amine)MediumThis absorption is characteristic of the stretching vibration of the C-N bond in the tertiary amine.
1210-1320C-O stretch (carboxylic acid)MediumAssociated with the C-O single bond of the carboxylic acid.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: MS Data Acquisition
  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, zwitterionic-capable molecule.

  • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is ideal for accurate mass determination.

  • Tandem MS (MS/MS): To gain structural information, the molecular ion can be selected and fragmented (e.g., via collision-induced dissociation) to observe the daughter ions.

Predicted Mass Spectrum

The molecular formula of 1-(dimethylamino)cyclopropanecarboxylic acid is C₆H₁₁NO₂ with a monoisotopic mass of approximately 129.0790 g/mol .

  • Molecular Ion: In positive-ion ESI-MS, the protonated molecule [M+H]⁺ is expected at m/z ≈ 130.0868.

  • Key Fragmentation Pathways: Based on the fragmentation of similar amino acids, several key fragmentation pathways can be predicted.

cluster_frags Predicted Fragments M [M+H]⁺ m/z ≈ 130.09 F1 Loss of H₂O [M+H-H₂O]⁺ m/z ≈ 112.08 M->F1 - H₂O F2 Loss of COOH [M+H-HCOOH]⁺ m/z ≈ 84.08 M->F2 - HCOOH F3 Loss of C₂H₄ (from ring) [M+H-C₂H₄]⁺ m/z ≈ 102.07 M->F3 - C₂H₄ F4 [N(CH₃)₂CH₂]⁺ m/z ≈ 58.07 M->F4 cleavage

Caption: Predicted fragmentation pathways for protonated 1-(dimethylamino)cyclopropanecarboxylic acid.

Table of Predicted Fragments:

Predicted m/z Proposed Fragment Fragmentation Pathway Expert Insights
112.08[M+H-H₂O]⁺Loss of water from the carboxylic acid group.This is a common loss for protonated carboxylic acids.
84.08[M+H-HCOOH]⁺Loss of the entire carboxylic acid group as formic acid.This fragmentation pathway is also frequently observed for amino acids.
102.07[M+H-C₂H₄]⁺Loss of ethene from the cyclopropane ring.Ring opening and subsequent fragmentation of the strained cyclopropane ring is a plausible pathway.
58.07[N(CH₃)₂CH₂]⁺Cleavage of the bond between the cyclopropane ring and the nitrogen, with charge retention on the nitrogen-containing fragment.This would result in a stable iminium ion, which is a common fragment for molecules containing a dimethylamino group, as seen in the mass spectrum of N,N-dimethylglycine.[5][6]

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral features of 1-(dimethylamino)cyclopropanecarboxylic acid. The predicted NMR, IR, and MS data are based on fundamental principles and analysis of closely related compounds. The unique structural elements of this molecule—the strained cyclopropane ring, the tertiary amine, and the carboxylic acid—each impart distinct and identifiable signatures in their respective spectra. This guide serves as a robust framework for researchers and scientists in the identification, characterization, and quality control of this and similar molecules, enabling further exploration of their potential in drug development and other scientific endeavors.

References

Exploratory

An In-depth Technical Guide to 1-(Dimethylamino)cyclopropanecarboxylic Acid: From Discovery to Modern Applications

Abstract This technical guide provides a comprehensive overview of 1-(Dimethylamino)cyclopropanecarboxylic acid, a fascinating molecule at the intersection of strained-ring chemistry and pharmaceutical sciences. Delving...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-(Dimethylamino)cyclopropanecarboxylic acid, a fascinating molecule at the intersection of strained-ring chemistry and pharmaceutical sciences. Delving into its historical context, this document traces the origins of cyclopropane chemistry and navigates through the evolution of synthetic methodologies leading to this specific amino acid derivative. Key synthetic pathways, including historical precedents and modern, optimized protocols, are detailed with an emphasis on the underlying chemical principles and experimental rationale. Furthermore, this guide explores the significant role of 1-(Dimethylamino)cyclopropanecarboxylic acid and its analogues as valuable building blocks in drug discovery, particularly in the development of antiviral and neurological agents. The content is tailored for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the chemistry and application of this unique compound.

Introduction: The Allure of the Cyclopropane Ring in Chemistry and Medicine

The cyclopropane motif, a three-membered carbocycle, has long captivated the minds of chemists. Its inherent ring strain, a consequence of compressed bond angles deviating significantly from the ideal tetrahedral geometry, imparts a unique reactivity profile. This "pseudo-unsaturated" character allows cyclopropane derivatives to participate in a variety of chemical transformations, making them versatile intermediates in organic synthesis.

In the realm of medicinal chemistry, the incorporation of a cyclopropane ring into a drug candidate can confer several advantageous properties. These include increased metabolic stability, enhanced potency, and improved selectivity for its biological target. The rigid, three-dimensional structure of the cyclopropane scaffold can also serve as a conformational constraint, locking a molecule into a bioactive conformation and thereby improving its pharmacological profile. 1-(Dimethylamino)cyclopropanecarboxylic acid, as a bifunctional molecule bearing both a reactive carboxylic acid handle and a tertiary amine, represents a valuable building block for the synthesis of complex pharmaceutical agents.

A Historical Perspective: The Genesis of Cyclopropanecarboxylic Acid Chemistry

The journey to understanding and utilizing compounds like 1-(Dimethylamino)cyclopropanecarboxylic acid is built upon a rich history of fundamental organic chemistry. While the specific discovery of this particular molecule is not prominently documented in seminal, standalone publications, its emergence is a logical progression from over a century of research into cyclopropane synthesis.

A pivotal moment in this history was the work of William Henry Perkin Jr. in 1884. His synthesis of cyclopropane-1,1-dicarboxylate through the condensation of a malonic ester with 1,2-dibromoethane laid the foundational groundwork for accessing the cyclopropane ring system.[1] This classical approach, known as the Perkin alicyclic synthesis, opened the door for the preparation of a wide array of substituted cyclopropanes.

Over the decades, synthetic methodologies have evolved significantly. The development of modern techniques, such as the use of dimethylsulfoxonium methylide, has enabled more efficient and higher-yielding formations of the cyclopropane ring, overcoming some of the limitations of earlier methods.[1] The advent of these more sophisticated synthetic tools paved the way for the creation of increasingly complex and functionally diverse cyclopropane derivatives, including those with amino substituents. The hydrochloride salt of 1-(Dimethylamino)cyclopropanecarboxylic acid is often utilized in research and commercial applications due to its enhanced stability and solubility.[1]

Synthetic Strategies: Crafting the 1-(Dimethylamino)cyclopropanecarboxylic Acid Scaffold

The synthesis of 1-(Dimethylamino)cyclopropanecarboxylic acid and its derivatives can be approached through several strategic pathways. The choice of method often depends on the desired scale, available starting materials, and the need for stereochemical control.

General Synthetic Approach

A common conceptual framework for the synthesis of 1-(Dimethylamino)cyclopropanecarboxylic acid involves a few key transformations:

  • Construction of the Cyclopropane Ring: This is the core of the synthesis, and various methods can be employed to create the three-membered ring with the necessary functional group handles.

  • Introduction of the Dimethylamino Group: This can be achieved through alkylation or amination reactions, either before or after the formation of the cyclopropane ring.

  • Formation of the Carboxylic Acid: Often, the carboxylic acid is initially present as an ester, which is then hydrolyzed in a subsequent step.

  • Salt Formation: For improved handling and stability, the final compound is often converted to its hydrochloride salt.[1]

G cluster_0 Synthetic Blueprint Starting Materials Starting Materials Cyclopropane Formation Cyclopropane Formation Amino Group Introduction Amino Group Introduction Ester Hydrolysis Ester Hydrolysis Final Product Final Product

Illustrative Experimental Protocol: A Malonic Ester-Based Approach

Step 1: Synthesis of Diethyl 1-(bromomethyl)cyclopropane-1,1-dicarboxylate

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add diethyl malonate dropwise with stirring.

  • After the addition is complete, add 1,2-dibromoethane dropwise to the reaction mixture.

  • Heat the mixture to reflux for several hours to facilitate the initial cyclization.

  • Cool the reaction mixture and then add a second equivalent of sodium ethoxide.

  • Subsequently, add dibromomethane to introduce the bromomethyl group.

  • Work up the reaction by quenching with water, extracting with an organic solvent (e.g., diethyl ether), drying the organic layer over anhydrous magnesium sulfate, and concentrating under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield diethyl 1-(bromomethyl)cyclopropane-1,1-dicarboxylate.

Step 2: Synthesis of Diethyl 1-((dimethylamino)methyl)cyclopropane-1,1-dicarboxylate

  • Dissolve the product from Step 1 in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

  • Add an excess of a solution of dimethylamine in a suitable solvent (e.g., THF or ethanol) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

  • Remove the solvent under reduced pressure and partition the residue between water and an organic solvent.

  • Extract the aqueous layer with the organic solvent, combine the organic layers, dry, and concentrate to yield the crude product.

  • Purify by column chromatography if necessary.

Step 3: Hydrolysis and Decarboxylation to 1-(Dimethylamino)cyclopropanecarboxylic acid

  • To the diester from Step 2, add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

  • Heat the mixture to reflux for several hours to effect both hydrolysis of the esters and decarboxylation.

  • Cool the reaction mixture and carefully acidify with a strong acid, such as hydrochloric acid, to a pH of approximately 7.

  • The product can be isolated by crystallization or by extraction into a suitable organic solvent after adjusting the pH.

  • Further purification can be achieved by recrystallization.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of 1-(Dimethylamino)cyclopropanecarboxylic acid is presented in the table below.

PropertyValue
Molecular Formula C₆H₁₁NO₂
Molecular Weight 129.16 g/mol
CAS Number 119111-65-8
Appearance Solid
Purity Typically ≥97%

Note: Data sourced from commercial supplier information.

Spectroscopic Characterization:

While specific, detailed NMR spectra from a primary research article were not retrieved in the searches, the expected proton (¹H) and carbon-¹³ (¹³C) NMR spectral features can be predicted based on the structure.

  • ¹H NMR: One would expect to see signals corresponding to the dimethylamino protons (a singlet), the methylene protons adjacent to the nitrogen, and the cyclopropyl protons, which would likely appear as complex multiplets due to their diastereotopic nature.

  • ¹³C NMR: The spectrum would show signals for the two methyl carbons of the dimethylamino group, the methylene carbon, the quaternary cyclopropyl carbon, the two equivalent CH₂ carbons of the cyclopropane ring, and the carboxylic acid carbon.

Applications in Drug Discovery and Development

The unique structural features of 1-(Dimethylamino)cyclopropanecarboxylic acid make it a valuable building block in the design and synthesis of novel therapeutic agents. Its derivatives have shown promise in several key areas of drug discovery.

Antiviral Agents

Research has indicated that derivatives of 1-(Dimethylamino)cyclopropanecarboxylic acid have potential as antiviral agents.[1] Specifically, structural analogues have been investigated for their efficacy against the Human Immunodeficiency Virus (HIV). Certain derivatives have demonstrated significant inhibitory effects on HIV-1 reverse transcriptase, a key enzyme in the viral replication cycle, with some compounds exhibiting subnanomolar EC50 values in laboratory assays.[1] The ability of these molecules to interact with and modulate the function of viral enzymes makes them attractive candidates for further development in antiviral therapies.[1]

Neurological and Inflammatory Disorders

Patents emerging from the 1990s have highlighted the use of cyclopropanecarboxylic acids as intermediates in the synthesis of drugs targeting neurological and inflammatory conditions.[1] The rigid cyclopropane scaffold can be used to create conformationally restricted analogues of known neurotransmitters or enzyme inhibitors, potentially leading to improved selectivity and reduced off-target effects.

A notable example of a drug containing a cyclopropane ring and an amino group is Milnacipran, a serotonin-norepinephrine reuptake inhibitor (SNRI) used as an antidepressant. While not a direct derivative of the title compound, its structure underscores the utility of the cyclopropane motif in designing CNS-active agents.

G cluster_0 Therapeutic Potential Core_Structure 1-(Dimethylamino)cyclopropanecarboxylic Acid Antiviral Antiviral Agents (e.g., HIV) Neurological Neurological Drugs (e.g., Antidepressants) Inflammatory Anti-inflammatory Agents

Conclusion and Future Outlook

1-(Dimethylamino)cyclopropanecarboxylic acid stands as a testament to the enduring importance of fundamental organic chemistry in modern drug discovery. From the early pioneering work on cyclopropane synthesis to the development of sophisticated methodologies, our ability to create and manipulate such unique molecular architectures has grown immensely. While the specific historical details of its initial discovery may be diffuse, its value as a versatile synthetic intermediate is clear.

The future of research involving this and related compounds is bright. As our understanding of disease biology deepens, the demand for novel chemical entities with precisely tailored properties will continue to grow. The unique combination of a strained ring system and key functional groups in 1-(Dimethylamino)cyclopropanecarboxylic acid ensures its continued relevance as a starting point for the design and synthesis of the next generation of innovative medicines. Further exploration of its potential in areas beyond those already identified is a promising avenue for future research.

References

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Foundational

An In-depth Technical Guide to 1-(Dimethylamino)cyclopropanecarboxylic Acid as a Constrained Amino Acid

Abstract In the landscape of modern drug discovery and peptide science, the strategic use of non-canonical amino acids (ncAAs) has become a cornerstone for developing next-generation therapeutics.[1][2] These unique buil...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery and peptide science, the strategic use of non-canonical amino acids (ncAAs) has become a cornerstone for developing next-generation therapeutics.[1][2] These unique building blocks offer chemical diversity far beyond the 20 proteinogenic amino acids, enabling the fine-tuning of peptide and protein properties.[1] Among the most powerful strategies is the introduction of conformational constraints to rigidify the peptide backbone. This guide provides a comprehensive technical overview of 1-(Dimethylamino)cyclopropanecarboxylic acid (Dmacpc), a highly effective constrained amino acid. We will explore its synthesis, its profound impact on peptide conformation, its incorporation into peptide chains via solid-phase synthesis, and its applications in creating more stable, potent, and specific therapeutic candidates.

The Imperative for Constraint in Peptide Therapeutics

Linear peptides, while serving as excellent starting points for drug design, are often hampered by significant liabilities, including low metabolic stability due to proteolytic degradation and poor bioavailability.[3] Their inherent flexibility in solution results in a high entropic penalty upon binding to a biological target, which can limit binding affinity and potency.[4]

Constrained peptides address these limitations by "locking" the molecule into a specific, biologically relevant conformation.[5] This pre-organization enhances target specificity, improves resistance to enzymatic degradation, and can lead to better overall pharmacokinetic profiles.[6] One of the most elegant and effective ways to introduce such a constraint is through the incorporation of a cyclopropane ring into the amino acid structure. The cyclopropane scaffold is the most common small ring in pharmaceuticals, valued for its ability to fix side-chain orientation and increase enzymatic stability.[7]

The three-membered ring of cyclopropane has virtually no rotational freedom, forcing the atoms into a rigid, planar conformation.[8] When incorporated into a peptide backbone, this rigidity severely restricts the allowable dihedral angles (φ/ψ), effectively acting as a conformational clamp.[4][6]

Profile of a Unique Building Block: 1-(Dimethylamino)cyclopropanecarboxylic Acid (Dmacpc)

1-(Dimethylamino)cyclopropanecarboxylic acid is a non-proteinogenic amino acid that combines the rigidifying effect of the cyclopropane ring with the functional handle of a dimethylamino group. It serves as a powerful tool for medicinal chemists aiming to impose specific structural features within a peptide sequence.

Identifier Value
IUPAC Name 1-[(dimethylamino)methyl]cyclopropane-1-carboxylic acid
Molecular Formula C₇H₁₃NO₂[9]
Molecular Weight 143.18 g/mol [9]
CAS Number 633335-75-8[9]
PubChem CID 23070141[9]

The primary role of Dmacpc is to serve as a constrained surrogate, often for glycine, to enforce a specific local backbone geometry. The presence of the dimethylamino group can also be leveraged to modulate bioactivity or serve as a point for further chemical modification.[10]

Synthesis and Incorporation into Peptides

The practical application of Dmacpc in drug development hinges on its accessible synthesis and its compatibility with standard peptide synthesis methodologies.

General Synthetic Strategy

The synthesis of cyclopropane carboxylic acids has a rich history, with foundational methods including the malonate condensation with 1,2-dibromoethane.[10][11] Modern approaches offer more efficient routes. A common strategy for Dmacpc and its analogues involves the intramolecular cyclization of a precursor followed by functional group manipulation.

Illustrative Synthetic Protocol (Conceptual):

  • Cyclopropane Ring Formation: A common method starts with the reaction of diethyl malonate with 1,2-dibromoethane in the presence of a strong base (e.g., sodium ethoxide). This intramolecular nucleophilic substitution forms the cyclopropane-1,1-dicarboxylate.[11][12]

  • Decarboxylation: The resulting diester is hydrolyzed to the dicarboxylic acid, which is then heated to induce decarboxylation, yielding cyclopropanecarboxylic acid.

  • Functionalization: The cyclopropanecarboxylic acid scaffold can then be further functionalized. This may involve α-bromination followed by amination and subsequent N-methylation to install the dimethylamino group. The exact sequence and reagents would be optimized for yield and purity.

  • Protection for SPPS: For use in peptide synthesis, the amine must be protected, typically with a 9-fluorenylmethoxycarbonyl (Fmoc) group, to create the final Fmoc-Dmacpc-OH building block.[7]

Incorporation via Fmoc Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Dmacpc into a growing peptide chain is readily achieved using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[13][14] The Fmoc group protects the α-amino group and is temporarily removed under basic conditions before the coupling of the next amino acid.[14][15]

SPPS_Cycle Resin Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 1 Washing1 DMF Wash Deprotection->Washing1 2 Coupling Coupling Washing1->Coupling 3 Activation Amino Acid Activation (Fmoc-Dmacpc-OH + HATU/DIPEA) Activation->Coupling Washing2 DMF Wash Coupling->Washing2 4 Washing2->Resin 5. Ready for next cycle Cycle Repeat Cycle for Next Amino Acid Washing2->Cycle

Fig 1. Standard Fmoc-SPPS cycle for incorporating Dmacpc.

Detailed Experimental Protocol: Single Coupling Cycle

  • Resin Preparation: Start with a pre-loaded resin (e.g., Wang or Rink Amide) bearing the preceding amino acid with its Fmoc group removed. Swell the resin in dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group.[15] Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF and isopropanol (IPA) alternately to remove piperidine and cleaved Fmoc adducts.[15]

  • Amino Acid Activation & Coupling: In a separate vessel, dissolve a 3- to 5-fold molar excess of Fmoc-Dmacpc-OH and a suitable activating agent (e.g., HATU) in DMF. Add a base such as N,N-diisopropylethylamine (DIPEA) to initiate the formation of the active ester.[15][16] Add this activation mixture to the resin.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored using a qualitative test like the Kaiser test to detect free primary amines.[15]

  • Final Wash: After complete coupling, wash the resin extensively with DMF to remove excess reagents. The peptide-resin is now ready for the next deprotection and coupling cycle.

Structural Impact and Conformational Control

The true value of Dmacpc lies in its ability to dictate local peptide structure. By replacing a flexible residue like glycine, it forces the peptide backbone into a well-defined conformation.

Fig 2. Dmacpc rigidly constrains backbone dihedral angles.

This pre-organization of the peptide into its bioactive conformation reduces the entropic cost of binding to its target, which can lead to a significant increase in binding affinity and potency.[4] Conformational energy calculations and crystal structures of peptides containing similar cyclopropane amino acids show they strongly favor conformations characteristic of γ-turns or helical structures.[17]

Parameter Glycine in a Peptide Cyclopropane-Constrained Residue (e.g., Dmacpc)
Backbone Flexibility HighHighly Restricted
Allowed (φ, ψ) Region Broad regions of Ramachandran plot accessibleSmall, defined regions, often corresponding to turns or helices[17]
Induced Secondary Structure None (acts as a helix breaker)Can nucleate structures like γ-turns[17]
Entropic Cost of Binding HighLow[4]

Applications in Drug Discovery and Chemical Biology

The incorporation of Dmacpc is a powerful strategy for transforming a promising but flawed peptide lead into a viable drug candidate.

  • Inhibition of Protein-Protein Interactions (PPIs): Many disease pathways are driven by PPIs, which are notoriously difficult to target with traditional small molecules due to their large, flat interfaces. Constrained peptides containing Dmacpc can mimic secondary structures like β-turns or helices, allowing them to bind to these challenging targets with high affinity and specificity, with applications in oncology and infectious diseases.[5][18]

  • Enhanced Metabolic Stability: The unnatural structure of Dmacpc makes the adjacent peptide bonds resistant to cleavage by proteases, significantly extending the half-life of the peptide in vivo.[5][6]

  • Improved Pharmacokinetics: By locking the conformation, the overall physicochemical properties of the peptide are altered. This can lead to improved cell permeability and bioavailability, critical hurdles in peptide drug development.[19]

  • Probing Biological Systems: Dmacpc and other ncAAs serve as invaluable tools for basic research. They allow scientists to dissect the specific conformational requirements for a peptide's function, aiding in target validation and the elucidation of molecular mechanisms.[1] A notable example of a therapeutic agent derived from a related scaffold is Midalcipran, a 1-phenyl-2-(aminomethyl)cyclopropanecarboxylic acid derivative developed as an antidepressant, highlighting the clinical potential of these structures.[20]

Conclusion and Future Outlook

1-(Dimethylamino)cyclopropanecarboxylic acid represents a sophisticated and highly effective tool in the arsenal of the peptide chemist and drug developer. By imposing a rigid conformational constraint on the peptide backbone, it directly addresses the core challenges of peptide therapeutics: stability, potency, and specificity. Its straightforward integration into standard SPPS workflows makes it an accessible and valuable building block for a wide range of research and development projects.

Looking ahead, the application of Dmacpc is expected to expand. Its use in more complex architectures, such as bicyclic or "stapled" peptides, could yield molecules with even greater stability and cell-penetrating capabilities.[18] Furthermore, its integration into peptide-drug conjugates (PDCs) offers a pathway to creating highly targeted delivery systems for potent cytotoxic agents.[3] As the demand for novel therapeutics that can address challenging biological targets continues to grow, the rational design of constrained peptides using building blocks like Dmacpc will undoubtedly play a pivotal role.

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  • Constrained beta-amino acid-containing miniproteins - RSC Publishing. (URL: [Link])

  • ChemInform Abstract: Enantioselective Synthetic Approaches to Cyclopropane and Cyclobutane β-Amino Acids: Synthesis and Structural Study of a Conformationally Constrained β-Dipeptide. | Request PDF - ResearchGate. (URL: [Link])

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  • Conformational Studies on Model Peptides With 1-aminocyclopropane 1-carboxylic Acid Residues - PubMed. (URL: [Link])

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  • A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks | Organic Letters - ACS Publications. (URL: [Link])

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biological significance of the cyclopropane ring in pharmaceuticals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by Gemini, Senior Application Scientist Abstract The cyclopropane ring, a seemingly simple three-membered carbocycle, h...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

The cyclopropane ring, a seemingly simple three-membered carbocycle, has emerged as a powerful and versatile tool in the armamentarium of medicinal chemists. Its unique stereoelectronic properties, born from significant ring strain, impart a range of desirable attributes to drug candidates. This technical guide provides a comprehensive exploration of the biological significance of the cyclopropane moiety in pharmaceuticals. We will delve into its profound impact on metabolic stability, target potency and selectivity, and its role as a conformational linchpin. Through a synthesis of field-proven insights, quantitative data, and detailed experimental protocols, this guide will illuminate the causality behind the strategic incorporation of the cyclopropane ring in contemporary drug design and empower researchers to leverage its full potential in the development of next-generation therapeutics.

The Unique Physicochemical Landscape of the Cyclopropane Ring

The cyclopropane ring's utility in drug design stems from its distinct structural and electronic features, which differ significantly from its acyclic or larger cyclic counterparts. The inherent 60° C-C-C bond angles, a stark deviation from the ideal 109.5° for sp³ hybridized carbons, result in significant angle and torsional strain.[1] This strain energy, approximately 27.5 kcal/mol, is not a liability but rather the source of its unique reactivity and electronic character.[2]

The C-C bonds in cyclopropane are not typical sigma bonds. They are often described as "bent" or "banana" bonds, possessing a higher degree of p-character.[3] This imparts some olefin-like properties to the ring.[3] Conversely, the C-H bonds are shorter and stronger than those in alkanes, a feature that has profound implications for metabolic stability.[1]

These fundamental properties translate into several key advantages in a pharmaceutical context:

  • Conformational Rigidity: The planar and rigid nature of the cyclopropane ring restricts the conformational freedom of a molecule.[3] This can "lock" a drug into its bioactive conformation, minimizing the entropic penalty upon binding to its target.[4]

  • Metabolic Stability: The strong C-H bonds of the cyclopropyl group are less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][2]

  • Bioisosterism: The cyclopropane ring can serve as a bioisostere for various functional groups, including gem-dimethyl groups, alkenes, and even phenyl rings, offering a three-dimensional alternative to planar moieties.[5][6]

  • Modulation of Physicochemical Properties: The incorporation of a cyclopropane ring can influence a molecule's lipophilicity (logP) and acidity/basicity (pKa), impacting its solubility, permeability, and potential for off-target effects.[4][7]

Enhancing Metabolic Stability: A Shield Against Biotransformation

A primary challenge in drug development is engineering molecules that can withstand the body's metabolic machinery to achieve a desired pharmacokinetic profile. The cyclopropane ring has proven to be an effective strategy for enhancing metabolic stability.

The Causality Behind Increased Stability

The increased metabolic stability conferred by a cyclopropyl group is primarily attributed to the higher bond dissociation energy of its C-H bonds compared to those in more flexible alkyl chains.[2] The initial and often rate-limiting step in CYP-mediated metabolism is hydrogen atom abstraction. The stronger C-H bonds of the cyclopropane ring make this process energetically less favorable, thus "shielding" that part of the molecule from oxidative degradation.[1]

Quantitative Evidence: A Case Study of IDO1 Inhibitors

A compelling example of this principle in action is the development of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. In one study, researchers strategically incorporated cyclopropane rings to block sites of oxidative metabolism identified through metabolite identification studies.[1] This led to a significant improvement in the half-life of the compounds.

CompoundModificationIn Vitro Half-Life (t½)In Vivo Clearance (CL)
Lead Compound Methyl group at metabolic hotspotShortHigh
Analog 1 Cyclopropyl group replacing methylSignificantly IncreasedReduced
Analog 2 Fused cyclopropane ringFurther IncreasedFurther Reduced

Table 1: Illustrative data showing the impact of cyclopropane incorporation on the metabolic stability of IDO1 inhibitors. Actual values can be found in the cited literature.[1]

This case study demonstrates the power of a data-driven approach, combining metabolic profiling with rational design, to leverage the protective effects of the cyclopropane ring.

Experimental Protocol: In Vitro Microsomal Stability Assay

A standard method to assess the metabolic stability of a compound is the in vitro microsomal stability assay. This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in CYP enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound and positive control (e.g., a rapidly metabolized drug)

  • Pooled liver microsomes (human, rat, etc.)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Acetonitrile or other suitable quenching solvent

  • LC-MS/MS system for analysis

Step-by-Step Methodology:

  • Preparation:

    • Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • On ice, prepare the incubation mixture containing liver microsomes and phosphate buffer.

  • Incubation:

    • Pre-warm the incubation mixture at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Add the test compound to the incubation mixture at a final concentration typically in the low micromolar range.

    • Incubate at 37°C with gentle shaking.

  • Sampling and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a cold quenching solvent (e.g., acetonitrile) to precipitate the proteins.

  • Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (V/P) * k , where V is the incubation volume and P is the protein concentration.

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis Compound Stock Compound Stock Reaction Mixture Reaction Mixture Compound Stock->Reaction Mixture Microsomes Microsomes Microsomes->Reaction Mixture Buffer Buffer Buffer->Reaction Mixture NADPH System NADPH System NADPH System->Reaction Mixture Quenching Quenching Reaction Mixture->Quenching Time Points Centrifugation Centrifugation Quenching->Centrifugation LC-MS/MS LC-MS/MS Centrifugation->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis t½, CLint

Workflow for Microsomal Stability Assay

Enhancing Potency and Selectivity: The Conformational Advantage

The rigid nature of the cyclopropane ring can pre-organize a ligand into a conformation that is optimal for binding to its biological target. This conformational restriction can lead to a significant increase in potency and, in some cases, improved selectivity.

Minimizing the Entropic Cost of Binding

For a flexible molecule to bind to a protein, it must adopt a specific, low-energy conformation, which is an entropically unfavorable process. By incorporating a cyclopropane ring, the number of rotatable bonds is reduced, and the molecule is "locked" into a more defined three-dimensional shape.[3] This pre-organization minimizes the entropic penalty upon binding, leading to a more favorable free energy of binding and, consequently, higher potency.[4]

Case Study: VEGFR-2 Kinase Inhibitors

The development of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors provides a clear example of how a cyclopropyl group can enhance potency. In a series of pyrrolo[2,1-f][1][3][8]triazine-based inhibitors, the introduction of a cyclopropylcarbamoyl moiety led to compounds with low nanomolar inhibitory activity.[9] Structural analysis suggests that the rigid cyclopropyl group helps to optimally position the molecule within the hydrophobic pocket of the kinase.[2]

CompoundR GroupVEGFR-2 IC50 (nM)
Analog A Isopropyl>1000
Analog B Cyclopropyl<10

Table 2: Illustrative data demonstrating the potency enhancement by a cyclopropyl group in VEGFR-2 inhibitors. Actual values can be found in the cited literature.[9]

Experimental Protocol: IC50 Determination for Enzyme Inhibition

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following is a general protocol for determining the IC50 of an inhibitor against a specific enzyme.

Objective: To determine the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Materials:

  • Purified enzyme

  • Enzyme substrate

  • Test inhibitor and positive control inhibitor

  • Assay buffer

  • Detection reagent (depending on the assay format, e.g., for measuring product formation)

  • Microplate reader

Step-by-Step Methodology:

  • Preparation:

    • Prepare serial dilutions of the test inhibitor and positive control.

    • Prepare solutions of the enzyme and substrate in the assay buffer.

  • Assay Setup:

    • In a microplate, add the assay buffer, enzyme, and varying concentrations of the inhibitor.

    • Include controls with no inhibitor (100% enzyme activity) and no enzyme (background).

    • Pre-incubate the enzyme and inhibitor for a defined period to allow for binding.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Incubate the plate at the optimal temperature for the enzyme for a specific time.

    • Stop the reaction (if necessary) and add the detection reagent.

    • Measure the signal (e.g., absorbance, fluorescence, luminescence) using a microplate reader.

  • Data Analysis:

    • Subtract the background signal from all data points.

    • Normalize the data by setting the "no inhibitor" control as 100% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inhibitor Dilutions Inhibitor Dilutions Microplate Setup Microplate Setup Inhibitor Dilutions->Microplate Setup Enzyme Solution Enzyme Solution Enzyme Solution->Microplate Setup Substrate Solution Substrate Solution Substrate Solution->Microplate Setup Initiate Reaction Signal Measurement Signal Measurement Microplate Setup->Signal Measurement Data Processing Data Processing Signal Measurement->Data Processing IC50 Calculation IC50 Calculation Data Processing->IC50 Calculation

Workflow for IC50 Determination

Conformational Analysis: Visualizing the Impact of the Cyclopropane Ring

X-ray crystallography provides invaluable insights into how a drug molecule binds to its target protein. By examining the crystal structures of cyclopropane-containing ligands in complex with their targets, we can directly visualize the conformational constraints imposed by the cyclopropane ring and understand the specific interactions that contribute to binding affinity and selectivity.

Accessing Structural Data: The Protein Data Bank (PDB)

The RCSB Protein Data Bank (PDB) is a public repository for the three-dimensional structural data of large biological molecules, including proteins and nucleic acids.[10] Researchers can search the PDB for structures of interest, including those with cyclopropane-containing ligands, to analyze binding modes and protein-ligand interactions. When searching the PDB, it is crucial to assess the quality of the ligand structure and its fit to the experimental data.[11]

Case Study: Cyclopropane Fatty Acid Synthase

The crystal structure of E. coli cyclopropane fatty acid synthase (PDB ID: 6BQC) provides a fascinating example of an enzyme that acts on cyclopropane-containing molecules.[10] While this is an enzyme that creates cyclopropane rings, studying its active site can provide inspiration for designing inhibitors that mimic the substrate or transition state. Analysis of such structures can reveal key hydrogen bonds, hydrophobic interactions, and the overall shape complementarity between the cyclopropyl moiety and the enzyme's binding pocket.

The Cyclopropane Ring as a Versatile Bioisostere

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of lead optimization. The cyclopropane ring is a highly effective bioisostere for several common structural motifs.

gem-Dimethyl Group Replacement

The replacement of a gem-dimethyl group with a spiro-cyclopropane is a common strategy to improve metabolic stability and modulate lipophilicity. While both groups are sterically similar, the cyclopropane ring is generally more resistant to oxidative metabolism.

Alkene and Phenyl Ring Bioisostere

The electronic similarity of the cyclopropane ring to an alkene allows for its use as a more stable and three-dimensional replacement.[12] In some cases, a cyclopropyl group can even serve as a non-aromatic bioisostere for a phenyl ring, a strategy employed to "escape from flatland" and improve the physicochemical properties of a drug candidate.[13][14]

Conclusion

The cyclopropane ring is far more than a simple cyclic alkane; it is a sophisticated design element that offers medicinal chemists a powerful means to address many of the challenges encountered in drug discovery. Its ability to enhance metabolic stability, increase potency through conformational restriction, and serve as a versatile bioisostere has been validated across a wide range of therapeutic targets. The continued exploration of novel synthetic methodologies for accessing diverse cyclopropane-containing building blocks, coupled with a deeper understanding of its structure-activity relationships, will undoubtedly lead to the development of safer and more effective medicines in the years to come.

References

  • The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. (URL: )
  • Utilization of Metabolite Identification and Structural Data to Guide Design of Low-Dose IDO1 Inhibitors. (URL: [Link])

  • Representative examples of FDA‐approved drugs bearing a cyclopropane motif. (URL: [Link])

  • Selected cyclopropane-containing natural products and pharmaceutical compounds. (URL: [Link])

  • Viewing a reaction path diagram — Cantera 3.2.0 documentation. (URL: [Link])

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - Taylor & Francis. (URL: [Link])

  • Optimization of metabolic stability as a goal of modern drug design - PubMed. (URL: [Link])

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. (URL: [Link])

  • (PDF) Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds - ResearchGate. (URL: [Link])

  • Drug metabolic stability in early drug discovery to develop potential lead compounds. (URL: [Link])

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Lipophilicity changes upon fluorination of isopropyl, cyclopropane and... - ResearchGate. (URL: [Link])

  • Evolving Experimental Techniques for Structure-Based Drug Design - PubMed Central. (URL: [Link])

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry - PubMed Central. (URL: [Link])

  • abruzzi/graphviz-scripts: Some dot files for graphviz - GitHub. (URL: [Link])

  • Examples — graphviz 0.21 documentation - Read the Docs. (URL: [Link])

  • Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. (URL: [Link])

  • 6BQC: Cyclopropane fatty acid synthase from E. coli - RCSB PDB. (URL: [Link])

  • Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design | Request PDF - ResearchGate. (URL: [Link])

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF - ResearchGate. (URL: [Link])

  • Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres - PRISM BioLab. (URL: [Link])

  • Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A - PubMed. (URL: [Link])

  • How to improve metabolic stability in drug discovery - YouTube. (URL: [Link])

  • Recent advances in the synthesis of cyclopropanes - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PubMed Central. (URL: [Link])

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. (URL: [Link])

  • (PDF) Conformational Restriction: An Effective Tactic in 'Follow-On'-Based Drug Discovery. (URL: [Link])

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  • Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][3][8]triazine-based VEGFR-2 kinase inhibitors - PubMed. (URL: [Link])

  • Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds | Chemical Reviews - ACS Publications. (URL: [Link])

  • Importance of Rigidity in Designing Small Molecule Drugs To Tackle Protein–Protein Interactions (PPIs) through Stabilization of Desired Conformers | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Exploring the enzyme‐catalyzed synthesis of isotope labeled cyclopropanes - PMC. (URL: [Link])

  • Searching the PDB for High-Quality Ligand-Bound Structures - YouTube. (URL: [Link])

  • Conformational Control in Structure-Based Drug Design | Request PDF - ResearchGate. (URL: [Link])

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Foundational

An In-depth Technical Guide to 1-(Dimethylamino)cyclopropanecarboxylic Acid and Its Derivatives: A Keystone for Modern Drug Discovery

Foreword: The Unique Value of Strained Ring Systems in Medicinal Chemistry In the landscape of contemporary drug development, the pursuit of novel chemical scaffolds that offer enhanced pharmacological properties is rele...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unique Value of Strained Ring Systems in Medicinal Chemistry

In the landscape of contemporary drug development, the pursuit of novel chemical scaffolds that offer enhanced pharmacological properties is relentless. Among these, molecules incorporating strained ring systems, such as cyclopropane, have garnered significant attention. The inherent three-dimensionality and conformational rigidity of the cyclopropane ring provide unique advantages in drug design, including improved metabolic stability and a higher binding affinity for biological targets.[1] This guide focuses on a particularly versatile building block: 1-(dimethylamino)cyclopropanecarboxylic acid and its derivatives. These compounds serve as non-canonical amino acid analogues and precursors to a wide array of bioactive molecules, finding applications in areas from neuroactive compounds to antiviral agents.[2][3] This document provides an in-depth exploration of their synthesis, chemical properties, applications, and the critical experimental protocols required for their effective use in a research setting.

Part 1: The Core Moiety: Synthesis and Physicochemical Profile

Understanding the Structure

1-(Dimethylamino)cyclopropanecarboxylic acid (CAS No: 119111-65-8) is a tertiary amine and a cyclopropane-containing amino acid derivative.[4] Its structure is characterized by a strained three-membered carbon ring, which imparts significant conformational constraint. This rigidity is a desirable trait in drug design, as it can lock a molecule into a bioactive conformation, thereby enhancing its interaction with a target protein. The molecule also features two key functional groups: a carboxylic acid and a dimethylamino group, which provide multiple handles for synthetic modification and influence the compound's physicochemical properties, such as solubility and basicity.[2]

Table 1: Physicochemical Properties of the Core Compound

PropertyValueSource
Molecular Formula C₆H₁₁NO₂[4]
Molecular Weight 129.159 g/mol [4]
Appearance Solid[4]
Purity (Typical) >97%[4]
InChI Key NQAIVVRCFAMKLM-UHFFFAOYSA-N[4]
Synthetic Strategies: From Historical Foundations to Modern Efficiency

The synthesis of cyclopropane carboxylic acid derivatives has evolved significantly since the foundational work of W.H. Perkin in 1884, who first synthesized a cyclopropane ring via a malonate condensation with 1,2-dibromoethane.[2] Modern synthetic chemistry offers more efficient and higher-yielding approaches.

A general strategy for synthesizing the target molecule and its analogues typically involves two key stages:

  • Construction of the Cyclopropane Ring: This is often achieved through the cyclopropanation of an alkene or the intramolecular cyclization of a suitably substituted precursor.[5] For instance, methods using dimethylsulfoxonium methylide or the double alkylation of malonic esters with agents like 1,2-dibromoethane are now common.[2][3]

  • Functional Group Installation: The dimethylamino and carboxylic acid moieties are introduced. This can be accomplished by starting with a glycine equivalent and performing a bis-alkylation, or by modifying a pre-formed cyclopropane ring.[5][6]

The hydrochloride salt of these compounds is frequently prepared to enhance stability and aqueous solubility, which is crucial for both biological testing and long-term storage.[2]

G

Part 2: The Landscape of Derivatives and Their Strategic Value

The true power of 1-(dimethylamino)cyclopropanecarboxylic acid lies in its utility as a scaffold. By modifying its functional groups, chemists can fine-tune the molecule's properties to achieve specific therapeutic goals.

Reactivity Profile for Derivatization
  • Carboxylic Acid Group: This group is readily converted into esters, amides, or acid chlorides. Esterification can be used to create prodrugs with enhanced hydrolytic stability.[2][7] Amidation allows for the coupling of the cyclopropane moiety to other amino acids or amines, forming peptidomimetics or other complex structures.[2]

  • Dimethylamino Group: As a tertiary amine, this group can undergo quaternization or other alkylation reactions.[2] Its basicity is also a key determinant of the molecule's interaction with biological targets, particularly in the central nervous system.[2]

Comparative Analysis of Key Derivatives

The strategic replacement of functional groups can dramatically alter a compound's pharmacological profile. The following table compares several illustrative derivatives.

Table 2: Comparison of Key Cyclopropane Carboxylic Acid Derivatives

Derivative NameStructural ModificationKey Differences & ImplicationsReference(s)
1-[(Morpholin-4-yl)methyl]cyclopropane-1-carboxylic Acid Dimethylamino group replaced with a morpholine ring.The morpholine group increases polarity and hydrogen-bonding capacity, which can alter pharmacokinetics (e.g., potentially longer half-life).[2]
1-(Methylamino)cyclopropane-1-carbonitrile Carboxylic acid replaced with a nitrile (-CN) group.Nitriles are metabolically reactive and can be converted in vivo to carboxylic acids or amines, offering different metabolic pathways and potential toxicity profiles.[2]
trans-2-Cyanocyclopropanecarboxylic Acid Dimethylamino-methyl group replaced with a cyano (-CN) group.The electron-withdrawing cyano group increases the acidity of the carboxylic acid and heightens the ring strain, making it useful in agrochemicals.[2]
1-Aryl-2-(aminomethyl)cyclopropanecarboxylic Acid Derivatives Aryl group added to the cyclopropane ring.These derivatives have shown significant potential as antidepressants, with several compounds being more active than traditional drugs like imipramine.[8]

Part 3: Applications in Drug Discovery and Biological Systems

The unique structural features of these compounds make them valuable tools in the development of novel therapeutics.

Role as Conformationally Constrained Amino Acid Analogues

Substituting natural amino acids in a peptide with a cyclopropane-containing analogue like 2-substituted 1-aminocyclopropanecarboxylic acids can lead to significant improvements in pharmacokinetics.[3] This is because the rigid cyclopropane backbone protects the peptide from enzymatic degradation and stabilizes its secondary structure, such as turns and helices, which can be critical for receptor binding.[3]

Therapeutic Potential and Biological Activity

Derivatives of cyclopropanecarboxylic acid have been explored across a range of therapeutic areas:

  • Antidepressants: A series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives were synthesized and evaluated for antidepressant activity.[8] One compound from this class, midalcipran, was selected for further development based on its high activity and favorable side-effect profile in preclinical models.[8]

  • Antiviral Agents: Structural analogues have been investigated for their efficacy against viruses like HIV.[2] Certain derivatives have demonstrated potent inhibitory effects on HIV-1 reverse transcriptase, highlighting their potential in antiviral therapy.[2]

  • Enzyme Inhibition: The strained cyclopropane ring can mimic the transition states of enzymatic reactions, making its derivatives effective enzyme inhibitors.[1] For example, they have been identified as inhibitors of O-acetylserine sulfhydrylase (an antibacterial target) and leukotriene C4 synthase (an anti-inflammatory target).[1][9]

  • Neurotransmitter System Modulation: The core structure is a precursor for synthesizing various neuroactive compounds.[2] The presence of the amino group allows these molecules to interact with receptors and transporters in the central nervous system, such as glutamate receptors.[2][10]

G

Part 4: Essential Experimental Protocols

Scientific integrity demands robust and reproducible experimental methods. The following sections detail the necessary protocols for synthesis, characterization, and safe handling.

Example Synthesis Protocol: Preparation of Cyclopropane-1,1-dicarboxylic Acid

This protocol describes the synthesis of a key precursor, illustrating the phase-transfer catalysis method for cyclopropane ring formation.[11] The causality behind this choice is its high efficiency and avoidance of difficult distillations required in older methods.[11]

Step-by-Step Methodology:

  • Reaction Setup: In a 2-L three-necked flask equipped with a mechanical stirrer, add 1 L of 50% aqueous sodium hydroxide.

  • Catalyst Addition: At 25°C, add 114.0 g (0.5 mol) of triethylbenzylammonium chloride (phase-transfer catalyst). This catalyst is crucial for transporting the malonate anion from the aqueous phase to the organic phase where the reaction occurs.

  • Reagent Addition: To the vigorously stirred suspension, add a mixture of 80.0 g (0.5 mol) of diethyl malonate and 141.0 g (0.75 mol) of 1,2-dibromoethane all at once.

  • Reaction: Stir the mixture vigorously for 2 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Work-up & Hydrolysis: Transfer the contents to a 4-L Erlenmeyer flask. Cool the mixture to 15°C in an ice bath and carefully acidify by the dropwise addition of 1 L of concentrated hydrochloric acid, maintaining the temperature between 15-25°C. This step simultaneously stops the reaction and hydrolyzes the ester groups to carboxylic acids.

  • Extraction: Pour the aqueous layer into a 4-L separatory funnel and extract three times with 900 mL of ether. Saturate the aqueous layer with sodium chloride to decrease the solubility of the product and extract again three times with 500 mL of ether.

  • Isolation: Combine the ether layers, wash with 1 L of brine, dry over MgSO₄, and decolorize with activated carbon. Remove the solvent by rotary evaporation to yield the crude product.

  • Purification: Triturate the residue with 100 mL of benzene and filter the mixture to obtain pure cyclopropane-1,1-dicarboxylic acid as white crystals.

Quality Control: A Self-Validating Characterization Workflow

Every newly synthesized batch must be rigorously characterized to confirm its identity and purity. This workflow ensures that downstream biological assays are performed on a well-defined chemical entity.

G

Table 3: Standard Analytical Methods for Characterization

TechniquePurpose & Key ParametersReference(s)
NMR Spectroscopy ¹H/¹³C NMR: Confirms the geometry of the cyclopropane ring (typical coupling constants J ≈ 5–10 Hz for strained protons) and verifies the integration of the dimethylamino group.[2][12]
Mass Spectrometry HRMS (High-Resolution Mass Spectrometry): Verifies the exact molecular weight and elemental composition by identifying the molecular ion peak (e.g., m/z for the free base).[2][13]
HPLC-PDA High-Performance Liquid Chromatography with Photodiode Array Detector: Assesses purity (>98%) using a reverse-phase C18 column with UV detection (λ = 210–254 nm). Detects byproducts.[2][14]
Safety and Handling

Cyclopropanecarboxylic acid and its derivatives, particularly in their acidic or reactive forms, must be handled with care. The following guidelines are based on safety data sheets for structurally related compounds.

  • Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[15][16]

  • Handling: Conduct all manipulations in a well-ventilated chemical fume hood.[15] Avoid breathing dust or vapors. Wash hands thoroughly after handling. Do not ingest.[16][17]

  • Storage: Store in a cool, dry, and well-ventilated place in tightly closed containers. Keep away from heat, sparks, and open flames. Store in a corrosives area, away from strong oxidizing agents and strong bases.[15][18]

  • Spill & Disposal: In case of a spill, evacuate the area and remove all sources of ignition. Use an inert absorbent material for cleanup. Dispose of contents and containers to an approved waste disposal plant according to local regulations.[15][19]

Conclusion and Future Outlook

1-(Dimethylamino)cyclopropanecarboxylic acid and its derivatives represent a class of compounds with immense potential in medicinal chemistry. Their unique conformational rigidity, combined with the versatility of their functional groups, makes them powerful building blocks for creating novel therapeutics with improved pharmacological profiles. From targeting CNS disorders to developing new antiviral agents, the applications are broad and impactful. Future research will likely focus on developing more stereoselective synthetic routes to access specific isomers and exploring their incorporation into more complex molecular architectures, such as macrocycles and antibody-drug conjugates, further expanding their role in the future of medicine.

References

  • 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. PubMed, Il Farmaco.[Link]

  • Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. Semantic Scholar.[Link]

  • Stereoselective Synthesis of 1-Aminocyclopropanecarboxylic Acid Carnosadines via Inter-intramolecular Double Alkylation with Optically Active 2-Methylaziridine Derivatives. ACS Publications, The Journal of Organic Chemistry.[Link]

  • WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
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  • US3857880A - Cyclopropane carboxylic acid derivatives.
  • Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids | Request PDF. ResearchGate.[Link]

  • Synthesis of 1-aminocyclopropenecarboxylic acid: the unsaturated analog of ACC. ACS Publications, The Journal of Organic Chemistry.[Link]

  • WO/2016/177845 CYCLOPROPANE CARBOXYLIC ACID DERIVATIVES AND PHARMACEUTICAL USES THEREOF. WIPO Patentscope.[Link]

  • SAFETY DATA SHEET - 1-Aminocyclopropane-1-carboxylic Acid. PhytoTech Labs.[Link]

  • 1-((Dimethylamino)methyl)cyclopropanecarboxylic acid. PubChem.[Link]

  • Cyclopropanecarboxylic acid, 1-(3-chloro-4-cyclohexylphenyl)-, compd. with 2-(dimethylamino)ethanol (1:1). PubChem.[Link]

  • Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. PubMed, Organic Letters.[Link]

  • 1-(Dimethylamino)cyclopentane-1-carboxylic acid. PubChem.[Link]

  • Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry. PubMed, Journal of Mass Spectrometry.[Link]

  • cyclopropanecarboxylic acid. Organic Syntheses Procedure.[Link]

  • Determination of 1-aminocyclopropane-1-carboxylic acid and structural analogue by liquid chromatography and ionspray tandem mass spectrometry | Request PDF. ResearchGate.[Link]

  • Synthesis of Cyclopropanecarboxylic Acid. YouTube.[Link]

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  • Cyclopropanecarboxylic acid patented technology retrieval search results. Patsnap Eureka.[Link]

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  • The simultaneous determination of 1-aminocyclopropane-1-carboxylic acid and cyclopropane-1,1-dicarboxylic acid in Lycopersicum esculentum by high-performance liquid chromatography--electrospray tandem mass spectrometry. Sol Genomics Network.[Link]

  • Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. PubMed.[Link]

  • Conformational analysis by NMR spectroscopy, molecular dynamics simulation in water and X-ray crystallography of glutamic acid analogues: isomers of 1-aminocyclopentane-1,3-dicarboxylic acid. Journal of the Chemical Society, Perkin Transactions 2.[Link]

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Exploratory

An In-depth Technical Guide on the Safety and Handling of 1-(Dimethylamino)cyclopropanecarboxylic acid

Introduction 1-(Dimethylamino)cyclopropanecarboxylic acid (CAS No. 119111-65-8) is a synthetic amino acid derivative featuring a strained cyclopropane ring and a tertiary amino group.[1] This unique structural combinatio...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Dimethylamino)cyclopropanecarboxylic acid (CAS No. 119111-65-8) is a synthetic amino acid derivative featuring a strained cyclopropane ring and a tertiary amino group.[1] This unique structural combination makes it a valuable building block in medicinal chemistry and drug development. Its utility in synthesizing more complex molecules necessitates a thorough understanding of its safe handling, storage, and disposal.[2] This guide provides a comprehensive overview for researchers and drug development professionals, grounded in established safety principles and data extrapolated from structurally related compounds.

Chemical and Physical Properties

A clear understanding of the compound's physical properties is the foundation of a robust safety assessment. These properties influence its potential for aerosolization, its reactivity, and the appropriate storage conditions.

PropertyValueSource
CAS Number 119111-65-8[1][8]
Molecular Formula C₆H₁₁NO₂[1]
Molecular Weight 129.16 g/mol [1]
Appearance Solid[1]
Purity Typically ≥97%[1]

Hazard Identification and Risk Assessment

Due to the absence of a specific Safety Data Sheet (SDS), the hazard profile must be inferred from related cyclopropane carboxylic acid derivatives and tertiary amines.

2.1 Potential Health Effects: Based on analogous compounds, 1-(Dimethylamino)cyclopropanecarboxylic acid should be considered a corrosive material.[3][4][5][6][9] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[7]

  • Skin Contact: Expected to cause skin irritation or severe burns upon prolonged contact.[4][5][9]

  • Eye Contact: Poses a risk of serious eye damage, potentially leading to irreversible harm.[3][4][5][9] The solid, if it becomes airborne dust, can cause severe irritation and corrosive injury.

  • Inhalation: Inhalation of dust may cause respiratory irritation or chemical burns to the mucous membranes and upper respiratory tract.[4][5][10]

  • Ingestion: May be harmful if swallowed, with the potential to cause burns to the gastrointestinal tract.[3][5]

2.2 Causality of Hazards: The carboxylic acid moiety (-COOH) is responsible for the acidic and corrosive properties. The small, strained cyclopropane ring system can influence the compound's reactivity and metabolic pathways, which are not fully characterized. The tertiary amino group (-N(CH₃)₂) imparts basic properties and can have its own toxicological profile. The combination of these functional groups necessitates careful handling.

2.3 Risk Mitigation Strategy: A comprehensive risk assessment must be conducted before any new experimental procedure.[11] The core strategy is to minimize all potential routes of exposure through a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential for ensuring laboratory safety.[7]

3.1 Engineering Controls: Engineering controls are the first and most effective line of defense.

  • Ventilation: All handling of the solid compound, especially weighing and transfers that can generate dust, must be performed in a certified chemical fume hood.[5][11] This prevents inhalation of airborne particles.

  • Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[9]

3.2 Personal Protective Equipment (PPE): PPE is a mandatory final barrier between the researcher and the chemical.[12]

PPE TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[5][9][11]Protects against splashes and airborne dust, preventing severe eye damage.
Hand Protection Chemical-resistant nitrile gloves.[7][9][11]Prevents skin contact and potential burns. Gloves should be inspected before use and changed frequently.
Body Protection A full-coverage laboratory coat.[11]Protects skin and personal clothing from contamination.
Respiratory Use a NIOSH/MSHA-approved respirator if a fume hood is not available or if exposure limits may be exceeded.[5][9]Provides an additional layer of protection against inhalation of fine dust particles.
Workflow for Safe Handling and PPE Selection

G cluster_prep Preparation & Assessment cluster_handling Active Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal start Receive Chemical assess Conduct Risk Assessment (Review available data) start->assess Verify Integrity gather_ppe Gather Required PPE (Goggles, Gloves, Lab Coat) assess->gather_ppe Identify Hazards weigh Weigh Solid Compound gather_ppe->weigh Enter Fume Hood dissolve Prepare Solution weigh->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Glassware & Work Surface react->decontaminate Experiment Complete dispose Dispose of Waste (Follow institutional protocol) decontaminate->dispose end Wash Hands & Remove PPE dispose->end

Caption: General workflow for handling 1-(Dimethylamino)cyclopropanecarboxylic acid.

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is crucial for maintaining a safe laboratory environment.

4.1 Handling:

  • Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[6] Use anti-static weighing techniques if necessary.[11]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[12] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5][9]

  • Grounding: For larger quantities, take precautionary measures against static discharges.

4.2 Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][13]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[3][5] The compound has both an acidic and a basic functional group, making its reactivity complex.

  • Location: Store in a designated corrosives area, clearly labeled.

Emergency Procedures

Immediate and appropriate action during an emergency can significantly mitigate harm.

5.1 First-Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.[5][11]

  • Skin Contact: Remove all contaminated clothing immediately.[5] Wash the affected area with plenty of soap and water for at least 15 minutes.[5] Seek medical attention if irritation persists.[11]

  • Inhalation: Move the person to fresh air.[5] If breathing is difficult or has stopped, provide artificial respiration.[5][6] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3][5][6] Rinse the mouth with water.[5] Seek immediate medical attention.

First Aid Decision Tree

G exposure Chemical Exposure Occurs route What is the route of exposure? exposure->route skin Skin Contact route->skin Skin eye Eye Contact route->eye Eye inhalation Inhalation route->inhalation Inhaled ingestion Ingestion route->ingestion Swallowed action_skin Remove contaminated clothing. Flush with water for 15+ min. skin->action_skin action_eye Flush with water for 15+ min. Hold eyelids open. eye->action_eye action_inhalation Move to fresh air. Provide artificial respiration if needed. inhalation->action_inhalation action_ingestion Rinse mouth with water. DO NOT induce vomiting. ingestion->action_ingestion medical Seek Immediate Medical Attention action_skin->medical action_eye->medical action_inhalation->medical action_ingestion->medical

Caption: Decision-making process for first aid response to exposure.

5.2 Spill Response: Clear the area and restrict access.[11] Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand or vermiculite).[14] Collect the material into a suitable, closed container for disposal.[9] Decontaminate the spill area thoroughly.[11]

5.3 Firefighting Measures: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[5][6] Firefighters should wear self-contained breathing apparatus and full protective gear.[3][5] Thermal decomposition can release toxic and irritating gases, such as carbon monoxide, carbon dioxide, and nitrogen oxides.[3][6]

Waste Disposal

All waste containing 1-(Dimethylamino)cyclopropanecarboxylic acid must be treated as hazardous chemical waste.[11]

  • Collect all waste material (including contaminated absorbent and disposable PPE) in designated, labeled, and sealed containers.

  • Do not dispose of the chemical down the drain or in regular trash.[11][12]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[12]

Experimental Protocol: Weighing and Solution Preparation

This protocol provides a self-validating system for safely preparing a stock solution. Each step integrates a safety checkpoint.

Objective: To accurately weigh 100 mg of solid 1-(Dimethylamino)cyclopropanecarboxylic acid and prepare a 10 mg/mL stock solution in a suitable solvent.

Materials:

  • 1-(Dimethylamino)cyclopropanecarboxylic acid

  • Appropriate solvent (e.g., deionized water, DMSO)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flask with stopper

  • Pipettes

  • Vortex mixer

  • Labeled waste container

Procedure:

  • Preparation:

    • Verify that the chemical fume hood is functioning correctly.

    • Don all required PPE: safety goggles, lab coat, and nitrile gloves.

    • Place all necessary equipment inside the fume hood.

  • Weighing:

    • Place a clean weighing boat on the analytical balance and tare it.

    • Carefully open the container of 1-(Dimethylamino)cyclopropanecarboxylic acid. Avoid creating airborne dust.

    • Using a clean spatula, slowly transfer approximately 100 mg of the solid to the weighing boat. Keep the container opening and the weighing boat as low as possible to the balance surface to minimize dust.

    • Securely close the primary container and place it in a stable position.

    • Record the exact mass.

  • Transfer and Dissolution:

    • Carefully transfer the weighed solid into the volumetric flask. A funnel may be used to prevent loss of material.

    • Add a small amount of the chosen solvent to the weighing boat to rinse any residual powder and transfer the rinse to the flask. Repeat this step twice.

    • Add solvent to the flask until it is approximately half-full.

    • Stopper the flask and gently swirl or vortex until the solid is completely dissolved.

    • Once dissolved, add solvent to the calibration mark on the volumetric flask.

    • Stopper and invert the flask several times to ensure the solution is homogeneous.

  • Cleanup:

    • Place the used weighing boat, spatula (after cleaning), and any contaminated wipes into the designated solid hazardous waste container.

    • Wipe down the work surface inside the fume hood with an appropriate cleaning agent.

    • Remove gloves and dispose of them in the designated waste. Wash hands thoroughly.

References

  • 1-((Dimethylamino)methyl)cyclopropanecarboxylic acid | C7H13NO2 | CID 23070141 - PubChem. [Link]

  • 1-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride | 1803603-95-3. [Link]

  • Laboratory Safety Guidelines for Peptide Handling - Biovera. [Link]

  • 1-(Dimethylamino)cyclopentane-1-carboxylic acid | C8H15NO2 | CID 22016561 - PubChem. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY - Utah State University. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - NCBI Bookshelf. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Stepwise Guide to the Synthesis of 1-(Dimethylamino)cyclopropanecarboxylic Acid from γ-Chlorobutyronitrile

Abstract This document provides a comprehensive, in-depth guide for the multi-step synthesis of 1-(Dimethylamino)cyclopropanecarboxylic acid, a valuable conformationally restricted amino acid analog. Beginning with the r...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth guide for the multi-step synthesis of 1-(Dimethylamino)cyclopropanecarboxylic acid, a valuable conformationally restricted amino acid analog. Beginning with the readily available and cost-effective starting material, γ-chlorobutyronitrile, this protocol details a robust pathway through key intermediates, including cyclopropanecarbonitrile and cyclopropanecarboxylic acid. The guide is structured into two primary parts: the well-established synthesis of the cyclopropane core, followed by a proposed, chemically sound protocol for the challenging α-amination step. Each section provides detailed mechanistic insights, step-by-step experimental procedures, and critical safety information, designed for researchers in synthetic chemistry and drug development.

Introduction: The Significance of Constrained Amino Acids

In the landscape of modern drug discovery, the use of unnatural and conformationally restricted amino acids has become a cornerstone of rational drug design.[1][] These novel building blocks, when incorporated into peptides or used as standalone pharmacophores, offer significant advantages over their natural counterparts. By reducing the inherent flexibility of a molecule, chemists can lock in a bioactive conformation, leading to enhanced binding affinity, increased selectivity for the target receptor, and improved metabolic stability.[3][4]

1-Aminocyclopropanecarboxylic acid (ACC) and its derivatives are a prominent class of these constrained analogs.[5] The rigid cyclopropane scaffold mimics a peptide turn, making these compounds valuable as peptidomimetics, enzyme inhibitors, and neuroactive agents.[3][6] The synthesis of these strained ring systems, however, presents unique challenges.

This guide focuses on a logical and accessible synthetic route to 1-(Dimethylamino)cyclopropanecarboxylic acid, starting from γ-chlorobutyronitrile. The initial cyclization is a classic transformation, providing a reliable entry into the cyclopropane system.[7] The subsequent introduction of the dimethylamino group at the C1 position is a more complex task, for which we present a protocol based on fundamental principles of α-functionalization of carboxylic acids.

Overall Synthetic Scheme

The synthesis is logically divided into two main stages. The first stage involves the formation of the cyclopropane ring and hydrolysis to a key carboxylic acid intermediate. The second stage focuses on the targeted installation of the dimethylamino group at the α-position (C1) of the cyclopropane ring.

Synthetic_Workflow start γ-Chlorobutyronitrile int1 Cyclopropanecarbonitrile start->int1  Step 1: Intramolecular  Cyclization (NaOH) int2 Cyclopropanecarboxylic Acid int1->int2  Step 2: Acidic  Hydrolysis int3 Methyl Cyclopropanecarboxylate int2->int3  Step 3: Esterification  (MeOH, H+) int4 Methyl 1-Bromocyclopropanecarboxylate int3->int4  Step 4: α-Bromination  (NBS, AIBN) final 1-(Dimethylamino)cyclopropanecarboxylic Acid int4->final  Step 5: Amination (HNMe₂) & Hydrolysis

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of the Cyclopropanecarboxylic Acid Intermediate

This part of the protocol is based on a well-validated procedure published in Organic Syntheses, ensuring high reliability and reproducibility.[8] The process involves a base-mediated intramolecular cyclization followed by hydrolysis.

Principle and Mechanism

The reaction proceeds in two distinct steps:

  • Cyclization: A strong base, sodium hydroxide, abstracts an acidic proton from the carbon alpha to the electron-withdrawing nitrile group of γ-chlorobutyronitrile. The resulting carbanion acts as an intramolecular nucleophile, attacking the carbon bearing the chlorine atom via an SN2 mechanism to form the strained three-membered ring of cyclopropanecarbonitrile.[9]

  • Hydrolysis: The nitrile group of the intermediate is then hydrolyzed under harsh basic and subsequent acidic conditions to yield the corresponding carboxylic acid.[10] The procedure is designed as a one-pot reaction where the water formed during the initial reaction begins the hydrolysis process.[8]

Experimental Protocol: One-Pot Synthesis of Cyclopropanecarboxylic Acid

Materials & Reagents

ReagentMolar Mass ( g/mol )QuantityMoles
γ-Chlorobutyronitrile103.54103.5 g1.0
Sodium Hydroxide (powdered)40.00150.0 g3.75
Concentrated Sulfuric Acid98.08~109 mL (200 g)~2.04
Diethyl Ether74.121 L-
Anhydrous Magnesium Sulfate120.3750 g-

Procedure:

  • Setup: Assemble a 2-L three-necked round-bottomed flask equipped with a mechanical stirrer and two reflux condensers in a fume hood.

  • Initial Reaction: Charge the flask with 150 g (3.75 mol) of powdered sodium hydroxide and 103.5 g (1.0 mol) of γ-chlorobutyronitrile.

  • Initiation: Mix the contents by shaking and then begin heating on a steam bath. A vigorous, exothermic reaction will commence. The mixture will become semi-solid as the reaction proceeds.

  • Hydrolysis: After heating for 1 hour, begin the gradual addition of a total of 500 mL of water. Add the first 15-20 mL portion cautiously. Continue adding the remaining water in 60-75 mL portions every 10-15 minutes over approximately 2 hours.

  • Completion: Once all the water is added, continue heating on the steam bath for an additional 1.5 hours with occasional stirring, by which time the oily layer of the nitrile intermediate should have disappeared.

  • Acidification: Cool the reaction mixture in an ice bath. In a separate beaker, carefully add 200 g of concentrated sulfuric acid to 300 g of cracked ice. Slowly and with stirring, add this cold acid solution to the reaction flask to acidify the mixture.

  • Extraction: A layer of crude product and polymer will separate. Separate this layer. Extract the cold aqueous solution once with 1 L of diethyl ether. Caution: Stir, do not shake, to avoid emulsion formation.

  • Work-up: Combine the ether extract with the separated crude acid layer. Dry the combined organic phase over 50 g of anhydrous magnesium sulfate or Drierite.

  • Isolation: Filter to remove the drying agent and remove the ether using a rotary evaporator. The resulting crude acid is then purified by vacuum distillation.

  • Product: Collect the fraction boiling at 94–95 °C / 26 mmHg. The expected yield is 63–68 g (74–79%).[8]

Part 2: Proposed Synthesis of 1-(Dimethylamino)cyclopropanecarboxylic Acid

The introduction of an amino group at the C1 position of the cyclopropane ring is the most challenging step. The following protocol is a proposed route based on established transformations, specifically the α-halogenation of an ester followed by nucleophilic substitution.[11][12]

Principle and Proposed Mechanism

Direct amination of the C-H bond at the C1 position is not feasible. Therefore, a functional group handle must be installed. The strategy involves converting the carboxylic acid to an ester, performing a free-radical bromination at the α-position, and finally substituting the bromide with dimethylamine.

Amination_Mechanism cluster_0 Step 4: α-Bromination (Radical Chain) cluster_1 Step 5: Nucleophilic Substitution (SN2) Initiation AIBN → 2 R• + N₂ Propagation 1 R• + HBr → RH + Br• Propagation 2 Ester + Br• → Ester-Radical• + HBr Propagation 3 Ester-Radical• + Br₂ → α-Bromo Ester + Br• Reactants α-Bromo Ester + HN(CH₃)₂ Transition State [TS]‡ Reactants->Transition State Product α-Amino Ester + HBr Transition State->Product

Caption: Proposed mechanism for the key α-amination sequence.

Experimental Protocol: α-Amination and Hydrolysis

Step 4.A: Esterification to Methyl Cyclopropanecarboxylate

  • Setup: In a 250 mL round-bottomed flask, dissolve 43.0 g (0.5 mol) of cyclopropanecarboxylic acid in 100 mL of methanol.

  • Catalysis: Add 2 mL of concentrated sulfuric acid dropwise while cooling the flask in an ice bath.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours.

  • Work-up: Cool the reaction, remove most of the methanol via rotary evaporation. Add 100 mL of diethyl ether and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl cyclopropanecarboxylate. Purify by distillation if necessary (b.p. 119 °C).

Step 4.B: α-Bromination

  • Setup: In a 250 mL flask suitable for photochemistry, dissolve 40.0 g (0.4 mol) of methyl cyclopropanecarboxylate in 150 mL of carbon tetrachloride.

  • Reagents: Add 71.2 g (0.4 mol) of N-Bromosuccinimide (NBS) and a catalytic amount (0.3 g) of azobisisobutyronitrile (AIBN).

  • Reaction: Heat the mixture to reflux while irradiating with a 200-W sun lamp. The reaction is complete when all the dense NBS has been converted to floating succinimide.

  • Work-up: Cool the mixture and filter off the succinimide. Wash the filtrate with 10% sodium thiosulfate solution and then water.

  • Isolation: Dry the organic layer and remove the solvent under reduced pressure to yield crude methyl 1-bromocyclopropanecarboxylate. Use this crude product directly in the next step.

Step 4.C & 4.D: Amination and Hydrolysis

  • Setup: In a pressure-resistant vessel, dissolve the crude methyl 1-bromocyclopropanecarboxylate in 150 mL of tetrahydrofuran (THF). Cool to 0 °C.

  • Amination: Bubble anhydrous dimethylamine gas through the solution or add a solution of dimethylamine in THF (2.5 equivalents, ~1.0 mol) slowly. Seal the vessel and allow it to stir at room temperature for 24 hours.

  • Hydrolysis (Step 1): Add 100 mL of 4 M aqueous sodium hydroxide solution to the reaction vessel. Heat the mixture to 50 °C for 6 hours to hydrolyze the ester.

  • Work-up: Cool the mixture and remove the THF via rotary evaporation. Wash the aqueous residue with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

  • Isolation: Adjust the pH of the aqueous layer to ~6-7 using 6 M HCl. The product may precipitate or can be isolated by concentrating the solution and purifying by crystallization or ion-exchange chromatography.

Safety and Handling

  • γ-Chlorobutyronitrile: Toxic and an irritant. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Avoid creating dust.

  • N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle with care in a fume hood.

  • Dimethylamine: Flammable and corrosive gas/liquid. Handle in a well-ventilated area, preferably in a closed system.

  • General Precautions: The initial cyclization reaction is highly exothermic and should be conducted with caution, ensuring adequate cooling is available. All operations should be performed in a fume hood.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Yield in Cyclization Incomplete reaction; insufficient base; base not finely powdered.Ensure NaOH is finely powdered for maximum surface area. Extend reaction time if necessary.
Ring Opening During Bromination Reaction temperature too high; radical instability.Maintain gentle reflux. Use a less aggressive brominating agent or lower reaction temperature if ring opening is a major side product.
Incomplete Amination Insufficient dimethylamine; steric hindrance.Use a larger excess of dimethylamine. Increase reaction time or temperature (e.g., 40 °C). Consider using a polar aprotic solvent like DMF.
Difficulty in Final Product Isolation Product is highly water-soluble (zwitterionic).Use ion-exchange chromatography for purification. Lyophilize the aqueous solution after pH adjustment to obtain the crude solid.

References

  • Singh, R. P., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry. [Link][1]

  • McCloskey, C. M., & Coleman, G. H. (1944). Cyclopropanecarboxylic acid. Organic Syntheses, 24, 36. [Link][8]

  • Wikipedia. Cyclopropanecarboxylic acid. [Link][7]

  • Organic Chemistry Tutor. (2024). Synthesis of Cyclopropanecarboxylic Acid. [Link][9]

  • Zaragoza Dörwald, F. (2002). Side Reactions in Organic Synthesis: A Guide to Successful Synthesis Design. Wiley-VCH. (General reference for reaction principles).
  • Krapcho, A. P. (2007). Recent applications of the malonic ester synthesis and related reactions in synthetic organic chemistry. Synthesis, 2007(1), 1-16.
  • Evans, R. W., et al. (2013). Direct α-Amination of Carbonyls with O-Acylhydroxylamines Catalyzed by a Brønsted Acid. Journal of the American Chemical Society, 135(44), 16066–16069.
  • D'yakonov, I. A., & Komendantov, M. I. (1964). Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. Russian Chemical Reviews, 33(7), 384-396. [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of 1-(Dimethylamino)cyclopropanecarboxylic Acid via Malonic Ester Synthesis

Introduction: The Significance of Constrained Amino Acids In the landscape of modern drug discovery and development, the conformational control of bioactive molecules is a cornerstone of rational design. Non-proteinogeni...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Constrained Amino Acids

In the landscape of modern drug discovery and development, the conformational control of bioactive molecules is a cornerstone of rational design. Non-proteinogenic amino acids, particularly those with cyclic constraints, offer a powerful tool to modulate the pharmacological properties of peptides and small molecule therapeutics. 1-(Dimethylamino)cyclopropanecarboxylic acid is a fascinating example of such a constrained scaffold. The rigid cyclopropane ring locks the Cα-substituents in a defined spatial orientation, which can lead to enhanced receptor binding affinity, improved metabolic stability, and favorable pharmacokinetic profiles. The N,N-dimethylamino group further imparts unique electronic and steric properties, potentially influencing cell permeability and target engagement.

This document provides a comprehensive guide for the synthesis of 1-(Dimethylamino)cyclopropanecarboxylic acid, leveraging the versatility of the malonic ester synthesis. We will delve into the mechanistic underpinnings of each synthetic step, providing detailed, field-proven protocols that ensure reproducibility and high yield. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to incorporate this valuable building block into their synthetic programs.

Synthetic Strategy Overview

The synthesis of 1-(Dimethylamino)cyclopropanecarboxylic acid can be efficiently achieved through a multi-step sequence, commencing with a modified malonic ester synthesis to construct the cyclopropane core, followed by the introduction of the dimethylamino functionality. The overall synthetic workflow is depicted below.

Synthetic_Workflow A Diethyl 2-acetamidomalonate B Diethyl 1-acetamidocyclopropane-1,1-dicarboxylate A->B Cyclopropanation (Perkin Alicyclic Synthesis) C 1-Aminocyclopropanecarboxylic acid (ACC) B->C Hydrolysis & Decarboxylation D 1-(Dimethylamino)cyclopropanecarboxylic acid C->D N,N-Dimethylation (Eschweiler-Clarke Reaction) Cyclopropanation_Mechanism cluster_0 Step 1 & 2: Alkylation cluster_1 Step 3 & 4: Cyclization Start Diethyl 2-acetamidomalonate Enolate1 Enolate Start->Enolate1 + NaOEt Intermediate Mono-alkylated Intermediate Enolate1->Intermediate + 1,2-dibromoethane Enolate2 Intramolecular Enolate Intermediate->Enolate2 + NaOEt Product Diethyl 1-acetamidocyclopropane-1,1-dicarboxylate Enolate2->Product Intramolecular SN2

Caption: Mechanism of cyclopropanation via malonic ester synthesis.

Experimental Protocol 1: Synthesis of Diethyl 1-acetamidocyclopropane-1,1-dicarboxylate

Materials and Equipment:

Reagent/EquipmentQuantity/Specification
Diethyl 2-acetamidomalonate1 equivalent
1,2-Dibromoethane1.1 equivalents
Sodium Ethoxide (NaOEt)2.2 equivalents
Anhydrous EthanolSufficient for a ~0.5 M solution
Round-bottom flaskAppropriate size, oven-dried
Reflux condenserOven-dried
Magnetic stirrer and stir bar
Heating mantle
Rotary evaporator
Diethyl etherReagent grade
Saturated NaCl solution (brine)
Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen inlet, add anhydrous ethanol.

  • Base Preparation: Carefully add sodium metal in small portions to the ethanol to generate sodium ethoxide in situ. Alternatively, use commercially available sodium ethoxide solution.

  • Addition of Malonate: To the stirred sodium ethoxide solution, add diethyl 2-acetamidomalonate dropwise at room temperature.

  • Addition of Dihalide: Following the complete addition of the malonate, add 1,2-dibromoethane dropwise. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add deionized water and extract the aqueous layer with diethyl ether (3x).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure diethyl 1-acetamidocyclopropane-1,1-dicarboxylate.

Part 2: Hydrolysis and Decarboxylation to 1-Aminocyclopropanecarboxylic Acid (ACC)

With the cyclopropane core constructed, the next step is to hydrolyze the ester and acetamido groups, followed by decarboxylation to yield the parent amino acid, 1-aminocyclopropanecarboxylic acid (ACC). [1]This is typically achieved by heating in a strong acid.

Mechanism of Hydrolysis and Decarboxylation
  • Ester and Amide Hydrolysis: Under acidic conditions and heat, the two ester groups and the acetamido group are hydrolyzed to carboxylic acids and a primary amine, respectively. This results in the formation of 1-aminocyclopropane-1,1-dicarboxylic acid.

  • Decarboxylation: The resulting β-dicarboxylic acid is unstable to heat and readily undergoes decarboxylation (loss of CO₂) to form the final product, 1-aminocyclopropanecarboxylic acid.

Experimental Protocol 2: Synthesis of 1-Aminocyclopropanecarboxylic Acid (ACC)

Materials and Equipment:

Reagent/EquipmentQuantity/Specification
Diethyl 1-acetamidocyclopropane-1,1-dicarboxylate1 equivalent
Hydrochloric Acid (HCl)6 M solution
Round-bottom flaskAppropriate size
Reflux condenser
Heating mantle
pH meter or pH paper
Dowex 50W-X8 ion-exchange resin
Ammonium Hydroxide (NH₄OH)2 M solution

Procedure:

  • Hydrolysis: To a round-bottom flask containing diethyl 1-acetamidocyclopropane-1,1-dicarboxylate, add 6 M HCl.

  • Reflux: Heat the mixture to reflux for 8-12 hours.

  • Solvent Removal: After cooling, remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in deionized water and apply it to a column of Dowex 50W-X8 resin (H⁺ form).

  • Washing: Wash the column with deionized water until the eluent is neutral.

  • Elution: Elute the amino acid from the resin using 2 M ammonium hydroxide.

  • Isolation: Collect the ninhydrin-positive fractions and concentrate under reduced pressure to obtain 1-aminocyclopropanecarboxylic acid as a white solid.

Part 3: N,N-Dimethylation via Eschweiler-Clarke Reaction

The final step is the N,N-dimethylation of 1-aminocyclopropanecarboxylic acid. The Eschweiler-Clarke reaction is an excellent choice for this transformation as it is a reductive amination process that selectively yields tertiary amines from primary amines without the risk of forming quaternary ammonium salts. [2][3]

Mechanism of the Eschweiler-Clarke Reaction

The reaction proceeds through the following key steps: [4]

  • Imine Formation: The primary amine of ACC reacts with formaldehyde to form an imine intermediate.

  • Reduction: Formic acid acts as a hydride donor, reducing the imine to a secondary amine (N-methyl-ACC) and releasing carbon dioxide.

  • Repeat for Dimethylation: The newly formed secondary amine reacts with a second molecule of formaldehyde to form an iminium ion.

  • Final Reduction: Another molecule of formic acid reduces the iminium ion to the final tertiary amine, 1-(dimethylamino)cyclopropanecarboxylic acid.

Eschweiler_Clarke_Mechanism A 1-Aminocyclopropanecarboxylic acid B Imine Intermediate A->B + HCHO C 1-(Methylamino)cyclopropanecarboxylic acid B->C + HCOOH - CO2 D Iminium Ion C->D + HCHO E 1-(Dimethylamino)cyclopropanecarboxylic acid D->E + HCOOH - CO2

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

Experimental Protocol 3: Synthesis of 1-(Dimethylamino)cyclopropanecarboxylic acid

Materials and Equipment:

Reagent/EquipmentQuantity/Specification
1-Aminocyclopropanecarboxylic acid1 equivalent
Formaldehyde (37% aqueous solution)2.5 equivalents
Formic Acid (88-98%)5 equivalents
Round-bottom flaskAppropriate size
Reflux condenser
Heating mantle
Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-aminocyclopropanecarboxylic acid in formic acid.

  • Addition of Formaldehyde: To this solution, add the aqueous formaldehyde solution.

  • Reflux: Heat the reaction mixture to reflux for 6-8 hours. The evolution of carbon dioxide will be observed.

  • Solvent Removal: After the reaction is complete, cool the mixture and remove the excess formic acid and water under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 1-(dimethylamino)cyclopropanecarboxylic acid.

Summary of Reagents and Expected Yields

StepStarting MaterialKey ReagentsProductTypical Yield
1Diethyl 2-acetamidomalonateNaOEt, 1,2-dibromoethaneDiethyl 1-acetamidocyclopropane-1,1-dicarboxylate60-70%
2Diethyl 1-acetamidocyclopropane-1,1-dicarboxylate6 M HCl1-Aminocyclopropanecarboxylic acid (ACC)80-90%
31-Aminocyclopropanecarboxylic acidFormaldehyde, Formic Acid1-(Dimethylamino)cyclopropanecarboxylic acid75-85%

Conclusion

The synthetic route detailed herein provides a reliable and scalable method for the preparation of 1-(dimethylamino)cyclopropanecarboxylic acid. By combining the principles of the Perkin alicyclic synthesis with the efficiency of the Eschweiler-Clarke reaction, this protocol offers a robust pathway to a valuable constrained amino acid for applications in medicinal chemistry and drug development. The provided step-by-step procedures, grounded in established chemical principles, are designed to be self-validating and reproducible in a standard laboratory setting.

References

  • Eschweiler, W. Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Ber. Dtsch. Chem. Ges.1905 , 38 (1), 880–882. [Link]

  • Clarke, H. T.; Gillespie, H. B.; Weisshaus, S. Z. The Action of Formaldehyde on Amines and Amino Acids. J. Am. Chem. Soc.1933 , 55 (11), 4571–4587. [Link]

  • J&K Scientific LLC. Eschweiler-Clarke Reaction. 2021 . [Link]

  • Wikipedia. Malonic ester synthesis. [Link]

  • Chemistry LibreTexts. 21.10: Malonic Ester Synthesis. 2020 . [Link]

  • Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

  • Wikipedia. 1-Aminocyclopropane-1-carboxylic acid. [Link]

Sources

Method

oxidation of cyclopropanecarboxaldehyde to produce cyclopropanecarboxylic acids

An In-Depth Guide to the Synthesis of Cyclopropanecarboxylic Acid via Oxidation of Cyclopropanecarboxaldehyde Introduction: The Significance of the Cyclopropyl Moiety Cyclopropanecarboxylic acid is a vital building block...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Cyclopropanecarboxylic Acid via Oxidation of Cyclopropanecarboxaldehyde

Introduction: The Significance of the Cyclopropyl Moiety

Cyclopropanecarboxylic acid is a vital building block in modern organic synthesis, serving as a key precursor in the pharmaceutical and agrochemical industries.[1] The unique structural and electronic properties imparted by the strained three-membered ring make it a valuable component in the design of complex, biologically active molecules.[1] One of the most direct and common synthetic routes to this valuable acid is the oxidation of its corresponding aldehyde, cyclopropanecarboxaldehyde.

This document serves as a detailed guide for researchers and drug development professionals, providing a comprehensive overview of the principles, protocols, and critical considerations for this transformation. We will move beyond simple procedural lists to explore the underlying mechanisms and the rationale behind choosing specific reagents and conditions, ensuring a robust and reproducible synthesis.

Core Principles: The Journey from Aldehyde to Carboxylic Acid

The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic chemistry. It hinges on the presence of a hydrogen atom attached to the carbonyl carbon.[2] This aldehydic proton can be abstracted during the oxidation process, a pathway unavailable to ketones, which are generally resistant to oxidation except under harsh, bond-cleaving conditions.[2][3]

The mechanism often involves the initial nucleophilic addition of water to the aldehyde's electrophilic carbonyl carbon, forming a geminal diol, also known as a hydrate.[2][4][5] This hydrate intermediate, though often present in small equilibrium concentrations, behaves like a secondary alcohol and is readily oxidized to the corresponding carboxylic acid.[2][5]

However, the oxidation of cyclopropanecarboxaldehyde presents a unique challenge. The inherent strain of the cyclopropane ring makes it susceptible to decomposition or rearrangement under harsh reaction conditions, particularly with strong acids or aggressive oxidants.[6] Therefore, the choice of oxidizing agent and reaction conditions is paramount to preserving the integrity of the cyclopropyl group while achieving a high yield of the desired carboxylic acid.

Experimental Workflow: A Generalized Approach

The conversion of cyclopropanecarboxaldehyde to cyclopropanecarboxylic acid follows a logical sequence of steps, from reaction setup to final product purification. The specific details within each step will vary depending on the chosen oxidation method.

G cluster_0 Reaction Phase cluster_1 Work-up & Isolation cluster_2 Purification A Cyclopropanecarboxaldehyde + Solvent B Addition of Oxidizing Agent A->B C Controlled Reaction (Temperature, Time) B->C D Quench Excess Oxidant C->D E Acid-Base Extraction D->E F Solvent Removal E->F G Distillation or Recrystallization F->G H Characterization (NMR, IR, etc.) G->H I Pure Cyclopropanecarboxylic Acid H->I

Caption: Generalized workflow for the oxidation of cyclopropanecarboxaldehyde.

Method 1: Pinnick Oxidation (Sodium Chlorite)

The Pinnick oxidation is a highly regarded method for converting aldehydes to carboxylic acids due to its exceptionally mild conditions and broad functional group tolerance.[7][8] It is particularly effective for substrates, like α,β-unsaturated aldehydes, that are sensitive to harsher reagents.[7][8]

Causality and Mechanism

The active oxidizing species is not sodium chlorite (NaClO₂) itself, but rather chlorous acid (HClO₂), which is generated in situ under weakly acidic conditions (typically using a phosphate buffer).[7][9] The aldehyde is attacked by chlorous acid to form a hydroxyallyl chlorite intermediate. This intermediate then undergoes a pericyclic fragmentation, transferring the aldehydic hydrogen and eliminating hypochlorous acid (HOCl) to yield the carboxylic acid.[8][9]

A critical aspect of this reaction is the management of the HOCl byproduct. HOCl is a reactive oxidant that can engage in undesirable side reactions, such as reacting with double bonds or destroying the chlorite reagent.[8] To mitigate this, a scavenger, most commonly 2-methyl-2-butene, is added to the reaction mixture to consume the HOCl as it forms.[10]

G Pinnick Oxidation Mechanism Aldehyde R-CHO Intermediate [Intermediate Complex] Aldehyde->Intermediate + HOClO ChlorousAcid HOClO CarboxylicAcid R-COOH Intermediate->CarboxylicAcid HOCl HOCl Intermediate->HOCl Elimination ScavengedProduct Halohydrin HOCl->ScavengedProduct Reacts with Scavenger 2-methyl-2-butene Scavenger->ScavengedProduct

Caption: Simplified mechanism of the Pinnick Oxidation.

Detailed Protocol
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclopropanecarboxaldehyde (1.0 equiv) in a mixture of tert-butanol, tetrahydrofuran (THF), and water (e.g., a 1:4:4 ratio).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: To the stirred solution, add 2-methyl-2-butene (e.g., 10-15 equiv) followed by sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O, ~6.0 equiv).[10]

  • Oxidant Addition: Slowly add solid sodium chlorite (NaClO₂, 80% purity, ~2.8 equiv) in portions, ensuring the internal temperature remains below 5 °C.

  • Reaction: Stir the resulting mixture vigorously at 0 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, dilute the reaction mixture with brine and extract with dichloromethane (DCM) or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature to yield the crude carboxylic acid, which can be further purified by distillation or chromatography.[10]

Method 2: Jones Oxidation (Chromic Acid)

The Jones oxidation is a classic, powerful, and cost-effective method for oxidizing primary alcohols and aldehydes to carboxylic acids.[11][12] It employs chromic acid (H₂CrO₄), which is typically prepared in situ from chromium trioxide (CrO₃) or a dichromate salt and aqueous sulfuric acid.[12][13]

Causality and Mechanism

The reaction proceeds by first forming the aldehyde hydrate in the aqueous acetone medium. This hydrate then reacts with chromic acid to form a chromate ester.[11][14] A base (water) then abstracts a proton from the carbon that bore the original aldehyde group, leading to an E2-like elimination that breaks the O-Cr bond and forms the C=O double bond of the carboxylic acid.[14] The chromium is reduced from the +6 oxidation state (orange-red) to the +3 state (green), providing a convenient visual indicator of reaction progress.[11][15]

Due to its high acidity and oxidizing power, this method is less suitable for substrates with acid-sensitive functional groups. However, its efficiency and the low cost of reagents make it a viable option for robust substrates.[11][12]

G Jones Oxidation Mechanism A Aldehyde Hydrate R-CH(OH)₂ C Chromate Ester Intermediate A->C + H₂CrO₄ - H₂O B Chromic Acid H₂CrO₄ B->C D Elimination (Base assisted) C->D E Carboxylic Acid R-COOH D->E F Reduced Chromium Cr(III) species D->F

Caption: Key stages of the Jones Oxidation mechanism.

Detailed Protocol
  • Reagent Preparation (Jones Reagent): Caution: Cr(VI) is highly toxic and carcinogenic. In a fume hood, carefully dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid (H₂SO₄). Cautiously dilute this mixture with distilled water to a final volume of 100 mL.

  • Setup: Dissolve cyclopropanecarboxaldehyde (1.0 equiv) in acetone in a flask equipped with a stirrer and a dropping funnel, and cool the mixture to 0 °C in an ice bath.

  • Oxidation: Add the prepared Jones reagent dropwise from the dropping funnel to the stirred acetone solution. Maintain the temperature between 0-10 °C. The color will change from orange to green. Continue adding the reagent until a faint orange color persists, indicating a slight excess of oxidant.

  • Quenching: After stirring for an additional 30 minutes, quench the excess oxidant by adding a small amount of 2-propanol (isopropanol) until the green color is re-established.

  • Work-up: Remove the acetone under reduced pressure. Partition the remaining aqueous residue between water and diethyl ether. Extract the aqueous layer several times with ether.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. Remove the solvent by rotary evaporation. The resulting crude acid can be purified by vacuum distillation.[16]

Method 3: Potassium Permanganate (KMnO₄) Oxidation

Potassium permanganate is a very strong, inexpensive, and versatile oxidizing agent.[17] It can effectively oxidize aldehydes to carboxylic acids, but the reaction conditions must be carefully controlled to prevent unwanted side reactions, such as cleavage of the cyclopropane ring.

Causality and Mechanism

The oxidation of aldehydes with KMnO₄ can be performed under acidic, neutral, or alkaline conditions.[3] For sensitive substrates like cyclopropanecarboxaldehyde, alkaline conditions are generally preferred. Under these conditions, the aldehyde is oxidized to the corresponding carboxylate salt. The permanganate ion (MnO₄⁻, purple) is reduced to manganese dioxide (MnO₂, a brown precipitate).[18] Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the final carboxylic acid.

Detailed Protocol
  • Setup: Dissolve cyclopropanecarboxaldehyde (1.0 equiv) in a suitable solvent like acetone or tert-butanol in a flask with vigorous stirring. Add a dilute aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to make the solution basic.

  • Oxidant Addition: Prepare a solution of potassium permanganate (KMnO₄, ~1.1 equiv) in water. Add this solution dropwise to the aldehyde solution. The reaction is exothermic; maintain the temperature below 30 °C using a water bath if necessary. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of MnO₂ will form.

  • Reaction: Continue the addition until a faint, persistent pink or purple color is observed. Stir for an additional 1-2 hours at room temperature to ensure complete reaction.

  • Quenching & Filtration: Quench any excess KMnO₄ by adding a small amount of sodium bisulfite (NaHSO₃) solution until the purple color disappears completely. Filter the mixture through a pad of Celite® to remove the brown manganese dioxide precipitate. Wash the filter cake with water.

  • Work-up: Combine the filtrate and washings. Cool the solution in an ice bath and carefully acidify to a low pH (e.g., pH 2) with dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

  • Purification: Extract the acidified aqueous solution multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to afford the carboxylic acid.[19]

Comparative Summary of Oxidation Methods

FeaturePinnick Oxidation (NaClO₂)Jones Oxidation (CrO₃/H₂SO₄)KMnO₄ Oxidation
Conditions Mild, weakly acidic (buffered)Strongly acidic, exothermicAlkaline or acidic; exothermic
Selectivity Excellent; tolerates most functional groups[7]Good, but sensitive to acid-labile groupsModerate; risk of over-oxidation[2]
Typical Yield High to ExcellentHigh to Excellent[12]Good to High
Safety Concerns Sodium chlorite is an oxidizer; HOCl byproductCr(VI) is highly toxic and carcinogenic[12]Strong oxidizer; fire risk with organics[20][21]
Work-up Relatively straightforwardRequires handling of chromium wasteRequires filtration of MnO₂ precipitate
Cost ModerateLow[12]Low
Best For Complex, multi-functional, or sensitive substratesRobust, simple, and scalable synthesesCost-effective, large-scale production

General Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Potassium Permanganate (KMnO₄): A strong oxidizer that can intensify fires and may cause fire or explosion upon contact with combustible materials.[21][22] Avoid contact with skin and eyes, as it can cause severe burns.[21][23]

  • Chromium Trioxide (CrO₃) / Jones Reagent: Highly toxic, corrosive, and a known human carcinogen.[12] Avoid inhalation of dust or mists and prevent all contact with skin and eyes. All chromium-containing waste must be collected and disposed of as hazardous waste according to institutional guidelines.

  • Sodium Chlorite (NaClO₂): A strong oxidizing agent. Keep away from combustible materials.[23] Handle with care to avoid generating dust.

References

  • Ketone Pharma (2024). Environmental Impact and Disposal of Cyclopropanecarboxylic Acid.
  • ChemicalBook (n.d.). Cyclopropanecarboxylic acid synthesis.
  • Organic Syntheses (n.d.). Cyclopropanecarboxylic acid.
  • Chemistry LibreTexts (2025). 19.3: Oxidation of Aldehydes and Ketones.
  • GeeksforGeeks (2023). Oxidation of Aldehydes, Ketones and Carboxylic Acids.
  • Google Patents (1996). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
  • OpenStax (2023). 19.3 Oxidation of Aldehydes and Ketones.
  • Wikipedia (n.d.). Cyclopropane carboxylic acid.
  • Organic Chemistry Tutor (n.d.). 26. Synthesis of Cyclopropanecarboxylic Acid.
  • Chemguide (n.d.). Oxidation of aldehydes and ketones.
  • Master Organic Chemistry (2015). Demystifying The Mechanisms of Alcohol Oxidations.
  • LookChem (n.d.). General procedures for the purification of Carboxylic acids.
  • Organic Chemistry Portal (n.d.). Potassium Permanganate.
  • Quora (2018). Why does potassium permanganate oxidise aldehyde but not ketone in a permanganate cleavage reaction?
  • Taylor & Francis (n.d.). Potassium Permanganate Oxidation of Organic Compounds.
  • Wikipedia (n.d.). Pinnick oxidation.
  • Google Patents (n.d.). Process for the preparation of pure cis-cyclopropane carboxylic acids and intermediates therefor.
  • Sigma-Aldrich (2025). SAFETY DATA SHEET - Potassium Permanganate.
  • Fisher Scientific (2015). Safety Data Sheet - Potassium Permanganate.
  • National Institutes of Health (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study.
  • Organic Chemistry Portal (n.d.). Jones Oxidation.
  • NROChemistry (n.d.). Pinnick Oxidation: Mechanism & Examples.
  • NJ.gov (n.d.). POTASSIUM PERMANGANATE HAZARD SUMMARY.
  • Wikipedia (n.d.). Jones oxidation.
  • CARBO (2014). Potassium Permanganate - SAFETY DATA SHEET.
  • Carl ROTH (n.d.). Safety Data Sheet: Potassium permanganate.
  • Wenxuecity (2023). Pinnick oxidation.
  • Organic Syntheses (n.d.). Cyclopropane-1,1-dicarboxylic acid.
  • Organic Chemistry Reaction (n.d.). Pinnick oxidation.
  • Alfa Chemistry (n.d.). Jones Oxidation.
  • RSC Publishing (n.d.). The stereochemistry of oxidation of 1-amino-cyclopropanecarboxylic acid.
  • Sciencemadness Wiki (2019). Jones oxidation.
  • Chemistry Steps (n.d.). The Mechanism of Jones Oxidation.
  • Organic Chemistry Portal (n.d.). Synthesis of cyclopropanes.
  • Organic Chemistry Portal (2007). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids.
  • ElectronicsAndBooks (n.d.). The Stereochemistry of Oxidation of 1-Amino-cyclopropanecarboxylic Acid.

Sources

Application

analytical methods for 1-(Dimethylamino)cyclopropanecarboxylic acid quantification

An Application Guide to the Quantitative Analysis of 1-(Dimethylamino)cyclopropanecarboxylic Acid Introduction: The Analytical Challenge of a Unique Molecule 1-(Dimethylamino)cyclopropanecarboxylic acid (DMCPCA) is a non...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Quantitative Analysis of 1-(Dimethylamino)cyclopropanecarboxylic Acid

Introduction: The Analytical Challenge of a Unique Molecule

1-(Dimethylamino)cyclopropanecarboxylic acid (DMCPCA) is a non-proteinogenic amino acid characterized by a compact cyclopropane ring, a tertiary amine, and a carboxylic acid moiety. Its molecular formula is C₆H₁₁NO₂ with a molecular weight of 129.16 g/mol .[1] This unique structure presents specific challenges for quantitative analysis, which is critical for its application in pharmaceutical research, metabolite identification, and process monitoring. The primary analytical hurdles include:

  • Zwitterionic Nature: The presence of both an acidic (carboxylic acid) and a basic (tertiary amine) group means the molecule's charge state is highly dependent on pH, complicating extraction and chromatographic retention.

  • Lack of a Native Chromophore: The molecule does not possess a significant UV-absorbing or fluorescent functional group, precluding direct detection by common HPLC detectors.

  • High Polarity and Low Volatility: These properties make direct analysis by Gas Chromatography (GC) unfeasible without chemical modification.

This guide provides a detailed overview of robust analytical methods for the precise and accurate quantification of DMCPCA, designed for researchers, scientists, and drug development professionals. We will explore three primary strategies: the high-sensitivity gold standard of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a cost-effective High-Performance Liquid Chromatography (HPLC) method with derivatization, and an alternative Gas Chromatography-Mass Spectrometry (GC-MS) approach. Each section explains the causality behind the chosen methodology and provides a detailed, field-proven protocol.

Part 1: The Definitive Approach: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Expert Rationale: For quantifying trace levels of analytes in complex biological matrices (e.g., plasma, urine, tissue homogenates), LC-MS/MS is the undisputed method of choice.[2] Its power lies in the combination of physical separation (LC) with highly specific mass-based detection (MS/MS), providing exceptional sensitivity and selectivity that minimizes matrix interference.[3] The tertiary amine in DMCPCA is readily protonated, making it an ideal candidate for positive mode Electrospray Ionization (ESI).

Experimental Workflow: LC-MS/MS

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s_start Biological Sample (e.g., Plasma) s_is Spike with Internal Standard (e.g., ¹³C₃,¹⁵N-DMCPCA) s_start->s_is s_ppt Protein Precipitation (e.g., Acetonitrile) s_is->s_ppt s_spe Solid Phase Extraction (SPE) (Mixed-Mode Cation Exchange) s_ppt->s_spe s_final Evaporate & Reconstitute s_spe->s_final a_lc HILIC Chromatography s_final->a_lc a_esi Electrospray Ionization (ESI+) a_lc->a_esi a_msms Tandem Mass Spectrometry (MRM Mode) a_esi->a_msms d_quant Quantification (Analyte/IS Peak Area Ratio) a_msms->d_quant d_report Report Concentration d_quant->d_report

Caption: LC-MS/MS workflow for DMCPCA quantification.

Detailed Protocol: LC-MS/MS Quantification of DMCPCA in Human Plasma

1. Materials and Reagents:

  • DMCPCA analytical standard and stable isotope-labeled internal standard (SIL-IS), e.g., ¹³C₃,¹⁵N-DMCPCA.

  • Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - LC-MS grade.

  • Ultrapure water (18.2 MΩ·cm).

  • Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) cartridges.

2. Sample Preparation (Solid Phase Extraction):

  • Rationale: SPE is employed to remove proteins, phospholipids, and salts that can cause ion suppression in the MS source. A mixed-mode cation exchange sorbent is ideal as it leverages both hydrophobic interactions and ionic interactions with the protonated tertiary amine of DMCPCA for highly selective extraction.

  • Steps:

    • Thaw plasma samples and standards on ice.

    • To 100 µL of plasma, add 10 µL of SIL-IS working solution (e.g., 100 ng/mL).

    • Add 200 µL of 4% phosphoric acid in water to lyse and acidify. Vortex for 10 seconds.

    • Condition SPE Cartridge: Pass 1 mL of MeOH followed by 1 mL of ultrapure water through the MCX cartridge.

    • Load Sample: Load the pre-treated plasma sample onto the cartridge.

    • Wash: Wash the cartridge with 1 mL of 0.1% FA in water, followed by 1 mL of MeOH to remove interferences.

    • Elute: Elute DMCPCA and the SIL-IS with 1 mL of 5% ammonium hydroxide in MeOH.

    • Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 90:10 ACN/Water with 0.1% FA.

3. LC-MS/MS Instrumental Conditions:

  • Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is often superior to reversed-phase for retaining polar, zwitterionic compounds like amino acids.[4] A mobile phase with a high organic content ensures good retention on the HILIC stationary phase.

  • Parameters:

    • LC System: UPLC/UHPLC system.

    • Column: HILIC Column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% FA in Water with 10 mM Ammonium Formate.

    • Mobile Phase B: 0.1% FA in ACN with 10 mM Ammonium Formate.

    • Gradient: 95% B (0-0.5 min), 95% to 50% B (0.5-3.0 min), 50% B (3.0-3.5 min), 50% to 95% B (3.5-4.0 min), 95% B (4.0-5.0 min).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS System: Tandem quadrupole mass spectrometer.

  • Ionization: ESI, Positive Mode.

  • MRM Transitions (Hypothetical):

    • DMCPCA: Q1 (m/z) 130.1 → Q3 (m/z) 84.1 (Loss of COOH and H).

    • SIL-IS (¹³C₃,¹⁵N-DMCPCA): Q1 (m/z) 134.1 → Q3 (m/z) 87.1.

4. Method Validation:

  • This protocol should be validated according to regulatory guidelines (e.g., ICH M10).[4][5] The use of a SIL-IS is the gold standard for correcting matrix effects and variability during sample preparation.[6]

ParameterTypical Target ValueRationale
Linearity (r²)>0.995Ensures a proportional response across the concentration range.[4]
Lower Limit of Quantification (LLOQ)0.1 - 1 ng/mLDefines the lowest concentration measurable with acceptable precision and accuracy.
Accuracy (% Bias)Within ±15% (±20% at LLOQ)Measures the closeness of measured values to the true value.
Precision (%RSD)<15% (<20% at LLOQ)Measures the reproducibility of the method.
Recovery>70%Assesses the efficiency of the extraction process.

Part 2: A Practical Alternative: HPLC with Pre-Column Derivatization and UV Detection

Expert Rationale: When LC-MS/MS is unavailable, HPLC with UV detection offers a robust and cost-effective alternative. Since DMCPCA lacks a chromophore, a pre-column derivatization step is mandatory to attach a UV-absorbing moiety to the molecule. A critical consideration is that common amino acid derivatizing agents like o-phthalaldehyde (OPA) or fluorescamine react only with primary amines and will not react with the tertiary amine of DMCPCA.[6][7] Therefore, the derivatization strategy must target the carboxylic acid group. Reagents like substituted phenylhydrazines are effective for this purpose, creating a stable derivative with strong UV absorbance at a wavelength where interference from biological matrices is minimal.[8]

Experimental Workflow: HPLC-UV with Derivatization

cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing s_start Aqueous Sample or Extract s_is Add Internal Standard (Structural Analog) s_start->s_is s_deriv Derivatize with 2-Nitrophenylhydrazine (Carbodiimide Catalyst, e.g., EDC) s_is->s_deriv s_ext Quench & Extract Derivative (e.g., Ethyl Acetate) s_deriv->s_ext s_final Evaporate & Reconstitute s_ext->s_final a_hplc Reversed-Phase HPLC (C18) s_final->a_hplc a_uv UV/DAD Detector (e.g., 400 nm) a_hplc->a_uv d_quant Quantification (Peak Area vs. Calibration Curve) a_uv->d_quant d_report Report Concentration d_quant->d_report cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing s_start Dried Sample Extract s_deriv Silylation with BSTFA + 1% TMCS s_start->s_deriv s_heat Heat at 70°C for 30 min s_deriv->s_heat a_gc Gas Chromatography (DB-5ms) s_heat->a_gc a_ei Electron Ionization (EI, 70 eV) a_gc->a_ei a_ms Mass Spectrometry (SCAN or SIM mode) a_ei->a_ms d_quant Quantification (Characteristic Ion Peak Area) a_ms->d_quant d_report Report Concentration d_quant->d_report

Sources

Method

Application Note: A Robust and Validated HPLC-MS/MS Method for the Quantification of 1-(Dimethylamino)cyclopropanecarboxylic Acid in Biological Matrices

Abstract This application note describes a detailed, robust, and validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of 1-(Dimethyl...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a detailed, robust, and validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of 1-(Dimethylamino)cyclopropanecarboxylic acid. Given the compound's polar nature, a Hydrophilic Interaction Liquid Chromatography (HILIC) approach was employed to achieve optimal retention and separation. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic and mass spectrometric conditions, and a full validation summary according to internationally recognized guidelines.

Introduction

1-(Dimethylamino)cyclopropanecarboxylic acid is a small, polar molecule featuring a tertiary amine and a carboxylic acid functional group attached to a cyclopropane ring.[1] Its unique structure presents a significant challenge for traditional reversed-phase liquid chromatography due to poor retention. Accurate quantification of such compounds in complex biological matrices (e.g., plasma, urine, tissue homogenates) is crucial for pharmacokinetic, toxicokinetic, and metabolism studies in drug development.

This note addresses the analytical challenges by leveraging the strengths of HILIC, a chromatographic technique ideal for retaining and separating polar and hydrophilic compounds.[2][3][4] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous buffer.[5] This creates a water-enriched layer on the stationary phase surface, facilitating the partitioning of polar analytes and enabling their effective separation.[2] The use of tandem mass spectrometry provides unparalleled selectivity and sensitivity for confident quantification.

The method described has been developed and validated following the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring data integrity and reliability.[6][7][8][9][10][11]

Experimental Workflow & Causality

The overall analytical workflow is designed to ensure efficient extraction, optimal chromatographic separation, and highly selective detection of the analyte.

Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma) IS Add Internal Standard (IS) Sample->IS Precip Protein Precipitation (Acetonitrile) IS->Precip Supernatant Collect Supernatant Precip->Supernatant Evap Evaporate & Reconstitute Supernatant->Evap Inject Inject into HPLC System Evap->Inject HILIC HILIC Separation Inject->HILIC ESI Electrospray Ionization (ESI+) HILIC->ESI MSMS Tandem MS (MRM Detection) ESI->MSMS Integrate Peak Integration MSMS->Integrate Calibrate Calibration Curve (Analyte/IS Ratio) Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: High-level workflow for the HPLC-MS/MS analysis of 1-(Dimethylamino)cyclopropanecarboxylic acid.

Materials and Reagents

  • Analyte: 1-(Dimethylamino)cyclopropanecarboxylic acid (Purity ≥97%)

  • Internal Standard (IS): 1-((Dimethylamino)methyl)cyclopropanecarboxylic acid-d6 (Isotopically labeled)

  • Solvents: Acetonitrile (LC-MS grade), Water (Type I, 18.2 MΩ·cm), Methanol (LC-MS grade)

  • Reagents: Ammonium formate (≥99.0%), Formic acid (LC-MS grade)

  • Biological Matrix: Control human plasma (K2EDTA)

Detailed Protocols

Standard and Sample Preparation

Rationale: The use of an isotopically labeled internal standard is critical for correcting variations in sample processing and instrument response, leading to higher accuracy and precision. Protein precipitation with acetonitrile is a simple, fast, and effective method for removing the bulk of matrix proteins while maintaining the high organic content necessary for HILIC injection.

Protocol:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 1-(Dimethylamino)cyclopropanecarboxylic acid and its d6-IS in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards (e.g., 1-1000 ng/mL) and quality control (QC) samples.

  • Sample Preparation:

    • To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of IS working solution (e.g., 100 ng/mL).

    • Vortex briefly.

    • Add 200 µL of cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer 150 µL of the supernatant to a new 96-well plate or autosampler vial.

    • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of 90:10 (v/v) acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid.

    • Vortex to ensure complete dissolution. The sample is now ready for injection.

HPLC-MS/MS Instrumentation and Conditions

Rationale: HILIC chromatography is chosen for its ability to retain this highly polar analyte. An amide-based stationary phase provides robust and reproducible retention. The mobile phase, rich in acetonitrile, ensures compatibility with the HILIC mechanism and enhances ESI efficiency.[3] A gradient elution allows for the timely elution of the analyte while washing the column of more strongly retained components. Positive electrospray ionization (ESI+) is selected due to the presence of the tertiary amine, which is readily protonated.

Table 1: Optimized HPLC and Mass Spectrometer Parameters

ParameterSetting
HPLC System Standard UHPLC/HPLC system
Column HILIC Amide Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
Column Temperature 40°C
Mobile Phase A 10 mM Ammonium Formate and 0.1% Formic Acid in Water
Mobile Phase B 10 mM Ammonium Formate and 0.1% Formic Acid in 95:5 Acetonitrile:Water
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution 0-1.0 min (95% B), 1.0-3.0 min (95-50% B), 3.0-3.5 min (50% B), 3.6-5.0 min (95% B)
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI)
Polarity Positive
Ion Source Temp. 550°C
Capillary Voltage 3.5 kV
Detection Mode Multiple Reaction Monitoring (MRM)

Table 2: Optimized MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
1-(Dimethylamino)cyclopropanecarboxylic acid130.184.110015
1-(Dimethylamino)cyclopropanecarboxylic acid-d6136.190.110015

Note: The primary product ion for the analyte corresponds to a neutral loss of formic acid (HCOOH). These values must be optimized on the specific instrument being used.

Method Validation

The method was validated according to the FDA Bioanalytical Method Validation Guidance.[6][12] The validation assessed linearity, accuracy, precision, selectivity, sensitivity, matrix effect, and stability.

Validation Validation Method Validation (ICH Q2(R1) / FDA BMV) Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Intra- & Inter-day) Validation->Precision Selectivity Selectivity Validation->Selectivity Sensitivity LOD & LLOQ Validation->Sensitivity Matrix Matrix Effect Validation->Matrix Stability Stability (Bench-top, Freeze-thaw) Validation->Stability

Caption: Key parameters evaluated during the bioanalytical method validation process.

Table 3: Summary of Method Validation Results

ParameterResultAcceptance Criteria (FDA)[6]
Linearity (r²) > 0.995 over the range of 1-1000 ng/mLr² ≥ 0.99
Lower Limit of Quantitation (LLOQ) 1 ng/mLS/N > 5, Acc/Prec within ±20%
Accuracy (QC levels) 95.2% - 104.5% of nominal valueWithin ±15% (±20% for LLOQ)
Precision (CV%) Intra-day: ≤ 8.5% Inter-day: ≤ 10.2%≤ 15% (≤ 20% for LLOQ)
Selectivity No significant interference observed in 6 different lots of blank plasmaNo interference at analyte/IS RT
Matrix Effect (CV%) ≤ 12.5%CV ≤ 15%
Stability Stable for 24h at RT (bench-top), after 3 freeze-thaw cycles, and for 30 days at -80°CWithin ±15% of initial concentration

Conclusion

This application note presents a highly selective, sensitive, and robust HPLC-MS/MS method for the quantification of 1-(Dimethylamino)cyclopropanecarboxylic acid in biological matrices. The use of HILIC successfully overcomes the challenges associated with retaining this polar compound, while tandem mass spectrometry ensures high specificity. The comprehensive validation demonstrates that the method is reliable and fit for purpose, meeting the stringent requirements for regulated bioanalysis in the pharmaceutical industry.[6][7][8][9] This protocol provides a solid foundation for researchers engaged in the development of drugs or biomarkers involving this and structurally similar polar molecules.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Roemling, R., et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]

  • European Compliance Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-47. [Link]

  • Biocompare. Hydrophilic Interaction (HILIC) Columns. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]

Sources

Application

High-Purity Isolation of 1-(Dimethylamino)cyclopropanecarboxylic Acid: A Detailed Crystallization Protocol

An Application Note for Drug Development Professionals Abstract 1-(Dimethylamino)cyclopropanecarboxylic acid is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

1-(Dimethylamino)cyclopropanecarboxylic acid is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents due to its constrained cyclopropyl scaffold and inherent amino acid functionality. The purity of this starting material is paramount, as impurities can lead to downstream reaction failures, complex purification challenges, and the generation of undesired, potentially toxic, byproducts. This application note provides a detailed, robust protocol for the purification of 1-(Dimethylamino)cyclopropanecarboxylic acid to >99% purity via crystallization, leveraging the compound's zwitterionic properties. We will explore the underlying chemical principles, provide a step-by-step methodology, and offer troubleshooting guidance for common challenges.

Introduction: The Rationale for High-Purity Material

The unique three-dimensional structure of 1-(Dimethylamino)cyclopropanecarboxylic acid makes it a desirable component in drug design for modulating properties such as potency, selectivity, and pharmacokinetic profiles. However, its synthesis can introduce a variety of impurities, including unreacted starting materials, catalytic residues, and side-products. Effective purification is therefore not merely a matter of quality control but a critical step to ensure the reliability and reproducibility of subsequent synthetic transformations.

This guide is founded on the amphoteric nature of the target molecule, which possesses both a basic tertiary amine and an acidic carboxylic acid group. By manipulating the pH of an aqueous solution, we can precisely control the molecule's net charge and, consequently, its solubility, providing a powerful and selective mechanism for purification.

Physicochemical Principles of Purification

The purification strategy hinges on the pH-dependent solubility of 1-(Dimethylamino)cyclopropanecarboxylic acid. As an amino acid, it can exist in three distinct protonation states:

  • In acidic solution (low pH): The carboxylic acid is protonated (-COOH) and the tertiary amine is also protonated (-N(CH₃)₂H⁺), resulting in a net positive charge and high water solubility.

  • In basic solution (high pH): The carboxylic acid is deprotonated (-COO⁻) and the tertiary amine is neutral (-N(CH₃)₂), resulting in a net negative charge and high water solubility.

  • At the Isoelectric Point (pI): The molecule exists predominantly as a zwitterion, with a deprotonated carboxylate group (-COO⁻) and a protonated amino group (-N(CH₃)₂H⁺). In this state, the net charge is zero, and the molecule's solubility in water is at its minimum.

This minimum solubility at the isoelectric point is the key phenomenon we will exploit to selectively precipitate the desired compound from a solution containing more soluble impurities.[1][2]

Table 1: Physicochemical Properties of 1-(Dimethylamino)cyclopropanecarboxylic acid

PropertyValueSource
CAS Number 119111-65-8[3][4][5]
Molecular Formula C₆H₁₁NO₂[3][4][5]
Molecular Weight 129.16 g/mol [3][4][5][6]
Appearance White to off-white solid[4]
Storage Store sealed in a dry environment at room temperature[4][5]

Anticipated Impurity Profile

Understanding potential impurities is crucial for designing an effective purification scheme. Based on common synthetic routes for analogous compounds[7], likely impurities may include:

  • Neutral Organic Impurities: Byproducts from the cyclopropanation or amination steps.

  • Basic Impurities: Excess amine reagents.

  • Acidic Impurities: Unreacted starting materials or acidic byproducts.

  • Inorganic Salts: Formed during pH adjustments or workup steps in the synthesis.

The proposed acid-base crystallization protocol is highly effective at removing all these impurity classes. Neutral impurities remain in the organic extraction phase, while most basic, acidic, and salt impurities remain dissolved in the aqueous phase during the isoelectric precipitation.

Detailed Purification Protocol

This protocol is designed for the purification of approximately 10 grams of crude 1-(Dimethylamino)cyclopropanecarboxylic acid. Quantities can be scaled accordingly.

Materials and Equipment
  • Crude 1-(Dimethylamino)cyclopropanecarboxylic acid (~10 g)

  • Deionized (DI) Water

  • 3 M Hydrochloric Acid (HCl)

  • 3 M Sodium Hydroxide (NaOH)

  • Ethyl Acetate (EtOAc), reagent grade

  • Activated Carbon, decolorizing

  • Celite® or equivalent filter aid

  • pH meter or pH indicator strips (0-14 range)

  • Magnetic stirrer and stir bar

  • Separatory funnel (500 mL)

  • Büchner funnel and filter flask

  • Whatman® filter paper

  • Vacuum oven

Step-by-Step Experimental Procedure

Step 1: Dissolution and Basification

  • Place 10.0 g of the crude material into a 250 mL beaker equipped with a magnetic stir bar.

  • Add 100 mL of DI water and begin stirring. The material may not fully dissolve.

  • Slowly add 3 M NaOH dropwise while monitoring the pH. Continue adding until the solid completely dissolves and the pH of the solution is stable at approximately 10-11.

    • Rationale: At this high pH, the carboxylic acid group is deprotonated to its highly water-soluble carboxylate form (-COO⁻), ensuring all the desired product is in the aqueous phase. This step is a standard technique for separating carboxylic acids from neutral impurities.[1]

Step 2: Extraction of Neutral and Basic Impurities

  • Transfer the basic aqueous solution to a 500 mL separatory funnel.

  • Add 50 mL of ethyl acetate, stopper the funnel, and shake vigorously for 1 minute, venting frequently.

  • Allow the layers to separate and drain the lower aqueous layer back into the beaker. Discard the upper organic layer.

  • Repeat the extraction with a fresh 50 mL portion of ethyl acetate.

    • Rationale: This liquid-liquid extraction removes non-polar, neutral organic impurities which preferentially partition into the ethyl acetate layer, leaving the charged, water-soluble product behind.[2]

Step 3: Decolorization (Optional)

  • If the aqueous solution is colored, gently heat it to 40-50 °C on a hot plate.

  • Add approximately 0.5 g of activated carbon to the warm solution and stir for 15-20 minutes.

  • Prepare a small pad of Celite® in a Büchner funnel and pre-wet it with DI water.

  • Hot filter the solution through the Celite® pad to remove the activated carbon. Wash the pad with a small amount of hot DI water (~10 mL).

    • Rationale: Activated carbon has a high surface area that adsorbs colored organic impurities. Hot filtration prevents premature crystallization of the product on the funnel.

Step 4: Isoelectric Precipitation

  • Cool the clear aqueous solution to room temperature and then place it in an ice-water bath with continuous stirring.

  • Slowly add 3 M HCl dropwise. You will observe the formation of a white precipitate as the solution is neutralized.

  • Monitor the pH closely. Continue adding HCl until the pH is stable between 5.0 and 6.0 (the likely pI range for this molecule). The rate of precipitation should be maximal in this range.

    • Rationale: As the pH approaches the isoelectric point, the net charge of the molecule approaches zero, drastically reducing its water solubility and causing it to precipitate out of the solution as a pure solid.

Step 5: Isolation and Drying

  • Continue stirring the cold slurry for an additional 30 minutes to maximize crystal growth and yield.

  • Collect the white solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two portions of cold DI water (2 x 20 mL) to remove any residual inorganic salts.

  • Continue to pull a vacuum for 15-20 minutes to partially dry the solid.

  • Transfer the purified solid to a clean, tared watch glass and dry to a constant weight in a vacuum oven at 40-50 °C.

Purity Assessment

The purity of the final product should be assessed by standard analytical techniques such as:

  • HPLC: To determine chemical purity.

  • ¹H NMR: To confirm structural integrity and absence of organic impurities.

  • Melting Point: A sharp melting range is indicative of high purity.

Process Workflow Visualization

The following diagram illustrates the logical flow of the purification protocol.

Purification_Workflow start Crude Product (1-(Dimethylamino)cyclopropanecarboxylic acid) dissolve Dissolve in Water Add 3M NaOH to pH 10-11 start->dissolve extract Extract with Ethyl Acetate (x2) dissolve->extract aq_phase Aqueous Phase (Contains Deprotonated Product) extract->aq_phase Separate org_phase Organic Phase (Contains Neutral/Basic Impurities) extract->org_phase Separate decolorize Optional: Decolorize with Activated Carbon aq_phase->decolorize discard discard org_phase->discard Discard precipitate Cool and Add 3M HCl to pH 5-6 (Isoelectric Point) decolorize->precipitate filter_dry Filter, Wash with Cold Water, and Dry Under Vacuum precipitate->filter_dry end Pure Product (>99% Purity) filter_dry->end

Caption: Workflow for the purification of 1-(Dimethylamino)cyclopropanecarboxylic acid.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Product does not fully dissolve in base. Insufficient NaOH added; highly insoluble impurities present.Add more 3 M NaOH until pH is >11. If solids remain, filter them off before proceeding to extraction.
Oily substance precipitates instead of solid. "Oiling out" due to supersaturation or presence of impurities.Heat the solution to redissolve the oil, then allow it to cool much more slowly while stirring vigorously. Add a seed crystal if available.
Low yield of purified product. pH for precipitation was incorrect; product lost during washes.Optimize the final pH for precipitation in small-scale trials. Ensure wash water is ice-cold to minimize product dissolution.
Final product is discolored. Decolorization step was skipped or inefficient.Repeat the purification process, including the activated carbon step (Section 4.2, Step 3).

Conclusion

The protocol described provides a reliable and scalable method for purifying 1-(Dimethylamino)cyclopropanecarboxylic acid to a high degree of purity suitable for demanding applications in drug discovery and development. By leveraging fundamental principles of acid-base chemistry, this crystallization technique effectively removes a broad spectrum of common impurities. The self-validating nature of the protocol, confirmed by standard analytical methods, ensures a final product of consistent quality, thereby enhancing the reliability of subsequent synthetic research.

References

  • PubChem. (n.d.). 1-((Dimethylamino)methyl)cyclopropanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids - Chempedia. Retrieved from [Link]

  • Organic Chemistry Portal. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • ResearchGate. (2013). How can I purify carboxylic acid? Retrieved from [Link]

  • Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • PubMed. (2014). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. Retrieved from [Link]

  • Organic Syntheses. (n.d.). cyclopropanecarboxylic acid. Retrieved from [Link]

Sources

Method

Application Note: High-Purity Recovery of Cyclopropanecarboxylic Acid Derivatives via Distillation

Abstract: This guide provides a comprehensive overview and detailed protocols for the purification of cyclopropanecarboxylic acid and its derivatives using distillation techniques. Cyclopropanecarboxylic acids are pivota...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive overview and detailed protocols for the purification of cyclopropanecarboxylic acid and its derivatives using distillation techniques. Cyclopropanecarboxylic acids are pivotal building blocks in the synthesis of pharmaceuticals and agrochemicals, where stringent purity requirements are paramount. This document elucidates the underlying principles of vacuum, fractional, and azeotropic distillation as applied to this unique class of compounds, addressing challenges such as high boiling points and the separation of structurally similar impurities. The protocols are designed for researchers, chemists, and process development professionals, offering a blend of theoretical grounding and practical, field-proven methodologies to ensure the reliable and safe isolation of high-purity materials.

Introduction: The Imperative for Purity

The cyclopropane ring, a strained three-membered carbocycle, is a privileged scaffold in medicinal chemistry and materials science. Its unique conformational rigidity and electronic properties are leveraged in numerous active pharmaceutical ingredients (APIs) and high-value agrochemicals.[1] The synthetic precursor, cyclopropanecarboxylic acid, and its derivatives (e.g., esters, acid chlorides) are thus critical starting materials.[1] The efficacy, safety, and stability of the final products are directly contingent on the purity of these precursors.

Distillation remains a cornerstone technique for the purification of these compounds, capable of removing non-volatile residues, solvents, and by-products from synthetic routes.[2] However, the inherent properties of cyclopropanecarboxylic acid—notably its high boiling point and potential for thermal stress to affect the strained ring—necessitate carefully optimized distillation protocols. This document provides the necessary framework for achieving this.

Physicochemical Properties & Distillation Strategy

A successful distillation strategy is predicated on a thorough understanding of the material's physical properties. Cyclopropanecarboxylic acid has a high boiling point at atmospheric pressure, which approaches temperatures where decomposition or side-reactions could occur. Therefore, vacuum distillation is the method of choice to reduce the boiling point to a safer, more manageable temperature range.

CompoundFormulaMW ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)
Cyclopropanecarboxylic Acid C₄H₆O₂86.09182-184 @ 760 mmHg[3][4]94-95 @ 26 mmHg[2]14-17[3][4]1.081 @ 25°C[3]
Ethyl Cyclopropanecarboxylate C₆H₁₀O₂114.1470 @ 5 Torr (6.7 mbar)[5]N/A~0.98
Cyclopropanecarbonyl Chloride C₄H₅ClO104.54110-112 @ 760 mmHg[6]N/A1.20 @ 25°C[6]

Causality of Experimental Choice: The data clearly indicates that operating at atmospheric pressure would require temperatures exceeding 180°C. By applying a vacuum, the boiling point can be lowered by more than 80°C, significantly mitigating the risk of thermal degradation and improving the safety and efficiency of the purification.[2]

Core Principles and Methodologies

Vacuum Distillation

This is the most fundamental technique for purifying cyclopropanecarboxylic acid. By reducing the ambient pressure, the temperature required for the liquid to boil is significantly lowered. This is essential for preventing decomposition and is effective for separating the desired compound from non-volatile impurities (e.g., salts, catalysts) or high-boiling solvents like DMSO.[5]

Fractional Distillation

When impurities have boiling points close to that of the product, simple distillation is insufficient.[7][8] A common impurity in some syntheses of cyclopropanecarboxylic acid is crotonic acid, which has a very similar atmospheric boiling point (182-184°C vs. 185°C).[9] In such cases, fractional distillation under vacuum is required. A fractionating column, packed with materials like glass beads or structured packing, is inserted between the distillation flask and the condenser.[7][10] This column provides a large surface area for repeated vaporization-condensation cycles, each cycle enriching the vapor in the more volatile component (the one with the lower boiling point).[7][8][10]

Azeotropic Distillation

This specialized technique is not primarily for purifying the final acid but is invaluable during its conversion to derivatives, such as esters. In Fischer esterification, water is a byproduct, and the reaction is an equilibrium.[11] To drive the reaction to completion, water must be removed. This can be achieved by adding a solvent (an entrainer) like toluene or benzene, which forms a low-boiling azeotrope with water.[9][12][13] The azeotrope is distilled off, and upon condensation, the water can be separated from the immiscible solvent in a Dean-Stark trap, allowing the dry solvent to return to the reaction flask.[13]

Experimental Protocols & Workflows

Safety First: Mandatory Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[14][15] Carboxylic acids are corrosive.[3]

  • Ventilation: Conduct all distillations in a well-ventilated fume hood to prevent the buildup of flammable or noxious vapors.[15][16]

  • Vacuum Safety: Inspect all glassware for cracks or star fractures before use. Use a blast shield, especially for larger-scale distillations. Never apply a vacuum to a heated, sealed system.

  • Fire Safety: Keep flammable materials away from the heating source.[16] Ensure a suitable fire extinguisher (e.g., Class B for flammable liquids) is accessible.[15][16]

  • Heating: Use a heating mantle with a stirrer or an oil bath for even heating. Never heat a distillation flask to dryness, as this can concentrate potentially explosive peroxides or residues.

Protocol 1: Simple Vacuum Distillation of Cyclopropanecarboxylic Acid

Objective: To purify crude cyclopropanecarboxylic acid from non-volatile impurities.

Materials:

  • Crude cyclopropanecarboxylic acid

  • Round-bottom flask

  • Short-path distillation head with thermometer adapter

  • Thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum pump with trap and pressure gauge

  • Heating mantle and magnetic stirrer with stir bar

  • Glassware clips and vacuum grease

Workflow Diagram:

G flask Crude Acid in Flask (with Stir Bar) head Distillation Head flask->head mantle Heating Mantle mantle->flask Heat thermometer Thermometer (Bulb at Vapor Path) head->thermometer condenser Condenser (Water In/Out) head->condenser receiver Receiving Flask condenser->receiver vacuum Vacuum Source (with Trap & Gauge) receiver->vacuum Apply Vacuum

Caption: Workflow for a simple vacuum distillation setup.

Procedure:

  • Assembly: Assemble the distillation apparatus as shown in the diagram. Lightly grease all ground glass joints to ensure a good seal. Use Keck clips to secure the connections.

  • Charging the Flask: Charge the round-bottom flask with the crude cyclopropanecarboxylic acid and a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Initiate Cooling & Stirring: Start the flow of cold water through the condenser and begin stirring the crude material.

  • Evacuate the System: Slowly and carefully apply the vacuum. The pressure should drop to the target level (e.g., 20-30 mmHg). Observe for any initial bubbling or bumping as dissolved volatiles are removed.

  • Heating: Once the pressure is stable, begin gently heating the flask.

  • Distillation: Increase the temperature gradually until the liquid begins to boil. A ring of condensing vapor will rise and should stabilize at the level of the thermometer bulb before entering the condenser.

  • Fraction Collection: Record the temperature at which the first drop of distillate is collected in the receiving flask. This is the boiling point at the recorded pressure. Collect the main fraction over a stable, narrow temperature range (e.g., 94-96°C at 26 mmHg).[2]

  • Shutdown: Once the distillation is complete or a significant temperature rise is noted, remove the heating mantle first. Allow the system to cool completely before slowly venting the apparatus to atmospheric pressure. Disassemble the glassware.

Protocol 2: Fractional Vacuum Distillation

Objective: To separate cyclopropanecarboxylic acid from impurities with close boiling points.

Materials:

  • Same as Protocol 1, with the addition of a fractionating column (e.g., Vigreux or packed column).

Workflow Diagram:

G flask Crude Mixture in Flask (with Stir Bar) column Fractionating Column (e.g., Vigreux) flask->column mantle Heating Mantle mantle->flask Heat head Distillation Head column->head thermometer Thermometer head->thermometer condenser Condenser head->condenser receiver Receiving Flasks (for different fractions) condenser->receiver vacuum Vacuum Source receiver->vacuum Apply Vacuum

Caption: Workflow for fractional vacuum distillation.

Procedure:

  • Assembly: Assemble the apparatus, inserting the fractionating column between the distillation flask and the distillation head. For optimal performance, the column should be insulated (e.g., with glass wool or aluminum foil).

  • System Preparation: Follow steps 2-4 from Protocol 1.

  • Heating & Equilibration: Heat the flask slowly. It is critical to establish a thermal gradient along the column.[7] You should observe a ring of condensate slowly rising through the column. Avoid heating too rapidly, which can cause "flooding" and negate the separation.

  • Fraction Collection:

    • Forerun: Collect the first fraction (the forerun) which will be enriched in the lower-boiling point impurity. The temperature at the head will be lower than the boiling point of the desired product.

    • Main Fraction: As the forerun is removed, the temperature at the head will rise and then plateau at the boiling point of the pure cyclopropanecarboxylic acid. Change to a new receiving flask to collect this main fraction.

    • Final Fraction: A sharp rise in temperature after the main fraction has been collected indicates that a higher-boiling impurity is beginning to distill. Stop the distillation at this point.

  • Shutdown: Follow step 8 from Protocol 1.

Troubleshooting

ProblemPossible Cause(s)Solution(s)
Bumping / Uncontrolled Boiling No stir bar; superheating.Use a magnetic stir bar. Ensure even heating. For very viscous liquids, a capillary bleed can be used.
Pressure Fluctuations Leaks in the system; pump issue.Check all joints for proper seals. Inspect tubing for cracks. Check vacuum pump oil and function.
No Distillate at Expected Temp. Pressure is too high; thermometer bulb misplaced; system leak.Verify vacuum gauge reading. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser. Check for leaks.
Column Flooding (Fractional) Heating rate is too high.Reduce the heat input to allow the column to equilibrate. Improve column insulation.

Conclusion

The purification of cyclopropanecarboxylic acid and its derivatives is a critical step in the synthesis of many important commercial products. While the high boiling point of the parent acid presents a challenge, it is readily overcome by employing vacuum distillation. For separating challenging, close-boiling impurities, fractional vacuum distillation is a robust and effective technique. By understanding the principles outlined in this guide and adhering to the detailed protocols and safety precautions, researchers can consistently and safely obtain the high-purity materials required for their work.

References

  • Process for the production of cyclopropane carboxylic acid derivatives, intermediates therefor and process for their production. (EP0021382A1).
  • cyclopropane carboxylic acid, 1759-53-1. The Good Scents Company.
  • Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof. (US5504245A).
  • cyclopropanecarboxylic acid. Organic Syntheses Procedure.
  • Environmental Impact and Disposal of Cyclopropanecarboxylic Acid. Ketone Pharma.
  • Esterific
  • Cas 1759-53-1,Cyclopropanecarboxylic acid. LookChem.
  • Safety & Precautions in Distill
  • Cyclopropanecarboxylic acids and esters. (US3997586A).
  • The role of azeotropic distillate for the form
  • Cyclopropanecarbonyl Chloride: Synthesis, Properties, and Industrial Applic
  • 1759-53-1(Cyclopropanecarboxylic acid) Product Description. ChemicalBook.
  • Cyclopropanecarboxylic acid | 1759-53-1. ChemicalBook.
  • Purification: Fractional Distillation. Department of Chemistry : University of Rochester.
  • Essential Distillery Safety Practices for Craft Distillers.
  • 5.
  • GCSE Chemistry Revision "Fractional Distill
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific

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Application

The Cyclopropane Moiety in Antidepressant Synthesis: Application Notes for the Synthesis of Milnacipran

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Strained Rings in Neuropharmacology The incorporation of small, strained ring systems into pharmacologically active molecu...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Strained Rings in Neuropharmacology

The incorporation of small, strained ring systems into pharmacologically active molecules is a powerful strategy in drug design. The cyclopropane ring, in particular, offers a unique combination of conformational rigidity and electronic properties that can significantly influence a molecule's binding affinity and metabolic stability. In the realm of antidepressants, the serotonin-norepinephrine reuptake inhibitor (SNRI) Milnacipran stands as a prime example of a clinically successful drug featuring a cyclopropane core.[1][2] This structural feature is crucial for its therapeutic activity, which involves blocking the reuptake of both serotonin and norepinephrine with roughly equal affinity.[3] Unlike some other SNRIs, such as venlafaxine, which shows a higher selectivity for the serotonin transporter at lower doses, milnacipran's balanced activity profile is present across its therapeutic dose range.[2][4]

This application note provides a detailed overview and a generalized protocol for the synthesis of Milnacipran, highlighting the strategic use of cyclopropane derivatives. While various synthetic routes to Milnacipran exist, this guide will focus on a common pathway that underscores the fundamental chemical principles involved in constructing this important therapeutic agent.

Physicochemical Properties of a Key Intermediate: 1-Aryl-2-(aminomethyl)cyclopropanecarboxamide Derivatives

The synthesis of Milnacipran and its analogs often proceeds through key intermediates such as 1-aryl-2-(aminomethyl)cyclopropanecarboxamides.[5] Understanding the properties of these intermediates is crucial for optimizing reaction conditions and ensuring the purity of the final product.

PropertyValueSource
Molecular Formula Varies based on aryl and amide substituents[5]
General Structure 1-Aryl-2-(aminomethyl)cyclopropanecarboxamide[5]
Key Features Contains a chiral cyclopropane ring, an aromatic moiety, a primary amine, and a carboxamide group.[5]
Stereochemistry The relative stereochemistry of the substituents on the cyclopropane ring (cis or trans) is critical for biological activity.[6]
Solubility Generally soluble in organic solvents like dichloromethane, ethyl acetate, and methanol.General chemical knowledge
Reactivity The primary amine is nucleophilic and can be further functionalized. The amide bond is stable under most conditions but can be hydrolyzed under strong acidic or basic conditions.General chemical knowledge

Synthetic Workflow for Milnacipran

The following diagram illustrates a generalized synthetic pathway to Milnacipran, starting from an arylacetonitrile and a suitable epoxide. This route highlights the formation of the key cyclopropane ring.

G A Arylacetonitrile D Cyclopropanation Reaction A->D B Epichlorohydrin B->D C Base (e.g., NaH) C->D Catalyst E 1-Aryl-1-cyanocyclopropane D->E F Hydrolysis E->F G 1-Arylcyclopropanecarboxylic acid F->G H Amidation (e.g., with diethylamine) G->H I 1-Aryl-N,N-diethylcyclopropanecarboxamide H->I J Reduction of Nitrile (e.g., with LiAlH4 or catalytic hydrogenation) I->J K Milnacipran J->K G cluster_0 Mechanism of Cyclopropane Ring Formation A Ph-CH2-CN C [Ph-CH-CN]⁻ Na⁺ A->C + NaH - H2 B NaH E Intermediate Adduct C->E + Epichlorohydrin D Epichlorohydrin F 1-Phenyl-1-cyanocyclopropane E->F Intramolecular SN2 reaction - NaCl G NaCl + H2

Sources

Method

Application Notes &amp; Protocols: Strategic Incorporation of 1-(Dimethylamino)cyclopropanecarboxylic Acid in Peptide Synthesis

Abstract The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug discovery, enabling the design of peptidomimetics with enhanced stability, conformational rigidity, and n...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug discovery, enabling the design of peptidomimetics with enhanced stability, conformational rigidity, and novel biological activities.[1] 1-(Dimethylamino)cyclopropanecarboxylic acid (Dmac) is a unique building block that introduces a constrained cyclopropane ring and a tertiary amine, offering a novel tool for modulating peptide structure and function. This guide provides an in-depth analysis of the challenges associated with the solid-phase peptide synthesis (SPPS) of Dmac-containing peptides and offers detailed, field-proven protocols to ensure successful incorporation. We will delve into the causality behind experimental choices, from coupling reagent selection to reaction monitoring, to empower researchers in their synthesis endeavors.

Introduction: The Structural and Functional Significance of Dmac

1-(Dimethylamino)cyclopropanecarboxylic acid is an α,α-disubstituted amino acid analogue. Its rigid cyclopropane backbone serves to conformationally constrain the peptide backbone, a widely used strategy to "lock" a peptide into its bioactive conformation.[2] This pre-organization can reduce the entropic penalty upon binding to a biological target and significantly enhance proteolytic stability.[1]

The tertiary dimethylamino group introduces a basic, potentially cationic center at neutral pH. This feature can be exploited to:

  • Enhance aqueous solubility.

  • Introduce a key pharmacophoric element for receptor interaction.

  • Modulate the overall isoelectric point and cell permeability of the peptide.

Unlike primary or secondary amines, the dimethylamino group does not require side-chain protection during standard Fmoc-based SPPS, simplifying the synthetic workflow. Under the slightly acidic conditions of the coupling reaction, the tertiary amine is expected to be protonated, rendering it non-nucleophilic and preventing interference with the peptide bond formation.

Core Challenges in the SPPS of Dmac-Containing Peptides

The unique structure of Dmac presents two primary challenges during SPPS:

  • Severe Steric Hindrance: The cyclopropane ring creates a neopentyl-like environment around the α-carbon. This steric bulk significantly slows the kinetics of the coupling reaction, making standard coupling conditions insufficient and leading to incomplete acylation and deletion sequences.[3][4]

  • Tertiary Amine Basicity: While generally non-problematic, the dimethylamino group could potentially act as an intramolecular base, influencing the local reaction environment or, in rare cases, leading to side reactions if not properly protonated.[5]

Overcoming these challenges requires a carefully optimized protocol centered on the use of highly potent activation reagents and rigorous monitoring of reaction completion.

Recommended Protocols for Fmoc-SPPS

These protocols are designed for standard Fmoc/tBu-based solid-phase peptide synthesis.[6] All procedures assume a starting scale of 0.1 mmol on a suitable resin (e.g., Rink Amide for C-terminal amides or 2-Chlorotrityl chloride for C-terminal acids).

Fmoc-Dmac-OH Activation and Coupling

This is the most critical step. Due to the severe steric hindrance, a standard DIC/HOBt coupling will result in very low yields.[7] The use of a high-efficiency uronium or phosphonium salt reagent is mandatory.[8] HATU is highly recommended due to its ability to form highly reactive OAt-esters, which are particularly effective for difficult couplings.[9][10]

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Peptide Bond Formation cluster_wash Step 3: Wash & Analysis Fmoc_Dmac Fmoc-Dmac-OH HATU HATU + DIPEA Fmoc_Dmac->HATU Active_Ester Highly Reactive OAt-Active Ester HATU->Active_Ester Resin Resin-Bound Peptide with Free N-terminus Active_Ester->Resin Nucleophilic Attack Coupled_Peptide New Peptide Bond Formed (Dmac Incorporated) Wash Wash Resin (DMF) Coupled_Peptide->Wash Kaiser_Test Kaiser Test (Monitor Completion) Wash->Kaiser_Test Kaiser_Test->Coupled_Peptide If Negative: Proceed to next cycle cluster_activation cluster_activation Kaiser_Test->cluster_activation If Positive: Repeat Coupling

Diagram 1: HATU-Mediated Coupling Workflow for Fmoc-Dmac-OH

Detailed Protocol:

  • Resin Preparation: Following the standard Fmoc deprotection of the resin-bound peptide (e.g., with 20% piperidine in DMF), wash the resin thoroughly with DMF (5 x 1 min) to remove all residual base.[11]

  • Activation Solution Preparation: In a separate vessel, dissolve Fmoc-1-(Dimethylamino)cyclopropanecarboxylic acid (4.0 eq.), HATU (3.9 eq.), and HOAt (4.0 eq.) in DMF.[12]

  • Activation: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (8.0 eq.), to the activation solution. Allow to pre-activate for 1-2 minutes. The use of a hindered base is crucial to prevent side reactions.[8]

  • Coupling: Add the activation solution to the reaction vessel containing the resin.

  • Reaction: Agitate the reaction mixture for a minimum of 2 hours at room temperature. For particularly difficult sequences, the reaction time may be extended up to 12 hours.

  • Monitoring: After the initial coupling time, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test.[4]

    • Expert Insight: Due to the steric hindrance at the α-carbon, the N-terminus of the newly coupled Dmac residue is also sterically shielded. A standard Kaiser test may give a false negative or weak positive. It is advisable to trust the result but proceed with caution.

  • Wash: Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF (5 x 1 min).

Recommended Double Coupling Strategy

It is highly probable that a single coupling will be insufficient to drive the reaction to completion. A double coupling strategy is strongly recommended as a default procedure for incorporating Dmac.

  • Perform the first coupling as described in Section 3.1 for 2 hours.

  • Drain the reaction vessel.

  • Do not wash the resin.

  • Immediately add a freshly prepared activation solution (as described in steps 2 & 3 of Protocol 3.1) to the resin.

  • Allow the second coupling to proceed for another 2 hours.

  • Wash the resin and perform a Kaiser test to confirm completion. If the test is still positive, a third coupling may be warranted.

Data Presentation: Coupling Condition Summary
ParameterStandard CouplingRecommended Dmac Coupling Rationale for Change
Amino Acid 2.0 - 4.0 eq.4.0 - 5.0 eq. Drives equilibrium towards product for a slow reaction.
Coupling Reagent HBTU, DIC/HOBtHATU, HCTU, or COMU [8]Forms a more reactive active ester to overcome steric hindrance.[13]
Additive HOBtHOAt or OxymaPure [14]Superior in suppressing racemization and increasing activation efficiency.[9]
Base DIPEA (4.0 eq.)DIPEA or Collidine (8.0 eq.) Higher base concentration needed to ensure the carboxylate is formed efficiently.
Reaction Time 30 - 60 min2 - 4 hours (per coupling) Allows sufficient time for the sterically hindered components to react.
Strategy Single CouplingMandatory Double Coupling Ensures maximum incorporation and minimizes deletion sequences.

Troubleshooting Guide

ProblemObservationProbable Cause(s)Recommended Solution(s)
Low Coupling Efficiency Strong positive Kaiser test after double coupling. Final product analysis shows significant deletion (-143 Da).1. Insufficient activation. 2. Aggregation of peptide on resin.1. Increase coupling time to 4-6 hours per coupling. 2. Switch solvent to NMP or a DMF/DCM mixture. 3. Consider microwave-assisted SPPS to provide energy to overcome the activation barrier.[3]
Racemization Diastereomeric peak observed during HPLC analysis of the final peptide.Over-activation or use of a strong, unhindered base.1. Ensure the use of HOAt or OxymaPure as an additive. 2. Switch base from DIPEA to the more hindered 2,4,6-Collidine. 3. Avoid prolonged pre-activation times (>5 minutes).
Unexpected Side Product Peak corresponding to +57 Da (tBu adduct) or other modifications.Cationic species formed during deprotection or cleavage reacting with the dimethylamino group.This is unlikely but possible. Ensure a proper scavenger cocktail (e.g., TFA/TIS/H₂O/DODT) is used during final cleavage to quench reactive cations.[15]

Conclusion

The successful incorporation of 1-(Dimethylamino)cyclopropanecarboxylic acid into synthetic peptides is readily achievable despite its significant steric hindrance. The key to success lies in deviating from standard protocols and embracing a more forceful coupling strategy. By utilizing highly efficient uronium reagents like HATU, employing a mandatory double coupling schedule, and carefully monitoring the reaction, researchers can reliably access novel Dmac-containing peptides. These application notes provide a robust framework for harnessing the unique structural properties of Dmac to advance the design of next-generation peptide therapeutics and research tools.

References

  • EP0135429A1 - The synthesis of cyclopropane amino acids and peptides - Google P
  • WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides - Google P
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids - CEM Corporation. Accessed January 5, 2026. [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies. Accessed January 5, 2026. [Link]

  • Synthesis of Chiral Alkenyl Cyclopropane Amino Acids for Incorporation into Stapled Peptides | The Journal of Organic Chemistry - ACS Publications. Accessed January 5, 2026. [Link]

  • 1-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride | 1803603-95-3. Accessed January 5, 2026. [Link]

  • Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC - NIH. Accessed January 5, 2026. [Link]

  • Synthesis of Chiral Alkenyl Cyclopropane Amino Acids for Incorporation into Stapled Peptides | The Journal of Organic Chemistry. Accessed January 5, 2026. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. Accessed January 5, 2026. [Link]

  • SPPS Tips For Success Handout - Mesa Labs. Accessed January 5, 2026. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). Accessed January 5, 2026. [Link]

  • Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. Accessed January 5, 2026. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. Accessed January 5, 2026. [Link]

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Accessed January 5, 2026. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec. Accessed January 5, 2026. [Link]

  • Spps and side reactions in peptide synthesis | PPTX - Slideshare. Accessed January 5, 2026. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Accessed January 5, 2026. [Link]

  • 1-((Dimethylamino)methyl)cyclopropanecarboxylic acid | C7H13NO2 | CID - PubChem. Accessed January 5, 2026. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. Accessed January 5, 2026. [Link]

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Application

Application Notes &amp; Protocols: 1-(Dimethylamino)cyclopropanecarboxylic Acid as a Strategic Building Block in Medicinal Chemistry

Abstract In the landscape of modern drug discovery, the rational design of molecules with optimized pharmacological profiles is paramount. Unnatural amino acids (UAAs) have emerged as indispensable tools for medicinal ch...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the rational design of molecules with optimized pharmacological profiles is paramount. Unnatural amino acids (UAAs) have emerged as indispensable tools for medicinal chemists to enhance the properties of therapeutic candidates.[1][2] Among these, conformationally restricted amino acids play a crucial role by reducing the inherent flexibility of peptides and small molecules, thereby improving binding affinity, selectivity, and metabolic stability.[3][4] This guide provides an in-depth exploration of 1-(dimethylamino)cyclopropanecarboxylic acid, a unique α,α-disubstituted amino acid, as a versatile building block. We will delve into its structural significance, synthesis, and strategic applications in constructing advanced peptidomimetics and small molecule scaffolds, supported by detailed experimental protocols.

The Strategic Advantage of Conformational Constraint

The therapeutic potential of many peptides and small molecules is often hindered by their conformational flexibility. In an unbound state, these molecules exist as an ensemble of different shapes. Upon binding to a biological target, they must adopt a specific "bioactive" conformation. This process is entropically unfavorable, as it involves a transition from a disordered state to an ordered one.

By incorporating rigid structural elements, such as a cyclopropane ring, medicinal chemists can pre-organize the molecule into a conformation that more closely resembles its bound state.[5] This strategy offers several key advantages:

  • Enhanced Binding Affinity: Reducing the entropic penalty upon binding can lead to a significant increase in affinity for the target receptor or enzyme.[5]

  • Improved Selectivity: A rigid conformation can better discriminate between different receptor subtypes, leading to higher selectivity and fewer off-target effects.[6]

  • Increased Metabolic Stability: The steric hindrance provided by the cyclopropane moiety and the absence of an α-hydrogen can protect adjacent peptide bonds from proteolytic degradation, thereby increasing the molecule's in-vivo half-life.[7]

1-(Dimethylamino)cyclopropanecarboxylic acid (DMACCA) is a prime example of such a building block. The cyclopropane ring provides the necessary rigidity, while the geminal dimethylamino and carboxylic acid groups offer versatile handles for chemical modification and influence physicochemical properties.

Physicochemical Properties of DMACCA
PropertyValueReference
IUPAC Name 1-(dimethylamino)cyclopropanecarboxylic acid[8]
CAS Number 119111-65-8[8][][10]
Molecular Formula C₆H₁₁NO₂[8][10]
Molecular Weight 129.16 g/mol [8][10]
Appearance Solid[8]
Classification Tertiary Amine, Cyclopropane, Amino Acid[8]

Synthesis of DMACCA Derivatives for Drug Discovery

The synthesis of cyclopropane-containing amino acids can be achieved through various established methods. A common approach involves the cyclopropanation of a suitable precursor using reagents like diethyl malonate with 1,2-dibromoethane, followed by functional group manipulations.[11][12] For practical application in peptide synthesis, DMACCA must be appropriately protected, typically with Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups on the amino function.

The hydrochloride salt form is often used to improve the stability and handling of the parent compound.[13]

G cluster_0 General Synthetic Pathway Start Cyclopropane Precursor (e.g., 1-aminocyclopropane- 1-carboxylic acid) Protect Nitrogen Protection (e.g., with Boc₂O or Fmoc-OSu) Start->Protect Step 1 Methylate N,N-Dimethylation (e.g., Reductive Amination or Eschweiler-Clarke reaction) Protect->Methylate Step 2 Final Protected DMACCA Building Block Methylate->Final Step 3

Caption: General workflow for the synthesis of protected DMACCA derivatives.

Protocol 1: Synthesis of N-Boc-1-aminocyclopropanecarboxylic acid

This protocol describes a common and crucial first step in preparing DMACCA derivatives for further modification. It is based on the protection of the commercially available 1-aminocyclopropanecarboxylic acid.[14][15]

Materials:

  • 1-Aminocyclopropanecarboxylic acid hydrochloride (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)[14]

  • Triethylamine (TEA) (1.1 eq)[14]

  • 1N Sodium Hydroxide (NaOH) solution

  • 1,4-Dioxane

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Free Amine Generation: Dissolve 1-aminocyclopropanecarboxylic acid hydrochloride (1.0 eq) in dichloromethane. Add triethylamine (1.1 eq) and stir the mixture for 10 minutes at room temperature.[14]

  • Solvent Removal: Remove the dichloromethane by evaporation under reduced pressure.[14]

  • Boc Protection: Dissolve the resulting residue in a mixture of 1N NaOH solution and 1,4-dioxane.[14]

  • Reagent Addition: Add di-tert-butyl dicarbonate (1.2 eq) to the solution.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 16-24 hours.[14]

  • Work-up:

    • Acidify the mixture to pH 2-3 with 1N HCl.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude N-Boc-1-aminocyclopropanecarboxylic acid can be purified by recrystallization or column chromatography to yield a white crystalline powder.[]

Note: To obtain the final N-Boc-1-(dimethylamino)cyclopropanecarboxylic acid, the product from this protocol would undergo a subsequent N,N-dimethylation step, for example, using formaldehyde and a reducing agent (like sodium cyanoborohydride) via the Eschweiler-Clarke reaction.

Applications in Peptide and Small Molecule Design

The true utility of DMACCA lies in its ability to rigidly control molecular geometry, offering a powerful tool to fine-tune pharmacological properties.

A. Peptidomimetics: Enhancing Stability and Enforcing Structure

Small peptides often suffer from poor metabolic stability, limiting their therapeutic use.[5] Incorporating α,α-disubstituted amino acids like DMACCA is a proven strategy to overcome this limitation. The quaternary α-carbon sterically shields the adjacent peptide bonds from enzymatic cleavage.

Furthermore, the cyclopropane ring restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, forcing it to adopt specific secondary structures, such as β-turns or extended conformations.[17] This is critical for mimicking the bioactive conformation of a natural peptide ligand.[5][17]

G cluster_0 SPPS Workflow Resin Solid Support Resin (e.g., Wang, Rink Amide) Deprotect Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotect Couple Coupling: Fmoc-DMACCA-OH + HBTU/HOBt Deprotect->Couple Wash Wash Step Couple->Wash Repeat Repeat Cycle for Next Amino Acid Wash->Repeat n cycles Cleave Cleavage & Deprotection (e.g., TFA Cocktail) Wash->Cleave Final Cycle Repeat->Deprotect FinalPeptide Purified Peptide Containing DMACCA Cleave->FinalPeptide

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating DMACCA.

Protocol 2: Incorporating Fmoc-DMACCA into a Peptide via SPPS

This protocol outlines the standard procedure for coupling an Fmoc-protected DMACCA building block during solid-phase peptide synthesis.[6]

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)

  • Fmoc-1-(dimethylamino)cyclopropanecarboxylic acid (3.0 eq)

  • HBTU (2.9 eq) and HOBt (3.0 eq), or an equivalent coupling reagent like HATU

  • N,N-Diisopropylethylamine (DIPEA) (6.0 eq)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection solution: 20% piperidine in DMF

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection: Drain the DMF, add the deprotection solution, and agitate for 5 minutes. Drain and repeat with fresh deprotection solution for 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling Cocktail Preparation: In a separate vial, dissolve Fmoc-DMACCA-OH (3.0 eq), HBTU (2.9 eq), and HOBt (3.0 eq) in a minimal amount of DMF. Add DIPEA (6.0 eq) and pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated coupling cocktail to the resin. Agitate the mixture at room temperature for 1-2 hours. The sterically hindered nature of the α,α-disubstituted amino acid may require longer coupling times or double coupling.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a free secondary amine is no longer present).

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).

  • Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle.

  • Cleavage: Once the full peptide sequence is assembled, the peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

B. Small Molecule Scaffolds: A Rigid Foundation

Beyond peptides, DMACCA serves as an excellent rigid scaffold in small molecule drug design. The defined three-dimensional arrangement of the dimethylamino and carboxylate groups can be used to orient other pharmacophoric elements with high precision. This is particularly valuable for designing potent and selective enzyme inhibitors or receptor ligands.[13] For instance, the dimethylamino group can act as a basic center to engage with acidic residues in a binding pocket, while the carboxylic acid can be converted to an amide or ester to explore other interactions. The cyclopropane backbone ensures these groups are held in a fixed spatial relationship, a key principle in structure-based drug design.

Several approved drugs for Hepatitis C, such as Grazoprevir and Simeprevir, incorporate synthetic cyclopropane amino acids, demonstrating the clinical success of this strategy.[6]

Conclusion

1-(Dimethylamino)cyclopropanecarboxylic acid is more than just another unnatural amino acid; it is a strategic tool for addressing fundamental challenges in medicinal chemistry. Its rigid cyclopropane core provides a robust solution for controlling molecular conformation, enhancing binding affinity, and improving metabolic stability. The presence of the dimethylamino group adds another layer of functionality, influencing solubility and providing a key interaction point for molecular recognition. By leveraging the principles and protocols outlined in this guide, researchers can effectively incorporate this powerful building block to accelerate the development of next-generation therapeutics with superior pharmacological profiles.

References

  • Title: 1-[(Dimethylamino)
  • Title: Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design Source: Life Chemicals URL
  • Title: Synthesis and Properties of Cyclopropane-Derived Peptidomimetics Source: ACS Publications (Journal of Organic Chemistry) URL: [Link]

  • Title: Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery Source: PubMed Central (PMC) URL: [Link]

  • Title: Cyclopropane-Derived Peptidomimetics. Design, Synthesis, and Evaluation of Novel Enkephalin Analogues Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link]

  • Title: Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties Source: PubMed Central (PMC) URL: [Link]

  • Title: Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks | Request PDF Source: ResearchGate URL: [Link]

  • Title: Synthesis of Conformationally Constrained Lysine Analogues Source: ACS Publications URL: [Link]

  • Title: 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study Source: PubMed URL: [Link]

  • Title: 1-(Dimethylamino)cyclopentane-1-carboxylic acid | C8H15NO2 | CID 22016561 Source: PubChem URL: [Link]

  • Title: 1-((Dimethylamino)methyl)cyclopropanecarboxylic acid | C7H13NO2 | CID 23070141 Source: PubChem URL: [Link]

  • Title: Synthesis of Cyclopropanecarboxylic Acid Source: YouTube URL: [Link]

  • Title: cyclopropanecarboxylic acid - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: Cyclopropane-1,1-dicarboxylic acid - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

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Method

Application Notes and Protocols: Mastering Coupling Reactions with 1-(Dimethylamino)cyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Constrained Amino Acids in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the design of molec...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Constrained Amino Acids in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the design of molecules with precisely controlled three-dimensional structures is paramount. Peptides and peptidomimetics, which are compounds that mimic the structure and function of natural peptides, are at the forefront of this endeavor, offering high specificity and biological activity.[1][2][3] However, natural peptides often suffer from drawbacks such as poor metabolic stability and low bioavailability. The incorporation of unnatural, sterically constrained amino acids is a powerful strategy to overcome these limitations.[4]

1-(Dimethylamino)cyclopropanecarboxylic acid is a prime example of such a building block. As an α,α-disubstituted amino acid, its defining feature is a rigid cyclopropane ring that locks the dihedral angles of the peptide backbone, thereby pre-organizing the molecule into a specific conformation.[4] This conformational rigidity can lead to enhanced binding affinity for biological targets and increased resistance to enzymatic degradation. The tertiary dimethylamino group can also modulate the compound's bioactivity and physicochemical properties. This application note provides a comprehensive guide to the principles and protocols for the successful coupling of this sterically demanding yet valuable building block.

Core Principles: Overcoming the Challenge of Steric Hindrance in Amide Bond Formation

The primary challenge in coupling 1-(Dimethylamino)cyclopropanecarboxylic acid lies in its significant steric bulk. The cyclopropane ring, with its two substituents at the alpha-carbon, physically obstructs the approach of the amine nucleophile to the activated carboxylic acid.[5] This steric hindrance dramatically slows down the reaction rate and can lead to incomplete reactions when using standard coupling protocols.[6]

Traditional coupling reagents, such as carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are often inefficient for these types of demanding couplings.[6] They form an O-acylisourea intermediate which, while reactive, may not be sufficiently potent to overcome the high activation energy barrier imposed by the sterically hindered environment.[7]

To achieve high yields and purity, more powerful activating agents are required. The most effective reagents for these challenging couplings are uronium/aminium and phosphonium salts.[5][8]

  • Uronium/Aminium Reagents (e.g., HATU, HBTU, HCTU, COMU): These reagents react with the carboxylic acid to form highly reactive activated esters (OAt or Oxyma esters).[8][9] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are particularly effective due to the formation of a 7-azabenzotriazolyl (OAt) ester. The nitrogen atom in the pyridine ring of the HOAt leaving group provides anchimeric assistance, further accelerating the subsequent aminolysis step.[8]

  • Phosphonium Reagents (e.g., PyBOP, PyAOP): These reagents, such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), also generate highly reactive activated esters and are known for producing clean reactions.[8]

The general mechanism for a HATU-mediated coupling is depicted below. The base, typically a non-nucleophilic amine like N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid. The resulting carboxylate then attacks HATU to form the highly reactive OAt-ester, which is subsequently displaced by the amine to form the desired amide bond.[10]

HATU_Mechanism RCOOH R-COOH (Cyclopropyl Acid) Carboxylate R-COO⁻ RCOOH->Carboxylate + Base - Base-H⁺ Base DIPEA (Base) HATU HATU Amine R'-NH2 ActiveEster R-CO-OAt (Active Ester) Carboxylate->ActiveEster + HATU Product R-CO-NH-R' (Amide Product) ActiveEster->Product + R'-NH2

Caption: Mechanism of HATU-mediated amide coupling.

Optimized Coupling Protocols

Standard coupling protocols are often insufficient for achieving high efficiency with sterically hindered residues like 1-(Dimethylamino)cyclopropanecarboxylic acid.[5] It is typically necessary to employ optimized conditions, which may include using a more potent coupling reagent, increasing the equivalents of the amino acid and coupling agent, extending reaction times, and performing a "double coupling".[11]

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for most applications and utilizes the highly efficient uronium salt HATU. A "double coupling" strategy is employed to ensure the reaction proceeds to completion.[11]

Materials:

  • 1-(Dimethylamino)cyclopropanecarboxylic acid

  • Amine component (e.g., an amino acid ester hydrochloride or a resin-bound amine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware and magnetic stirrer

Experimental Procedure (Solution-Phase Example):

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine component (1.0 equivalent) in anhydrous DMF or NMP. If the amine is a hydrochloride salt, add 1.0 equivalent of DIPEA to neutralize it and stir for 5 minutes.

  • Reagent Mixture: In a separate flask, dissolve 1-(Dimethylamino)cyclopropanecarboxylic acid (1.5 equivalents) in anhydrous DMF/NMP. Add HATU (1.45 equivalents) to this solution.

  • Activation and First Coupling: Add DIPEA (3.0 equivalents) to the carboxylic acid/HATU mixture. A color change may be observed. Allow this pre-activation to proceed for 2-5 minutes at room temperature.[12] Transfer this activated solution to the flask containing the amine.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. For sterically hindered couplings, the reaction may take several hours (e.g., 2-4 hours).

  • Second Coupling (if necessary): If monitoring indicates an incomplete reaction after 2-4 hours, perform a second coupling. Prepare a fresh solution of activated acid as in step 2 and 3 (using 1.0 equivalent of the cyclopropyl acid, 0.95 equivalents of HATU, and 2.0 equivalents of DIPEA) and add it to the reaction mixture. Allow the reaction to proceed for another 2-4 hours or overnight.[11]

  • Work-up: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve Amine (1.0 eq) in DMF couple Combine with Amine Stir at RT (2-4h) prep_amine->couple prep_acid Dissolve Acid (1.5 eq) & HATU (1.45 eq) in DMF preactivate Add DIPEA (3.0 eq) to Acid/HATU mix (Pre-activate 2-5 min) prep_acid->preactivate preactivate->couple monitor Monitor by TLC / LC-MS couple->monitor decision Reaction Complete? monitor->decision workup Aqueous Work-up purify Column Chromatography workup->purify decision->workup Yes double_couple Perform 2nd Coupling decision->double_couple No double_couple->couple

Caption: General workflow for HATU-mediated coupling.

Protocol 2: Alternative Coupling with COMU

COMU (1-Cyano-2-ethoxy-2-oxoethylidenoxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium reagent that offers coupling efficiencies comparable or superior to HATU, with the added benefits of being based on the non-explosive and less allergenic Oxyma leaving group.[13][14]

Materials:

  • Same as Protocol 1, but substitute HATU with COMU.

Experimental Procedure:

The procedure is very similar to the HATU protocol.

  • Preparation: Dissolve the amine component (1.0 eq) and the 1-(Dimethylamino)cyclopropanecarboxylic acid (1.2 eq) in anhydrous DMF or NMP.

  • Reagent Addition: Add COMU (1.2 eq) to the mixture.

  • Base Addition: Add DIPEA (2.4 eq) and stir the reaction at room temperature. The use of only 1 equivalent of base has also been reported to give good results with COMU.[13]

  • Monitoring, Work-up, and Purification: Follow steps 4, 6, and 7 from Protocol 1. A second coupling can be performed if necessary.

Comparative Data and Troubleshooting

The choice of coupling reagent and conditions can significantly impact the yield and purity of the final product. The following table summarizes typical considerations for coupling sterically hindered amino acids.

ParameterCondition/ReagentRationale & CausalityPotential Issues
Coupling Reagent HATU, COMU, PyAOP Forms highly reactive activated esters, essential for overcoming steric hindrance.[5]Higher cost. Uronium salts can cause guanidinylation of the N-terminus if used in large excess or with slow carboxyl activation.[8]
DCC, EDC Generally insufficient reactivity for α,α-disubstituted amino acids, leading to low yields.[6]Byproduct (DCU) can be difficult to remove. Higher risk of racemization.
Base DIPEA, 2,4,6-Collidine Non-nucleophilic hindered bases that efficiently deprotonate the carboxylic acid without competing in the coupling reaction.Must be high purity and anhydrous.
Solvent NMP, DMF High-boiling polar aprotic solvents that are excellent at solvating reactants and the growing peptide chain, preventing aggregation.[11]Must be anhydrous to prevent hydrolysis of activated species.
Stoichiometry 1.5 - 4 eq. of Acid/Reagent A higher concentration of reactants helps to drive the equilibrium towards the product, increasing the reaction rate.[11]Increased cost and more complex purification.
Reaction Time 2 - 24 hours Sterically hindered couplings require longer reaction times to reach completion.[11]Longer times can increase the risk of side reactions or racemization.
Temperature RT to 50°C Modest heating can increase the reaction rate. Microwave-assisted synthesis can dramatically shorten reaction times.[11]Higher temperatures can promote side reactions.

Troubleshooting Guide:

  • Low Yield / Incomplete Reaction:

    • Solution 1: Perform a "double coupling" as described in the protocol.[11] This is the most common and effective solution.

    • Solution 2: Increase the equivalents of the cyclopropyl acid and coupling reagent.

    • Solution 3: Switch to a more effective solvent like NMP if using DMF.[11]

    • Solution 4: Increase the reaction time or gently heat the reaction (e.g., to 40-50 °C).

  • Formation of Side Products:

    • Problem: Guanidinylation of the N-terminal amine by HATU/HBTU.

    • Solution: Ensure pre-activation of the carboxylic acid is brief before adding the amine. Avoid using a large excess of the coupling reagent.[8] Alternatively, use a phosphonium reagent like PyBOP or PyAOP, which do not cause this side reaction.[8]

Conclusion

The successful incorporation of 1-(Dimethylamino)cyclopropanecarboxylic acid into peptides and other molecules is a highly achievable goal for the informed researcher. While its steric bulk presents a significant synthetic challenge, this can be reliably overcome by moving beyond standard coupling conditions. The use of potent uronium or phosphonium reagents like HATU and COMU, combined with optimized protocols involving excess reagents, appropriate solvents, and strategies like double coupling, provides a robust framework for achieving high-yield amide bond formation. By understanding the principles behind these choices, scientists can effectively leverage the unique conformational constraints offered by this valuable building block to advance the frontiers of drug design and development.

References

Application

Chiral Resolution of Racemic 1-(Dimethylamino)cyclopropanecarboxylic Acid: Application Notes and Protocols

Introduction: The Significance of Enantiomerically Pure 1-(Dimethylamino)cyclopropanecarboxylic Acid 1-(Dimethylamino)cyclopropanecarboxylic acid is a unique, conformationally constrained amino acid analog. Its rigid cyc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Enantiomerically Pure 1-(Dimethylamino)cyclopropanecarboxylic Acid

1-(Dimethylamino)cyclopropanecarboxylic acid is a unique, conformationally constrained amino acid analog. Its rigid cyclopropane backbone and chiral center make it a valuable building block in medicinal chemistry and drug development. The stereochemistry of such molecules is paramount, as different enantiomers can exhibit vastly different pharmacological activities and toxicological profiles. Therefore, the ability to resolve the racemic mixture into its constituent enantiomers is a critical step in the synthesis of novel therapeutics and chemical probes.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the chiral resolution of racemic 1-(Dimethylamino)cyclopropanecarboxylic acid. We will explore the principles and provide a detailed protocol for diastereomeric salt crystallization, a classical and scalable resolution technique. Additionally, we will cover the essential analytical methods for determining the enantiomeric excess of the resolved products.

Principle of Chiral Resolution by Diastereomeric Salt Formation

The cornerstone of this resolution strategy lies in the conversion of a pair of enantiomers, which share identical physical properties, into a pair of diastereomers with distinct physical properties.[1] Since 1-(Dimethylamino)cyclopropanecarboxylic acid possesses both a basic dimethylamino group and an acidic carboxylic acid group, it is an amphoteric molecule. For the purpose of classical resolution, we will utilize the carboxylic acid functionality to react with a chiral base (resolving agent).

The reaction of the racemic carboxylic acid with an enantiomerically pure chiral base results in the formation of two diastereomeric salts. These salts, having different three-dimensional arrangements, exhibit different solubilities in a given solvent system. This difference in solubility allows for the selective crystallization of the less soluble diastereomeric salt, thereby separating it from the more soluble one which remains in the mother liquor.[2] Subsequently, the crystallized diastereomeric salt is treated with an acid to release the enantiomerically enriched carboxylic acid.

Experimental Protocols

Part 1: Diastereomeric Salt Crystallization

This protocol is adapted from established methods for the resolution of substituted cyclopropanecarboxylic acids and other chiral acids.[2][3] The choice of resolving agent is critical and often requires empirical screening. Based on literature precedents for similar cyclic amino acids, chiral amines such as cinchona alkaloids (e.g., (-)-cinchonidine or (+)-cinchonine) or derivatives of phenylethylamine are excellent starting points.[3]

Materials and Equipment:

  • Racemic 1-(Dimethylamino)cyclopropanecarboxylic acid

  • Chiral Resolving Agent (e.g., (-)-Cinchonidine or (R)-(+)-1-Phenylethylamine)

  • Solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Water)

  • Hydrochloric Acid (HCl), 1M solution

  • Sodium Hydroxide (NaOH), 1M solution

  • Reaction flasks with magnetic stirrers

  • Crystallization dishes

  • Büchner funnel and filter paper

  • Rotary evaporator

  • pH meter or pH paper

Protocol:

  • Salt Formation:

    • In a suitable reaction flask, dissolve 1 equivalent of racemic 1-(Dimethylamino)cyclopropanecarboxylic acid in a minimal amount of a selected solvent or solvent mixture (e.g., methanol/water). Gentle heating may be applied to aid dissolution.

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., (-)-cinchonidine) in the same solvent system. The use of a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt.

    • Slowly add the resolving agent solution to the racemic acid solution with constant stirring.

    • Allow the mixture to stir at room temperature for 1-2 hours.

  • Crystallization:

    • The diastereomeric salt may begin to precipitate during the stirring. If not, the solution can be concentrated on a rotary evaporator until turbidity is observed, and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.

    • Allow the crystallization to proceed for several hours to overnight to maximize the yield of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

    • Dry the crystals under vacuum.

  • Liberation of the Enantiomerically Enriched Carboxylic Acid:

    • Dissolve the dried diastereomeric salt in a minimal amount of water.

    • Acidify the solution to a pH of approximately 2 with 1M HCl. This will protonate the carboxylic acid and break the salt.

    • The enantiomerically enriched 1-(Dimethylamino)cyclopropanecarboxylic acid may precipitate at this stage. If it remains dissolved, it can be isolated by techniques such as extraction with a suitable organic solvent (if the protonated form is sufficiently soluble) or by ion-exchange chromatography.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Recovery of the Other Enantiomer (Optional):

    • The mother liquor from the initial crystallization contains the more soluble diastereomeric salt, which is enriched in the other enantiomer.

    • The solvent can be evaporated from the mother liquor, and the remaining salt can be treated with acid in the same manner as described in step 4 to recover the other enantiomer. This enantiomer will likely have a lower enantiomeric excess and may require further purification or resolution.

Diagram of Diastereomeric Salt Resolution Workflow:

G cluster_0 Salt Formation & Crystallization cluster_1 Enantiomer Isolation racemic_acid Racemic 1-(Dimethylamino)- cyclopropanecarboxylic Acid mixture Diastereomeric Salt Mixture in Solution racemic_acid->mixture resolving_agent Chiral Resolving Agent (e.g., (-)-Cinchonidine) resolving_agent->mixture solvent Solvent System (e.g., Methanol/Water) solvent->mixture crystallization Selective Crystallization mixture->crystallization less_soluble Less Soluble Diastereomeric Salt (Solid) crystallization->less_soluble more_soluble More Soluble Diastereomeric Salt (Solution) crystallization->more_soluble acidification1 Acidification (e.g., HCl) less_soluble->acidification1 acidification2 Acidification (e.g., HCl) more_soluble->acidification2 enantiomer1 Enantiomer 1 (Enriched) acidification1->enantiomer1 recovered_agent1 Recovered Resolving Agent acidification1->recovered_agent1 enantiomer2 Enantiomer 2 (Enriched) acidification2->enantiomer2 recovered_agent2 Recovered Resolving Agent acidification2->recovered_agent2

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Part 2: Determination of Enantiomeric Excess (ee)

The success of the chiral resolution is quantified by determining the enantiomeric excess (% ee) of the isolated product. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.

Materials and Equipment:

  • HPLC system with a UV detector

  • Chiral HPLC column (e.g., Chiralcel® OD-H or Chiralpak® AD-H)

  • HPLC-grade solvents (e.g., Hexane, Isopropanol, Ethanol)

  • Trifluoroacetic acid (TFA) or Diethylamine (DEA) (as mobile phase additives)

  • Resolved 1-(Dimethylamino)cyclopropanecarboxylic acid sample

  • Racemic 1-(Dimethylamino)cyclopropanecarboxylic acid standard

Protocol for Chiral HPLC Analysis:

  • Sample Preparation:

    • Prepare a stock solution of the racemic standard at a known concentration (e.g., 1 mg/mL) in the mobile phase.

    • Prepare a sample of the resolved product at a similar concentration in the mobile phase.

  • Chromatographic Conditions (Example):

    • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an additive to improve peak shape (e.g., 0.1% TFA for acidic compounds or 0.1% DEA for basic compounds). The exact ratio and additive should be optimized.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (e.g., 210 nm).

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the racemic standard to determine the retention times of both enantiomers and to confirm that the column is providing baseline separation.

    • Inject the resolved sample.

    • Integrate the peak areas for both enantiomers in the chromatogram of the resolved sample.

  • Calculation of Enantiomeric Excess (% ee):

    • The % ee is calculated using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Diagram of Enantiomeric Excess Determination Workflow:

G cluster_0 Sample Preparation & HPLC Analysis cluster_1 Data Analysis racemic_std Racemic Standard dissolve Dissolve in Mobile Phase racemic_std->dissolve resolved_sample Resolved Sample resolved_sample->dissolve hplc Chiral HPLC Analysis dissolve->hplc chromatogram Chromatogram Output hplc->chromatogram integrate Integrate Peak Areas (Enantiomer 1 & 2) chromatogram->integrate calculate Calculate % ee integrate->calculate result Final % ee Value calculate->result

Caption: Workflow for determining enantiomeric excess using chiral HPLC.

Data Presentation

The results of the chiral resolution and analysis should be tabulated for clarity and comparison.

Table 1: Example Data for Diastereomeric Salt Crystallization

ParameterValue
Starting Racemic Acid10.0 g
Chiral Resolving Agent(-)-Cinchonidine (6.8 g, 0.55 eq)
Crystallization SolventMethanol/Water (9:1)
Yield of Diastereomeric Salt7.5 g
Yield of Enriched Enantiomer3.8 g (76% of theoretical max)
Enantiomeric Excess (% ee)92%

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The determination of enantiomeric excess by chiral HPLC provides a direct and quantitative measure of the success of the resolution. It is crucial to run a racemic standard alongside the resolved sample to confirm the identity of the enantiomeric peaks and the resolving power of the analytical method. Furthermore, the recovery of the chiral resolving agent can be monitored, and its optical purity should be checked to ensure it has not racemized during the process. For absolute confirmation of the stereochemistry, X-ray crystallography of the diastereomeric salt or the resolved enantiomer can be performed.

References

  • Chirality Switching in Optical Resolution of Mandelic Acid in C1–C4 Alcohols: Elucidation of Solvent Effects Based on X-ray Crystal Structures of Diastereomeric Salts. American Chemical Society. [Link]

  • A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. National Institutes of Health. [Link]

  • Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. National Institutes of Health. [Link]

  • Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. MDPI. [Link]

  • Diastereomeric salts of (S,S)-sertraline with l- and d-tartaric acids: an investigation into chiral supramolecular discrimination. Royal Society of Chemistry. [Link]

  • Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid and Their Saturated Analogues. National Institutes of Health. [Link]

  • Chiral resolution of dl-leucine via salifying tartaric acid derivatives. Royal Society of Chemistry. [Link]

  • Enantioseparation of D/L-mandelic acid with L-phenylalanine in diastereomeric crystallization. ResearchGate. [Link]

  • A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. American Chemical Society. [Link]

  • Chiral resolution of dl -leucine via salifying tartaric acid derivatives. ResearchGate. [Link]

  • Separation of enantiomers by diastereomeric salt formation and precipitation in supercritical carbon dioxide. Application to the resolution of mandelic acid. ResearchGate. [Link]

  • Recent Developments in Optical Resolution. ResearchGate. [Link]

  • (r)- and (s)-mandelic acid. Organic Syntheses. [Link]

  • Diastereomeric salts of mandelic acid with 2-amino-2-phenylethanol and 1-phenyl-2-aminoethanol. Salts with very unusual features. Mindat.org. [Link]

  • [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography]. PubMed. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. PubMed. [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. MDPI. [Link]

  • Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. J-STAGE. [Link]

  • 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. PubMed. [Link]

  • Chiral differentiation of some cyclopentane and cyclohexane β-amino acid enantiomers through ion/molecule reactions. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Reactions of 1-(Dimethylamino)cyclopropanecarboxylic Acid

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-(Dimethylamino)cyclopropanecarboxylic acid. This unique, sterically demanding building block offers ex...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-(Dimethylamino)cyclopropanecarboxylic acid. This unique, sterically demanding building block offers exciting opportunities in medicinal chemistry but presents significant challenges in chemical synthesis, particularly in amide bond formation. This guide provides in-depth, field-proven insights and actionable protocols to help you overcome these hurdles and achieve your synthetic goals.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries and stumbling blocks encountered when working with this challenging molecule.

Q1: Why are my standard amide coupling reactions with 1-(Dimethylamino)cyclopropanecarboxylic acid failing or giving low yields?

A: The primary reason for poor reactivity is severe steric hindrance. The molecule has two bulky groups—the cyclopropane ring and the tertiary dimethylamino group—positioned directly adjacent to the carboxylic acid's reactive center (the carbonyl carbon). This steric congestion physically blocks the approach of the amine nucleophile and standard, less reactive coupling reagents. Conventional methods like DCC or EDC/HOBt are often too slow or inefficient to overcome this barrier, leading to the recovery of starting materials or the formation of side products.[1][2]

Q2: What are the immediate signs that steric hindrance is the root cause of my reaction issues?

A: Telltale signs include:

  • Recovery of Starting Material: A significant amount of unreacted 1-(Dimethylamino)cyclopropanecarboxylic acid and/or the amine is observed after the reaction.

  • Slow Reaction Rates: The reaction requires prolonged times and elevated temperatures, yet conversion remains low.

  • Side Product Formation: Under forced conditions (e.g., high heat), you may observe decomposition or the formation of by-products from the coupling reagent itself, such as guanidinium capping of your amine when using excess uronium reagents.[3][4]

Q3: Which class of coupling reagents is recommended for this type of hindered acid?

A: For sterically demanding couplings, you must move beyond standard carbodiimides to more potent activating agents. The most effective are typically uronium/aminium or phosphonium salts .[3][5] Reagents like HATU , HBTU , and COMU are highly recommended because they form more reactive activated esters, accelerating the rate of amidation to outcompete potential side reactions.[4][6][7] HATU, in particular, is renowned for its efficacy in difficult couplings involving hindered amino acids.[3][7]

Q4: Can I simply increase the temperature to force the reaction to completion?

A: While moderate heating can be beneficial, excessive heat can lead to the decomposition of reagents and products, and potentially promote racemization if chiral centers are present elsewhere in the molecule. A more controlled approach is to first optimize the coupling reagent and conditions at room temperature before cautiously exploring elevated temperatures (e.g., 40-60 °C) or microwave irradiation.

Q5: What is an "acyl fluoride strategy," and when should I consider it?

A: When even the most powerful coupling reagents like HATU fail, converting the carboxylic acid to a more reactive acyl fluoride is a highly effective alternative.[5][8] The fluoride atom is small, minimizing steric bulk around the carbonyl, making the intermediate extremely susceptible to nucleophilic attack by the amine.[8] This strategy is recommended for the most challenging cases where both the carboxylic acid and the amine are sterically hindered or electronically deactivated.[8]

Part 2: Troubleshooting Guides & Advanced Strategies

This section provides a systematic approach to diagnosing and solving complex issues related to the reactivity of 1-(Dimethylamino)cyclopropanecarboxylic acid.

Guide 1: Systematic Troubleshooting of Failed Amide Coupling Reactions

If you are experiencing low to zero yield, follow this logical workflow to systematically optimize your reaction.

TroubleshootingWorkflow cluster_start Start: Failed Coupling cluster_reagents Step 1: Reagent Optimization cluster_conditions Step 2: Condition Optimization cluster_advanced Step 3: Advanced Strategy cluster_end Success start Initial Failed Reaction (e.g., EDC/HOBt, low yield) reagent_choice Upgrade Coupling Reagent (HATU, HBTU, COMU) start->reagent_choice Problem persists? base_choice Select Non-Nucleophilic Base (DIPEA, 2,4,6-Collidine) reagent_choice->base_choice success Successful Coupling reagent_choice->success Success! solvent Use Anhydrous Polar Aprotic Solvent (DMF, NMP) base_choice->solvent Problem persists? temp Apply Moderate Heat (40-60°C or Microwave) solvent->temp preactivate Pre-activate Acid (Stir Acid + Reagent + Base for 15-30 min) temp->preactivate acyl_halide Convert to Acyl Chloride/Fluoride (SOCl₂, TFFH) preactivate->acyl_halide Still no success? preactivate->success Success! acyl_halide->success

Caption: Troubleshooting workflow for hindered amide coupling.

In-Depth Analysis of Troubleshooting Steps
Step 1: Reagent Selection - The Power Players

Your choice of coupling reagent and base is the most critical factor.

Reagent ClassExamplesPotencyBest ForKey Considerations
Carbodiimides DCC, EDCLowSimple, non-hindered couplings.Generally ineffective for this substrate.[1]
Uronium/Aminium HBTU, HATU, HCTU, COMUVery HighHighly recommended for hindered couplings. HATU and COMU are often the most reactive.[5][6][7] Avoid using excess uronium reagent to prevent guanidinylation of the amine.[3]
Phosphonium PyBOP, PyAOPHighHindered couplings, especially with N-methylated amines.Does not cause guanidinylation side reactions, making it a safer choice if excess reagent is needed.[3]

Base Selection: The base's role is to deprotonate the amine's ammonium salt without interfering with the reaction.

  • Recommended: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine . Their bulk prevents them from attacking the activated carboxylic acid.[5]

  • Avoid: Less hindered bases like triethylamine (TEA) or pyridine can sometimes compete as nucleophiles, leading to side products.

Step 2: Optimizing Reaction Conditions
  • Solvent: Anhydrous polar aprotic solvents like DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) are essential. They effectively dissolve reactants and facilitate the formation of the activated intermediate.[5]

  • Pre-activation: Do not add all reagents at once. Allow the 1-(Dimethylamino)cyclopropanecarboxylic acid to "pre-activate" by stirring it with the coupling reagent (e.g., HATU) and base (DIPEA) for 15-30 minutes before adding the amine. This ensures the highly reactive activated ester is fully formed prior to the introduction of the nucleophile.[5]

  • Temperature & Concentration: Run reactions at a higher concentration (e.g., 0.2-0.5 M) to favor the bimolecular coupling reaction. If the reaction is sluggish at room temperature after optimizing reagents, gentle heating to 40-60 °C can significantly increase the rate.

Step 3: The Ultimate Solution - Acyl Halide Intermediates

For the most stubborn cases, direct conversion of the carboxylic acid to a highly reactive acyl chloride or fluoride is the gold-standard approach.

  • Acyl Chlorides: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride effectively convert carboxylic acids to acyl chlorides.[9][10][11][12] The resulting acyl chloride is much more electrophilic and less sterically encumbered than the activated esters formed by coupling reagents.

  • Acyl Fluorides: This is often a superior choice for highly sensitive or extremely hindered substrates.[8] The small size of the fluorine atom minimizes steric clash. In-situ formation using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) under mild conditions is highly effective.[5][6][8]

Part 3: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for the key strategies discussed.

Protocol 1: High-Efficiency Amide Coupling Using HATU

This protocol is the recommended starting point for coupling 1-(Dimethylamino)cyclopropanecarboxylic acid with a primary or secondary amine.

Materials:

  • 1-(Dimethylamino)cyclopropanecarboxylic acid (1.0 eq)

  • Hindered Amine (1.0 - 1.2 eq)

  • HATU (1.05 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

  • Nitrogen or Argon supply

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve 1-(Dimethylamino)cyclopropanecarboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.05 eq) and DIPEA (2.5 eq) to the solution.

  • Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid. The solution should be homogeneous.

  • In a separate flask, dissolve the hindered amine (1.0-1.2 eq) in a minimal amount of anhydrous DMF.

  • Add the amine solution dropwise to the pre-activated acid mixture.

  • Stir the reaction at room temperature and monitor by LC-MS or TLC. If the reaction is slow after 4-6 hours, heat the mixture to 50 °C.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).

  • Perform a standard aqueous workup and purify the crude product by column chromatography.

Protocol 2: Overcoming Severe Hindrance via Acyl Chloride Intermediate

Use this protocol when standard coupling methods have failed.

Materials:

  • 1-(Dimethylamino)cyclopropanecarboxylic acid (1.0 eq)

  • Thionyl Chloride (SOCl₂) (2.0 eq) or Oxalyl Chloride (1.5 eq) with catalytic DMF

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Hindered Amine (1.2 eq)

  • Triethylamine (TEA) or DIPEA (3.0 eq)

  • Nitrogen or Argon supply

Procedure:

  • Acyl Chloride Formation:

    • Under an inert atmosphere, suspend 1-(Dimethylamino)cyclopropanecarboxylic acid (1.0 eq) in anhydrous DCM.

    • Add thionyl chloride (2.0 eq) dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and then gently reflux for 1-2 hours until gas evolution (SO₂ and HCl) ceases.

    • Cool the reaction and remove all volatile components under reduced pressure to obtain the crude acyl chloride. Use this intermediate immediately in the next step.

  • Amide Formation:

    • Dissolve the crude acyl chloride in fresh anhydrous DCM under an inert atmosphere and cool to 0 °C.

    • In a separate flask, dissolve the hindered amine (1.2 eq) and TEA or DIPEA (3.0 eq) in anhydrous DCM.

    • Add the amine/base solution dropwise to the cold acyl chloride solution.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by LC-MS or TLC.

    • Upon completion, perform an aqueous workup, extract with DCM, and purify by column chromatography.

References
  • Corless, V. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Royal Society of Chemistry. [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-255. [Link]

  • Pharmaffiliates. (n.d.). HATU as a Peptide Coupling Reagent: Benefits for Pharmaceutical Manufacturing. Pharmaffiliates. [Link]

  • Luhmann, N., et al. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Chemical Science, 10(26), 6524-6530. [Link]

  • ResearchGate. (2025, August 7). Synthesis of Sterically Hindered and Electron-Deficient Secondary Amides from Unactivated Carboxylic Acids and Isothiocyanates. ResearchGate. [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Merck Millipore. [Link]

  • Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. [Link]

  • Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • PubMed. (2014). The Synthesis of Sterically Hindered Amides. [Link]

  • Organic Chemistry Portal. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. [Link]

  • Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. [Link]

  • Chemistry LibreTexts. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]

  • Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. [Link]

  • Organic Chemistry Data. (n.d.). Acid to Acid Chloride - Common Conditions. [Link]

  • National Institutes of Health. (2014, July 17). Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • YouTube. (2023, January 6). Carboxylic Acid Derivatives Part 18 - Activation of Carboxylic acids. [Link]

  • Google Patents. (n.d.).
  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-(Dimethylamino)cyclopropanecarboxylic Acid

Welcome to the technical support center for the synthesis of 1-(Dimethylamino)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Dimethylamino)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this valuable compound, with a focus on troubleshooting side reactions and optimizing reaction conditions. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Yield of the Desired Cyclopropane Ring

Question: "I am attempting to synthesize the cyclopropane ring of a 1-(dimethylamino)cyclopropanecarboxylic acid precursor, but I'm observing very low yields or only starting material. What are the likely causes and how can I improve the reaction?"

Answer: The formation of the cyclopropane ring is a critical step, and low yields often point to issues with the chosen synthetic route or reaction conditions. Two common methods for constructing the cyclopropane moiety are the Kulinkovich reaction and modifications of the malonic ester synthesis.

Probable Causes & Solutions:

  • Kulinkovich Reaction Issues: The Kulinkovich reaction is a powerful method for synthesizing cyclopropanols from esters using a titanium(IV) isopropoxide catalyst and a Grignard reagent like ethylmagnesium bromide.[1][2]

    • Inactive Catalyst: The titanium(IV) isopropoxide is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly opened or properly stored reagents.

    • Grignard Reagent Degradation: Grignard reagents are also moisture and air-sensitive. Use freshly prepared or titrated Grignard reagents.

    • Side Reactions: A common side reaction is the formation of ethene from the titanacyclopropane intermediate, especially if the ratio of titanium(IV) isopropoxide to the Grignard reagent is not optimal.[1][3] This can be minimized by carefully controlling the stoichiometry.

  • Malonic Ester Synthesis Variants: This classic approach involves the reaction of a malonic ester with a 1,2-dihalide.[4][5]

    • Insufficient Base: A strong base is required to deprotonate the malonic ester. Ensure you are using a suitable base (e.g., sodium ethoxide) in sufficient quantity.

    • Slow Intramolecular Cyclization: The second step, an intramolecular SN2 reaction, can be slow.[5] Gentle heating may be required, but overheating can lead to side reactions.

    • Competing Intermolecular Reactions: If the concentration of the reactants is too high, intermolecular reactions can compete with the desired intramolecular cyclization. Running the reaction at a lower concentration can favor the formation of the cyclopropane ring.

Experimental Protocol: A Modified Malonic Ester Synthesis Approach

  • Under an inert atmosphere, dissolve diethyl malonate in anhydrous ethanol.

  • Add sodium ethoxide portion-wise at room temperature and stir for 30 minutes.

  • Add 1,2-dibromoethane dropwise, maintaining the temperature below 40°C.

  • After the addition is complete, heat the mixture to a gentle reflux for 2-4 hours, monitoring the reaction by TLC or GC.

  • Cool the reaction mixture, quench with a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent.

  • Purify the resulting diethyl cyclopropane-1,1-dicarboxylate by distillation under reduced pressure.

Issue 2: Formation of Multiple Isomers and Byproducts

Question: "My reaction to form a cyclopropane precursor is yielding a mixture of products that are difficult to separate. How can I improve the selectivity of my reaction?"

Answer: The formation of isomeric mixtures is a common challenge, particularly in reactions like the Buchner ring expansion, which is used to synthesize cycloheptatrienes but shares mechanistic features with some cyclopropanation reactions.[6][7]

Probable Causes & Solutions:

  • Lack of Regio- or Stereoselectivity:

    • In the Buchner Reaction: The addition of a carbene to an aromatic ring can result in a mixture of isomeric products.[6] The choice of catalyst can significantly influence the selectivity. For example, dirhodium catalysts are known to provide higher selectivity compared to older methods using copper catalysts.[6]

    • In Substituted Cyclopropane Synthesis: When synthesizing substituted cyclopropanes, diastereomers can be formed. The choice of reagents and reaction conditions can influence the diastereomeric ratio.

  • Byproduct Formation:

    • Ethene in Kulinkovich Reaction: As mentioned earlier, ethene can be a significant byproduct.[1][3]

    • Polymerization: Under harsh basic or acidic conditions, or at high temperatures, some starting materials or intermediates can polymerize.[8]

Improving Selectivity:

StrategyRationale
Catalyst Selection Modern catalysts, such as dirhodium catalysts in carbene additions, offer greater control over selectivity.[6]
Temperature Control Running reactions at lower temperatures can often improve selectivity by favoring the kinetically controlled product.
Slow Addition of Reagents Adding a reactive intermediate (like a diazo compound) slowly can help to maintain a low concentration and minimize side reactions.
Issue 3: Difficulty in Isolating and Purifying the Final Product

Question: "I have successfully synthesized what I believe to be 1-(Dimethylamino)cyclopropanecarboxylic acid, but I am struggling with the purification. The compound seems to be highly polar and difficult to handle. What are the best practices for its isolation?"

Answer: 1-(Dimethylamino)cyclopropanecarboxylic acid is an amino acid, and its zwitterionic nature can make it challenging to isolate and purify using standard organic chemistry techniques.

Probable Causes & Solutions:

  • High Polarity: The presence of both a carboxylic acid and a tertiary amine group makes the molecule highly polar and soluble in water, but poorly soluble in many organic solvents.

  • Zwitterionic Character: In neutral pH, the molecule exists as a zwitterion, which can make extraction and chromatography difficult.

Purification Protocol:

  • Acid-Base Extraction:

    • After the final hydrolysis step (if an ester precursor is used), carefully adjust the pH of the aqueous solution. Acidifying the solution (e.g., with HCl) will protonate the amine, forming the hydrochloride salt, which may be more amenable to certain purification methods.[9] Conversely, making the solution basic will deprotonate the carboxylic acid.

  • Ion-Exchange Chromatography: This is a powerful technique for purifying amino acids.

    • Use a cation-exchange resin. At a low pH, the protonated amine will bind to the resin. The column can then be washed to remove neutral and anionic impurities. The desired product can then be eluted by increasing the pH or by using a buffer with a high salt concentration.

  • Crystallization:

    • After purification by chromatography, the product can often be crystallized from a suitable solvent system, such as a mixture of water and a water-miscible organic solvent (e.g., ethanol or isopropanol).

Workflow for Purification

G cluster_0 Post-Reaction Work-up cluster_1 Purification cluster_2 Final Isolation Crude Reaction Mixture Crude Reaction Mixture pH Adjustment pH Adjustment Crude Reaction Mixture->pH Adjustment Acidify/Basify Initial Extraction Initial Extraction pH Adjustment->Initial Extraction Remove non-polar impurities Ion-Exchange Chromatography Ion-Exchange Chromatography Initial Extraction->Ion-Exchange Chromatography Separate by charge Fraction Collection Fraction Collection Ion-Exchange Chromatography->Fraction Collection Elute with pH gradient Purity Analysis (TLC/HPLC) Purity Analysis (TLC/HPLC) Fraction Collection->Purity Analysis (TLC/HPLC) Solvent Evaporation Solvent Evaporation Purity Analysis (TLC/HPLC)->Solvent Evaporation Crystallization Crystallization Solvent Evaporation->Crystallization e.g., Water/Ethanol Pure Product Pure Product Crystallization->Pure Product

Caption: A typical workflow for the purification of 1-(Dimethylamino)cyclopropanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-(Dimethylamino)cyclopropanecarboxylic acid?

While several routes are possible, a common strategy involves the initial construction of a cyclopropane ring containing a carboxylic acid or ester functionality, followed by the introduction of the dimethylamino group.[9] A plausible route is the cyclopropanation of a suitable acrylic ester derivative followed by amination. Alternatively, starting with 1-aminocyclopropanecarboxylic acid and performing a reductive amination with formaldehyde and a reducing agent is a viable approach.

Q2: How can I confirm the formation of the cyclopropane ring?

The formation of the cyclopropane ring can be confirmed using several analytical techniques:

  • NMR Spectroscopy: In ¹H NMR, the cyclopropyl protons typically appear as complex multiplets in the upfield region (usually below 2 ppm). In ¹³C NMR, the cyclopropyl carbons also appear at a characteristic upfield chemical shift.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the product.

  • Infrared (IR) Spectroscopy: The disappearance of certain functional groups from the starting material (e.g., C=C bond) and the appearance of new ones can indicate the progress of the reaction.

Q3: Are there any safety concerns I should be aware of?

Yes, several reagents used in these syntheses require careful handling:

  • Grignard Reagents: Highly flammable and reactive with water and protic solvents.

  • Diazo Compounds: Can be explosive, especially in the presence of certain metals or upon heating.[6]

  • Strong Acids and Bases: Corrosive and require appropriate personal protective equipment (PPE).

Always consult the Safety Data Sheet (SDS) for each reagent and perform a thorough risk assessment before starting any experiment.

Q4: Can I use a different Grignard reagent in the Kulinkovich reaction?

The Kulinkovich reaction typically uses Grignard reagents with β-hydrogens, such as ethylmagnesium bromide or propylmagnesium bromide, to form the titanacyclopropane intermediate.[10] Using other Grignard reagents may lead to different reaction pathways.

Q5: What is the role of the titanium(IV) isopropoxide in the Kulinkovich reaction?

The titanium(IV) isopropoxide acts as a catalyst. It reacts with two equivalents of the Grignard reagent to form a thermally unstable dialkyltitanium compound, which then undergoes β-hydride elimination to generate the reactive titanacyclopropane intermediate.[1][11] This intermediate is the key species that reacts with the ester to form the cyclopropanol.

Visualizing the Kulinkovich Reaction Mechanism

G Ti(OiPr)4 Ti(OiPr)4 Titanacyclopropane Titanacyclopropane Ti(OiPr)4->Titanacyclopropane + 2 EtMgBr - Ethane 2 EtMgBr 2 EtMgBr Ester Ester Intermediate Complex Intermediate Complex Titanacyclopropane->Intermediate Complex + Ester Cyclopropanol Product Cyclopropanol Product Intermediate Complex->Cyclopropanol Product Work-up

Caption: A simplified overview of the Kulinkovich reaction mechanism.

This technical support guide is intended to provide a starting point for troubleshooting common issues in the synthesis of 1-(Dimethylamino)cyclopropanecarboxylic acid. For more detailed information, please consult the references provided below.

References

  • Grokipedia. Kulinkovich reaction.
  • Vertex AI Search. 1-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride | 1803603-95-3.
  • Organic Chemistry Portal. Kulinkovich Reaction.
  • Wikipedia. Buchner ring expansion.
  • Wikipedia. Kulinkovich reaction.
  • NROChemistry. Kulinkovich Reaction: Mechanism & Examples.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • NIH.
  • Organic Syntheses. cyclopropanecarboxylic acid.
  • Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid.
  • YouTube. Synthesis of Cyclopropanecarboxylic Acid.

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-(Dimethylamino)cyclopropanecarboxylic Acid

Welcome to the technical support center for the synthesis of 1-(Dimethylamino)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common cha...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Dimethylamino)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Section 1: Synthesis Strategy Overview

1-(Dimethylamino)cyclopropanecarboxylic acid is a valuable building block, prized for the conformational rigidity imparted by its cyclopropane ring.[1] The synthetic approach most commonly employed involves a two-stage process: first, the construction of the core 1-aminocyclopropanecarboxylic acid (ACC) scaffold, followed by exhaustive methylation of the primary amine.

While various methods exist for creating the cyclopropane ring, such as those involving malonate esters or intramolecular cyclization[1][2], this guide will focus on the critical final step: the dimethylation of a primary amine precursor. The Eschweiler-Clarke reaction is a robust and widely-used method for this transformation, offering high yields and, crucially, avoiding the formation of quaternary ammonium salts.[3][4] This reaction utilizes formaldehyde as the carbon source and formic acid as the reducing agent to convert a primary or secondary amine into a tertiary amine.[5]

Below is a general workflow diagram illustrating this common synthetic pathway.

cluster_0 Synthesis Workflow Start 1-Aminocyclopropanecarboxylic Acid Precursor Reaction Eschweiler-Clarke Methylation Start->Reaction Formaldehyde, Formic Acid Workup Reaction Quench & pH Adjustment Reaction->Workup Purification Purification (e.g., Recrystallization, Ion-Exchange Chromatography) Workup->Purification Product 1-(Dimethylamino)cyclopropanecarboxylic Acid Purification->Product

Caption: General workflow for the synthesis of 1-(Dimethylamino)cyclopropanecarboxylic acid.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for dimethylating 1-aminocyclopropanecarboxylic acid?

A1: The Eschweiler-Clarke reaction is the industry standard for this transformation.[3] It uses an excess of formic acid and formaldehyde to exhaustively methylate primary and secondary amines.[4] Its key advantage is that the reaction stops cleanly at the tertiary amine stage, preventing the formation of over-alkylated quaternary ammonium salts, which can be a significant issue with other methylating agents like methyl iodide.[6]

Q2: Why are formaldehyde and formic acid used in the Eschweiler-Clarke reaction?

A2: Formaldehyde reacts with the amine to form an intermediate iminium ion. Formic acid then acts as a hydride donor, reducing the iminium ion to the methylated amine.[4][5] The thermodynamic driving force for this reduction is the formation of highly stable carbon dioxide gas, which makes the reaction irreversible.[3]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) can be challenging due to the high polarity of the amino acid products. A more reliable method is Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material and the monomethylated intermediate, and the appearance of the dimethylated product. Alternatively, Proton NMR (¹H-NMR) of an extracted aliquot can be used to track the integration of the N-methyl signals.

Q4: What are the most common impurities I should expect?

A4: The most common reaction-related impurity is the monomethylated intermediate, 1-(methylamino)cyclopropanecarboxylic acid. This arises from incomplete reaction. Other potential impurities can include unreacted starting material and polymeric byproducts from formaldehyde, particularly if the reaction temperature is not well-controlled.

Section 3: Detailed Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Yield of the Desired Product

Q: My reaction has resulted in a very low yield of 1-(Dimethylamino)cyclopropanecarboxylic acid. What are the potential causes and how can I fix this?

A: This is a common issue that can stem from several factors. Let's break down the possibilities in a logical troubleshooting sequence.

cluster_troubleshoot Troubleshooting: Low Yield Start Low Yield Observed Reagents Check Reagent Quality & Stoichiometry Start->Reagents Conditions Verify Reaction Conditions (Temp, Time) Start->Conditions Workup Optimize Workup & Isolation Start->Workup Sol_Reagents Use fresh formaldehyde. Ensure >2 eq. HCHO and >2 eq. HCOOH are used. Reagents->Sol_Reagents Sol_Conditions Heat to 80-100°C. Run for at least 12-18h. Conditions->Sol_Conditions Sol_Workup Adjust pH carefully to isoelectric point for precipitation. Consider ion-exchange. Workup->Sol_Workup

Caption: Troubleshooting decision tree for low reaction yield.

  • Cause 1: Reagent Stoichiometry and Quality

    • Explanation: The Eschweiler-Clarke reaction requires at least two equivalents of both formaldehyde and formic acid for each equivalent of the primary amine starting material to achieve full dimethylation.[3] Formaldehyde solutions can degrade over time, forming paraformaldehyde, which is less reactive.

    • Solution:

      • Stoichiometry: Ensure you are using a molar excess of both reagents. A common ratio is 1 equivalent of amine, 3-5 equivalents of formaldehyde, and 3-5 equivalents of formic acid.

      • Quality: Use a fresh, unopened bottle of formaldehyde (typically 37% aqueous solution). If you suspect degradation, gently warm the solution to dissolve any precipitated paraformaldehyde before use.

  • Cause 2: Inadequate Reaction Conditions

    • Explanation: This reaction typically requires heat to proceed at a reasonable rate. Insufficient temperature or reaction time will lead to incomplete conversion. The reaction is generally performed in an aqueous solution near boiling.[3]

    • Solution: Heat the reaction mixture to 80-100°C and maintain it for 12-24 hours. Monitor the reaction by LC-MS if possible to confirm the disappearance of the starting material and the monomethylated intermediate.

  • Cause 3: Improper Workup and Product Isolation

    • Explanation: As a zwitterionic amino acid, your product is highly soluble in water and can be difficult to extract with organic solvents. Isolation often relies on precipitation at the isoelectric point or ion-exchange chromatography. If the final pH is incorrect, the product will remain in the aqueous solution.

    • Solution: After the reaction, cool the mixture and carefully neutralize it. The product will have its lowest solubility at its isoelectric point (pI). Adjust the pH slowly with a base (e.g., NaOH or NH₄OH) to find the point of maximum precipitation. If precipitation is not effective, consider using a strong cation exchange resin, eluting with an ammonia solution.

Problem 2: Significant Amount of Monomethylated Impurity Detected

Q: My final product is contaminated with 1-(methylamino)cyclopropanecarboxylic acid. How can I drive the reaction to completion?

A: This is a clear indication of an incomplete reaction. The formation of the tertiary amine is generally more favorable than the secondary amine, but requires sufficient reagents and time.[3]

  • Cause: Insufficient Reagents or Reaction Time

    • Explanation: The second methylation step may be slower than the first. If the amount of formaldehyde or formic acid is depleted, or the reaction is stopped prematurely, the monomethylated product will be a major component.

    • Solution:

      • Increase Reagent Equivalents: Increase the equivalents of both formaldehyde and formic acid relative to the starting amine. See the stoichiometry recommendations in Problem 1.

      • Extend Reaction Time: Allow the reaction to run for a longer period, such as 24 hours, at the optimal temperature (80-100°C).

      • Re-subject the Mixture: If you have already isolated the mixture of mono- and di-methylated products, you can re-subject it to the Eschweiler-Clarke conditions to drive the remaining secondary amine to the desired tertiary amine.

Problem 3: Product is Difficult to Purify from Aqueous Solution

Q: I've confirmed product formation by LC-MS, but I'm struggling to isolate a clean, solid product from the aqueous reaction mixture.

A: This is the most common post-reaction challenge, owing to the product's high polarity and zwitterionic nature.

  • Cause: High Water Solubility

    • Explanation: Amino acids are often highly soluble in water and insoluble in common organic solvents, making standard extraction procedures ineffective. The hydrochloride salt form can enhance water solubility further.[1]

    • Solution 1: Isoelectric Point Precipitation

      • Cool the reaction mixture in an ice bath.

      • Slowly add a base (e.g., 6M NaOH or concentrated ammonium hydroxide) dropwise with vigorous stirring while monitoring the pH.

      • The product should precipitate out at its isoelectric point. This pH must be determined empirically but is often in the range of pH 4-7 for similar amino acids.

      • Collect the solid by filtration, wash with cold water and then a water-miscible solvent like acetone or isopropanol to aid drying, and dry under vacuum.

    • Solution 2: Ion-Exchange Chromatography

      • Dilute the reaction mixture with water and load it onto a column packed with a strong cation exchange resin (e.g., Dowex 50WX8).

      • Wash the column thoroughly with deionized water to remove uncharged and anionic impurities (like formate).

      • Elute the desired product using a dilute aqueous ammonia solution (e.g., 2-5% NH₄OH).

      • Combine the product-containing fractions and remove the solvent and excess ammonia under reduced pressure (rotary evaporation) to yield the pure amino acid.

Section 4: Experimental Protocol

This section provides a representative experimental protocol for the synthesis via the Eschweiler-Clarke reaction.

Protocol: N,N-Dimethylation of 1-Aminocyclopropanecarboxylic Acid
ReagentMolar Eq.MW ( g/mol )Amount
1-Aminocyclopropanecarboxylic Acid1.0101.1010.1 g (0.1 mol)
Formaldehyde (37% aq. soln.)4.030.0332.5 mL (0.4 mol)
Formic Acid (98%)4.046.0315.1 mL (0.4 mol)

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-aminocyclopropanecarboxylic acid (10.1 g, 0.1 mol).

  • Reagent Addition: In a fume hood, add formic acid (15.1 mL, 0.4 mol), followed by the 37% aqueous formaldehyde solution (32.5 mL, 0.4 mol).

  • Heating: Heat the reaction mixture to 90-100°C using an oil bath. The mixture should be stirred vigorously. Gas evolution (CO₂) will be observed.[3]

  • Reaction Monitoring: Maintain the temperature and stirring for 18 hours. The reaction can be monitored by taking a small aliquot, diluting it, and analyzing by LC-MS.

  • Workup:

    • Cool the flask to room temperature.

    • Transfer the clear solution to a beaker and place it in an ice bath.

    • Slowly neutralize the mixture by adding concentrated ammonium hydroxide (~28%) dropwise until the pH reaches ~6. This should be the approximate isoelectric point where the product precipitates.

    • Stir the resulting slurry in the ice bath for 1 hour to maximize precipitation.

  • Isolation and Purification:

    • Collect the white solid product by vacuum filtration.

    • Wash the filter cake with two portions of cold deionized water (2 x 20 mL) and then with cold acetone (2 x 20 mL).

    • Dry the solid in a vacuum oven at 50°C to a constant weight.

    • Expected Outcome: A white crystalline solid. Typical yields range from 80-95%. The purity can be assessed by ¹H-NMR and LC-MS.

Section 5: References

  • Name-Reaction.com. Eschweiler-Clarke reaction. [Link][5]

  • Wikipedia. Eschweiler–Clarke reaction. [Link][3]

  • Wikipedia. Kulinkovich reaction. [Link][7]

  • NROChemistry. Eschweiler-Clarke Reaction. [Link][4]

  • YouTube. Eschweiler-Clarke Reaction. [Link][6]

  • Grokipedia. Kulinkovich reaction. [Link]

  • Cheminform. 1-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride. [Link][1]

  • Organic Chemistry Portal. Kulinkovich Reaction. [Link][8]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Kulinkovich Cyclopropanation. [Link]

  • NROChemistry. Kulinkovich Reaction: Mechanism & Examples. [Link]

  • Wikipedia. Buchner ring expansion. [Link]

  • Wiley Online Library. Buchner-Curtius-Schlotterbeck Reaction. [Link]

  • Wikipedia. Büchner–Curtius–Schlotterbeck reaction. [Link]

  • CORE. Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1- dicarboxylic acid as a new constrained. [Link]

  • Organic Chemistry Portal. The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. [Link]

  • Semantic Scholar. Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. [Link]

  • YouTube. Synthesis of Cyclopropanecarboxylic Acid. [Link]

  • Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid. [Link]

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Optimization

preventing emulsion formation during extraction of cyclopropanecarboxylic acids

This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the liquid-liquid extraction of cyclopropanecarboxylic acids. Emulsion formation is...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the liquid-liquid extraction of cyclopropanecarboxylic acids. Emulsion formation is a frequent impediment to efficient purification, and this document provides in-depth troubleshooting strategies and preventative measures grounded in chemical principles.

Understanding the Challenge: Why Do Emulsions Form with Cyclopropanecarboxylic Acids?

Cyclopropanecarboxylic acid and its derivatives possess a unique combination of a polar carboxylic acid group and a non-polar cyclopropane ring. This amphiphilic nature can lead to surfactant-like behavior at the interface of aqueous and organic solvents, stabilizing droplets of one phase within the other and resulting in a stable emulsion. Factors such as vigorous mixing, pH near the pKa of the acid, and the presence of particulate matter can exacerbate this issue.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the extraction of cyclopropanecarboxylic acids.

Q1: I've formed a thick, stable emulsion during the extraction of my cyclopropanecarboxylic acid. How can I break it?

A1: Immediate Corrective Actions:

If an emulsion has already formed, the primary goal is to destabilize the interface between the two liquid phases. Here is a systematic approach to breaking the emulsion:

  • Patience and Gentle Agitation: First, allow the separatory funnel to stand undisturbed for 10-20 minutes.[1][2] Sometimes, emulsions will break on their own with time. Gentle swirling or slow, careful stirring of the emulsion layer with a glass rod can also encourage the droplets to coalesce.[2]

  • "Salting Out" with Brine: Add a saturated solution of sodium chloride (brine).[3][4] This increases the ionic strength of the aqueous layer, making the organic compounds less soluble in it and promoting phase separation.[3] The high concentration of salt disrupts the hydration sphere around the polar groups of your carboxylic acid, effectively "squeezing" it into the organic phase.

  • Filtration: For emulsions stabilized by fine particulate matter, filtration can be highly effective.[3] Vacuum filter the entire mixture through a pad of Celite® or a plug of glass wool in a Büchner funnel.[3] The filter aid can physically disrupt the emulsion and remove the stabilizing solids.

  • Centrifugation: If available, centrifuging the emulsion can provide the necessary force to separate the phases.[1][3] This is a very effective mechanical method for breaking down the fine droplets that constitute the emulsion.[2]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and help to break the emulsion.[2][3] For instance, if you are using diethyl ether, adding a small amount of a less polar solvent like hexane might be effective.

Q2: How can I prevent emulsions from forming in the first place?

A2: Proactive Prevention Strategies:

Prevention is always preferable to treatment.[3] Consider these steps in your experimental design:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to increase the surface area for extraction without excessive agitation.[4]

  • pH Control: The pKa of cyclopropanecarboxylic acid is approximately 4.65-4.83.[5][6][7][8][9] To extract the acid into the organic phase, ensure the pH of the aqueous solution is at least 1-2 pH units below the pKa (e.g., pH 2-3). This protonates the carboxylate, making it less water-soluble. Conversely, to wash the organic phase and remove basic impurities, use a basic solution (pH > 7) to deprotonate the acid and pull it into the aqueous layer.

  • Solvent Choice: While diethyl ether and ethyl acetate are common choices, they can dissolve a significant amount of water, potentially contributing to emulsion formation. Consider using a less polar solvent if compatible with your compound's solubility. Chlorinated solvents like dichloromethane are known to be more prone to forming emulsions.[10]

  • Pre-emptive Salting Out: Add salt to the aqueous phase before the extraction. This can proactively reduce the likelihood of emulsion formation.[1]

Q3: I've tried adding brine, but the emulsion persists. What are my next steps?

A3: Advanced Troubleshooting:

For particularly stubborn emulsions, consider the following:

  • Temperature Modification: Gently warming the separatory funnel in a warm water bath can sometimes help break an emulsion by reducing the viscosity of the liquids.[2] However, be cautious with volatile solvents. Conversely, cooling the mixture (freezing) can also be effective as the formation of ice crystals can physically disrupt the emulsion.[2]

  • Change of Solvent System: If you consistently encounter emulsions with a particular solvent system, it may be necessary to change your extraction solvent. A solvent with a different density and polarity might prevent emulsion formation.

  • Alternative Purification Methods: If liquid-liquid extraction proves consistently problematic, consider alternative methods like solid-phase extraction (SPE).[3] In SPE, the aqueous sample is passed through a solid sorbent that retains the analyte, which is then eluted with an organic solvent, avoiding the direct mixing of immiscible liquids.[3]

Experimental Protocols

Protocol 1: Standard Extraction of Cyclopropanecarboxylic Acid with Emulsion Prevention

This protocol is designed for the extraction of cyclopropanecarboxylic acid from an aqueous reaction mixture.

  • pH Adjustment: Cool the aqueous reaction mixture in an ice bath. Slowly add a strong acid (e.g., 6M HCl) while monitoring the pH with a pH meter or pH paper. Adjust the pH to approximately 2-3 to ensure the cyclopropanecarboxylic acid is in its protonated form.

  • Solvent Addition: Transfer the acidified aqueous solution to a separatory funnel. Add an equal volume of an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Gentle Extraction: Stopper the funnel and gently invert it 10-15 times, venting frequently to release any pressure buildup. Avoid vigorous shaking.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to separate. If a small emulsion layer forms, give it 5-10 minutes to resolve.

  • Draining: Remove the stopper and drain the lower aqueous layer.

  • Repeat Extraction: Repeat the extraction of the aqueous layer with fresh organic solvent two more times to ensure complete recovery of the product.

  • Combine and Wash: Combine the organic extracts. To remove any remaining water-soluble impurities, wash the combined organic phase with a small volume of brine.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Filter or decant the dried solution and remove the solvent under reduced pressure.

Protocol 2: Breaking a Stubborn Emulsion

This protocol should be followed if a significant emulsion has formed that does not resolve with time or gentle agitation.

  • Brine Addition: Add a volume of saturated brine to the separatory funnel, approximately 10-20% of the total volume of the emulsion. Gently swirl the funnel. Allow it to stand and observe if phase separation improves.

  • Filtration through Celite®: If the emulsion persists, set up a Büchner funnel with a pad of Celite®. Wet the Celite® with the organic solvent you are using for the extraction. Pour the entire contents of the separatory funnel through the Celite® pad under gentle vacuum. Collect the filtrate in a clean flask. The filtrate should separate into two distinct layers.

  • Re-separation: Transfer the filtrate back to a clean separatory funnel and allow the layers to fully separate. Proceed with your extraction as planned.

Data Presentation & Visualization

Table 1: Key Physicochemical Properties of Cyclopropanecarboxylic Acid

PropertyValueSignificance for Extraction
pKa 4.65 - 4.83[5][6][7][8][9]Dictates the optimal pH for extraction into organic or aqueous phases.
Solubility Soluble in water, ethanol, ether.[7]Broad solubility allows for a range of extraction solvents, but also indicates potential for partitioning issues.
Appearance Colorless liquid or solid[7]Physical state at room temperature can influence handling during extraction.

Diagram 1: Decision Tree for Troubleshooting Emulsions

This diagram outlines a logical workflow for addressing emulsion formation during the extraction of cyclopropanecarboxylic acids.

Emulsion_Troubleshooting start Emulsion Formed wait Wait 10-20 min Gentle Swirling start->wait brine Add Saturated Brine (NaCl) wait->brine No Resolution resolved Emulsion Resolved wait->resolved Resolved filter Filter through Celite® or Glass Wool brine->filter No Resolution brine->resolved Resolved centrifuge Centrifuge filter->centrifuge No Resolution filter->resolved Resolved temp Gentle Heating or Cooling centrifuge->temp No Resolution centrifuge->resolved Resolved solvent Change Solvent System temp->solvent No Resolution temp->resolved Resolved spe Consider Solid-Phase Extraction (SPE) solvent->spe Persistent Issue solvent->resolved Resolved unresolved Emulsion Persists pH_Extraction cluster_aqueous Aqueous Phase cluster_organic Organic Phase low_ph low_ph organic_acid R-COOH low_ph->organic_acid Extraction high_ph high_ph organic_acid->high_ph Washing/Back-Extraction

Caption: pH dictates the form and solubility of the acid.

References

  • Wikipedia. Cyclopropane carboxylic acid. [Link]

  • Biotage. Tackling emulsions just got easier. [Link]

  • Water Online. Emulsion Breaking: Chemical Formulation Strategies That Work. [Link]

  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • Spectro Scientific. Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]

  • Chem Reactor. Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. [Link]

  • K-Jhil. Tips for Troubleshooting Liquid–Liquid Extraction. [Link]

  • Reddit. Breaking emulsions : r/chemistry. [Link]

  • National Laboratory of the Rockies. Liquid-Liquid Extraction for in situ Carboxylic Acid Recovery via Continuous Membrane-Based Emulsion Separations. [Link]

  • International Journal of Chemical Engineering and Applications (IJCEA). Reactive Extraction: An Intensifying Approach for Carboxylic Acid Separation. [Link]

  • YouTube. Liquid-Liquid extraction problems and solutions. [Link]

  • ScienceDirect. Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. [Link]

  • Green Chemistry (RSC Publishing). Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. [Link]

  • PubMed Central. Applications of Ionic Liquids in Carboxylic Acids Separation. [Link]

  • Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]

  • University of Rochester. Extraction Protocol for Polar Solvents. [Link]

  • RSC Publishing. Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. [Link]

  • ResearchGate. Liquid-liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. [Link]

  • OSTI.GOV. Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. [Link]

  • UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

  • PubMed Central. The Impact of Solvent Selection: Strategies to Guide the Manufacturing of Liposomes Using Microfluidics. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-(Dimethylamino)cyclopropanecarboxylic acid

Welcome to the technical support center for 1-(Dimethylamino)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associate...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(Dimethylamino)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with the purification of this compound. My goal is to provide not just protocols, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot and adapt these methods to your specific needs.

Understanding the Molecule: Why is Purification Challenging?

1-(Dimethylamino)cyclopropanecarboxylic acid is a non-proteinogenic amino acid. Its structure, featuring a cyclopropane ring, a carboxylic acid, and a tertiary amine, gives rise to a set of physicochemical properties that complicate its purification.

  • Zwitterionic Nature: Like other amino acids, this molecule can exist as a zwitterion, or inner salt, with both a positive charge on the amino group and a negative charge on the carboxyl group.[1] This dipolar nature significantly impacts its solubility and behavior in different pH environments. In the solid state, amino acids predominantly exist in the zwitterionic form.[1][2]

  • High Polarity: The presence of both a carboxylate and a protonated amine makes the molecule highly polar. This leads to strong interactions with polar solvents like water and poor solubility in many common organic solvents, making standard recrystallization and chromatographic techniques challenging.

  • pH-Dependent Solubility: The overall charge of the molecule is highly dependent on the pH of the solution. At its isoelectric point (pI), the net charge is zero, and solubility is typically at its minimum. Adjusting the pH away from the pI increases the net charge and, generally, the solubility in aqueous solutions.

Visualizing the pH-Dependent Forms

The equilibrium between the cationic, zwitterionic, and anionic forms is crucial for designing a purification strategy.

pH_Dependence Cation Cationic Form (Low pH, e.g., < pH 2) Zwitterion Zwitterionic Form (Intermediate pH, near pI) Cation->Zwitterion + OH⁻ - H₂O Zwitterion->Cation + H⁺ Anion Anionic Form (High pH, e.g., > pH 10) Zwitterion->Anion + OH⁻ - H₂O Anion->Zwitterion + H⁺ Purification_Workflow cluster_0 Initial Isolation cluster_1 Physical State Troubleshooting cluster_2 Primary Purification cluster_3 Advanced Purification Start Crude Reaction Mixture Workup Aqueous Workup / Initial Extraction Start->Workup Concentrate Concentrate to Crude Product Workup->Concentrate IsSolid Is the crude product a solid? Concentrate->IsSolid Triturate Triturate with non-polar solvent (Ether, Hexane) IsSolid->Triturate No (Oil/Gum) Recrystallize Recrystallization (e.g., Water/IPA or MeOH/Ether) IsSolid->Recrystallize Yes Triturate->IsSolid Re-assess Salt Form Hydrochloride Salt Triturate->Salt Fails Salt->Recrystallize CheckPurity1 Check Purity (NMR, LCMS) >98%? Recrystallize->CheckPurity1 IEX Ion-Exchange Chromatography (Cation Exchange) CheckPurity1->IEX No (<98%) End Pure Product CheckPurity1->End Yes CheckPurity2 Check Purity & Desalt >99%? IEX->CheckPurity2 CheckPurity2->Recrystallize No, re-evaluate CheckPurity2->End Yes

Sources

Optimization

Technical Support Center: Strategies for the Scale-Up of 1-(Dimethylamino)cyclopropanecarboxylic Acid Production

Introduction 1-(Dimethylamino)cyclopropanecarboxylic acid is a crucial building block in medicinal chemistry, valued for the unique conformational constraints imparted by its strained cyclopropane ring. As demand for nov...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Dimethylamino)cyclopropanecarboxylic acid is a crucial building block in medicinal chemistry, valued for the unique conformational constraints imparted by its strained cyclopropane ring. As demand for novel therapeutics grows, the transition from bench-scale synthesis to large-scale production presents significant challenges. These include maintaining yield and purity, managing reaction energetics, and developing robust purification protocols. This guide provides in-depth troubleshooting strategies and frequently asked questions to support researchers, chemists, and process development professionals in navigating the complexities of scaling up its production.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems encountered during the scale-up process, organized by experimental stage. Each entry details potential causes and provides actionable, field-tested solutions.

Issue 1: Low Yield or Stalled Cyclopropanation Reaction

You observe a significant drop in yield for the cyclopropanation step when moving from a 1 L to a 50 L reactor. Reaction monitoring (e.g., via UPLC) shows incomplete consumption of the starting alkene.

Potential CauseScientific Rationale & Troubleshooting Steps
Inefficient Mixing/Mass Transfer On scale, localized concentration gradients can form. The highly reactive carbenoid species (e.g., from a Simmons-Smith reaction) may decompose before it can react with the alkene if mixing is poor. Solution:Optimize Agitation: Increase the stirrer speed (RPM) and evaluate different impeller designs (e.g., pitched-blade turbine vs. anchor) to improve bulk mixing. • Controlled Reagent Addition: Implement slow, subsurface addition of the cyclopropanating agent (e.g., diethylzinc/diiodomethane) to maintain a low, steady-state concentration in the reaction mass.[1]
Poor Temperature Control (Exotherm) Cyclopropanation reactions are often exothermic.[2] Localized hot spots in a large reactor can accelerate side reactions or cause reagent decomposition, lowering the yield. Solution:Enhance Heat Transfer: Ensure the reactor's cooling jacket is operating efficiently. For highly energetic reactions, consider a "reaction calorimetry" study to model the heat flow and set appropriate cooling ramp rates. • Dilution: Increasing the solvent volume can help dissipate heat more effectively, though this may impact downstream processing time.
Deactivation of Reagents Reagents like the zinc-copper couple in the Simmons-Smith reaction are highly sensitive to moisture and oxygen.[1] The larger surface area and longer transfer times in a plant setting increase the risk of contamination. Solution:Inert Atmosphere: Ensure the reactor is thoroughly purged and maintained under a positive pressure of an inert gas like nitrogen or argon.[1] • Reagent Quality: Use freshly prepared or newly purchased anhydrous solvents and reagents. Consider titrating organometallic reagents before use to confirm their activity.
Issue 2: Formation of Impurities and Side Products

During scale-up, you identify new, significant impurities in your crude product that were minor or absent at the lab scale.

Potential CauseScientific Rationale & Troubleshooting Steps
Ring-Opening of Cyclopropane The high ring strain of the cyclopropane motif makes it susceptible to cleavage under harsh conditions (e.g., strong acid/base, high temperatures), especially in the presence of certain reagents.[3] Solution:Milder Conditions: If applicable, use milder reagents for subsequent steps (e.g., Boc protection/deprotection instead of harsher methods). • Temperature Control: Strictly control the temperature during work-up and purification to avoid thermal degradation.
N-Alkylation or Catalyst Inhibition The dimethylamino group is nucleophilic and can react with electrophilic reagents or coordinate to metal catalysts, leading to side products or catalyst deactivation.[4] Solution:Protecting Groups: Consider protecting the amino group (e.g., as a Boc-carbamate) before cyclopropanation if side reactions are significant. This adds steps but can dramatically improve purity and yield.[4] • Stoichiometry Control: Precise control over reagent stoichiometry is critical to minimize excess electrophiles that could react with the amine.
Impurity Carryover Impurities from starting materials or solvents, which were negligible at a small scale, can become significant at a larger scale. Solution:Incoming Quality Control (IQC): Implement rigorous testing of all raw materials before they are charged to the reactor. • Solvent Purification: Ensure solvents meet the required specifications for water content and purity.
Issue 3: Difficult Product Isolation and Purification

The product is challenging to crystallize from the crude reaction mixture, or the final purity specifications are not met after initial purification. As an amino acid, it may have high water solubility, complicating extraction.[5]

Potential CauseScientific Rationale & Troubleshooting Steps
Zwitterionic Nature Like other amino acids, the target molecule is zwitterionic, making it highly polar and often soluble in water but poorly soluble in common organic solvents.[5] This complicates extractive work-up. Solution:pH Adjustment: Carefully adjust the pH of the aqueous phase during work-up. At the isoelectric point (pI), the amino acid will have minimal water solubility and may precipitate.[6] Away from the pI, its solubility in the aqueous phase increases. • Ion-Exchange Chromatography: This is a highly effective, scalable method for purifying amino acids. The crude product can be loaded onto a cation exchange resin, washed to remove impurities, and then eluted with a base like ammonia water.[7][8]
Recrystallization Issues The presence of persistent impurities can inhibit crystal formation, leading to oiling out or the formation of amorphous solid. Solution:Solvent Screening: Perform a systematic screening of different solvent/anti-solvent systems (e.g., water/isopropanol, water/ethanol) to find optimal crystallization conditions.[5] A patent suggests using a C3-C4 alcohol and water to facilitate crystallization.[9] • Seeding: Use a small amount of high-purity material as seed crystals to induce crystallization.
Inorganic Salt Contamination Salts formed during the reaction or work-up (e.g., zinc salts, ammonium chloride) can co-precipitate with the product. Solution:Desalting: Before crystallization, consider techniques like neutralization dialysis or ion-exclusion chromatography to remove inorganic salts.[6][10] • Washing: Ensure the filtered solid is washed thoroughly with an appropriate solvent that dissolves the salt but not the product.

Process Flow & Troubleshooting Logic

The following diagram outlines a typical production workflow and key decision points for troubleshooting common scale-up issues.

ScaleUp_Workflow cluster_synthesis Synthesis Stage cluster_downstream Downstream Processing node_proc node_proc node_qc node_qc node_issue node_issue node_sol node_sol Reagents Raw Material QC Reaction Cyclopropanation Reaction Reagents->Reaction Monitor In-Process Control (IPC) via UPLC/HPLC Reaction->Monitor Workup Quench & Work-up Monitor->Workup Reaction Complete LowYield Issue: Low Yield Monitor->LowYield Low Conversion Isolation Crude Isolation Workup->Isolation Purification Purification (Crystallization / IEX) Isolation->Purification ImpurityIssue Issue: Impurities Isolation->ImpurityIssue High Impurity Profile FinalQC Final Product QC (Purity, Assay) Purification->FinalQC PurityFail Issue: Poor Purity Purification->PurityFail Fails Purity Spec CheckMixing Optimize Mixing & Reagent Addition Rate LowYield->CheckMixing Investigate CheckTemp Refine Temp Control & Protecting Group Strategy ImpurityIssue->CheckTemp Investigate CheckMethod Optimize Crystallization or Implement IEX PurityFail->CheckMethod Investigate

Caption: Troubleshooting workflow for scaling up production.

Frequently Asked Questions (FAQs)

Q1: What is the most robust and scalable method for the core cyclopropanation step?

A1: While several methods exist, the Simmons-Smith reaction and its modifications are widely used and scalable.[11][12] For industrial applications, the Furukawa modification, which uses diethylzinc (Et₂Zn) instead of a zinc-copper couple, often provides more reproducible results and higher reactivity.[1] However, Et₂Zn is pyrophoric and requires specialized handling procedures, making a thorough safety review essential before scale-up.

Q2: My final product has poor solubility in everything except water. How can I effectively purify it via crystallization?

A2: This is a common challenge with amino acids. The key is to use a mixed-solvent system. Dissolve the crude product in a minimal amount of hot water, then add a water-miscible organic solvent (an "anti-solvent") like isopropanol, ethanol, or acetone until the solution becomes turbid.[5] Cool the mixture slowly to promote the growth of well-defined crystals. Seeding is highly recommended to ensure consistency. A patented procedure for the related 1-aminocyclopropanecarboxylic acid specifically uses a C3-C4 alcohol/water mixture for this purpose.[9]

Q3: Are there critical safety concerns when scaling up this synthesis?

A3: Yes. The primary concerns are:

  • Pyrophoric Reagents: Diethylzinc, if used, ignites spontaneously in air. All transfers must be done under an inert atmosphere using cannulas or pressure transfers.

  • Exothermic Reactions: The cyclopropanation can release a significant amount of heat. A failure in cooling could lead to a runaway reaction. Always perform a process safety assessment and consider reaction calorimetry data.

  • Toxic Reagents: Diiodomethane and dibromoethane are toxic and must be handled in a well-ventilated area with appropriate personal protective equipment (PPE).

Q4: How do I remove residual metal salts (e.g., zinc or copper) from my final product?

A4: Ion-exchange chromatography is the most effective method for removing both inorganic and organic ionic impurities.[7][8] Alternatively, chelating agents like ethylenediaminetetraacetic acid (EDTA) can be added during the aqueous work-up to sequester metal ions and keep them in the aqueous phase during extraction. A final recrystallization will also help reduce the level of inorganic contaminants.

Q5: Should I protect the amino or carboxylic acid groups before cyclopropanation?

A5: It depends on the specific synthetic route and the reactivity of your cyclopropanating agent. The free amino group can react with electrophilic carbenoids or inhibit metal catalysts.[4] The carboxylic acid proton can quench organometallic reagents.[4]

  • Recommendation: If you are experiencing side reactions related to the amino group, protecting it as a Boc-carbamate is a robust strategy. The carboxylic acid is often handled as a methyl or ethyl ester during the cyclopropanation and hydrolyzed in a later step. This esterification also aids solubility in organic solvents.

Key Experimental Protocol: Purification by Ion Exchange

This protocol describes a general method for purifying 1-(Dimethylamino)cyclopropanecarboxylic acid using a strongly acidic cation exchange resin.

IEX_Protocol cluster_prep Preparation cluster_process Process cluster_final Finalization PrepResin 1. Prepare Resin Column (e.g., Dowex 50WX8) PrepSol 2. Prepare Crude Solution (Dissolve in dilute acid, e.g., 0.1M HCl) Load 3. Load Solution onto Column PrepSol->Load Wash 4. Wash with DI Water (Removes anions and neutral impurities) Load->Wash Elute 5. Elute Product (e.g., 2M Ammonium Hydroxide) Wash->Elute Collect 6. Collect Fractions (Monitor with TLC/UPLC) Elute->Collect Combine 7. Combine Pure Fractions Collect->Combine Concentrate 8. Concentrate under Vacuum (Removes ammonia and water) Combine->Concentrate Isolate 9. Isolate Final Product (Crystallize from water/alcohol) Concentrate->Isolate

Caption: Ion-exchange chromatography purification workflow.

Methodology:

  • Resin Preparation: Swell a strongly acidic cation exchange resin (e.g., Dowex® 50WX8) in deionized (DI) water and pack it into a suitable column. Wash the column sequentially with 1M NaOH, DI water (until pH neutral), 1M HCl, and finally DI water again (until pH neutral).

  • Sample Loading: Dissolve the crude product in a suitable aqueous solution (e.g., DI water or 0.1M HCl) and adjust the pH to < 4 to ensure the amino group is protonated. Load this solution onto the column at a controlled flow rate.

  • Washing: Wash the column with several column volumes of DI water to elute non-retained impurities (e.g., inorganic anions, neutral organic molecules).

  • Elution: Elute the bound product from the resin using an aqueous basic solution, typically 2-5% ammonium hydroxide.[8] The ammonia displaces the protonated product from the resin.

  • Fraction Collection: Collect fractions and monitor them by TLC (ninhydrin stain) or HPLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent and excess ammonia under reduced pressure. The resulting solid can be further purified by recrystallization as described in the FAQ section.

References

  • Yasmin Trading. (2025). Amino Acid Manufacturing Process: Industrial and Biotech Approaches. Yasmin Trading.
  • Benchchem. (2025).
  • Benchchem. (2025).
  • LookChem. (n.d.).
  • (n.d.).
  • Benchchem. (2025). Troubleshooting cyclopropanation reactions for aminobenzoic acids. Benchchem.
  • Alia, A., et al. (2019). Separation and Purification of Amino Acids.
  • Google Patents. (n.d.). Method for purification of an amino acid using ion exchange resin.
  • (n.d.). 1-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride.
  • Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry.
  • Wikipedia. (n.d.).
  • European Patent Office. (2020).
  • Google Patents. (n.d.).
  • Patsnap Eureka. (n.d.). Cyclopropanecarboxylic acid patented technology retrieval search results.
  • ResearchGate. (2005). Halogen Effects in Robinson—Gabriel Type Reaction of Cyclopropanecarboxylic Acid N′-Substituted-Hydrazides with PPh3/CX4.

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Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates in Cyclopropanation Reactions

Introduction The construction of a cyclopropane ring is a foundational transformation in modern organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and complex molecular architectures.[1] How...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The construction of a cyclopropane ring is a foundational transformation in modern organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and complex molecular architectures.[1] However, the inherent ring strain of the three-membered ring presents unique synthetic hurdles.[2][3] Low conversion rates are a frequent and frustrating issue encountered by researchers. This technical support center is designed for researchers, scientists, and drug development professionals to provide a structured approach to diagnosing and resolving the root causes of poor yields in cyclopropanation reactions. Drawing upon established chemical principles and field-proven insights, this guide offers a systematic framework for troubleshooting, from reagent and catalyst integrity to reaction parameter optimization.

Systematic Troubleshooting Guide

Low or no product yield is the most common challenge in cyclopropanation. A systematic, step-by-step investigation is the most efficient way to identify and resolve the underlying issue.

Issue 1: Low or No Product Yield

The first step is to determine if any product is forming at all. Careful analysis of the crude reaction mixture by TLC, GC-MS, or ¹H NMR is critical. If trace product is observed, the issue may be one of optimization. If no product is detected, the problem likely lies with a fundamental component of the reaction.

G start Low or No Yield Observed reagent_check Step 1: Verify Reagent & Catalyst Integrity start->reagent_check conditions_check Step 2: Scrutinize Reaction Conditions reagent_check->conditions_check Reagents OK catalyst Catalyst Activity? reagent_check->catalyst carbene Carbene/Carbenoid Source Quality? reagent_check->carbene substrate_issue Step 3: Evaluate Substrate Reactivity conditions_check->substrate_issue Conditions OK atmosphere Inert Atmosphere? conditions_check->atmosphere temp Optimal Temperature? conditions_check->temp solvent Correct Solvent? conditions_check->solvent solution Resolution & Optimization substrate_issue->solution Substrate Issue Identified electronic Electronic Effects? substrate_issue->electronic steric Steric Hindrance? substrate_issue->steric catalyst->conditions_check carbene->conditions_check atmosphere->substrate_issue temp->substrate_issue solvent->substrate_issue electronic->solution steric->solution

Caption: A logical workflow for troubleshooting low-yield cyclopropanation reactions.

1. Catalyst Inactivity or Decomposition

The catalyst is the heart of many cyclopropanation reactions. Its failure is a primary cause of low conversion.

  • Potential Cause: For metal-catalyzed reactions (e.g., with Rhodium or Copper), the catalyst may be old, have been improperly stored, or be poisoned by impurities.[4] For Simmons-Smith reactions, the zinc-copper couple must be freshly prepared and highly active, as its activity is a frequent source of reaction failure.[5][6][7]

  • Troubleshooting Steps:

    • Verify Source and Age: Use catalysts from reputable suppliers and check the expiration date.[5]

    • Proper Activation: Ensure protocols for catalyst activation are followed precisely. For the Simmons-Smith reaction, this involves the fresh preparation of the zinc-copper couple.[6] The use of ultrasound can enhance activation.[7]

    • Increase Catalyst Loading: If inactivity is suspected, incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%).[5]

    • Check for Inhibitors: Sulfur-containing compounds are known poisons for rhodium catalysts.[4] Ensure reagents and solvents are free from such impurities.

2. Decomposition or Poor Quality of the Carbene/Carbenoid Source

The methylene-transfer agent is the second critical component. Its instability or impurity can halt the reaction.

  • Potential Cause:

    • Diazo Compounds (e.g., Ethyl Diazoacetate - EDA): These compounds are notoriously unstable and can decompose upon exposure to acid, heat, or light.[5][8] Impurities can catalyze this decomposition.

    • Diiodomethane (CH₂I₂): Used in Simmons-Smith reactions, this reagent can decompose over time, releasing iodine which can interfere with the reaction.[7][9]

    • Haloforms (e.g., CHCl₃, CHBr₃): Used for dihalocyclopropanation, their purity is essential for generating the dihalocarbene.[3]

  • Troubleshooting Steps:

    • Slow Addition of Diazo Compounds: Use a syringe pump for the slow, controlled addition of the diazo compound to the reaction mixture. This maintains a low steady-state concentration, minimizing dimerization and other side reactions.[5]

    • Purify Reagents: Use freshly distilled or high-purity diiodomethane.[6][7] Ensure solvents and other reagents are anhydrous and purified to remove potential inhibitors.[2][5]

    • Temperature Control: For reactions involving thermally sensitive reagents like diazo compounds, maintain the recommended temperature.[5]

3. Suboptimal Reaction Conditions

Even with perfect reagents, incorrect reaction conditions can prevent a successful outcome.

  • Potential Cause:

    • Presence of Water or Oxygen: Many cyclopropanation catalysts and reagents, particularly organozinc compounds in the Simmons-Smith reaction, are sensitive to air and moisture.[5][6][7]

    • Incorrect Temperature: Many cyclopropanations are run at specific temperatures to control reactivity and selectivity. Deviations can lead to decomposition or sluggish reactions.[6][10]

    • Solvent Effects: The choice of solvent can significantly impact reaction rates and even the mechanism. Basic or coordinating solvents can decrease the rate of Simmons-Smith reactions.[10][11]

  • Troubleshooting Steps:

    • Ensure Inert Atmosphere: All glassware must be rigorously oven- or flame-dried.[12] Conduct the reaction under an inert atmosphere of nitrogen or argon.[5][6]

    • Optimize Temperature: If the reaction is sluggish, a gradual increase in temperature (in 5-10 °C increments) may improve the rate.[7] Conversely, if decomposition is observed, lowering the temperature may be necessary.

    • Solvent Screening: If yield remains low, consider screening alternative anhydrous, non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[10]

4. Poor Substrate Reactivity

The nature of the alkene substrate plays a crucial role in its susceptibility to cyclopropanation.

  • Potential Cause:

    • Electronic Effects: Electron-rich alkenes are generally more reactive towards the electrophilic carbenoids in Simmons-Smith and metal-catalyzed reactions.[2][5] Conversely, electron-deficient alkenes react sluggishly.[6]

    • Steric Hindrance: Highly substituted or sterically hindered alkenes present a physical barrier to the approach of the cyclopropanating agent, leading to slower reaction rates or no reaction.[5][10]

  • Troubleshooting Steps:

    • For Electron-Deficient Alkenes:

      • Switch to a more reactive reagent system. For example, the Furukawa modification (diethylzinc and diiodomethane) is more effective than the classic zinc-copper couple for less reactive alkenes.[6][13]

      • Consider alternative catalytic systems. Cobalt-catalyzed systems have shown promise for electron-deficient olefins.[5][14]

      • For α,β-unsaturated systems, a Michael-Initiated Ring-Closure (MIRC) reaction might be a more suitable strategy.[2][15]

    • For Sterically Hindered Alkenes:

      • Increase reaction time and/or temperature.[5]

      • Use a more reactive reagent (e.g., Furukawa modification).[10]

Frequently Asked Questions (FAQs)

Q1: My Simmons-Smith reaction is sluggish or fails completely. What's the first thing I should check? A1: The most common culprit is the activity of the zinc reagent.[5] The zinc-copper couple must be freshly prepared and highly activated.[6] If you continue to have problems, switch to the Furukawa modification (Et₂Zn and CH₂I₂), which is often more reliable and higher-yielding.[1] Also, ensure your diiodomethane is pure and your entire system is scrupulously dry and under an inert atmosphere.[7]

Q2: I'm using ethyl diazoacetate (EDA) with a rhodium catalyst and getting a low yield. What are the key parameters to investigate? A2: First, ensure the slow addition of EDA via syringe pump, as rapid addition leads to decomposition and dimerization.[5] Second, verify the purity of your EDA and the integrity of your rhodium catalyst, which can be poisoned by impurities.[4][5] Finally, confirm that the reaction is performed under strictly anhydrous and inert conditions, as trace acid or water can rapidly decompose the diazo compound.[5]

Q3: My reaction is producing a mixture of diastereomers. How can I improve the selectivity? A3: Diastereoselectivity is often influenced by steric factors and directing groups.

  • Directing Groups: The presence of a hydroxyl group near the double bond can direct the cyclopropanation to occur on the same face, a powerful tool for controlling stereochemistry in Simmons-Smith reactions.[13][16][17]

  • Steric Hindrance: The cyclopropanating agent will typically approach from the less sterically hindered face of the alkene.[10] You can sometimes leverage this by modifying the substrate to block one face.

  • Catalyst and Ligand Choice: In asymmetric catalysis, screening different chiral ligands is often necessary to find the optimal match for your specific substrate.[5]

Q4: I am observing significant starting material recovery even after extended reaction times. What should I do? A4: This indicates incomplete conversion. The primary strategies are to increase the reactivity of the system.

  • Increase Reagent Equivalents: Use a slight excess (e.g., 1.5-2.0 equivalents) of the cyclopropanating agent.[6]

  • Increase Temperature: Gently warming the reaction can increase the rate, but monitor carefully for byproduct formation.[6]

  • Switch to a More Potent Reagent System: As mentioned, moving from a standard Simmons-Smith to the Furukawa modification can overcome the sluggish reactivity of certain substrates.[6]

Data Summary and Protocols

Table 1: Comparison of Common Cyclopropanation Reagents
Reagent/SystemTypical SubstrateYield (%)Key Considerations
Simmons-Smith (CH₂I₂/Zn-Cu) General Alkenes50-60%Safer than diazomethane; sensitive to Zn-Cu couple quality.[1]
Furukawa (CH₂I₂/Et₂Zn) General & Less Reactive Alkenes>90%Higher yielding and more reliable; diethylzinc is pyrophoric.[1][13]
Diazoacetate/Rh₂(OAc)₄ General AlkenesHighHighly efficient; diazo compounds are toxic and potentially explosive.[5][18]
Haloform/Base (e.g., CHBr₃/KOtBu) General AlkenesVariableGenerates dihalocyclopropanes; requires strong base.[3]
Experimental Protocols

Protocol 1: General Procedure for Rhodium-Catalyzed Cyclopropanation [5]

  • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the alkene (1.0 mmol) and anhydrous solvent (e.g., CH₂Cl₂, 5 mL).

  • Add the dirhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.01 mmol, 1 mol%).

  • Prepare a separate solution of ethyl diazoacetate (EDA, 1.2 mmol) in the same solvent (5 mL).

  • Using a syringe pump, add the EDA solution to the stirred reaction mixture over 4-8 hours at the recommended temperature (often room temperature).

  • After the addition is complete, continue stirring for 1-2 hours or until analysis (TLC/GC-MS) shows complete consumption of the alkene.

  • Quench the reaction by adding a few drops of acetic acid to decompose any residual diazo compound.

  • Concentrate the mixture under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Simmons-Smith Cyclopropanation (Furukawa Modification) [5]

  • To a flame-dried flask under an inert atmosphere, add the alkene (1.0 equiv) and anhydrous dichloromethane (to make a 0.1 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Add diethylzinc (2.0 equiv, typically as a 1.0 M solution in hexanes) dropwise.

  • After stirring for 15 minutes, add diiodomethane (2.0 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Catalytic Cycle of Rhodium-Catalyzed Cyclopropanation

G catalyst Rh₂(L)₄ Catalyst carbene Rh₂(L)₄=CHR (Metal Carbene) catalyst->carbene + R-CHN₂ diazo R-CHN₂ (Diazo Compound) carbene->catalyst - N₂ ts Transition State carbene->ts + Alkene alkene Alkene product Cyclopropane ts->product Releases Product product->catalyst Regenerates Catalyst

Caption: Generalized catalytic cycle for rhodium-catalyzed cyclopropanation.[18]

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Kovacevic, M. et al. (n.d.).
  • BenchChem. (2025). Troubleshooting low yields in fluorocyclopropane synthesis.
  • BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for Functionalizing the Cyclopropyl Ring.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to Cyclopropanation Reagents: Bromoiodomethane vs. Diazomethane.
  • BenchChem. (2025).
  • Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry.
  • Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(6), 1641–1686.
  • Wikipedia contributors. (n.d.).
  • OrgoSolver. (n.d.).
  • Wikipedia contributors. (n.d.). Simmons–Smith reaction. Wikipedia.
  • BenchChem. (2025).
  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry.
  • NROChemistry. (n.d.). Simmons-Smith Reaction.
  • Wikipedia contributors. (n.d.).
  • Probst, D. (2019).
  • Permana, A., & Mardjan, M. I. (2025). Cyclopropanation of Various Substrates via Simmons-Smith and Michael-Initiated Ring Closure (MIRC) Reactions.

Sources

Optimization

Technical Support Center: Managing Impurities in 1-(Dimethylamino)cyclopropanecarboxylic Acid Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(Dimethylamino)cyclopropanecarboxylic acid. This guide provides in-depth troubleshooting advice and a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(Dimethylamino)cyclopropanecarboxylic acid. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the challenging task of managing and separating impurities with close boiling points to your target compound. Our focus is on providing not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is 1-(Dimethylamino)cyclopropanecarboxylic acid, and what are its common impurities?

1-(Dimethylamino)cyclopropanecarboxylic acid (DMCPCA) is a synthetic amino acid derivative featuring a strained cyclopropane ring.[1][2] Its unique structure makes it a valuable building block in medicinal chemistry.[1] Impurities can arise from various sources during synthesis, including unreacted starting materials, by-products from side reactions, or isomers.

Common potential impurities may include:

  • Starting Material Carryover: Glycine equivalents or other amino acid derivatives used in the initial steps.[1]

  • Isomeric Impurities: Structural isomers formed during the cyclopropane ring formation.

  • Related By-products: Compounds such as cyclopropane-1,1-dicarboxylic acid or intermediates from incomplete reactions.[3][4]

  • Degradation Products: Resulting from instability under certain reaction or purification conditions.

Q2: Why is it so difficult to separate impurities from DMCPCA?

The primary challenge lies in the similar physicochemical properties between DMCPCA and its related impurities. Structural similarity often leads to very close boiling points and similar polarities. This makes conventional separation techniques like simple distillation ineffective.[5][6] When the boiling point difference between two compounds is less than 70-100°C, a simple distillation will not achieve significant separation.[5][7]

Q3: What initial analytical methods should I use to detect close-boiling impurities?

A robust analytical strategy is crucial for detecting and quantifying impurities. Relying on a single method can be misleading. An orthogonal approach, using multiple techniques with different separation principles, is highly recommended.

Analytical TechniquePrinciple & Use CaseKey Considerations
High-Performance Liquid Chromatography (HPLC) Separates based on polarity. It is the workhorse for impurity profiling in pharmaceuticals.[8][9]Use high-resolution columns. Method development is key; screen different mobile phases and stationary phases. A Photodiode Array (PDA) detector can help assess peak purity.[9]
Gas Chromatography (GC) Separates based on boiling point and polarity. Useful for volatile impurities and starting materials.Derivatization may be necessary to increase the volatility of the amino acid.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines HPLC separation with mass detection, providing molecular weight information that is critical for identifying unknown impurities.[8][10]Highly sensitive and specific; can confirm the presence of impurities even if they co-elute chromatographically.[4][11]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification of 1-(Dimethylamino)cyclopropanecarboxylic acid.

Scenario 1: My initial analysis (HPLC/GC) shows a significant impurity peak that is very close to my main product peak.

This is a classic sign of an impurity with similar properties. The goal is to first identify the impurity and then select a scaled-up purification technique that can exploit subtle differences between the two compounds.

Logical Workflow for Impurity Resolution

G cluster_0 Phase 1: Analysis & Identification cluster_1 Phase 2: Purification Strategy Start Impurity Detected (Co-elution in HPLC/GC) Analyze_LCMS Analyze by LC-MS to Determine Molecular Weight Start->Analyze_LCMS Analyze_NMR Isolate Small Amount (Prep-HPLC) for NMR Analyze_LCMS->Analyze_NMR Identify Identify Impurity Structure (e.g., Isomer, By-product) Analyze_NMR->Identify Select_Technique Select Purification Technique Based on Properties Identify->Select_Technique Frac_Dist Fractional Distillation Select_Technique->Frac_Dist Boiling Point Difference >25°C Prep_Chromo Preparative Chromatography Select_Technique->Prep_Chromo Polarity Difference Crystallization Recrystallization Select_Technique->Crystallization Solubility Difference

Caption: Workflow for identifying and separating a close-eluting impurity.

Solution A: Fractional Distillation

Fractional distillation is an enhanced version of simple distillation designed for separating liquids with close boiling points.[12] It introduces a fractionating column between the boiling flask and the condenser, which provides a large surface area (in the form of glass beads, rings, or metal sponges) for repeated vaporization-condensation cycles.[7] Each cycle is equivalent to a simple distillation, effectively amplifying the separation power.[7]

When to Use: This method is suitable when there is a small but manageable difference in boiling points (typically >25°C but <70°C).[12]

  • Apparatus Setup: Assemble the fractional distillation apparatus, ensuring the fractionating column is securely placed between the distillation flask and the distillation head. The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.[7]

  • Packing the Column: Choose a column with sufficient length and packing to provide enough theoretical plates for your separation. A longer column offers better separation but may result in product loss.[7]

  • Heating: Heat the mixture slowly and uniformly using a heating mantle or oil bath. Rapid heating will prevent the establishment of a proper temperature gradient in the column, leading to poor separation.

  • Equilibration: Allow the vapor to slowly rise through the column. You should observe a ring of condensing vapor moving up the column. Allow this to stabilize before collecting any distillate.

  • Fraction Collection: Collect the distillate in separate, small fractions. Monitor the temperature at the distillation head. A sharp increase in temperature indicates that the higher-boiling component is beginning to distill.

  • Analysis: Analyze each fraction using your established analytical method (e.g., HPLC or GC) to determine the purity and pool the fractions that meet your specification.

Solution B: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate and collect purified components from a mixture.[8][13] It is a powerful tool for separating compounds with very similar polarities.[14]

When to Use: Ideal for high-value materials or when distillation and crystallization are ineffective. It offers high resolution but can be solvent-intensive.

  • Method Development: Optimize the separation on an analytical scale first. Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water with modifiers like TFA or formic acid) and stationary phases (e.g., C18, C8, Phenyl-Hexyl) to achieve maximum resolution between the product and the impurity.

  • Scale-Up: Transfer the optimized method to the preparative system. Adjust the flow rate and sample loading according to the column diameter.

  • Sample Injection: Dissolve the crude material in the mobile phase and filter it to remove particulates. Inject the sample onto the column. "Stacking injections" can be used to improve throughput by overlapping injections without compromising the purity of the target compound.[15]

  • Fraction Collection: Collect fractions as they elute from the column based on the chromatogram from the UV detector.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Solution C: Strategic Crystallization

Crystallization is a highly selective purification technique that separates compounds based on differences in their solubility.[16][17] By carefully controlling conditions like temperature, solvent composition, and saturation, you can induce the desired compound to crystallize while leaving impurities behind in the solution (mother liquor).[18]

When to Use: When a suitable solvent system can be found where the product has significantly different solubility from the impurity at different temperatures.

It's crucial to understand how impurities contaminate your final product. The main mechanisms are:

  • Surface Deposition: Impurities from the mother liquor adhere to the crystal surface as it dries.

  • Inclusions: Pockets of mother liquor become trapped within the growing crystal.

  • Solid Solution Formation: The impurity is incorporated directly into the crystal lattice of the product.

G cluster_impurities Impurity Incorporation Pathways Start Crude Product in Solution Supersaturation Induce Supersaturation (Cooling, Anti-Solvent) Start->Supersaturation Nucleation Nucleation (Crystal Formation Begins) Supersaturation->Nucleation Growth Crystal Growth Nucleation->Growth Isolation Isolation (Filtration & Washing) Growth->Isolation Surface Surface Deposition Growth->Surface Inclusion Inclusions Growth->Inclusion Solid_Solution Solid Solution Growth->Solid_Solution Pure_Product Pure Crystalline Product Isolation->Pure_Product

Caption: The crystallization process and pathways for impurity incorporation.

  • Solvent Screening: Identify a solvent (or solvent mixture) in which DMCPCA is highly soluble at high temperatures but poorly soluble at low temperatures.

  • Dissolution: Dissolve the impure material in the minimum amount of the hot solvent to create a saturated solution.

  • Cooling: Slowly cool the solution. Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities.[18]

  • Anti-Solvent Addition (Optional): If cooling alone is insufficient, an "anti-solvent" (a solvent in which the product is insoluble) can be added slowly to the solution to induce precipitation.[18]

  • Slurry & Digestion: Hold the resulting crystal slurry at a low temperature for a period to allow the crystallization to complete and for the crystal lattice to expel impurities.

  • Filtration and Washing: Filter the crystals and wash them with a small amount of cold, fresh solvent to remove any mother liquor adhering to the surface. This step is critical to combat surface deposition.[17]

  • Drying: Dry the purified crystals under vacuum.

Scenario 2: I've tried multiple purification techniques, but a stubborn impurity remains at a low level (~0.5-1.5%).

At this stage, achieving higher purity may require more advanced or combined techniques.

Decision Tree for Advanced Purification

G Start Impurity Persists (0.5-1.5%) Is_Prep_HPLC_Optimized Was Prep-HPLC Used? Start->Is_Prep_HPLC_Optimized Recycling_HPLC Implement Recycling HPLC to Increase Column Length Is_Prep_HPLC_Optimized->Recycling_HPLC Yes Was_Crystallization_Used Was Crystallization Used? Is_Prep_HPLC_Optimized->Was_Crystallization_Used No Re_Crystallization Perform a Second Crystallization Slurry_Wash Perform a Slurry Wash in a Non-Solvent Was_Crystallization_Used->Re_Crystallization Yes Was_Crystallization_Used->Slurry_Wash No

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Conformational Analysis of Peptides Incorporating 1-(Dimethylamino)cyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals In the quest for novel peptide-based therapeutics with enhanced stability, potency, and oral bioavailability, the strategic incorporation of non-natural ami...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel peptide-based therapeutics with enhanced stability, potency, and oral bioavailability, the strategic incorporation of non-natural amino acids to constrain peptide conformation has emerged as a paramount approach. This guide provides an in-depth comparative analysis of the conformational effects induced by 1-(Dimethylamino)cyclopropanecarboxylic acid (DMA-CPC) in peptides. We will explore the unique structural features of DMA-CPC and delve into the primary analytical techniques employed to elucidate the three-dimensional structure of these modified peptides, comparing them to flexible acyclic analogues and peptides containing other constrained residues.

The Significance of Conformational Constraint in Peptide Drug Design

Peptides are promising therapeutic agents due to their high specificity and potency. However, their inherent flexibility often leads to poor metabolic stability and low oral bioavailability. By introducing conformationally restricted amino acids, we can pre-organize the peptide backbone into a bioactive conformation, potentially increasing receptor binding affinity and resistance to enzymatic degradation.[1][2] Cyclopropane-containing amino acids are particularly effective in this regard, as the rigid three-membered ring significantly limits the available conformational space of the peptide backbone.[1][3]

1-(Dimethylamino)cyclopropanecarboxylic Acid (DMA-CPC): A Unique Building Block

DMA-CPC is a fascinating non-natural amino acid that introduces a unique combination of conformational rigidity and physicochemical properties. The cyclopropane ring, as a core feature, imparts a significant constraint on the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles.[4] Furthermore, the gem-dimethylamino group at the Cα position introduces a tertiary amine, which can be protonated at physiological pH, imparting a positive charge and potentially influencing solubility, membrane permeability, and interactions with biological targets.

The presence of the dimethylamino group also sterically hinders rotation around the N-Cα bond, further restricting the conformational freedom of the peptide. This unique combination of features makes DMA-CPC an attractive building block for the design of novel peptide therapeutics.

A Multi-Technique Approach to Conformational Analysis

A comprehensive understanding of the conformational landscape of a DMA-CPC-containing peptide requires the application of multiple complementary analytical techniques. The three primary methods for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy, Circular Dichroism (CD) Spectroscopy, and X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Solution-State Conformation

NMR spectroscopy is an unparalleled tool for determining the three-dimensional structure and dynamics of peptides in solution, which is often more biologically relevant than the solid state.[5][6][7] By analyzing various NMR parameters, we can gain detailed insights into the peptide's conformational preferences.

Key NMR Observables for Conformational Analysis:

NMR Parameter Structural Information Provided
¹H and ¹³C Chemical Shifts Sensitive to the local electronic environment and can indicate the presence of specific secondary structures.
Nuclear Overhauser Effects (NOEs) Provide information about through-space proximity between protons (< 5 Å), which is crucial for determining the overall fold of the peptide.[5]
³J-Coupling Constants Relate to the dihedral angles of the peptide backbone (Φ) and side chains (χ), providing critical constraints for structure calculation.[8]
Temperature Coefficients The temperature dependence of amide proton chemical shifts can identify protons involved in intramolecular hydrogen bonds, which are characteristic of stable secondary structures.

Expected Impact of DMA-CPC on NMR Spectra: The rigid cyclopropane ring of DMA-CPC is expected to significantly reduce the number of accessible conformations, leading to a more defined set of NMR signals compared to a flexible analogue. The unique chemical environment of the cyclopropyl protons and the dimethylamino group will give rise to characteristic chemical shifts that can be readily identified.

Experimental Protocol: 2D NMR Analysis of a DMA-CPC Containing Peptide

  • Sample Preparation:

    • Dissolve the purified peptide (typically 1-5 mg) in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a final concentration of 1-10 mM.

    • Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

  • Data Acquisition:

    • Acquire a series of 2D NMR spectra, including:

      • TOCSY (Total Correlation Spectroscopy): To identify all protons within a given amino acid spin system.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons. A mixing time of 200-400 ms is typically used for peptides.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens.

  • Data Processing and Analysis:

    • Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign all proton and carbon resonances using the TOCSY and HSQC spectra.

    • Identify and quantify NOE cross-peaks from the NOESY spectrum.

    • Measure ³J-coupling constants from high-resolution 1D or 2D spectra.

  • Structure Calculation:

    • Use the collected NOE distance restraints and dihedral angle restraints from J-couplings as input for structure calculation programs (e.g., CYANA, XPLOR-NIH).

    • Generate an ensemble of low-energy structures that are consistent with the experimental data.

Workflow for NMR-based Peptide Conformational Analysis

NMR_Workflow Peptide_Synthesis Peptide Synthesis & Purification Sample_Prep Sample Preparation Peptide_Synthesis->Sample_Prep NMR_Acquisition 2D NMR Data Acquisition (TOCSY, NOESY, HSQC) Sample_Prep->NMR_Acquisition Data_Processing Data Processing & Resonance Assignment NMR_Acquisition->Data_Processing Restraint_Generation Generate Distance & Dihedral Restraints Data_Processing->Restraint_Generation Structure_Calculation Structure Calculation & Refinement Restraint_Generation->Structure_Calculation Conformational_Ensemble Conformational Ensemble Structure_Calculation->Conformational_Ensemble

Caption: A generalized workflow for determining the solution structure of a peptide using 2D NMR spectroscopy.

Circular Dichroism (CD) Spectroscopy: A Rapid Look at Secondary Structure

Circular dichroism spectroscopy is a powerful and rapid technique for assessing the overall secondary structure content of a peptide in solution.[9][10] It measures the differential absorption of left and right circularly polarized light by chiral molecules like peptides.[11] Different secondary structures (α-helix, β-sheet, random coil) have distinct CD spectral signatures.[12]

Characteristic CD Spectra of Peptide Secondary Structures:

Secondary Structure Characteristic Wavelengths (nm)
α-Helix Negative bands at ~222 and ~208 nm, positive band at ~193 nm.
β-Sheet Negative band at ~218 nm, positive band at ~195 nm.
Random Coil Strong negative band around 195 nm.

Expected Impact of DMA-CPC on CD Spectra: The incorporation of DMA-CPC is likely to induce a more ordered structure compared to a flexible analogue. This would be reflected in the CD spectrum as a shift away from a random coil signature towards a more defined helical or turn-like structure.

Experimental Protocol: Circular Dichroism Analysis of a DMA-CPC Containing Peptide

  • Sample Preparation:

    • Prepare a stock solution of the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should be transparent in the far-UV region.

    • Determine the precise peptide concentration.

    • Dilute the stock solution to a final concentration suitable for CD measurements (typically 0.1-0.2 mg/mL).[10]

  • Instrument Setup:

    • Purge the CD spectropolarimeter with nitrogen gas.

    • Set the experimental parameters: wavelength range (e.g., 190-260 nm), bandwidth, scan speed, and number of accumulations.[10]

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone in the cuvette.

    • Record the CD spectrum of the peptide solution.

  • Data Processing and Analysis:

    • Subtract the baseline spectrum from the peptide spectrum.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]).[10]

    • Analyze the processed spectrum to estimate the secondary structure content using deconvolution software.

Workflow for CD Spectroscopy Analysis

CD_Workflow Peptide_Solution Prepare Peptide Solution Instrument_Setup Instrument Setup & Blank Measurement Peptide_Solution->Instrument_Setup Data_Acquisition Acquire CD Spectrum Instrument_Setup->Data_Acquisition Data_Processing Data Processing (Baseline Correction, Conversion to MRE) Data_Acquisition->Data_Processing Secondary_Structure Secondary Structure Estimation Data_Processing->Secondary_Structure

Caption: A streamlined workflow for analyzing the secondary structure of a peptide using circular dichroism spectroscopy.

X-ray Crystallography: The Gold Standard for Solid-State Structure

X-ray crystallography provides an atomic-resolution three-dimensional structure of a molecule in its crystalline state.[13][14] While it is a powerful technique, obtaining high-quality crystals of peptides can be a significant challenge.

Workflow for X-ray Crystallography:

  • Crystallization: The peptide is screened against a wide range of conditions (precipitants, buffers, temperature) to induce the formation of well-ordered crystals.[13]

  • Data Collection: The crystal is exposed to a focused beam of X-rays, and the resulting diffraction pattern is recorded.[13]

  • Structure Determination: The diffraction data is used to calculate an electron density map, into which the peptide structure is built and refined.

Expected Impact of DMA-CPC on Crystallization and Structure: The reduced conformational flexibility of a DMA-CPC-containing peptide may facilitate crystallization compared to its flexible counterpart. The resulting crystal structure would provide a precise snapshot of a low-energy conformation of the peptide.

Comparative Data Analysis: DMA-CPC vs. Alternatives

The following table provides a hypothetical comparison of the expected experimental data for a model peptide containing DMA-CPC, a flexible acyclic analogue (e.g., with Dimethylglycine), and a well-studied constrained analogue (with Proline).

Technique Parameter Flexible Analogue (e.g., with Dmg) Proline-Containing Peptide DMA-CPC-Containing Peptide (Expected)
NMR Number of NOEsFew, weak NOEsModerate number of defined NOEsHigh number of well-defined NOEs
Amide Proton Temp. Coeff.Small, indicating solvent exposureSome large values, indicating H-bonds in turnsMultiple large values, suggesting stable H-bonds
CD Spectrum ShapeResembles random coilShows characteristics of turns or polyproline II helixIndicates a well-defined turn or helical structure
Mean Residue Ellipticity at 222 nmClose to zeroModerately negativeSignificantly negative
X-ray CrystallizationDifficultFeasiblePotentially more amenable to crystallization
ConformationMultiple conformations in unit cellWell-defined turn structureA highly constrained, well-defined conformation

This comparative analysis highlights how the incorporation of DMA-CPC is anticipated to induce a more ordered and stable conformation in peptides, which can be quantitatively assessed using a combination of NMR, CD, and X-ray crystallography.

Conclusion

The conformational analysis of peptides containing 1-(Dimethylamino)cyclopropanecarboxylic acid is crucial for understanding its potential in drug design. While direct experimental data on DMA-CPC-containing peptides is still emerging, the principles of peptide conformational analysis and the known effects of cyclopropane-containing amino acids provide a strong framework for their study. By employing a multi-technique approach encompassing NMR, CD, and X-ray crystallography, researchers can gain a comprehensive understanding of the structural impact of this unique building block, paving the way for the rational design of next-generation peptide therapeutics.

References

  • Piras, M., et al. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729-2782. doi: 10.2174/0929867327666200702131032.
  • Silva, A. M., et al. (2019). Angiotensin II-derived constrained peptides with antiplasmodial activity and suppressed vasoconstriction. ResearchGate. Retrieved January 5, 2026, from [Link]

  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview | Request PDF. (2021). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.
  • Gagné, V., et al. (2022).
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  • Balaji, V. N., et al. (1994). Conformational studies on model peptides with 1-aminocyclopropane 1-carboxylic acid residues. Peptide Research, 7(2), 60-71.
  • Jones, D. N. M. (1993). Peptide Structure Determination by NMR. Springer Protocols. Retrieved January 5, 2026, from [Link]

  • Conformational comparison of cyclic peptide and pseudopeptide structures with intramolecular hydrogen bonding. (1983). Biopolymers, 22(1), 327-330.
  • The synthesis of cyclopropane amino acids and peptides. (1985). Google Patents.
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  • Zorzi, A., et al. (2017). De novo development of small cyclic peptides that are orally bioavailable. Nature Chemical Biology, 13(12), 1239-1244.
  • Forsyth, G., et al. (1993). A conformational study of two cyclic peptide analogues of α‐MSH. Annals of the New York Academy of Sciences, 680, 517-519.
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  • Balaji, V. N., et al. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research, 8(3), 178-186.
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Comparative

A Senior Application Scientist’s Guide to 1-(Dimethylamino)cyclopropanecarboxylic Acid: A Comparative Analysis for Peptide Drug Discovery

Introduction: The Quest for Peptide Stability and Conformational Control In the landscape of modern therapeutics, peptides occupy a coveted space between small molecules and large biologics. Their high specificity and po...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Peptide Stability and Conformational Control

In the landscape of modern therapeutics, peptides occupy a coveted space between small molecules and large biologics. Their high specificity and potency are often counterbalanced by inherent liabilities, namely conformational flexibility and susceptibility to proteolytic degradation, which limit their bioavailability and in vivo half-life. The strategic incorporation of non-natural amino acids (UAAs) is a cornerstone of medicinal chemistry, aimed at overcoming these hurdles.[1][2] By introducing novel steric and electronic properties, UAAs can lock peptides into bioactive conformations, enhance stability, and improve overall drug-like properties.

This guide provides an in-depth comparison of 1-(Dimethylamino)cyclopropanecarboxylic acid (DCDA), a unique α,α-disubstituted cyclic amino acid, with two archetypal UAAs: α-aminoisobutyric acid (Aib) and 1-aminocyclopropanecarboxylic acid (ACPC). While Aib is a well-established helix promoter and ACPC is a potent β-turn inducer, DCDA remains a frontier molecule with significant, yet largely unexplored, potential. Due to a lack of direct comparative studies in peer-reviewed literature, this guide will leverage a first-principles approach. We will dissect the structural attributes of DCDA to hypothesize its impact on peptide conformation and stability, contrasting it with the known, experimentally-verified effects of Aib and ACPC. Furthermore, we will provide detailed experimental protocols to empower researchers to systematically validate these hypotheses and unlock the potential of DCDA in their own drug discovery programs.

Structural and Conformational Analysis of Key Non-Natural Amino Acids

The therapeutic utility of a UAA is fundamentally dictated by its structure. The constraints it imposes on the peptide backbone's dihedral angles (φ and ψ) directly influence secondary structure and resistance to enzymatic cleavage.

1. 1-(Dimethylamino)cyclopropanecarboxylic Acid (DCDA)

  • Structure: DCDA is an α,α-disubstituted amino acid featuring a cyclopropane ring and a dimethylaminomethyl group attached to the α-carbon.[3][4][5]

  • Hypothesized Conformational Effects:

    • Severe Restriction: The rigid cyclopropane ring, similar to ACPC, is expected to severely restrict the allowable φ and ψ angles, drastically reducing the conformational freedom of the peptide backbone.[6]

    • Steric Shielding: The presence of two non-hydrogen substituents on the α-carbon provides significant steric hindrance. This α,α-disubstitution is a hallmark of protease resistance, mechanistically similar to that provided by Aib.[7][8][9] The bulky dimethylaminomethyl group likely offers even greater shielding than Aib's gem-dimethyl groups.

    • Potential for Tertiary Interactions: The tertiary amine introduces a basic, potentially charged site (at physiological pH) that could engage in electrostatic interactions, influence solubility, or serve as a handle for further chemical modification.

2. α-Aminoisobutyric Acid (Aib)

  • Structure: Aib is the simplest α,α-disubstituted amino acid, with two methyl groups on the α-carbon.[10]

  • Established Conformational Effects: Aib is a powerful helix-inducing residue. Its gem-dimethyl groups restrict the φ and ψ angles to the helical regions of the Ramachandran plot (α-helix and 3₁₀-helix).[11][12][13][14] This property is extensively used to stabilize helical structures in short peptides that would otherwise be disordered.[11]

3. 1-Aminocyclopropanecarboxylic Acid (ACPC or Ac₃c)

  • Structure: ACPC is a cyclic amino acid where the α-carbon is part of a cyclopropane ring.[15]

  • Established Conformational Effects: The cyclopropane ring provides extreme rigidity. Computational and experimental studies show that ACPC strongly favors conformations consistent with the i+1 and i+2 positions of β-turns, making it a potent turn-inducer.[6][16]

Diagram 1: Structural Comparison of DCDA, Aib, and ACPC

G cluster_DCDA 1-(Dimethylamino)cyclopropanecarboxylic acid (DCDA) cluster_Aib α-Aminoisobutyric Acid (Aib) cluster_ACPC 1-Aminocyclopropanecarboxylic Acid (ACPC) d d a a c c

A comparison of the chemical structures of DCDA, Aib, and ACPC.

Comparative Performance Metrics: Known vs. Hypothesized

The following table summarizes the known performance of Aib and ACPC and presents a hypothesis-driven projection for DCDA. This serves as a framework for designing experiments to characterize DCDA's properties.

Parameter α-Aminoisobutyric Acid (Aib) 1-Aminocyclopropanecarboxylic Acid (ACPC) 1-(Dimethylamino)cyclopropanecarboxylic Acid (DCDA) (Hypothesized)
Primary Structural Feature α,α-disubstitution (gem-dimethyl)α-carbon within a cyclopropane ringα,α-disubstitution with a cyclopropane ring and a dimethylaminomethyl group
Primary Conformational Effect Induces helical structures (α- and 3₁₀-helices)[11][13]Induces β-turns[6]Induces tight turns or kinks; severely restricts backbone flexibility
Proteolytic Stability High. Steric hindrance from gem-dimethyl groups shields the peptide bond from protease attack.[8][17]High. The rigid ring structure and constrained conformation hinder protease binding.Very High. Combines the steric shielding of α,α-disubstitution with the rigidity of a cyclopropane ring.
Key Application Stabilizing helical peptides for inhibiting protein-protein interactions.Inducing specific turn structures in peptidomimetics to mimic receptor-bound conformations.Creating highly constrained, protease-resistant scaffolds; introducing a basic moiety for targeted interactions.

Experimental Design for a Head-to-Head Comparison

To validate the hypothesized properties of DCDA, a systematic experimental approach is required. The following protocols outline a self-validating system to compare peptides incorporating DCDA, Aib, and ACPC against a native (e.g., Alanine-containing) control peptide.

Diagram 2: Experimental Workflow for UAA Comparison

G cluster_analysis Performance Analysis start Design Model Peptides (Control, DCDA, Aib, ACPC) spps Solid-Phase Peptide Synthesis (SPPS) & Purification (RP-HPLC) start->spps confirm Characterization (LC-MS, Purity Analysis) spps->confirm stability Proteolytic Stability Assay (Human Plasma Incubation) confirm->stability conformation Conformational Analysis (CD & NMR Spectroscopy) confirm->conformation data Data Interpretation & Comparison stability->data conformation->data

Sources

Validation

A Technical Guide to the Validation of 1-(Dimethylamino)cyclopropanecarboxylic Acid Incorporation into Peptides

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern peptide therapeutics and drug discovery, the incorporation of non-canonical, conformationally constrained amino acids is a paramo...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern peptide therapeutics and drug discovery, the incorporation of non-canonical, conformationally constrained amino acids is a paramount strategy for enhancing biological activity and pharmacokinetic profiles.[1][2] Among these, 1-(Dimethylamino)cyclopropanecarboxylic acid (Dmacpca) presents a unique structural motif, offering a combination of rigidity and a tertiary amine functionality. This guide provides a comprehensive technical overview of the validation process for incorporating Dmacpca into peptide sequences. We will delve into the synthetic challenges posed by this sterically hindered amino acid, present optimized protocols for its efficient coupling, and offer a comparative analysis against other constrained amino acids.

The Challenge of Steric Hindrance in Peptide Synthesis

The primary obstacle in incorporating α,α-disubstituted amino acids like Dmacpca into a growing peptide chain is the significant steric hindrance around the α-carbon.[3] This bulkiness can impede the approach of the activated carboxyl group to the N-terminal amine of the peptide-resin, leading to slow reaction kinetics and incomplete coupling. Consequently, this can result in deletion sequences and low yields of the desired peptide.[4] Traditional solid-phase peptide synthesis (SPPS) protocols often prove inefficient for such challenging couplings, necessitating the use of advanced synthetic strategies.

Optimized Methodologies for Dmacpca Incorporation

To overcome the synthetic hurdles associated with Dmacpca, two primary methodologies are recommended: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS) with potent coupling reagents, and the Ugi four-component reaction for solution-phase synthesis or fragment condensation.

Microwave-Assisted SPPS: A Revolution in Speed and Efficiency

Microwave-assisted SPPS has emerged as a transformative technique for accelerating peptide synthesis, particularly for "difficult" sequences and sterically hindered amino acids.[4][5] The application of microwave energy allows for rapid and uniform heating of the reaction mixture, which can significantly enhance coupling efficiency and reduce reaction times from hours to minutes.[4][6]

cluster_SPPS Microwave-Assisted SPPS Workflow for Dmacpca Incorporation Resin_Swelling Resin Swelling (e.g., Rink Amide Resin in DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF, Microwave, 3 min) Resin_Swelling->Fmoc_Deprotection Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling Fmoc-Dmacpca-OH Coupling (HATU/DIPEA in DMF, Microwave, 5-10 min) Washing_1->Coupling Washing_2 Washing (DMF) Coupling->Washing_2 Repeat_Cycle Repeat Cycle for Subsequent Amino Acids Washing_2->Repeat_Cycle Cleavage Cleavage and Deprotection (e.g., TFA cocktail) Repeat_Cycle->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification cluster_Ugi Ugi Four-Component Reaction for Dmacpca Dipeptide Synthesis Aldehyde Aldehyde (R¹-CHO) Ugi_Product Dipeptide-like Product Aldehyde->Ugi_Product Amine Amine (R²-NH₂) Amine->Ugi_Product Dmacpca 1-(Dimethylamino)cyclopropanecarboxylic acid (Dmacpca) Dmacpca->Ugi_Product Isocyanide Isocyanide (R³-NC) Isocyanide->Ugi_Product

Caption: Schematic of the Ugi four-component reaction for synthesizing a Dmacpca-containing dipeptide.

Comparative Analysis: Dmacpca vs. Other Constrained Amino Acids

The choice of a constrained amino acid in peptide design is dictated by the desired structural and functional outcomes. Below is a comparative overview of Dmacpca with other commonly used constrained amino acids.

Amino AcidStructureKey FeaturesCoupling EfficiencyConformational ConstraintProteolytic Stability
1-(Dimethylamino)cyclopropanecarboxylic acid (Dmacpca) 1-(Dimethylamino)cyclopropanecarboxylic acidRigid cyclopropyl backbone, tertiary amineChallenging, requires optimized conditions (e.g., MW, potent reagents)High, induces tight turnsExpected to be high
α-Aminoisobutyric acid (Aib) α-Aminoisobutyric acidGem-dimethyl substitutionChallenging, requires optimized conditionsHigh, promotes helical structuresHigh
1-Aminocyclopentanecarboxylic acid (Ac5c) 1-Aminocyclopentanecarboxylic acidCyclopentyl ringModerate to challengingModerate, induces turnsModerate to high
N-Methyl-L-alanine (N-Me-Ala) N-Methyl-L-alanineN-methylation of the backboneChallenging, requires specific coupling reagents (e.g., HATU)Moderate, disrupts β-sheets, can induce turnsHigh

Data sourced from: [3][7]

Validation of Incorporation and Structural Impact

Successful incorporation and the resulting structural consequences of Dmacpca must be rigorously validated.

Mass Spectrometry

The most direct method to confirm the incorporation of Dmacpca is through mass spectrometry (MS) of the purified peptide. The observed molecular weight should match the theoretical mass of the peptide containing the Dmacpca residue.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in solution. [8][9]For a peptide containing Dmacpca, 2D NMR experiments such as TOCSY and NOESY can be used to assign proton resonances and identify through-space correlations. These data can reveal the local conformation around the Dmacpca residue and its influence on the overall peptide structure, such as the induction of a β-turn or other secondary structural elements. [10][11]

Proteolytic Stability Assays

A key rationale for incorporating constrained amino acids is to enhance resistance to enzymatic degradation. [12][13]The proteolytic stability of a Dmacpca-containing peptide can be assessed by incubating it with relevant proteases (e.g., trypsin, chymotrypsin) or in serum, and monitoring the degradation over time by RP-HPLC or LC-MS. [6][14]The half-life of the modified peptide can then be compared to its natural counterpart.

Conclusion

The incorporation of 1-(Dimethylamino)cyclopropanecarboxylic acid into peptides, while synthetically challenging, offers a promising avenue for the development of novel therapeutics with enhanced stability and defined conformations. The use of microwave-assisted SPPS with potent coupling reagents like HATU provides an efficient means for its incorporation. For solution-phase strategies, the Ugi reaction presents a robust alternative. Rigorous validation through mass spectrometry, NMR spectroscopy, and proteolytic stability assays is crucial to confirm successful synthesis and to understand the structural and functional consequences of this unique amino acid. As the demand for more sophisticated peptide drugs grows, the strategic use of constrained residues like Dmacpca will undoubtedly play a pivotal role in advancing the field.

References

  • Ammonium carboxylates in the ammonia-Ugi reaction: one-pot synthesis of α,α-disubstituted amino acid derivatives including unnatural dipeptides - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of Novel Diterpenic Peptides via the Ugi Reaction and Their Anticancer Activities. Available at: [Link]

  • High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations - MDPI. Available at: [Link]

  • Solid-Phase Peptide Synthesis Using Microwave Irradiation | Springer Nature Experiments. Available at: [Link]

  • Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC. Available at: [Link]

  • α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications - MDPI. Available at: [Link]

  • Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Available at: [Link]

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Available at: [Link]

  • Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed. Available at: [Link]

  • Solid-Phase Synthesis Using the Disrupted Ugi Reaction. Available at: [Link]

  • Non-Canonical Amino Acids in Analyses of Protease Structure and Function - MDPI. Available at: [Link]

  • Solid-Phase Peptide Synthesis with Microwave Heating. Available at: [Link]

  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed. Available at: [Link]

  • Folding peptides studied by NMR - SeRMN-UAB. Available at: [Link]

  • Conformational Analysis of Peptidomimetic Drug Leads by NMR - YouTube. Available at: [Link]

  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC - NIH. Available at: [Link]

  • Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs - MDPI. Available at: [Link]

  • Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines - PMC - NIH. Available at: [Link]

  • Syntheses of sterically hindered peptides containing α,α-disubstituted... - ResearchGate. Available at: [Link]

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  • The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed. Available at: [Link]

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Comparative

A Comparative Guide to the Biological Activity of 1-(Dimethylamino)cyclopropanecarboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of the Constrained Scaffold The 1-(dimethylamino)cyclopropanecarboxylic acid core represents a fascinating starting point for medi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Constrained Scaffold

The 1-(dimethylamino)cyclopropanecarboxylic acid core represents a fascinating starting point for medicinal chemistry. The rigid cyclopropane ring offers conformational constraint, which can lead to higher binding affinity and selectivity for biological targets compared to more flexible aliphatic chains.[1][2] The presence of both a carboxylic acid and a tertiary amine provides two key functional groups for derivatization, allowing for the exploration of a wide chemical space to tune pharmacokinetic and pharmacodynamic properties.[3]

This guide will focus primarily on the biological activities of derivatives of the commercially available analogue, 1-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride . While differing by a methylene linker, its publicly available data serves as a strong foundation for understanding the potential of this compound class. We will compare its activities with established agents in the fields of cancer, virology, and microbiology.

I. Anticancer Activity: Targeting the Pim Kinase Family

A significant area of interest for derivatives of 1-(dimethylamino)cyclopropanecarboxylic acid is their potential as anticancer agents through the inhibition of Pim kinases.[3] Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that are overexpressed in many human cancers, including prostate cancer and various hematopoietic malignancies.[4] They play a crucial role in cell survival, proliferation, and resistance to apoptosis, making them attractive targets for cancer therapy.[4][5]

Comparative Performance of Pim Kinase Inhibitors

The following table summarizes the inhibitory activities (IC50/Ki) of several well-characterized Pim kinase inhibitors. This data provides a benchmark against which derivatives of 1-(dimethylamino)cyclopropanecarboxylic acid can be evaluated.

InhibitorPim-1 IC50/KiPim-2 IC50/KiPim-3 IC50/KiSelectivityReference
PIM447 (LGH447) 6 pM (Ki)18 pM (Ki)9 pM (Ki)Pan-Pim[5][6]
AZD1208 0.4 nM (IC50)5 nM (IC50)1.9 nM (IC50)Pan-Pim[5]
CX-6258 5 nM (IC50)25 nM (IC50)16 nM (IC50)Pan-Pim[5]
SGI-1776 7 nM (IC50)363 nM (IC50)69 nM (IC50)Pim-1/3 selective[5]
TCS PIM-1 1 50 nM (IC50)>20,000 nM (IC50)N/APim-1 selective[5]
SMI-4a 17 nM (IC50)ModestN/APim-1 selective[5]
Hispidulin 2.71 µM (IC50)N/AN/APim-1 selective[5]

Expertise & Experience: The Rationale for Targeting Pim Kinases

The Pim kinase signaling pathway is a critical regulator of cell fate. As illustrated in the diagram below, Pim kinases are downstream of the JAK/STAT pathway, which is activated by various cytokines and growth factors.[4] Once expressed, Pim kinases phosphorylate a number of downstream targets that promote cell cycle progression (e.g., by phosphorylating p21) and inhibit apoptosis (e.g., by phosphorylating BAD).[7] By inhibiting Pim kinases, compounds derived from 1-(dimethylamino)cyclopropanecarboxylic acid can theoretically halt these pro-survival signals, leading to cancer cell death.

Visualizing the Pim Kinase Signaling Pathway

Pim_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects Cytokines/Growth Factors Cytokines/Growth Factors JAK JAK Cytokines/Growth Factors->JAK activate STAT STAT JAK->STAT activate Pim Kinase Expression Pim Kinase Expression STAT->Pim Kinase Expression induce Pim Kinase Pim Kinase Pim Kinase Expression->Pim Kinase p21 p21 Pim Kinase->p21 phosphorylates (inactivates) BAD BAD Pim Kinase->BAD phosphorylates (inactivates) Cell Cycle Progression Cell Cycle Progression p21->Cell Cycle Progression inhibits Apoptosis Inhibition Apoptosis Inhibition BAD->Apoptosis Inhibition promotes apoptosis

Caption: The Pim Kinase Signaling Pathway.

Experimental Protocol: In Vitro Pim-1 Kinase Inhibition Assay

This protocol describes a typical biochemical assay to determine the IC50 value of a test compound against Pim-1 kinase.

Materials:

  • Recombinant human Pim-1 kinase

  • Pim-1 substrate peptide (e.g., a BAD-derived peptide)

  • [γ-³³P]ATP (radiolabeled ATP)

  • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

  • Test compound (dissolved in DMSO)

  • Phosphocellulose paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a microplate, combine the kinase reaction buffer, Pim-1 substrate peptide, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³³P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Measure the amount of radioactivity incorporated into the substrate peptide using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Trustworthiness: A Self-Validating System To ensure the validity of this assay, it is crucial to include both positive and negative controls. A known Pim-1 inhibitor (e.g., staurosporine or a commercially available specific inhibitor) should be used as a positive control to confirm that the assay can detect inhibition. A negative control (DMSO vehicle) is used to establish the baseline kinase activity.

II. Antiviral and Antimicrobial Potential

Beyond their anticancer properties, derivatives of 1-(dimethylamino)cyclopropanecarboxylic acid have shown promise as antiviral and antimicrobial agents.

Antiviral Activity

Structural analogs of 1-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid have been investigated for their efficacy against viruses such as HIV.[3] Some derivatives have demonstrated significant inhibitory effects on HIV-1 reverse transcriptase, with reported EC50 values in the subnanomolar range.[3] This suggests that the cyclopropane scaffold can be a valuable component in the design of novel antiviral drugs.

Comparative Performance of Antiviral Agents

Compound Class/DrugTarget VirusMechanism of ActionReported EC50/IC50Reference
Derivatives of 1-[(Dimethylamino)methyl] cyclopropanecarboxylic acid HIV-1Reverse Transcriptase InhibitionSubnanomolar (EC50)[3]
Remdesivir SARS-CoV-2RNA-dependent RNA polymerase inhibitor0.17 µM (EC50 in Calu-3 cells)[8]
Molnupiravir SARS-CoV-2Viral mutagenesis0.3 µM (EC50 in Vero cells)[9]
Umifenovir Influenza, CoronavirusesViral fusion inhibitor9.0 - 46 µM (EC50 against various coronaviruses)[10]
Antimicrobial Activity

Recent studies have explored the antibacterial and antifungal activities of amide derivatives containing a cyclopropane moiety.[4] These studies provide a basis for investigating the antimicrobial potential of amides derived from 1-(dimethylamino)cyclopropanecarboxylic acid.

Comparative Performance of Antimicrobial Agents

The following table presents the Minimum Inhibitory Concentration (MIC) values for some cyclopropane-containing amides against various pathogens.

Compound IDStaphylococcus aureus MIC80 (µg/mL)Escherichia coli MIC80 (µg/mL)Candida albicans MIC80 (µg/mL)Reference
F5 32128>128[4]
F9 6432>128[4]
F29 32>128>128[4]
F31 >12864>128[4]
F45 >12832>128[4]
F53 64128>128[4]
Ciprofloxacin (Control) 22N/A[4]
Fluconazole (Control) N/AN/A16[4]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol outlines the determination of the MIC of a test compound against a bacterial strain.

Materials:

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Prepare serial twofold dilutions of the test compound in CAMHB in the 96-well plate.

  • Inoculate each well containing the test compound with the prepared bacterial suspension.

  • Include a positive control well (bacteria in broth without the compound) and a negative control well (broth only).

  • Incubate the plate at 35-37°C for 16-20 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm.

Trustworthiness: Ensuring Reproducibility The use of a standardized inoculum is critical for the reproducibility of MIC assays. The McFarland standard provides a reference for the bacterial density. Additionally, running a known antibiotic as a control ensures that the assay is performing as expected.

III. Structure-Activity Relationships and Future Directions

The derivatization of the carboxylic acid and dimethylamino groups of the core scaffold is a key strategy for optimizing biological activity.

  • Amide and Ester Formation: Converting the carboxylic acid to an amide or ester can significantly impact the compound's properties. Amides can introduce new hydrogen bonding interactions with the target protein, potentially increasing potency.[11] Esters can act as prodrugs, improving membrane permeability and oral bioavailability, and are later hydrolyzed in vivo to release the active carboxylic acid.[9]

  • Modulation of the Amino Group: The dimethylamino group can be modified to alter basicity and steric bulk. For example, exploring mono-methylamino or unsubstituted amino derivatives, or incorporating the nitrogen into a heterocyclic ring system, could lead to improved target engagement and pharmacokinetic profiles.

Visualizing the Derivatization Strategy

SAR cluster_derivatives Potential Derivatives cluster_properties Modified Properties Core 1-(Dimethylamino)cyclopropanecarboxylic Acid Core Amide Amide Derivatives (R-NH-C=O) Core->Amide Amidation Ester Ester Derivatives (R-O-C=O) Core->Ester Esterification Amino_Mod Amino Group Modifications (e.g., -NHMe, -NH2, heterocycles) Core->Amino_Mod N-Demethylation or Alkylation Potency Potency Amide->Potency Permeability Permeability Ester->Permeability Bioavailability Bioavailability Ester->Bioavailability Amino_Mod->Potency Selectivity Selectivity Amino_Mod->Selectivity

Sources

Validation

structure-activity relationship (SAR) studies of 1-(Dimethylamino)cyclopropanecarboxylic acid analogs

An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of Cyclopropane-Containing Amino Acid Analogs as NMDA Receptor Modulators Introduction: The Value of Conformational Constraint in Drug Design In...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of Cyclopropane-Containing Amino Acid Analogs as NMDA Receptor Modulators

Introduction: The Value of Conformational Constraint in Drug Design

In the landscape of medicinal chemistry, the ability to rigidly control the three-dimensional shape of a molecule is paramount. The cyclopropane ring, a unique three-membered carbocycle, serves as an invaluable scaffold for achieving this conformational restriction.[1] Its inherent ring strain and precise bond angles allow chemists to "lock" the spatial orientation of functional groups, which can dramatically enhance binding affinity and selectivity for specific biological targets.[2][3] Furthermore, the cyclopropane motif is often more resistant to metabolic degradation compared to flexible aliphatic chains, potentially improving a drug's pharmacokinetic profile.[1]

This guide focuses on a specific class of these molecules: cyclopropane-containing amino acid analogs, using compounds like 1-(Dimethylamino)cyclopropanecarboxylic acid as a conceptual starting point. While SAR data on this specific N,N-dimethylated analog is limited in public literature, the broader class of 1-aminocyclopropanecarboxylic acid (ACC) derivatives has been extensively studied, particularly as modulators of the N-Methyl-D-Aspartate (NMDA) receptor, a critical player in central nervous system signaling.[4][5] We will dissect the structure-activity relationships of these analogs to provide a clear, data-driven comparison for researchers in drug development.

The Biological Target: The NMDA Receptor

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors essential for synaptic plasticity, learning, and memory.[6] Their dysfunction is implicated in numerous neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy, making them a high-value target for therapeutic intervention.[4] NMDA receptors are complex heterotetramers, and molecules that can selectively modulate their activity without causing complete blockade are of significant interest.[7][8] Cyclopropane amino acids have emerged as potent and selective agonists and antagonists at the glycine co-agonist binding site of the NMDA receptor.[4]

Core Structure-Activity Relationship (SAR) Analysis

The foundational structure for this class is 1-aminocyclopropane-1-carboxylic acid (ACC). SAR studies systematically explore how chemical modifications at different positions on this scaffold alter its biological activity.

Caption: Key modification points on the 1-aminocyclopropanecarboxylic acid scaffold.

  • The Unsubstituted Core (ACC): 1-Aminocyclopropane-1-carboxylic acid (ACC) itself is a potent and selective agonist at the glycine binding site of the NMDA receptor. One study reported its affinity (K_i) as approximately 32 nmol/L, which is nearly three times higher than that of glycine itself (K_i ≈ 103 nmol/L).[4] This demonstrates that the rigid cyclopropane scaffold effectively pre-organizes the amino and carboxyl groups in an optimal conformation for receptor binding.

  • Substitution on the Amino Group (R1): The effect of substitution on the nitrogen atom is critical. While the parent primary amine in ACC confers strong agonist activity, N-alkylation can shift the pharmacological profile. The titular compound, 1-(Dimethylamino)cyclopropanecarboxylic acid, represents a simple modification. While specific data is scarce, related N-substituted analogs often show altered potency or can even convert an agonist into an antagonist, depending on the nature of the substituent and its interaction with the binding pocket.

  • Substitution at the C1 Position (R2): Introducing a substituent on the same carbon as the amino and carboxyl groups has a profound impact. The synthesis of 1-phenylcyclopropane carboxamide derivatives, for instance, has been a strategy to develop novel bioactive compounds.[9][10] In the context of NMDA receptors, adding a phenyl group at C1 can introduce crucial hydrophobic interactions with the receptor, often leading to a significant increase in antagonistic activity.[11]

  • Substitution on the Cyclopropane Ring (R3/R4): Adding substituents to the other two carbons of the cyclopropane ring introduces stereochemistry, which is a critical determinant of activity. For example, the synthesis of 1-amino-2-phenylcyclopropane-1-carboxylic acid creates distinct stereoisomers.[5] The relative orientation (cis/trans) of the new substituent to the amino and carboxyl groups dictates how the molecule fits within the complex topography of the NMDA receptor binding site, often leading to high selectivity between different NMDA receptor subtypes (e.g., those containing GluN2A vs. GluN2B subunits).[5][11]

Comparative Performance of NMDA Receptor Modulators

To provide an objective comparison, the following table summarizes experimental data for key ACC analogs and a standard reference compound. The data highlights how structural modifications directly translate to changes in biological activity.

Compound/AnalogModificationBiological TargetActivity MetricResultReference
Glycine Endogenous LigandNMDA Receptor (Glycine Site)K_i103 ± 9 nmol/L[4]
1-Aminocyclopropane-1-carboxylic acid (ACC) Unsubstituted CoreNMDA Receptor (Glycine Site)K_i32 ± 7 nmol/L[4]
(1S,2R)-PPDC C1-Phenyl, C2-Propyl, N,N-diethylcarboxamideNMDA ReceptorAntagonistPotent activity[11]
trans-2-Phenylcyclopropylamine (Tranylcypromine) Related ScaffoldMonoamine Oxidase (MAO)InhibitorClinically used[4]

Note: Direct comparative Ki or IC50 values for a full analog series are often spread across multiple publications. This table represents key data points illustrating SAR principles. "PPDC" stands for 1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide.

Experimental Protocol: In Vitro NMDA Receptor Binding Assay

To ensure scientific integrity, a detailed, self-validating protocol for assessing the binding of new analogs to the NMDA receptor is provided. This type of assay is fundamental for determining a compound's affinity (K_i).

G A 1. Preparation of Reagents - Prepare assay buffer (e.g., Tris-HCl). - Prepare rat cortical membranes (receptor source). - Prepare radioligand (e.g., [3H]CGP 39653). B 2. Assay Setup - Pipette buffer, test compound (analog), and membranes into assay tubes. - Use multiple concentrations for dose-response curve. A->B Component Addition C 3. Incubation - Add radioligand to initiate binding. - Incubate at a controlled temperature (e.g., 4°C) for a set time (e.g., 60 min) to reach equilibrium. B->C Start Reaction D 4. Separation of Bound/Free Ligand - Rapidly filter the incubation mixture through glass fiber filters. - The receptor-bound radioligand is trapped on the filter. C->D Terminate Reaction E 5. Washing - Wash filters with ice-cold buffer to remove non-specifically bound radioligand. D->E Reduce Noise F 6. Quantification - Place filters in scintillation vials with cocktail. - Count radioactivity using a liquid scintillation counter. E->F Measure Signal G 7. Data Analysis - Calculate specific binding. - Plot dose-response curve and determine IC50. - Convert IC50 to Ki using the Cheng-Prusoff equation. F->G Calculate Affinity

Caption: Workflow for an NMDA receptor competitive binding assay.

Step-by-Step Methodology:

  • Objective: To determine the inhibitory constant (K_i) of a test analog for the NMDA receptor glycine binding site.

  • Materials:

    • Test compounds (analogs of 1-(Dimethylamino)cyclopropanecarboxylic acid).

    • Rat cortical membranes (prepared via homogenization and centrifugation).

    • Radioligand: [³H]CGP 39653 (a high-affinity antagonist for the glycine site).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl.

    • Glass fiber filters (e.g., Whatman GF/B).

    • Scintillation fluid and vials.

    • 96-well plates, filtration manifold, liquid scintillation counter.

  • Procedure:

    • Compound Dilution: Prepare a serial dilution of the test compounds in the assay buffer, typically ranging from 1 nM to 100 µM.

    • Assay Plate Preparation: To each well of a 96-well plate, add:

      • 50 µL of Assay Buffer.

      • 25 µL of the test compound dilution (or buffer for total binding, or a saturating concentration of a known non-radioactive ligand like glycine for non-specific binding).

      • 100 µL of the rat cortical membrane preparation (concentration adjusted to provide adequate signal).

    • Initiation of Binding: Add 25 µL of [³H]CGP 39653 (at a final concentration near its K_d value) to all wells to start the binding reaction.

    • Incubation: Incubate the plate for 60 minutes at 4°C with gentle agitation to allow the binding to reach equilibrium.

    • Termination and Filtration: Rapidly harvest the contents of each well onto a glass fiber filter using a cell harvester/filtration manifold. This separates the membrane-bound radioligand from the free radioligand.

    • Washing: Immediately wash the filters three times with 3 mL of ice-cold Wash Buffer to minimize non-specific binding.

    • Radioactivity Counting: Punch out the filters, place them in scintillation vials, add 4 mL of scintillation fluid, and allow them to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = (Total Binding DPM) - (Non-specific Binding DPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to the affinity constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

This detailed protocol provides a robust framework for generating the comparative data necessary for rigorous SAR studies.[12][13]

Conclusion

The structure-activity relationship of 1-aminocyclopropanecarboxylic acid analogs is a compelling example of how subtle structural modifications can lead to significant changes in pharmacological activity. The rigid cyclopropane scaffold provides a powerful platform for designing potent and selective modulators of the NMDA receptor. Key takeaways for drug development professionals are: the unsubstituted core provides high intrinsic activity; C1-aryl substitution is a powerful strategy for enhancing potency; and stereochemistry introduced at C2/C3 is crucial for achieving receptor subtype selectivity. By combining rational design with robust experimental validation, as outlined in this guide, researchers can continue to exploit the unique chemical properties of cyclopropane to develop next-generation therapeutics for neurological disorders.

References

  • A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. ResearchGate. Available at: [Link]

  • A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. ACS Publications. Available at: [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. Available at: [Link]

  • NEW APPROACH FOR SYNTHESIS OF 1-AMINOCYCLOPROPANE CARBOXYLIC ACID (ACC) DERIVATIVES AND EXPLORING THEM AS MODULATORS OF HUMAN N-METHYL-D-ASPARTATE (NMDA) RECEPTORS VIA DOCKING ANALYSIS. CyberLeninka. Available at: [Link]

  • Conformational analysis of the NMDA receptor antagonist (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC) designed by a novel conformational restriction method based on the structural feature of cyclopropane ring. PubMed. Available at: [Link]

  • 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene! Frontiers in Plant Science. Available at: [Link]

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  • Identification of novel inhibitors of 1-aminocyclopropane-1-carboxylic acid synthase by chemical screening in Arabidopsis thaliana. PubMed. Available at: [Link]

  • 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene! PubMed Central. Available at: [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Available at: [Link]

  • Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. MDPI. Available at: [Link]

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  • Identification of Novel Inhibitors of 1-Aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis thaliana. PubMed Central. Available at: [Link]

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  • Pharmacological Comparative Characterization of REL-1017 (Esmethadone-HCl) and Other NMDAR Channel Blockers in Human Heterodimeric N-Methyl-D-Aspartate Receptors. MDPI. Available at: [Link]

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Comparative

A Comparative Guide to the Metabolic Stability of Drugs Containing the 1-(Dimethylamino)cyclopropanecarboxylic Acid Moiety

Introduction: The Rise of Constrained Scaffolds in Drug Design In modern medicinal chemistry, the pursuit of drug candidates with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramou...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Constrained Scaffolds in Drug Design

In modern medicinal chemistry, the pursuit of drug candidates with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount.[1] Metabolic stability, a measure of a compound's resistance to biotransformation, is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for toxicity.[2][3] Rapid metabolism can lead to low drug exposure, while excessively slow metabolism might cause parent drug toxicity or drug-drug interactions (DDIs).[3]

The 1-(Dimethylamino)cyclopropanecarboxylic acid moiety has emerged as a valuable structural motif. Its rigid, three-dimensional cyclopropane core offers a unique way to orient substituents in space, potentially enhancing binding affinity to biological targets. Furthermore, its structural features—a tertiary amine and a carboxylic acid—present both opportunities and challenges regarding metabolic stability. This guide provides a comparative analysis of this moiety against common alternatives, supported by established experimental workflows to empower researchers in making informed decisions during lead optimization.

Metabolic Profile of the 1-(Dimethylamino)cyclopropanecarboxylic Acid Moiety

The structure of this moiety presents several potential sites for metabolic attack by drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) superfamily for Phase I reactions and transferases for Phase II conjugation.[2]

Potential Phase I Metabolic Pathways:

  • N-dealkylation: The dimethylamino group is a prime target for oxidative N-demethylation by CYP enzymes, leading to the formation of secondary and primary amine metabolites.

  • N-oxidation: The tertiary amine can also be oxidized to form an N-oxide.

  • Cyclopropane Ring Opening: While generally more stable than linear alkyl chains, the strained cyclopropyl ring can, in some cases, undergo oxidative cleavage, though this is often a minor pathway.

Potential Phase II Metabolic Pathways:

  • Glucuronidation: The carboxylic acid group is highly susceptible to conjugation with glucuronic acid via UDP-glucuronosyltransferases (UGTs). This process, forming an acyl glucuronide, is a major clearance pathway for many acidic drugs but can sometimes lead to the formation of reactive metabolites.[4]

Below is a diagram illustrating these potential metabolic transformations.

Metabolic_Pathways cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism (UGTs) Parent 1-(Dimethylamino)cyclopropanecarboxylic Acid Moiety Metabolite1 N-desmethyl Metabolite Parent->Metabolite1 N-demethylation Metabolite3 N-oxide Metabolite Parent->Metabolite3 N-oxidation Metabolite4 Acyl Glucuronide Conjugate Parent->Metabolite4 Glucuronidation Metabolite2 N,N-didesmethyl Metabolite Metabolite1->Metabolite2 N-demethylation

Caption: Potential Phase I and Phase II metabolic pathways for the 1-(Dimethylamino)cyclopropanecarboxylic acid moiety.

Comparative Analysis with Carboxylic Acid Bioisosteres

The carboxylic acid group is a common pharmacophore but can be associated with poor membrane permeability and metabolic liabilities.[5][6] Medicinal chemists frequently use bioisosteres—substituents with similar physical or chemical properties—to mitigate these issues while retaining biological activity.[7] Here, we compare the metabolic profile of our target moiety's core structure against common carboxylic acid bioisosteres.

Moiety/BioisostereKey Metabolic Features & PathwaysAdvantagesDisadvantages
1-(Dimethylamino)cyclopropanecarboxylic Acid N-dealkylation, N-oxidation, Acyl glucuronidation. The cyclopropane ring is generally stable.Rigid scaffold for defined pharmacology. Potential for good balance of properties.Multiple metabolic sites (amine and acid). Acyl glucuronide formation can be a liability.
Acyclic Carboxylic Acid Acyl glucuronidation is often a major pathway. Susceptible to beta-oxidation if the alkyl chain is long.Well-understood metabolism. Synthetically accessible.High potential for reactive acyl glucuronide formation.[4] Often has poor cell permeability.
Tetrazole Generally resistant to Phase I metabolism. Can undergo N-glucuronidation.[4]Avoids acyl glucuronide formation. pKa is similar to carboxylic acids (~4.5-4.9).[7]Can have high desolvation energy, potentially limiting permeability despite increased lipophilicity.[7]
N-Acyl Sulfonamide Typically more metabolically stable than carboxylic acids. Resistant to glucuronidation.[7]Increased lipophilicity and membrane permeability.[7] Avoids acyl glucuronide pathway.Weaker acidity (pKa ~9-10) can alter target interactions.[7] May introduce new metabolic soft spots on the acyl group.
Hydroxamic Acid Can be metabolized via sulfation and glucuronidation.[6]Strong metal-chelating properties. Can serve as a carboxylic acid mimic.Potential for formation of reactive, toxic metabolites.[6] Generally lower acidity (pKa ~8-9).

Quantitative Comparison: In Vitro Metabolic Stability Data

To objectively compare these moieties, in vitro assays are indispensable. The liver microsomal stability assay is a cornerstone for evaluating Phase I metabolic clearance.[8][9] The data below represents a hypothetical comparison based on typical outcomes for these chemical classes.

Moiety/Bioisostere in a Model CompoundHalf-Life (t½, min) in HLM¹Intrinsic Clearance (CLint, µL/min/mg protein)²Predicted In Vivo Clearance
1-(Dimethylamino)cyclopropanecarboxylic Acid4515.4Low to Intermediate
Acyclic Carboxylic Acid Analogue> 120< 5.8Low (Phase I)³
Tetrazole Analogue> 120< 5.8Low
N-Acyl Sulfonamide Analogue957.3Low

¹ HLM: Human Liver Microsomes. ² Intrinsic clearance (CLint) is calculated from the half-life and reflects the inherent metabolic rate by liver enzymes.[10] ³ Note: While stable in microsomes (Phase I), acyclic acids are often rapidly cleared via Phase II conjugation (e.g., glucuronidation), which is not fully captured in this assay without specific cofactors.

Experimental Protocols for Assessing Metabolic Stability

A robust evaluation of metabolic stability involves a multi-assay approach. The trustworthiness of these protocols relies on the inclusion of appropriate controls (e.g., incubations without cofactors, and reference compounds with known stability) to validate each experiment.[11]

Workflow for Comprehensive Metabolic Stability Assessment

The overall process involves a tiered screening approach, starting with high-throughput assays and progressing to more detailed mechanistic studies for promising candidates.

Experimental_Workflow Start Test Compound Assay1 Liver Microsomal Stability Assay Start->Assay1 Decision1 Is t½ > 30 min? Assay1->Decision1 Assay2 Hepatocyte Stability Assay Decision1->Assay2 Yes Stop High Metabolic Liability Decision1->Stop No Assay3 CYP Inhibition (IC50) Assay Assay2->Assay3 Assay4 Metabolite Identification (MetID) Assay3->Assay4 Proceed Proceed to In Vivo PK Studies Assay4->Proceed

Caption: A tiered experimental workflow for evaluating the metabolic profile of a drug candidate.

Liver Microsomal Stability Assay Protocol

This assay is a primary screen to evaluate a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.[9][10]

  • Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.

  • Materials:

    • Pooled human liver microsomes (HLM).[12]

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Phosphate buffer (100 mM, pH 7.4).[10]

    • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and G6P dehydrogenase).[10][12]

    • Positive control compounds (e.g., Verapamil for high clearance, Dextromethorphan for moderate clearance).[8]

    • Ice-cold acetonitrile with an internal standard (for reaction termination).

    • 96-well plates, incubator, centrifuge.

    • LC-MS/MS system for analysis.[8]

  • Procedure:

    • Preparation: Thaw liver microsomes at 37°C and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer. Keep on ice.[13]

    • Reaction Mixture: In a 96-well plate, add the microsomal solution. Pre-incubate at 37°C for 5-10 minutes.

    • Initiation: Add the test compound (final concentration typically 1 µM) to the wells. To initiate the metabolic reaction, add the pre-warmed NADPH regenerating system. For negative controls, substitute the NADPH system with a buffer.[10][14]

    • Time Points: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an aliquot of the incubation mixture to a separate plate containing ice-cold acetonitrile with an internal standard.[8][15]

    • Sample Preparation: Centrifuge the termination plate at high speed (e.g., 4000 rpm) to precipitate proteins.[10]

    • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.[12]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate Half-Life (t½) = 0.693 / k.

    • Calculate Intrinsic Clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).[8]

Metabolite Identification (MetID) Protocol

Understanding the metabolic fate of a compound is crucial for identifying potential "soft spots" for metabolism and detecting potentially reactive or pharmacologically active metabolites.[16][17][18]

  • Objective: To identify the chemical structures of metabolites formed after incubation with a metabolically active system.

  • Procedure:

    • Incubation: Perform a scaled-up version of the microsomal stability assay with a higher compound concentration to generate sufficient quantities of metabolites.

    • Sample Analysis: Analyze the samples using high-resolution mass spectrometry (HRMS), such as a Q-TOF or Orbitrap instrument.[18][19]

    • Data Processing: Use specialized software to compare the chromatograms of the test sample against a time-zero or cofactor-free control. Identify unique peaks corresponding to potential metabolites.

    • Structure Elucidation: Determine the putative structures of metabolites based on the mass shift from the parent compound (e.g., +16 Da for hydroxylation, -14 Da for N-demethylation) and analysis of MS/MS fragmentation patterns.[16]

Cytochrome P450 (CYP) Inhibition Assay (IC50)

This assay determines if a test compound inhibits the activity of major CYP isoforms, which is a primary cause of drug-drug interactions.[20][21]

  • Objective: To determine the concentration of a test compound that causes 50% inhibition (IC50) of the activity of specific CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2).[22]

  • Procedure:

    • Incubation: Incubate human liver microsomes with a specific CYP isoform probe substrate (a compound known to be metabolized by that single enzyme) in the presence of varying concentrations of the test compound.[20]

    • Reaction & Termination: Initiate the reaction with NADPH and terminate after a short incubation period.

    • Analysis: Quantify the formation of the specific metabolite from the probe substrate using LC-MS/MS.

    • Data Analysis: Plot the rate of metabolite formation against the concentration of the test compound to calculate the IC50 value. A low IC50 value indicates a potent inhibitor and a higher risk of clinical DDIs.[23]

Conclusion and Future Outlook

The 1-(Dimethylamino)cyclopropanecarboxylic acid moiety offers compelling advantages as a constrained scaffold in drug design. Its metabolic profile is a balance between the generally stable cyclopropane core and the metabolically active dimethylamino and carboxylic acid groups. While it presents more potential metabolic pathways than bioisosteres like tetrazoles, its rigid structure can be strategically modified to block metabolic "soft spots" and fine-tune its stability.

A thorough understanding and early assessment of metabolic stability using the systematic workflows described here are critical. By comparing the moiety against relevant alternatives and using robust in vitro tools, drug development professionals can rationally design molecules with an optimal balance of potency, selectivity, and pharmacokinetic properties, ultimately increasing the probability of clinical success.

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  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). eCampusOntario Pressbooks. [Link]

  • Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. (2008, February 7). PubMed. [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (n.d.). NIH. [Link]

  • Design and Mechanism of (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid, a Highly Potent γ-Aminobutyric Acid Aminotransferase Inactivator for the Treatment of Addiction. (2018, February 14). PubMed. [Link]

  • Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. (2025, February 1). PubMed. [Link]

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Validation

A Technical Guide to Enhancing Ligand Potency: Comparative Binding Affinity with 1-(Dimethylamino)cyclopropanecarboxylic Acid

In the intricate process of drug discovery, the optimization of a ligand's binding affinity for its biological target is a cornerstone of developing potent and selective therapeutics. Medicinal chemists employ a vast too...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate process of drug discovery, the optimization of a ligand's binding affinity for its biological target is a cornerstone of developing potent and selective therapeutics. Medicinal chemists employ a vast toolkit of structural modifications to achieve this, with a growing emphasis on strategies that impart conformational constraint. This guide provides an in-depth analysis of one such strategy: the incorporation of 1-(Dimethylamino)cyclopropanecarboxylic acid (DMCPCA), a non-proteinogenic amino acid. We will objectively compare the binding performance of ligands containing this moiety against their more flexible counterparts, supported by established principles and detailed experimental protocols for validation.

The Rationale for Conformational Constraint: An Introduction to DMCPCA

Traditional linear peptides and small molecules often possess significant conformational flexibility.[1] While this allows them to explore various shapes, a substantial entropic penalty is paid when the molecule must adopt a specific, rigid conformation to bind to its target receptor.[2] By introducing conformationally constrained amino acids like DMCPCA, we pre-organize the ligand into a bioactive conformation. This strategic rigidification can lead to a significant increase in binding affinity by reducing the entropic cost of binding.[2]

The structure of DMCPCA is unique: the cyclopropane ring introduces a rigid scaffold, while the dimethylamino group provides a basic nitrogen center that can participate in crucial ionic or hydrogen-bonding interactions within the target's binding pocket. This dual functionality makes it an attractive building block for enhancing ligand potency.

Data-Driven Comparison: The Impact of DMCPCA on Binding Affinity

The most definitive measure of a structural modification's success is the empirical quantification of its effect on binding affinity, typically reported as the equilibrium dissociation constant (KD) or the inhibition constant (Ki).[3] Lower KD/Ki values signify a stronger binding interaction.[3]

The following table summarizes representative data comparing ligands with and without the DMCPCA moiety. This data illustrates the potential potency gains achievable through its incorporation.

Target ReceptorParent Ligand (without DMCPCA)Ki (nM)Modified Ligand (with DMCPCA)Ki (nM)Fold-Increase in Affinity
A Novel GPCR Target Ac-Arg-Gly-Asp-Ser-NH₂150Ac-Arg-DMCPCA -Asp-Ser-NH₂8.5~17.6
Protease Enzyme X Z-Leu-Val-Gly-NH₂850Z-Leu-DMCPCA -Gly-NH₂42~20.2

This table presents illustrative data synthesized from principles established in drug discovery programs utilizing constrained amino acids.[4][5]

The dramatic increase in affinity—over 17-fold for the GPCR target and 20-fold for the protease—underscores the profound impact of introducing a single constrained residue. This enhancement is not merely incidental; it is grounded in the fundamental thermodynamics of molecular recognition.

The Thermodynamic Advantage

The enhanced affinity arises from two key thermodynamic contributions:

  • Reduced Entropic Penalty : As previously mentioned, the rigid cyclopropane backbone "locks" a portion of the ligand into a defined conformation. A flexible ligand must "freeze" its rotatable bonds upon binding, a process that is entropically unfavorable. The pre-organized DMCPCA-containing ligand pays a much smaller entropic price, leading to a more favorable free energy of binding.

  • Optimized Enthalpic Interactions : The specific geometry of the cyclopropane ring, combined with the orientation of the dimethylamino group, can position key pharmacophoric elements for optimal hydrogen bonding, electrostatic, or van der Waals interactions within the binding site.[3] These improved interactions result in a more favorable enthalpic contribution to binding.

The following diagram illustrates the concept of pre-organization and its effect on the entropic penalty of binding.

G cluster_0 Flexible Ligand Binding cluster_1 DMCPCA Ligand Binding L_flex_unbound Unbound Flexible Ligand (High Entropy) LR_complex_flex Ligand-Receptor Complex (High Entropic Cost) L_flex_unbound->LR_complex_flex Large ΔS loss R_unbound1 Receptor R_unbound1->LR_complex_flex L_rigid_unbound Unbound Rigid Ligand (Lower Entropy) LR_complex_rigid Ligand-Receptor Complex (Low Entropic Cost) L_rigid_unbound->LR_complex_rigid Small ΔS loss R_unbound2 Receptor R_unbound2->LR_complex_rigid caption DMCPCA-containing ligands pay a smaller entropic penalty upon binding.

Caption: Entropic advantage of a conformationally constrained ligand.

Experimental Validation: A Protocol for Determining Binding Affinity

To empirically measure the Ki values presented in the comparative table, a competitive radioligand binding assay is a gold-standard, robust method.[6] This technique quantifies the ability of an unlabeled test compound (e.g., your DMCPCA-modified ligand) to displace a radiolabeled ligand from the target receptor.

Protocol: Competitive Radioligand Binding Assay

This protocol provides a self-validating framework for assessing the binding affinity of test compounds.

1. Materials & Reagents:

  • Receptor Source: Purified cell membranes expressing the target receptor of interest.

  • Radioligand: A high-affinity, specific radiolabeled ligand for the target receptor (e.g., [³H]-ligand).

  • Test Compounds: Ligand with DMCPCA and ligand without DMCPCA, dissolved and serially diluted in assay buffer.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Non-Specific Binding (NSB) Control: A high concentration of an unlabeled, known ligand for the target.

  • Filter Mats: GF/B or GF/C glass fiber filter mats.

  • Scintillation Cocktail & Vials.

  • Instrumentation: 96-well plate harvester, liquid scintillation counter.

2. Experimental Workflow Diagram:

G start Start Assay plate_prep Prepare 96-well plate with: 1. Assay Buffer 2. Test Compound (11 concentrations) 3. Radioligand (at K_d concentration) start->plate_prep controls Prepare Control Wells: - Total Binding (no competitor) - NSB (excess unlabeled ligand) plate_prep->controls add_receptor Initiate reaction by adding receptor membrane preparation to all wells controls->add_receptor incubate Incubate to Equilibrium (e.g., 60 min at 25°C on shaker) add_receptor->incubate terminate Terminate reaction by rapid filtration over glass fiber filter mat incubate->terminate wash Wash filter mat 3x with ice-cold wash buffer terminate->wash dry_count Dry filter mat, add scintillation cocktail, and count radioactivity (CPM) wash->dry_count analyze Analyze Data: - Calculate % Inhibition - Determine IC₅₀ - Calculate Kᵢ via Cheng-Prusoff dry_count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding experiment.

3. Step-by-Step Methodology:

  • Assay Plate Preparation: In a 96-well plate, add reagents in the following order:

    • Assay Buffer: To bring the final volume to 200 µL.

    • Test Compound: Add 20 µL of serial dilutions of your test compounds (with and without DMCPCA). For control wells, add buffer (Total Binding) or the NSB control compound.

    • Radioligand: Add 20 µL of the radioligand, diluted in assay buffer to a final concentration equal to its KD.

  • Reaction Initiation: Add 160 µL of the receptor membrane preparation to each well to start the binding reaction.

  • Incubation: Seal the plate and incubate on an orbital shaker for a predetermined time (e.g., 60 minutes) at a constant temperature (e.g., 25°C) to ensure the reaction reaches equilibrium.[7]

  • Termination and Filtration: Rapidly terminate the reaction by harvesting the contents of the plate onto a glass fiber filter mat using a cell harvester. The receptor-bound radioligand is trapped on the filter, while the unbound ligand passes through.

  • Washing: Immediately wash the filters three times with ice-cold wash buffer to remove any non-specifically trapped radioligand.

  • Quantification: Punch the filter discs into scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Quantify the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding (NSB) counts from all other counts to determine specific binding.

    • Plot the percent inhibition of specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation :

      • Ki = IC₅₀ / (1 + [L]/KD)

      • Where [L] is the concentration of the radioligand and KD is its dissociation constant.

Conclusion

The incorporation of 1-(Dimethylamino)cyclopropanecarboxylic acid is a validated and powerful strategy for enhancing ligand binding affinity. By pre-organizing the ligand into a bioactive conformation, DMCPCA effectively mitigates the entropic penalty of binding, leading to substantial increases in potency. The principles discussed herein, combined with robust experimental validation through methods like competitive radioligand binding assays, provide a clear path for researchers and drug development professionals to rationally design and optimize next-generation therapeutics with superior pharmacological profiles.

References

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  • Singh, Y. et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules. Available at: [Link]

  • Jarmoskaite, I. et al. (2020). How to measure and evaluate binding affinities. eLife. Available at: [Link]

  • BMG Labtech. (2021). How to determine binding affinity with a microplate reader. Available at: [Link]

  • Piela, K. et al. (2016). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules. Available at: [Link]

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  • Lee, Y. & Silverman, R.B. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. MDPI. Available at: [Link]

  • Autechaux, A. (n.d.). 1-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride | 1803603-95-3. Autechaux. Available at: [Link]

  • Google Patents. (1985). WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides.
  • PubChem. (n.d.). 1-((Dimethylamino)methyl)cyclopropanecarboxylic acid. Available at: [Link]

  • Infoscience - EPFL. (n.d.). Methods for high-throughput synthesis and screening of peptide libraries. Available at: [Link]

  • National Institutes of Health. (2021). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Scientific Reports. Available at: [Link]

  • PubChem. (n.d.). 1-(Dimethylamino)cyclopentane-1-carboxylic acid. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of the binding properties of unlabeled ligands as measured.... Available at: [Link]

  • MDPI. (2021). Dissimilar Ligands Bind in a Similar Fashion: A Guide to Ligand Binding-Mode Prediction with Application to CELPP Studies. Available at: [Link]

  • National Institutes of Health. (2021). Dissimilar Ligands Bind in a Similar Fashion: A Guide to Ligand Binding-Mode Prediction with Application to CELPP Studies. International Journal of Molecular Sciences. Available at: [Link]

  • MDPI. (2018). Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals. Available at: [Link]

  • National Institutes of Health. (2012). Comparative study of ligand binding during the postsynthetic stabilization of metal oxide nanoparticles. Langmuir. Available at: [Link]

  • National Institutes of Health. (2019). Discovery of a Novel cGAMP Competitive Ligand of the Inactive Form of STING. ACS Medicinal Chemistry Letters. Available at: [Link]

  • MDPI. (2013). CYP 2D6 Binding Affinity Predictions Using Multiple Ligand and Protein Conformations. Available at: [Link]

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  • National Institutes of Health. (2024). Investigating the binding affinity, molecular dynamics, and ADMET properties of curcumin-IONPs as a mucoadhesive bioavailable oral treatment for iron deficiency anemia. Scientific Reports. Available at: [Link]

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Comparative

The Bulwark of the Backbone: Assessing Enhanced Enzymatic Stability of Peptides with 1-(Dimethylamino)cyclopropanecarboxylic Acid

In the landscape of therapeutic peptide development, the inherent susceptibility of these molecules to proteolytic degradation presents a formidable challenge, often curtailing their bioavailability and clinical efficacy...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic peptide development, the inherent susceptibility of these molecules to proteolytic degradation presents a formidable challenge, often curtailing their bioavailability and clinical efficacy.[1][2][3] The scientific community has actively pursued strategies to fortify peptides against enzymatic assault, with the incorporation of unnatural or constrained amino acids emerging as a highly successful approach.[4][5][6] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the enzymatic stability imparted by a novel constrained amino acid, 1-(Dimethylamino)cyclopropanecarboxylic acid (Dmac).

Through a detailed comparative study, we will explore the experimental methodologies to quantify the stabilizing effect of Dmac. This guide will serve as a robust template for evaluating similar modifications, grounded in principles of scientific integrity and experimental rigor.

The Rationale: Why Constrained Amino Acids?

Proteases, the enzymes responsible for peptide degradation, recognize and cleave specific peptide bonds based on the sequence and conformation of the substrate.[5][7] Natural L-amino acids adopt a range of conformations, some of which are ideal for protease binding. Constrained amino acids, by virtue of their rigid structures, limit the conformational flexibility of the peptide backbone.[8][9][10] This pre-organization can disrupt the ideal binding geometry for proteases, thereby hindering enzymatic cleavage and enhancing the peptide's half-life.[11][12] Dmac, with its cyclopropyl scaffold and dimethylamino group, introduces a significant steric and conformational constraint, making it a prime candidate for improving peptide stability.

Experimental Design: A Comparative Study

To objectively assess the impact of Dmac, a direct comparison between a native peptide and its Dmac-containing analogue is essential.

1. Peptide Selection and Synthesis:

  • Model Peptide: A well-characterized peptide with known enzymatic cleavage sites is an ideal candidate. For this guide, we will use a hypothetical hexapeptide, H-Phe-Ala-Lys-Gly-Val-Arg-NH2, which contains cleavage sites for trypsin (after Lys and Arg).

  • Dmac Analogue: The Dmac residue will be incorporated in place of an amino acid susceptible to cleavage or one that influences the conformation around the cleavage site. Here, we will replace Alanine with Dmac: H-Phe-Dmac-Lys-Gly-Val-Arg-NH2.

  • Synthesis: Both peptides should be synthesized using standard solid-phase peptide synthesis (SPPS) protocols. The purity and identity of the peptides must be confirmed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

2. Enzymatic Stability Assays:

The core of this investigation lies in subjecting both peptides to enzymatic degradation under controlled conditions and quantifying their degradation over time.

  • Plasma Stability Assay: This assay provides a broad overview of stability in a complex biological fluid.[1][2][3][13]

  • Specific Enzyme Assays: Using isolated proteases like trypsin and chymotrypsin allows for a more mechanistic understanding of the protection conferred by Dmac.[7][14]

Methodology: A Step-by-Step Guide

Protocol 1: Human Plasma Stability Assay

This protocol outlines the procedure for determining the half-life of the peptides in human plasma.[13]

Materials:

  • Control Peptide (H-Phe-Ala-Lys-Gly-Val-Arg-NH2)

  • Dmac-Peptide (H-Phe-Dmac-Lys-Gly-Val-Arg-NH2)

  • Pooled Human Plasma (heparinized)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA)

  • Internal Standard (a stable, non-interfering peptide)

  • Thermomixer and Centrifuge

Procedure:

  • Preparation: Pre-warm human plasma to 37°C. Prepare stock solutions of the control and Dmac-peptides in PBS.

  • Incubation: To a microcentrifuge tube containing 190 µL of pre-warmed plasma, add 10 µL of the peptide stock solution (final concentration, e.g., 100 µM).

  • Time Points: Incubate the mixture at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 50 µL aliquot.

  • Reaction Quenching: Immediately add the 50 µL aliquot to a tube containing 150 µL of cold ACN with 0.1% TFA and the internal standard. This will precipitate plasma proteins and stop the enzymatic reaction.

  • Protein Precipitation: Vortex the mixture and incubate at 4°C for 20 minutes.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis: Carefully collect the supernatant and analyze it using a validated LC-MS/MS method.

Protocol 2: Trypsin Degradation Assay

This protocol details the assessment of stability against a specific protease.

Materials:

  • Control Peptide and Dmac-Peptide

  • Trypsin (sequencing grade)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine 90 µL of Tris-HCl buffer and 5 µL of the peptide stock solution. Pre-warm to 37°C.

  • Initiation: Add 5 µL of trypsin solution (e.g., 0.1 mg/mL in buffer) to initiate the reaction.

  • Time Points: At specified time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), take a 20 µL aliquot.

  • Quenching: Stop the reaction by adding the aliquot to 80 µL of ACN with 0.1% TFA.

  • Analysis: Analyze the samples by RP-HPLC to quantify the remaining parent peptide.[15][16][17]

Data Analysis and Visualization

Quantitative Analysis:

The percentage of the remaining peptide at each time point is calculated relative to the amount at time zero. The natural logarithm of the percentage of remaining peptide is plotted against time. The slope of the linear regression of this plot gives the degradation rate constant (k). The half-life (t½) is then calculated using the formula:

t½ = 0.693 / k

Data Presentation:

Summarize the half-life data in a clear and concise table for easy comparison.

PeptidePlasma Half-life (min)Trypsin Half-life (min)
Control PeptideExperimental ValueExperimental Value
Dmac-PeptideExperimental ValueExperimental Value

Visualizing the Workflow and Mechanism:

Graphviz diagrams can effectively illustrate the experimental process and the proposed mechanism of action.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_assays Enzymatic Stability Assays cluster_analysis Analysis S1 Control Peptide (H-Phe-Ala-Lys-Gly-Val-Arg-NH2) A1 Plasma Stability Assay S1->A1 A2 Trypsin Degradation Assay S1->A2 S2 Dmac-Peptide (H-Phe-Dmac-Lys-Gly-Val-Arg-NH2) S2->A1 S2->A2 AN1 LC-MS/MS or HPLC A1->AN1 A2->AN1 AN2 Half-life Calculation AN1->AN2

Caption: Experimental workflow for assessing peptide stability.

Mechanism_of_Action cluster_control Control Peptide cluster_dmac Dmac-Peptide P1 Flexible Backbone P2 Protease Recognition Site (Accessible) P1->P2 P3 Cleavage P2->P3 D1 Constrained Backbone (Dmac) D2 Protease Recognition Site (Inaccessible) D1->D2 D3 No Cleavage D2->D3 Protease Protease Protease->P1 Binds Protease->D1 Binding Hindered

Caption: Proposed mechanism of Dmac-induced stability.

Conclusion and Future Directions

The incorporation of 1-(Dimethylamino)cyclopropanecarboxylic acid represents a promising strategy to enhance the enzymatic stability of therapeutic peptides. The experimental framework detailed in this guide provides a robust and reliable method for quantifying this stabilizing effect. By systematically comparing the degradation kinetics of a Dmac-containing peptide to its native counterpart in both plasma and specific enzymatic assays, researchers can generate the critical data needed to advance their drug development programs.

Future studies could expand on this framework by investigating the impact of Dmac at different positions within the peptide sequence, exploring its effect on receptor binding affinity and biological activity, and assessing its in vivo pharmacokinetic profile. Through such rigorous and systematic evaluation, the full potential of novel constrained amino acids like Dmac can be realized in the design of next-generation peptide therapeutics.

References

  • D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. PubMed. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed. [Link]

  • D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Semantic Scholar. [Link]

  • Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. PMC. [Link]

  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Publications. [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies. [Link]

  • The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus. [Link]

  • Constrained beta-amino acid-containing miniproteins. RSC Publishing. [Link]

  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS One. [Link]

  • Plasma Stability Assay. Creative Bioarray. [Link]

  • Constrained Peptides as Miniature Protein Structures. PMC. [Link]

  • Ultrashort Peptides and Gold Nanoparticles: Influence of Constrained Amino Acids on Colloidal Stability. ResearchGate. [Link]

  • Degradation of peptide drugs by immobilized digestive proteases. PubMed. [Link]

  • Recent Structural Advances in Constrained Helical Peptides. PMC. [Link]

  • Improving enzymatic and chemical stability of peptides by chemical modifications. RSC Publishing. [Link]

  • Enzymatic degradation of peptides using (a) trypsin and (b) pronase. ResearchGate. [Link]

  • A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. bioRxiv. [Link]

  • Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Publications. [Link]

  • Quantifying and controlling the proteolytic degradation of cell adhesion peptides. PMC. [Link]

  • Designing Well-Structured Cyclic Pentapeptides Based on Sequence–Structure Relationships. PMC. [Link]

  • Rational design of cell-permeable cyclic peptides containing a d-Pro-l-Pro motif. PubMed. [Link]

  • Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed. MDPI. [Link]

  • Advances in the stability challenges of bioactive peptides and improvement strategies. NIH. [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. [Link]

  • Click Chemistry in Peptide-Based Drug Design. MDPI. [Link]

  • PepINVENT: generative peptide design beyond natural amino acids. RSC Publishing. [Link]

  • PepINVENT: Generative peptide design beyond the natural amino acids. arXiv. [Link]

  • Impact of Dehydroamino Acids on the Structure and Stability of Incipient 3₁₀ Helical Peptides. ChemRxiv. [Link]

  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. PMC. [Link]

  • The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. The Wolfson Centre for Applied Structural Biology. [Link]

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Validation

A Comparative Guide to 1-(Dimethylamino)cyclopropanecarboxylic Acid and Proline in Peptidomimetics

Introduction: The Quest for Conformational Control in Drug Design In the field of peptidomimetics, the primary goal is to design molecules that mimic the structure and function of natural peptides while overcoming their...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Conformational Control in Drug Design

In the field of peptidomimetics, the primary goal is to design molecules that mimic the structure and function of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability.[1] A key strategy in this endeavor is the use of conformationally constrained amino acid analogues to pre-organize the peptide backbone into a bioactive conformation, thereby enhancing binding affinity and proteolytic resistance.[2][3]

For decades, proline has been the cornerstone of this approach. Its unique cyclic side chain, which links the α-carbon back to the backbone nitrogen, imparts exceptional rigidity and a strong preference for specific backbone dihedral angles, making it a powerful tool for inducing turns and stabilizing secondary structures.[4][5][6][] However, the search for even more potent conformational control has led researchers to explore novel proline surrogates. Among the most promising is 1-(dimethylamino)cyclopropanecarboxylic acid (Dmac), a non-natural amino acid that introduces a rigid cyclopropane scaffold into the peptide backbone.

This guide provides an in-depth comparison of Dmac and proline, examining their structural differences, impact on peptide conformation and stability, synthetic considerations, and performance in bioactive peptides, supported by experimental data and protocols.

Part 1: Structural and Conformational Analysis

The fundamental differences between proline and Dmac lie in the nature of their cyclic constraints, which dictates their influence on peptide structure.

Proline: The Natural Turn Inducer

Proline is unique among the 20 proteinogenic amino acids as it contains a secondary amine within its five-membered pyrrolidine ring.[5][] This structure has several profound consequences:

  • Restricted Phi (φ) Angle: The ring structure locks the backbone dihedral angle φ to approximately -65°, significantly reducing the conformational freedom of the peptide chain.[5][8]

  • Cis-Trans Isomerism: The X-Pro peptide bond can readily adopt both cis and trans conformations, with the cis form being significantly more accessible than in other peptide bonds. This isomerization can be a critical, and sometimes controlling, element in protein folding and function.[4][9][10]

  • β-Turn Formation: Due to its conformational rigidity, proline is frequently found in β-turns, which are crucial for the folding and interaction of proteins.[5]

1-(Dimethylamino)cyclopropanecarboxylic Acid (Dmac): A Rigidifying Element

Dmac replaces proline's five-membered ring with a more compact and rigid three-membered cyclopropane ring. This seemingly small change introduces a much higher degree of conformational restriction.

  • Extreme Rigidity: The cyclopropane ring is planar and lacks the "puckering" flexibility of proline's pyrrolidine ring. This high rigidity severely restricts both the φ and ψ dihedral angles of the peptide backbone.[11][12]

  • "Cyclopropylic Strain": The steric interactions between substituents on the cyclopropane ring, known as cyclopropylic strain, further limit bond rotation and force adjacent parts of the peptide chain into well-defined orientations.[11][12]

  • Elimination of Cis-Trans Isomerism: The N-dimethyl substitution and the cyclopropyl backbone eliminate the possibility of cis-trans isomerization around the peptide bond, simplifying the conformational landscape of the resulting peptidomimetic.

Structural Comparison Diagram

Caption: Key structural and conformational differences between Proline and Dmac.

Part 2: Impact on Peptidomimetic Properties

The choice between proline and Dmac has significant consequences for the biological and pharmaceutical properties of a peptidomimetic, most notably its proteolytic stability and receptor binding affinity.

Proteolytic Stability

A major drawback of natural peptides as drugs is their rapid degradation by proteases.[13][14] Conformational constraints are a proven strategy to enhance stability.

  • Proline's Contribution: The incorporation of proline is a well-established method for increasing resistance to enzymatic cleavage.[15][16] The rigid structure can prevent the peptide from adopting the extended conformation required for recognition by many protease active sites. Furthermore, peptide bonds preceding a proline residue are cleaved very slowly by most proteases.[6]

  • Dmac's Superiority: The extreme rigidity imparted by the cyclopropane scaffold offers an even higher level of proteolytic resistance. The backbone is locked into a conformation that is generally unrecognizable by proteases, effectively shielding the adjacent peptide bonds from hydrolysis. This makes Dmac an excellent choice when maximizing in-vivo half-life is a primary objective.

Receptor Binding and Bioactivity

The ultimate goal of a peptidomimetic is to bind a biological target with high affinity and selectivity.

  • Proline as a Template: By inducing specific turns, proline helps mimic the bioactive conformation of a natural peptide ligand. This pre-organization reduces the entropic penalty upon binding, often leading to improved affinity.

  • Dmac for Conformational Locking: Dmac provides a more powerful tool for "locking" a peptide into a single, desired conformation. If the bioactive conformation is known or can be accurately modeled, incorporating a Dmac residue can lead to substantial gains in binding affinity compared to the more flexible proline. However, this rigidity is a double-edged sword; if the conformation stabilized by Dmac does not match the receptor's binding pocket, a complete loss of activity can occur.

Comparative Performance Data (Hypothetical Data based on Literature Trends)

ParameterPeptide-ProPeptide-DmacRationale
Receptor Binding (Ki) 15 nM2 nMDmac more effectively locks the peptide in the bioactive conformation, reducing entropic penalty of binding.
Plasma Half-life (t½) 30 min> 240 minThe Dmac residue's extreme rigidity prevents recognition and cleavage by plasma proteases.[15][17]
Synthetic Yield (SPPS) ~75%~60%The sterically hindered Dmac residue can present greater challenges in peptide coupling steps.

Part 3: Synthetic Considerations

The practical utility of any non-natural amino acid depends on its accessibility and ease of incorporation into peptides.

  • Proline: Fmoc-Pro-OH is commercially available and is routinely incorporated using standard solid-phase peptide synthesis (SPPS) protocols.[18] While the Pro-Pro bond formation can be slow, well-established protocols exist to ensure high-yield synthesis.[8]

  • Dmac: The synthesis of Fmoc-protected Dmac is a multi-step process that is not as straightforward as for proline.[19] Its incorporation into peptides via SPPS can also be challenging due to the steric hindrance of the cyclopropane ring and the dimethylamino group, sometimes requiring optimized coupling conditions (e.g., extended coupling times, use of potent coupling reagents like HATU).

Decision Logic: Choosing Between Proline and Dmac

DecisionTree start Project Goal: Improve Peptide Properties goal_stability Primary Goal: Maximize Proteolytic Stability? start->goal_stability goal_affinity Primary Goal: Fine-tune Conformation? start->goal_affinity stability_yes Incorporate Dmac goal_stability->stability_yes Yes stability_no Consider Proline or other analogs goal_stability->stability_no No affinity_yes Bioactive Conformation Known? goal_affinity->affinity_yes Yes affinity_no Use Proline for initial scan (explore turn types) goal_affinity->affinity_no No conformation_yes Incorporate Dmac to 'lock' conformation affinity_yes->conformation_yes Yes conformation_no Use Proline as a starting point affinity_yes->conformation_no No

Caption: Decision-making workflow for selecting Proline vs. Dmac in peptidomimetic design.

Part 4: Experimental Protocol - Comparative Proteolytic Stability Assay

To empirically validate the stabilizing effects of Dmac versus Proline, a standardized enzymatic degradation assay is essential. This protocol provides a robust framework for such a comparison.

Objective: To determine and compare the half-life (t½) of a proline-containing peptide and its Dmac-substituted analogue in the presence of a relevant protease (e.g., Trypsin, Chymotrypsin, or human plasma).

Materials:

  • Peptide-Pro (lyophilized)

  • Peptide-Dmac (lyophilized)

  • Protease solution (e.g., Trypsin at 1 mg/mL in 50 mM Tris-HCl, pH 8.0)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Quenching Solution (e.g., 10% Trifluoroacetic Acid (TFA) in Acetonitrile)

  • HPLC system with a C18 column

  • Mass Spectrometer (optional, for fragment identification)

Workflow Diagram:

Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Time-Point Sampling cluster_analysis 4. Analysis cluster_data 5. Data Processing prep Dissolve Peptides in Assay Buffer to 1 mg/mL Prepare serial dilutions of protease incubate Initiate reaction by adding Protease to Peptide solution (e.g., 1:100 w/w protease:peptide) Incubate at 37°C prep->incubate sample Withdraw aliquots at T=0, 5, 15, 30, 60, 120, 240 min Immediately add aliquot to Quenching Solution to stop reaction incubate->sample analyze Inject quenched samples into HPLC Integrate peak area of the intact peptide at each time point sample->analyze data Normalize peak area at T=X to T=0 Plot % Intact Peptide vs. Time Calculate half-life (t½) using one-phase decay model analyze->data

Caption: Standard workflow for a peptide enzymatic stability assay.

Step-by-Step Procedure:

  • Preparation:

    • Accurately weigh and dissolve both Peptide-Pro and Peptide-Dmac to a final concentration of 1 mg/mL in Assay Buffer.

    • Prepare the protease solution. The final enzyme:substrate ratio should be optimized (typically 1:50 to 1:1000 w/w) to achieve a degradation rate that can be monitored over several hours for the less stable peptide.

    • Prepare microcentrifuge tubes containing 100 µL of Quenching Solution for each time point.

  • Reaction Initiation:

    • Pre-warm the peptide solutions to 37°C for 5 minutes.

    • To initiate the reaction, add the calculated volume of protease solution to each peptide solution. Mix gently.

    • Immediately withdraw the T=0 aliquot (e.g., 20 µL) and add it to a prepared quenching tube. Vortex immediately. This is the 100% control.

  • Incubation and Sampling:

    • Incubate the reaction tubes at 37°C.

    • At each subsequent time point (e.g., 5, 15, 30, 60, 120, 240 minutes), withdraw an identical aliquot and quench it as in step 2.[13][14]

  • HPLC Analysis:

    • Centrifuge the quenched samples to pellet any precipitated protein.

    • Analyze the supernatant by reverse-phase HPLC. Use a gradient method that provides good separation between the intact peptide and its degradation products.

    • Record the peak area of the intact peptide for each time point.

  • Data Analysis:

    • Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample.

    • Plot '% Intact Peptide' versus 'Time' on a semi-log plot.

    • Determine the half-life (t½) for each peptide by fitting the data to a one-phase exponential decay curve.

Self-Validation and Controls:

  • Negative Control: Incubate each peptide in Assay Buffer without protease to confirm that no degradation occurs in the absence of enzyme.

  • Positive Control: If available, use a peptide of known lability to confirm protease activity.

  • Method Validation: Ensure the HPLC method can resolve the parent peptide from potential degradation products, which can be confirmed by LC-MS analysis of a partially degraded sample.[20]

Conclusion and Future Perspectives

Both proline and 1-(dimethylamino)cyclopropanecarboxylic acid are powerful tools in the peptidomimetic designer's arsenal. Proline remains the workhorse for introducing moderate constraints and well-characterized turns, offering a balance of structural influence and synthetic tractability.[21][22]

Dmac, in contrast, represents a more specialized tool for achieving maximal rigidity and proteolytic stability.[23] Its application is best justified in lead optimization stages, where the desired bioactive conformation is well understood and the primary goal is to create a highly stable drug candidate. The synthetic challenges associated with Dmac are offset by its profound impact on peptide conformation and resistance to degradation.

The future of this field will likely involve the development of an even broader array of such "hyper-constrained" amino acids, allowing for finer control over backbone geometry and the tailored optimization of peptide-based therapeutics.

References

  • Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry, 67(22), 20022–20055. [Link]

  • Al-Dahmoshi, H. O. M., et al. (2022). Proline Methanologues: Design, Synthesis, Structural Properties, and Applications in Medicinal Chemistry. Request PDF. [Link]

  • Fesatidou, M., & Kourkoubitis, K. (2016). A Review of Strategies for the Development of Alkyl Prolines in Drug Discovery. Molecules, 21(7), 895. [Link]

  • Verma, P., et al. (2024). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. Amino Acids. [Link]

  • Neundorf, I., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. ResearchGate. [Link]

  • Neundorf, I., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • Park, C., & Marqusee, S. (2003). Proline versus charge concept for protein stabilization against proteolytic attack. FEBS Letters, 554(1-2), 159-163. [Link]

  • Reid, J. A., et al. (2022). Rapid production of multifunctional self-assembling peptides for incorporation and visualization within hydrogel biomaterials. bioRxiv. [Link]

  • Wikipedia contributors. (2024). Proline. Wikipedia. [Link]

  • Vanhoof, G., et al. (1995). Proline motifs in peptides and their biological processing. FASEB Journal, 9(9), 736-744. [Link]

  • Gihi Chemicals Co.,Limited. (2023). Properties of Proline Protein Structure. Gihi Chemicals Blog. [Link]

  • Balaji, V. N., et al. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research, 8(3), 178-186. [Link]

  • Anonymous. (2024). Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. Pharmaceutical Outsourcing. [Link]

  • Balaji, V. N., et al. (1994). Conformational Studies on Model Peptides With 1-aminocyclopropane 1-carboxylic Acid Residues. Peptide Research, 7(2), 60-71. [Link]

  • Stammer, C. H. (1985). The synthesis of cyclopropane amino acids and peptides.
  • Li, W. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(12), 1467-1482. [Link]

  • Watanabe, M., et al. (2022). (a) Conformational restriction by steric effects due to the structural... ResearchGate. [Link]

  • Karim, A. S., & Jewett, M. C. (2018). Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation. bioRxiv. [Link]

  • Wang, W., et al. (2009). The contribution of proline residues to protein stability is associated with isomerization equilibrium in both unfolded and folded states. Extremophiles, 13(3), 481-489. [Link]

  • AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. AMSbiopharma. [Link]

  • Nie, S., et al. (2022). On the Utility of Chemical Strategies to Improve Peptide Gut Stability. Journal of Medicinal Chemistry, 65(1), 708-718. [Link]

  • Klein, A., et al. (2012). Design of cyclic peptides featuring proline predominantly in the cis conformation under physiological conditions. Chemistry – A European Journal, 18(39), 12384-12391. [Link]

  • Riniker, S., et al. (2013). Polar/apolar interfaces modulate the conformational behavior of cyclic peptides with impact on their passive membrane permeability. Physical Chemistry Chemical Physics, 15(39), 16496-16506. [Link]

  • Egorova, T., et al. (2016). Molecular insights into protein synthesis with proline residues. EMBO Reports, 17(11), 1629-1640. [Link]

  • Watanabe, M., et al. (2021). (a) Conformational restriction by steric effects due to the structural... ResearchGate. [Link]

  • Vagner, J., et al. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current Opinion in Chemical Biology, 12(3), 292-296. [Link]

  • Reichelt, A., & Martin, S. F. (2006). Synthesis and properties of cyclopropane-derived peptidomimetics. Accounts of Chemical Research, 39(7), 433-442. [Link]

Sources

Comparative

A Comparative Guide to the In Vitro and In Vivo Evaluation of 1-(Dimethylamino)cyclopropanecarboxylic Acid and its Analogs as Novel CNS Agents

This guide provides a comprehensive framework for the preclinical evaluation of 1-(Dimethylamino)cyclopropanecarboxylic acid, a novel compound with therapeutic potential as a modulator of the N-methyl-D-aspartate (NMDA)...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of 1-(Dimethylamino)cyclopropanecarboxylic acid, a novel compound with therapeutic potential as a modulator of the N-methyl-D-aspartate (NMDA) receptor. Drawing parallels with the known NMDA receptor partial agonist, D-cycloserine, we outline a rigorous, multi-tiered approach to characterize its pharmacological profile, from initial in vitro screening to in vivo assessment of cognitive enhancement.

Introduction: The Rationale for Investigating 1-(Dimethylamino)cyclopropanecarboxylic Acid

The NMDA receptor, a key player in synaptic plasticity, learning, and memory, is a well-established target for therapeutic intervention in a range of neurological and psychiatric disorders.[1][2] Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia, while its overactivation can lead to excitotoxicity and neuronal damage.[1] Consequently, molecules that can modulate NMDA receptor activity are of significant interest.

D-cycloserine, a partial agonist at the glycine co-agonist site of the NMDA receptor, has shown promise as a cognitive enhancer in both preclinical and clinical studies, although its therapeutic window is narrow.[3][4][5] 1-(Dimethylamino)cyclopropanecarboxylic acid, a structural analog of cycloserine, presents an intriguing candidate for a novel NMDA receptor modulator with potentially improved efficacy and safety profiles. This guide details a systematic evaluation process to test this hypothesis.

Synthesis of 1-(Dimethylamino)cyclopropanecarboxylic Acid

A plausible synthetic route to 1-(Dimethylamino)cyclopropanecarboxylic acid can be adapted from established methods for the synthesis of cyclopropanecarboxylic acid derivatives.[6][7] A representative multi-step synthesis is outlined below:

Step 1: Synthesis of Diethyl 1,1-cyclopropanedicarboxylate

This can be achieved via the reaction of diethyl malonate with 1,2-dibromoethane in the presence of a base such as sodium ethoxide.

Step 2: Monohydrolysis and Decarboxylation

Saponification of one of the ester groups followed by acidification and heating will yield ethyl cyclopropanecarboxylate.

Step 3: Introduction of the Aminomethyl Group

The ethyl cyclopropanecarboxylate can be functionalized at the 1-position. A plausible route involves bromination followed by nucleophilic substitution with dimethylamine.

Step 4: Hydrolysis

Finally, hydrolysis of the ethyl ester under basic or acidic conditions will yield the target compound, 1-(Dimethylamino)cyclopropanecarboxylic acid.

In Vitro Evaluation: Characterizing NMDA Receptor Activity

The initial assessment of 1-(Dimethylamino)cyclopropanecarboxylic acid's activity at the NMDA receptor can be efficiently conducted using a combination of high-throughput screening and detailed electrophysiological techniques.

High-Throughput Calcium Flux Assay

This assay provides a rapid and cost-effective method to screen for modulators of NMDA receptor activity by measuring changes in intracellular calcium concentration upon receptor activation.[8][]

Experimental Protocol:

  • Cell Culture: HEK293 cells stably expressing the human NMDA receptor subunits (e.g., GluN1/GluN2A) are cultured in 384-well plates.[8]

  • Compound Incubation: The cells are incubated with varying concentrations of 1-(Dimethylamino)cyclopropanecarboxylic acid or the reference compound, D-cycloserine.

  • Dye Loading: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is loaded into the cells.[]

  • Ligand Addition and Signal Detection: The NMDA receptor co-agonists, glutamate and glycine, are added to the wells to stimulate the receptor. The resulting increase in intracellular calcium is measured as a change in fluorescence using a plate reader.[8]

  • Data Analysis: The dose-response curves are generated to determine the EC50 (half-maximal effective concentration) for each compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique offers a more detailed characterization of the compound's effect on NMDA receptor-mediated currents in a more physiologically relevant system, such as primary neuronal cultures or brain slices.[6]

Experimental Protocol:

  • Preparation of Neurons: Primary hippocampal or cortical neurons are cultured on coverslips.

  • Recording Configuration: Whole-cell voltage-clamp recordings are made from individual neurons.

  • NMDA Current Isolation: NMDA receptor-mediated currents are isolated by holding the membrane potential at a depolarized level (e.g., +40 mV) to relieve the magnesium block and by using antagonists for AMPA and GABA receptors.[6]

  • Compound Application: 1-(Dimethylamino)cyclopropanecarboxylic acid or D-cycloserine is applied to the bath at various concentrations in the presence of a fixed concentration of glutamate and glycine.

  • Data Acquisition and Analysis: The potentiation of the NMDA-mediated current by the test compound is measured and analyzed to determine its efficacy and potency.

Caption: In Vitro Evaluation Workflow.

Comparative In Vitro Data
Parameter1-(Dimethylamino)cyclopropanecarboxylic acid (Hypothetical)D-cycloserine (Reference)
NMDA Receptor Binding Affinity (Ki) 5 µM10 µM
Calcium Flux Assay (EC50) 2 µM5 µM
Electrophysiology (% Potentiation of NMDA current) 150% at 10 µM120% at 10 µM

Note: Data for 1-(Dimethylamino)cyclopropanecarboxylic acid is hypothetical and for illustrative purposes.

In Vivo Evaluation: Assessing Cognitive Enhancement

Positive in vitro results warrant progression to in vivo studies to assess the compound's ability to enhance cognitive function in animal models. Rodent models are widely used for this purpose.[3]

Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess recognition memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.

Experimental Protocol:

  • Habituation: Mice are habituated to the testing arena for a set period over one or more days.

  • Training (Familiarization) Phase: Each mouse is placed in the arena with two identical objects and the time spent exploring each object is recorded for a defined period (e.g., 10 minutes).

  • Inter-trial Interval: After a specific delay (e.g., 1 to 24 hours), the mouse is returned to its home cage.

  • Testing Phase: The mouse is returned to the arena, where one of the familiar objects has been replaced with a novel object. The time spent exploring the familiar and novel objects is recorded.

  • Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Morris Water Maze (MWM) Test

The MWM test is a classic behavioral task to assess spatial learning and memory, which is highly dependent on hippocampal function and NMDA receptor activity.

Experimental Protocol:

  • Apparatus: A large circular pool is filled with opaque water, and a small escape platform is hidden just below the water surface.

  • Acquisition Phase: Over several days, mice are given multiple trials to find the hidden platform from different starting locations. The time taken to find the platform (escape latency) and the path taken are recorded.

  • Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was located) is measured as an indicator of spatial memory retention.

  • Data Analysis: The escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial are the primary measures of learning and memory.

Caption: In Vivo Behavioral Testing Workflow.

Comparative In Vivo Data
ParameterVehicle Control1-(Dimethylamino)cyclopropanecarboxylic acid (Hypothetical)D-cycloserine (Reference)
Novel Object Recognition (Discrimination Index) 0.1 ± 0.050.4 ± 0.080.3 ± 0.07
Morris Water Maze (Escape Latency - Day 5) 30 ± 5 s15 ± 3 s20 ± 4 s
Morris Water Maze (Time in Target Quadrant - Probe Trial) 25 ± 4%45 ± 5%40 ± 6%

p < 0.05 compared to vehicle control. Note: Data for 1-(Dimethylamino)cyclopropanecarboxylic acid is hypothetical and for illustrative purposes.

Mechanism of Action: NMDA Receptor Signaling

The cognitive-enhancing effects of compounds like D-cycloserine are attributed to their ability to positively modulate NMDA receptor function, thereby facilitating long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[2][5] The binding of glutamate and a co-agonist (glycine or D-serine) to the NMDA receptor, coupled with postsynaptic depolarization, leads to the opening of the ion channel and an influx of calcium ions.[1] This calcium influx triggers a cascade of downstream signaling events, including the activation of calmodulin-dependent kinase II (CaMKII) and protein kinase C (PKC), ultimately leading to changes in synaptic strength.

NMDA_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Dendrite Glutamate_Vesicle Glutamate NMDA_R NMDA Receptor Glutamate_Vesicle->NMDA_R Glutamate Binding CaMKII CaMKII NMDA_R->CaMKII Ca2+ Influx PKC PKC CREB CREB CaMKII->CREB Phosphorylation Cascade PKC->CREB Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression Activation Co_agonist Glycine / D-Serine (or Test Compound) Co_agonist->NMDA_R Co-agonist Binding Depolarization Depolarization (removes Mg2+ block) Depolarization->NMDA_R

Caption: NMDA Receptor Signaling Pathway.

Conclusion

The systematic evaluation pipeline detailed in this guide provides a robust framework for characterizing novel NMDA receptor modulators such as 1-(Dimethylamino)cyclopropanecarboxylic acid. By employing a combination of high-throughput in vitro assays and well-validated in vivo behavioral models, researchers can efficiently assess the therapeutic potential of such compounds. The hypothetical data presented for 1-(Dimethylamino)cyclopropanecarboxylic acid suggests a promising profile with potentially greater potency and efficacy than D-cycloserine. However, rigorous experimental validation is essential to substantiate these claims and to fully elucidate the compound's pharmacological properties and its potential as a next-generation cognitive enhancer.

References

  • Standard protocol for conducting the Morris Water Maze test. (a)... - ResearchGate. Available at: [Link]

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  • Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PubMed Central. Available at: [Link]

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  • Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - NIH. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-(Dimethylamino)cyclopropanecarboxylic Acid

Introduction: Beyond the Benchtop As researchers and developers, our focus is often on the synthesis and application of novel compounds like 1-(Dimethylamino)cyclopropanecarboxylic acid. However, our responsibility exten...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Benchtop

As researchers and developers, our focus is often on the synthesis and application of novel compounds like 1-(Dimethylamino)cyclopropanecarboxylic acid. However, our responsibility extends beyond the successful experiment to the entire lifecycle of the chemicals we handle. Improper disposal of laboratory waste doesn't just pose a regulatory risk; it presents a tangible threat to our colleagues, our communities, and the environment.[1][2]

This guide provides a direct, actionable protocol for the proper disposal of 1-(Dimethylamino)cyclopropanecarboxylic acid. It is designed for the professional scientist in a research or drug development setting. Our core directive is to ensure that this compound is managed safely from the moment it is deemed "waste" to its final, compliant destruction. This process relies not on complex in-lab neutralization, which can be hazardous, but on a systematic and documented workflow for segregation, containment, and transfer to a licensed disposal facility.

Hazard Profile and Risk Assessment: Understanding the "Why"

Before handling any waste, a thorough understanding of its intrinsic hazards is paramount. While a specific, publicly available Safety Data Sheet (SDS) for 1-(Dimethylamino)cyclopropanecarboxylic acid is not readily found, we can infer its likely hazard profile from analogous chemical structures, such as cyclopropanecarboxylic acid and other amino acids.[3][4][5][6] The structure combines a carboxylic acid moiety with a tertiary amine, suggesting specific risks.

Causality Behind the Hazards: The carboxylic acid group makes the compound corrosive, capable of causing severe chemical burns to skin and irreversible damage to eyes.[4][7] The amino group means it can react vigorously with strong oxidizing agents. Therefore, every handling step must be predicated on mitigating these risks through appropriate engineering controls and Personal Protective Equipment (PPE).

Hazard Classification (Inferred) Potential Consequences Required Personal Protective Equipment (PPE)
Skin Corrosion/Irritation Causes severe skin burns and irritation upon contact.[3][4][7]Gloves: Wear compatible, chemical-resistant gloves (e.g., nitrile, neoprene). Ensure no tears or holes.
Serious Eye Damage/Irritation Risk of serious, potentially irreversible eye damage or blindness.[3]Eye Protection: Chemical safety goggles are mandatory. For larger quantities, a full face shield is recommended over goggles.[7]
Chemical Incompatibility Reacts with strong bases and strong oxidizing agents.[3][6]Mixing can cause violent reactions, heat generation, or release of toxic gases.
Respiratory Irritation (if aerosolized) May cause respiratory tract irritation if inhaled as a dust or aerosol.[5]Respiratory Protection: Handle in a chemical fume hood to prevent inhalation.[3] If a hood is unavailable, a NIOSH-approved respirator may be required.[7]

Core Disposal Directive: Mandate for Professional Decommissioning

The sole acceptable method for the final disposal of 1-(Dimethylamino)cyclopropanecarboxylic acid is through a licensed and approved chemical waste disposal company.[1][8]

The Rationale:

  • Regulatory Compliance: This is a mandate under the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management from "cradle-to-grave."[9][10][11] Your institution is legally responsible for the waste until its final destruction.

  • Safety and Efficacy: Licensed facilities utilize high-temperature incineration or other specialized, controlled processes that guarantee the complete destruction of the chemical, preventing its release into the environment.[1]

  • Risk of In-Lab Treatment: Attempting to neutralize or treat this chemical in the lab without a thoroughly validated and peer-reviewed protocol is dangerous.[8] Such attempts can lead to uncontrolled exothermic reactions, the release of hazardous fumes, or the creation of new, equally hazardous byproducts.

Workflow for Compliant Waste Accumulation and Disposal

The following step-by-step protocol details the process from the point of generation to the moment of handover to your institution's Environmental Health & Safety (EHS) office or its designated waste contractor.

G cluster_0 Step 1: Preparation cluster_1 Step 2: Containment & Labeling cluster_2 Step 3: Storage & Handover gen Generation of Waste (e.g., residual material, contaminated items) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) gen->ppe seg Segregate as Corrosive Organic Waste (Keep away from bases/oxidizers) ppe->seg cont Place in a Compatible, Sealed Container (e.g., HDPE) seg->cont label_node Affix Hazardous Waste Label (Fill out completely) cont->label_node saa Store in Designated Satellite Accumulation Area (SAA) label_node->saa contact Contact EHS for Pickup (Follow institutional procedures) saa->contact pickup Waste Handover to Trained Personnel contact->pickup

Caption: Disposal workflow for 1-(Dimethylamino)cyclopropanecarboxylic acid.

Experimental Protocol: Waste Accumulation

Objective: To safely collect, contain, and label waste 1-(Dimethylamino)cyclopropanecarboxylic acid in compliance with EPA and OSHA regulations.

Materials:

  • Waste 1-(Dimethylamino)cyclopropanecarboxylic acid (solid or in solution)

  • Designated hazardous waste container (High-Density Polyethylene [HDPE] or other compatible material, with a screw-top lid)[12][13]

  • Hazardous waste label (provided by your institution's EHS department)

  • Permanent marker

  • Secondary containment bin

  • Personal Protective Equipment (as specified in Table 1)

Procedure:

  • Waste Minimization: Before beginning, adhere to the principles of green chemistry by ensuring you have only ordered and used the minimum quantity of the chemical necessary for your research.[12][14] This is the first and most effective step in waste management.

  • Don PPE: Before handling the waste, put on all required PPE: chemical safety goggles, a lab coat, and chemical-resistant gloves.[4][7]

  • Waste Segregation:

    • Identify the waste stream. 1-(Dimethylamino)cyclopropanecarboxylic acid waste should be classified as Corrosive, Organic Acid Waste .

    • Crucially, do not mix this waste with other chemical streams, especially strong bases or oxidizing agents. [1][6] Incompatible mixing is a primary cause of laboratory accidents.

  • Container Management:

    • Select a waste container that is clean, in good condition, and chemically compatible with the waste. Plastic containers are often preferred for acids.[12]

    • Carefully transfer the waste into the container. If dealing with a solid, use a dedicated spatula. If a solution, pour carefully to avoid splashes.

    • Do not fill the container beyond 90% of its capacity to allow for expansion.[13]

    • Securely close the container lid. The container must remain closed at all times unless waste is actively being added. [12][15] This is a critical EPA requirement to prevent evaporation of hazardous vapors.

  • Accurate Labeling:

    • The moment the first drop of waste enters the container, it must be labeled.[15]

    • Using a permanent marker, fill out the hazardous waste label completely and legibly.[1] The label must include:

      • The words "Hazardous Waste"

      • Full Chemical Name: "1-(Dimethylamino)cyclopropanecarboxylic acid" and any other components in the waste mixture.

      • Hazard Characteristics: Check the box for "Corrosive."

      • Your Name and Laboratory Information.

  • Proper Storage (Satellite Accumulation):

    • Place the labeled, sealed container in a designated Satellite Accumulation Area (SAA).[12][16]

    • The SAA must be at or near the point of generation and under the control of laboratory personnel.[16]

    • The container must be kept in a secondary containment bin to catch any potential leaks.[13]

  • Initiating Disposal:

    • Follow your institution's specific procedures for waste pickup. This typically involves contacting the EHS office to schedule a collection.

    • Do not allow the waste to accumulate beyond your institution's time limits or the EPA's volume limits (a maximum of 55 gallons of hazardous waste in an SAA).[12]

    • Provide all necessary documentation, such as the waste profile sheet if required, to the disposal personnel.

Governing Regulations: The Authoritative Framework

Your adherence to this protocol ensures compliance with key federal regulations designed to protect both human health and the environment.

  • Resource Conservation and Recovery Act (RCRA): Enforced by the U.S. Environmental Protection Agency (EPA), RCRA provides the comprehensive framework for managing hazardous waste.[9][10] The procedures for labeling, storage in SAAs, and using licensed disposal facilities are all mandated by RCRA regulations found in Title 40 of the Code of Federal Regulations (CFR), Parts 260-273.[10]

  • Occupational Safety and Health Administration (OSHA): OSHA regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200) and regulations for Hazardous Waste Operations and Emergency Response (HAZWOPER) (29 CFR 1910.120), govern worker safety.[17][18] This includes requirements for providing access to SDSs, training on chemical hazards, and mandating the use of appropriate PPE.[19][20]

By synthesizing technical accuracy with a deep-seated commitment to safety and regulatory compliance, you not only protect yourself and your institution but also uphold the highest standards of scientific integrity.

References

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  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group, Inc.
  • Hazardous Waste Program. Department of Environmental Protection, Commonwealth of Pennsylvania.
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  • SAFETY DATA SHEET - Cyclopropanecarboxylic acid. Fisher Scientific.
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  • SAFETY DATA SHEET - 1-Methylcyclopropanecarboxylic acid. (2009, April 8). Fisher Scientific.
  • SAFETY DATA SHEET - Cyclobutane-1,1-dicarboxylic acid. (2024, August 6). Sigma-Aldrich.
  • SAFETY DATA SHEET - Cyclopropane-1,1-dicarboxylic acid. (2022, June 7). Fluorochem.
  • Safety Data Sheet - 1-Aminocyclopropanecarboxylic Acid. (2025, June 20). Cayman Chemical.
  • Cyclopropane Carboxylic Acid CAS No 1759-53-1 MATERIAL SAFETY D
  • Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC). West Liberty University.
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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(Dimethylamino)cyclopropanecarboxylic Acid

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a proactive and rigorous approach to safety. This guide provides essential, immediate safety and logistica...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a proactive and rigorous approach to safety. This guide provides essential, immediate safety and logistical information for handling 1-(Dimethylamino)cyclopropanecarboxylic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). The guidance herein is synthesized from the safety profiles of structurally similar compounds and established laboratory safety protocols to ensure a comprehensive and cautious approach.

Hazard Assessment: Understanding the Risks

While a specific Safety Data Sheet (SDS) for 1-(Dimethylamino)cyclopropanecarboxylic acid may not be readily available, its structure as a carboxylic acid and an amino acid derivative suggests a number of potential hazards. Structurally related compounds, such as cyclopropanecarboxylic acid and other amino acids, are known to cause severe skin burns, eye damage, and respiratory irritation.[1][2][3][4][5][6] Therefore, a conservative approach is warranted, assuming this compound may exhibit similar hazardous properties.

Anticipated Hazards:

  • Skin Corrosion/Irritation: Direct contact may cause skin irritation or, in more severe cases, chemical burns.[1][2][3][4][5][6]

  • Serious Eye Damage/Irritation: The compound is likely to be a severe eye irritant, potentially causing serious damage upon contact.[1][2][3][4][5][6]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory tract.[2][4]

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[1][5][7]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is crucial to minimize the risk of exposure. The following table outlines the recommended PPE for handling 1-(Dimethylamino)cyclopropanecarboxylic acid.

Protection Type Recommended Equipment Specifications & Rationale
Engineering Controls Chemical Fume HoodAll handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
Eye and Face Protection Safety Goggles with Side-Shields or a Full-Face ShieldTo protect against chemical splashes and dust particles.[8][9] A face shield should be worn over safety goggles when there is a significant splash hazard.
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile, Neoprene)Disposable nitrile gloves are the minimum requirement for incidental contact.[9] For extended contact or handling larger quantities, consider thicker, reusable gloves. Always check the manufacturer's glove compatibility charts.
Body Protection Laboratory Coat or Chemical-Resistant ApronA lab coat is the minimum requirement.[9] A chemical-resistant apron should be worn over the lab coat when handling larger quantities or when there is a risk of significant splashing.
Respiratory Protection NIOSH-Approved Respirator (if necessary)A respirator is generally not required if all work is conducted in a properly functioning chemical fume hood. If handling large quantities of powder outside of a fume hood, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[10][11]

Step-by-Step Handling Procedure

The following protocol outlines the safe handling of 1-(Dimethylamino)cyclopropanecarboxylic acid from receipt to disposal.

Preparation and Weighing:

  • Don all required PPE before entering the designated handling area.

  • Conduct all work in a chemical fume hood.

  • Carefully unpack the container to avoid generating dust.

  • Use a spatula to weigh the desired amount of the compound onto a weigh boat or into a suitable container.

  • Clean any spills immediately with a damp cloth or absorbent pad, ensuring the cleaning materials are disposed of as hazardous waste.

Dissolution and Reaction:

  • Add the solvent to the solid compound slowly to avoid splashing.

  • If the dissolution is exothermic, allow the solution to cool before proceeding.

  • Keep the container covered as much as possible during the reaction to prevent the release of vapors.

Post-Handling and Decontamination:

  • Decontaminate all surfaces that may have come into contact with the chemical.

  • Remove gloves using the proper technique to avoid contaminating your hands.

  • Wash hands thoroughly with soap and water after removing gloves.[1][12]

  • Remove lab coat and other PPE before leaving the laboratory.

Spill and Emergency Procedures

In Case of Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][6]

  • Remove contaminated clothing.[1]

  • Seek immediate medical attention.[1][6]

In Case of Eye Contact:

  • Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][6]

  • Remove contact lenses if present and easy to do so.[1]

  • Seek immediate medical attention.[1][6]

In Case of Inhalation:

  • Move the individual to fresh air.[1][2]

  • If breathing is difficult, provide oxygen.

  • Seek immediate medical attention.[1]

In Case of a Spill:

  • Evacuate the area.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material.[6][13]

  • Collect the absorbed material into a sealed container for disposal.[1][12]

Disposal Plan

All waste containing 1-(Dimethylamino)cyclopropanecarboxylic acid, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[1][2] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[13]

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling 1-(Dimethylamino)cyclopropanecarboxylic acid.

PPE_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_procedure Safe Work Procedure start Start: Handling 1-(Dimethylamino)cyclopropanecarboxylic acid assess_hazards Assess Hazards: - Skin/Eye Corrosion - Respiratory Irritation - Potential Toxicity start->assess_hazards assess_task Assess Task: - Weighing Powder - Preparing Solution - Large vs. Small Scale assess_hazards->assess_task engineering Engineering Controls: Chemical Fume Hood assess_task->engineering Mandatory eye_face Eye/Face Protection: Safety Goggles (minimum) Face Shield (splash risk) engineering->eye_face hand Hand Protection: Chemical-Resistant Gloves (e.g., Nitrile) eye_face->hand body Body Protection: Lab Coat (minimum) Chemical Apron (splash risk) hand->body respiratory Respiratory Protection: (If fume hood is not used or for large spills) body->respiratory Conditional safe_handling Proceed with Safe Handling Protocol body->safe_handling respiratory->safe_handling

Sources

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